4-Iodo-2-methyl-6-nitroaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-2-methyl-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOSZZJIJPEKSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)[N+](=O)[O-])I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647866 | |
| Record name | 4-Iodo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532934-93-3 | |
| Record name | 4-Iodo-2-methyl-6-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4-Iodo-2-methyl-6-nitroaniline
Abstract: This technical guide provides an in-depth exploration of the synthetic pathways leading to 4-Iodo-2-methyl-6-nitroaniline, a key chemical intermediate in pharmaceutical research and drug development. The strategic positioning of its iodo, methyl, nitro, and amino functional groups makes it a versatile scaffold for constructing complex molecular architectures.[1] This document details two primary retrosynthetic strategies, offering a comparative analysis of their respective merits. Each pathway is presented with step-by-step experimental protocols, mechanistic insights explaining the causality behind procedural choices, and visual workflows. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of the synthesis and strategic considerations for this valuable compound.
Chapter 1: Introduction and Strategic Importance
Chemical Profile
This compound is a substituted aniline derivative whose utility is derived from its unique combination of functional groups. The aryl iodide is a prime handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon bonds.[1] The nitro group can be readily reduced to an amine, providing a route to diamino compounds or the formation of heterocyclic systems.[1] The existing amino and methyl groups influence the electronic properties and steric environment of the molecule, allowing for fine-tuning of reactivity in subsequent transformations.[1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 860573-47-3[2] |
| Molecular Formula | C₇H₇IN₂O₂ |
| Molecular Weight | 278.05 g/mol [1] |
| Appearance | Yellow to orange crystalline solid (typical) |
| Primary Use | Synthetic intermediate in organic and medicinal chemistry[1] |
Significance in Drug Development
Nitroaromatic compounds are a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and bioactive molecules.[3][4] They serve as crucial intermediates and pharmacophores in agents developed for antibacterial, anti-inflammatory, and anti-cancer applications. The synthesis of novel derivatives from versatile building blocks like this compound is a key strategy in lead optimization and the discovery of new chemical entities. For instance, substituted nitroanilines have been explored as scaffolds for developing potent enzyme inhibitors.[5]
Chapter 2: Retrosynthetic Analysis and Mechanistic Considerations
The synthesis of this compound requires careful strategic planning to control the regiochemistry of the substitution on the aniline ring. The outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents already present.
-
Amino Group (-NH₂): A powerful activating, ortho, para-directing group.
-
Methyl Group (-CH₃): A weakly activating, ortho, para-directing group.
-
Iodo Group (-I): A deactivating, ortho, para-directing group.
-
Nitro Group (-NO₂): A strongly deactivating, meta-directing group.
Two logical retrosynthetic pathways emerge from this analysis, differing in the sequence of the iodination and nitration steps.
Caption: Retrosynthetic analysis of this compound.
Chapter 3: Synthetic Pathway A: Nitration of 4-Iodo-2-methylaniline
This route introduces the iodine atom first, followed by a regioselective nitration. The key challenge is to direct the incoming nitro group to the C6 position, which is ortho to the amino group and meta to the iodo group.
Step 1: Synthesis of 4-Iodo-2-methylaniline
A highly efficient method for synthesizing the 4-iodo-2-methylaniline precursor is the copper-catalyzed aromatic Finkelstein reaction, starting from the more commercially available 2-methyl-4-bromoaniline.[6]
Experimental Protocol: Aromatic Finkelstein Reaction [6]
-
Setup: To a two-necked flask equipped with a reflux condenser, add 2-methyl-4-bromoaniline (1.0 equiv.), sodium iodide (NaI, 2.0 equiv.), and copper(I) iodide (CuI, 5 mol%). The apparatus must be under an inert argon atmosphere, using standard Schlenk techniques due to the sensitivity of the catalyst.[6]
-
Reagent Addition: Add N,N'-dimethylethylenediamine (10 mol%) as a ligand, followed by anhydrous 1,4-dioxane (approx. 0.5 mL per 1 mmol of NaI).[6]
-
Reaction: Heat the resulting suspension to 110°C and maintain for 18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the mixture into a 25% aqueous ammonia solution. Dilute the resulting blue solution with deionized water to double its volume.[6]
-
Extraction: Extract the aqueous phase three times with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[6]
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4-iodo-2-methylaniline.[6]
Step 2: Regioselective Nitration
With the 4-iodo-2-methylaniline precursor in hand, the final step is nitration. The powerful ortho, para-directing amino group is the dominant influence. The para position is blocked by iodine, and one ortho position is blocked by the methyl group. Therefore, the incoming electrophile (NO₂⁺) is directed primarily to the vacant C6 position.
Experimental Protocol: Nitration
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-iodo-2-methylaniline (1.0 equiv.) in concentrated sulfuric acid at 0°C in an ice-salt bath.
-
Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 equiv.) to concentrated sulfuric acid in a separate cooled flask.
-
Reaction: Add the nitrating mixture dropwise to the aniline solution, ensuring the internal temperature does not exceed 5-10°C. Low temperatures are critical to control the reaction rate and prevent over-nitration.[1][7]
-
Work-up: After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure this compound.
Caption: Workflow for Synthetic Pathway A.
Chapter 4: Synthetic Pathway B: Iodination of 2-Methyl-6-nitroaniline
This alternative route begins with the synthesis of 2-methyl-6-nitroaniline, followed by iodination. The challenge here is to introduce iodine selectively at the C4 position, which is para to the amino group and meta to the nitro group.
Step 1: Synthesis of 2-Methyl-6-nitroaniline
The synthesis of this precursor from 2-methylaniline (o-toluidine) is a classic three-step process involving protection of the amine, nitration, and deprotection.[8] This sequence is necessary because direct nitration of o-toluidine would lead to oxidation and poor regioselectivity.
Experimental Protocol: Synthesis of 2-Methyl-6-nitroaniline [8][9]
-
Acetylation (Protection): React 2-methylaniline (1.0 equiv.) with acetic anhydride (1.1 equiv.) in the presence of a mild base or neat. This converts the highly activating -NH₂ group into a moderately activating acetamido group (-NHCOCH₃), preventing oxidation in the next step.[1]
-
Nitration: Dissolve the resulting N-(2-methylphenyl)acetamide in concentrated sulfuric acid at 0°C. Add a nitrating mixture (HNO₃/H₂SO₄) dropwise while maintaining a low temperature. The acetamido group directs the nitration, producing a mixture of 2-methyl-6-nitro and 2-methyl-4-nitro isomers.[8]
-
Hydrolysis (Deprotection): Heat the reaction mixture with aqueous acid (e.g., HCl or H₂SO₄) to hydrolyze the acetamido group back to an amino group.
-
Purification: Neutralize the solution to precipitate the isomeric products. The 2-methyl-6-nitroaniline and 2-methyl-4-nitroaniline isomers must then be separated, typically by fractional crystallization or column chromatography.[8]
Step 2: Regioselective Iodination
The final step involves the electrophilic iodination of 2-methyl-6-nitroaniline. The amino group is the strongest activating group and will direct the incoming electrophile to its para position (C4), which is the desired location.
Experimental Protocol: Iodination
-
Setup: Dissolve 2-methyl-6-nitroaniline (1.0 equiv.) in a suitable solvent such as glacial acetic acid or methanol.
-
Reagent Addition: Add an iodinating agent such as N-Iodosuccinimide (NIS, 1.1 equiv.) or Iodine Monochloride (ICl, 1.1 equiv.).[7][10] If using NIS, an acid catalyst like p-toluenesulfonic acid (p-TsOH) may be required to enhance the electrophilicity of the iodine.[7]
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC). The reaction is typically complete within a few hours.
-
Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Isolation: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization to yield this compound.
Caption: Workflow for Synthetic Pathway B.
Chapter 5: Comparative Analysis and Optimization
Both pathways are viable for the synthesis of this compound. The choice of route often depends on precursor availability, scalability, and purification challenges.
| Parameter | Pathway A (Nitration Last) | Pathway B (Iodination Last) |
| Regioselectivity | Generally high in the nitration step due to strong directing effects and steric hindrance. | Iodination is well-directed to the para position. However, the initial nitration of N-acetyl-o-toluidine produces an isomeric mixture that requires separation.[8] |
| Number of Steps | Fewer overall steps if starting from 2-methyl-4-bromoaniline. | More steps from the basic starting material (o-toluidine) due to the protection/deprotection sequence. |
| Purification | Final product purification is typically straightforward. | Involves a critical separation of nitro-isomers in the first stage, which can be challenging and impact overall yield.[8] |
| Key Challenge | Handling of highly corrosive and exothermic nitrating acid mixtures. | Separation of 2-methyl-6-nitroaniline from its 2-methyl-4-nitroaniline isomer. |
| Recommendation | Often preferred for its higher overall regioselectivity and more direct route, assuming the iodinated precursor is accessible. | Viable, but the efficiency is highly dependent on the successful separation of the nitroaniline intermediates. |
Chapter 6: Characterization and Quality Control
Confirmation of the final product structure and purity is essential. The following data are characteristic of the target compound.
| Analysis Technique | Expected Observations |
| ¹H NMR | Aromatic signals corresponding to the two protons on the ring, a singlet for the methyl protons, and a broad singlet for the amine protons. Chemical shifts will be influenced by the electronic nature of the substituents. |
| ¹³C NMR | Signals for the seven distinct carbon atoms. The carbon attached to the iodine will show a characteristic upfield shift. |
| FTIR | Characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), asymmetric and symmetric N-O stretching of the nitro group (around 1530 and 1350 cm⁻¹), and C-H and C=C aromatic stretches. |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight (278.05 g/mol ) and a characteristic isotopic pattern due to the presence of iodine. |
| TLC/HPLC | A single spot/peak indicating the purity of the final compound. |
Chapter 7: Conclusion
The synthesis of this compound can be effectively achieved via two primary synthetic strategies. Pathway A, involving the nitration of 4-iodo-2-methylaniline, generally offers a more direct and regioselective route, minimizing complex purification steps. Pathway B, the iodination of 2-methyl-6-nitroaniline, is also a valid approach but is complicated by the need to separate isomeric intermediates. The selection of the optimal pathway will depend on laboratory-specific factors including precursor availability, cost, and scale. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this valuable intermediate for applications in drug discovery and materials science.
References
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- Benchchem. (n.d.). 2-Iodo-4-methyl-6-nitroaniline | 123158-77-0.
- [Source for 2-iodoaniline characterization]. (n.d.). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids.
- Garden, S. J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Acta Crystallographica Section C, 57(Pt 10), 1212–1214.
- Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE.
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ResearchGate. (n.d.). Synthesis technique of 2-methyl-6-nitroaniline. Retrieved from [Link]
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- MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines.
- PubMed. (2020). Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors.
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4-Iodo-2-methyl-6-nitroaniline chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Substituted Iodo-Nitroanilines
This document provides a detailed technical examination of the chemical properties, synthesis, and reactivity of 4-Iodo-2-methyl-6-nitroaniline. Given the limited availability of direct experimental data for this specific isomer (CAS 532934-93-3), this guide leverages expert analysis and data from closely related, well-characterized isomers to provide a robust and scientifically grounded overview for researchers, chemists, and professionals in drug development. The primary analogue for this analysis is 2-Iodo-6-methyl-4-nitroaniline (CAS 220144-91-2), which shares the same set of functional groups, allowing for reliable extrapolation of chemical behavior.
Core Chemical and Physical Properties
Substituted anilines are foundational building blocks in modern organic chemistry. The strategic placement of iodo, methyl, and nitro groups on the aniline scaffold creates a molecule with distinct electronic and steric properties, making it a highly versatile intermediate for complex molecular synthesis. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing nitro and iodo groups governs the molecule's reactivity and physical characteristics.
Quantitative data for key isomers are presented below. This information is critical for designing experimental conditions, including solvent selection and reaction temperature.
| Property | 2-Iodo-6-methyl-4-nitroaniline | 4-Iodo-2-methyl-3-nitroaniline |
| CAS Number | 220144-91-2[1][2] | 860573-47-3[3] |
| Molecular Formula | C₇H₇IN₂O₂[1][2] | C₇H₇IN₂O₂[3] |
| Molecular Weight | 278.05 g/mol [1][2] | 278.047 g/mol [3] |
| IUPAC Name | 2-iodo-6-methyl-4-nitroaniline[1] | 4-iodo-2-methyl-3-nitroaniline[3] |
| Density | N/A | 2.0±0.1 g/cm³[3] |
| Boiling Point | N/A | 368.0±42.0 °C at 760 mmHg[3] |
| Flash Point | N/A | 176.4±27.9 °C[3] |
Synthesis Strategies and Mechanistic Considerations
The synthesis of polysubstituted anilines like this compound is a study in regiochemical control. The outcome of electrophilic aromatic substitution (EAS) is dictated by the directing effects of the substituents already present on the aromatic ring.
-
Amino Group (-NH₂): A potent activating group and a strong ortho, para-director due to its +R (resonance) effect.[1]
-
Methyl Group (-CH₃): A weakly activating group and an ortho, para-director.[1]
-
Nitro Group (-NO₂): A strong deactivating group and a meta-director, owing to its powerful -I (inductive) and -R effects.[1]
-
Iodo Group (-I): A deactivating group due to its -I effect, but an ortho, para-director because its lone pairs can participate in resonance (+R effect).[1]
A logical synthetic approach must navigate these competing influences, often involving a multi-step sequence with protection/deprotection strategies to achieve the desired isomer.
Proposed Synthetic Workflow
A plausible pathway to a target like this compound would likely begin with a less substituted precursor, such as m-toluidine (3-methylaniline). The sequence of nitration and iodination is critical. For instance, direct nitration of m-toluidine would yield a mixture of isomers. A more controlled approach is outlined below.
Caption: A plausible multi-step synthesis pathway.
Advanced Iodination Methodologies
While iodine monochloride (ICl) is a classic iodinating agent, modern synthesis often employs milder and more selective reagents.
-
N-Iodosuccinimide (NIS): A versatile and efficient reagent for the electrophilic iodination of activated aromatic rings like anilines.[1]
-
Diazotization-Iodination: This tandem process involves converting the amino group into a diazonium salt (-N₂⁺), which is an excellent leaving group. Subsequent treatment with potassium iodide (KI) introduces the iodine atom. This method is particularly useful when direct iodination is difficult or lacks regioselectivity.[1]
Reactivity and Applications in Drug Discovery
The true value of this compound lies in its functionality as a versatile synthetic intermediate. Each functional group provides a handle for subsequent chemical transformations, making it a powerful scaffold for building complex molecular architectures.
-
Cross-Coupling Reactions: The carbon-iodine bond is a prime site for metal-catalyzed cross-coupling reactions. Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions can be used to form new carbon-carbon and carbon-heteroatom bonds, enabling the assembly of complex drug-like molecules.[1]
-
Nitro Group Reduction: The nitro group can be readily reduced to a primary amine using reagents like SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation yields a diamino-substituted ring, a common structural motif in pharmaceuticals and a precursor for synthesizing heterocyclic systems like benzimidazoles.[1]
-
Amine Functionalization: The existing amino group can be acylated, alkylated, or used as a nucleophile in various reactions, further expanding the synthetic possibilities.
Caption: Key reaction pathways from the core molecule.
These reactions underscore the compound's role as a building block in screening libraries for drug discovery and in the targeted synthesis of bioactive small molecules.[1]
Safety, Handling, and Storage
Compounds of this class are considered hazardous and must be handled with appropriate precautions. The safety data for related nitroanilines provides a clear guide to the necessary protocols.
GHS Hazard Classification
Data from analogous compounds indicates significant toxicity.[4]
| Hazard Statement | Description | GHS Class |
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin or if inhaled.[5] | Acute Toxicity (Oral, Dermal, Inhalation), Cat. 3[4] |
| H373 | May cause damage to organs (Blood) through prolonged or repeated exposure.[4] | STOT Repeated Exposure, Cat. 2 |
| H412 | Harmful to aquatic life with long lasting effects.[5] | Chronic Aquatic Hazard, Cat. 3 |
Experimental Protocol for Safe Handling
Adherence to a strict safety protocol is mandatory when working with this substance.
-
Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.[6]
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile). Immediately change gloves if contamination occurs.
-
Eye Protection: Use chemical safety goggles or a face shield.[5]
-
Lab Coat: A flame-resistant lab coat must be worn and kept buttoned.
-
-
Handling Procedures:
-
Avoid generating dust.[7]
-
Do not eat, drink, or smoke in the work area.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.
-
In case of accidental contact:
-
Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[5][6]
-
Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present.[5]
-
Ingestion: Rinse mouth and immediately call a poison center or physician.[6]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[6]
-
-
-
Storage:
-
Disposal:
By following these guidelines, researchers can safely harness the synthetic potential of this compound and its related isomers while minimizing risk.
References
-
Alachem Co., Ltd. (n.d.). 2-iodo-6-methyl-4-nitro-aniline. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Iodo-2-nitroaniline. Retrieved from [Link]
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Boron Molecular. (n.d.). 4-Iodo-2-nitroaniline. Retrieved from [Link]
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Chemsrc. (2025). 4-Iodo-2-methyl-3-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Diiodo-4-nitroaniline. Retrieved from [Link]
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Garden, S. J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Acta Crystallographica Section C, 57(10), 1212-1214. Available at [Link]
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PubChem. (n.d.). 2-Iodo-4-nitroaniline. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 4-Iodo-2-nitroaniline (97%). Retrieved from [Link]
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An In-depth Technical Guide to 2-Iodo-6-methyl-4-nitroaniline: Synthesis, Properties, and Applications
An Important Note on the Subject Compound: Initial research into the physical properties of "4-Iodo-2-methyl-6-nitroaniline" did not yield sufficient data in publicly available scientific literature. To provide a comprehensive and scientifically accurate technical guide, this document will focus on the closely related and well-documented isomer, 2-Iodo-6-methyl-4-nitroaniline . This compound offers a rich dataset for examination and is a valuable synthetic intermediate in its own right.
Introduction
2-Iodo-6-methyl-4-nitroaniline is a highly functionalized aromatic compound that serves as a key building block in organic synthesis.[1] Its strategic substitution pattern, featuring an iodo, a methyl, a nitro, and an amino group, provides multiple reactive centers for the construction of more complex molecular architectures.[1] This versatility makes it a compound of significant interest to researchers in medicinal chemistry and materials science, particularly in the development of novel pharmaceuticals.[1] The interplay of the electron-donating amino and methyl groups with the electron-withdrawing nitro and iodo groups creates a unique electronic environment that dictates its reactivity and potential applications.[1]
Physicochemical Properties
A comprehensive summary of the known physical and chemical properties of 2-Iodo-6-methyl-4-nitroaniline is presented below.
| Property | Value | Source |
| IUPAC Name | 2-Iodo-6-methyl-4-nitroaniline | [1] |
| CAS Number | 220144-91-2 | [1][2] |
| Molecular Formula | C₇H₇IN₂O₂ | [1][2] |
| Molecular Weight | 278.05 g/mol | [1][2] |
| Appearance | Not explicitly stated, but related compounds are often crystalline solids. | |
| Melting Point | No experimental data found in the searched sources. | |
| Boiling Point | No experimental data found in the searched sources. | |
| Solubility | No quantitative data found. Likely soluble in common organic solvents. |
Spectroscopic Data
While a dedicated full spectrum analysis for 2-Iodo-6-methyl-4-nitroaniline was not found in the searched results, the expected spectroscopic signatures can be inferred from its structure and data for similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of the four different substituents.
-
¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon atom.
-
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching of the primary amine, the asymmetric and symmetric stretching of the nitro group, C-H stretching of the aromatic ring and the methyl group, and C=C stretching of the aromatic ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (278.05 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group, the iodine atom, and other substituents.
Synthesis and Reaction Pathways
The synthesis of 2-Iodo-6-methyl-4-nitroaniline can be approached through several strategic routes, primarily involving electrophilic aromatic substitution reactions. The order of these reactions is critical to achieve the desired isomer with high purity.[1]
Synthetic Strategy Workflow
Caption: Synthetic strategies for 2-Iodo-6-methyl-4-nitroaniline.
Detailed Synthetic Protocols
Route 1: Iodination of a Protected Aniline Derivative [1]
This common approach involves the protection of the highly activating amino group to control the regioselectivity of the subsequent iodination.
-
Protection: 2-Methyl-4-nitroaniline is treated with an acylating agent, such as acetic anhydride, to form the corresponding acetanilide. This protection moderates the activating effect of the amino group.[1]
-
Iodination: The protected intermediate is then subjected to iodination, for example, using N-Iodosuccinimide (NIS), to introduce the iodine atom at the position ortho to the amino group.[1]
-
Deprotection: The final step involves the hydrolysis of the protecting group, typically under acidic conditions, to yield 2-Iodo-6-methyl-4-nitroaniline.[1]
Route 2: Nitration of a Pre-iodinated Precursor [1]
An alternative strategy involves the nitration of a pre-existing iodinated aniline.
-
Nitration: 2-Iodo-6-methylaniline is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures. The directing effects of the existing iodo, methyl, and amino groups guide the incoming nitro group to the desired position.[1]
Reactivity and Applications in Drug Development
The unique arrangement of functional groups in 2-Iodo-6-methyl-4-nitroaniline makes it a versatile precursor for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1]
Key Reactive Sites and Their Transformations
Caption: Reactivity map of 2-Iodo-6-methyl-4-nitroaniline.
-
The Iodo Group: The iodine atom is an excellent leaving group, making this position ideal for palladium-catalyzed cross-coupling reactions such as Suzuki and Heck couplings. This allows for the formation of new carbon-carbon bonds, enabling the introduction of various aryl or alkyl groups.[1]
-
The Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents. This transformation converts the molecule into a diamine, which is a valuable precursor for the synthesis of heterocyclic compounds and polymers.[1]
-
The Amino Group: The amino group can be acylated, alkylated, or undergo other modifications to fine-tune the electronic and steric properties of the molecule.[1]
-
The Aromatic Ring: The overall substitution pattern influences the regioselectivity of further electrophilic aromatic substitution reactions.[1]
These reactive handles make 2-Iodo-6-methyl-4-nitroaniline a valuable starting material for the synthesis of a wide range of complex organic molecules with potential biological activity. Aromatic nitro compounds, in general, are a significant class of molecules in drug discovery, exhibiting a broad spectrum of biological activities.
Safety and Handling
As a research chemical, 2-Iodo-6-methyl-4-nitroaniline should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[1] It is recommended to store the compound in a dry, sealed container at 2-8°C to maintain its stability.[1] For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
References
-
Alachem Co., Ltd. 220144-91-2 | 2-iodo-6-methyl-4-nitro-aniline. [Link]
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CAS number 532934-93-3 characterization
An In-depth Technical Guide to GSK1016790A (CAS: 532934-93-3): A Potent and Selective TRPV4 Agonist
Executive Summary
This technical guide provides a comprehensive characterization of GSK1016790A (CAS Number: 532934-93-3), a potent and highly selective synthetic agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. As a non-selective cation channel, TRPV4 is a critical polymodal sensor involved in a vast array of physiological processes, making it a compelling target for research and drug development. GSK1016790A has emerged as an indispensable pharmacological tool for elucidating the function and regulation of TRPV4. This document details its mechanism of action, downstream signaling cascades, and physiological consequences, supported by validated experimental protocols and quantitative data to empower researchers in their application of this compound.
Introduction: The Significance of TRPV4 and the Role of a Selective Agonist
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a remarkable molecular sensor, responding to a diverse range of stimuli including osmotic pressure, moderate heat, mechanical stress, and endogenous ligands like arachidonic acid metabolites.[1][2][3] Its widespread expression in tissues such as the vascular endothelium, lungs, kidneys, and neurons underscores its involvement in fundamental physiological functions and various pathologies.[1][4]
Prior to the development of GSK1016790A, the study of TRPV4 was often reliant on less potent or selective activators, such as the phorbol ester 4α-PDD.[2] GSK1016790A, with its nanomolar potency—approximately 300-fold more potent than 4α-PDD—and high selectivity, represents a significant advancement.[5] It allows for the precise and robust activation of TRPV4 channels, enabling detailed investigation into their downstream signaling pathways and physiological roles both in vitro and in vivo.[1][6]
Physicochemical and Pharmacological Profile of GSK1016790A
A clear understanding of a compound's fundamental properties is paramount for its effective application. The key characteristics of GSK1016790A are summarized below.
| Property | Value | Source |
| CAS Number | 532934-93-3; 942206-85-1 | [7] |
| Synonyms | GSK101 | [7] |
| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [7] |
| Molecular Weight | 655.61 g/mol | [7] |
| Purity | ≥97-98% (HPLC) | [7][8] |
| Appearance | White to off-white crystalline solid | [7] |
| Solubility | DMSO (~50-100 mg/mL), Ethanol (~10-65 mg/mL) | [7][8][9] |
| Storage | Store at -20°C | [8][10] |
Core Mechanism of Action: Direct Channel Activation
GSK1016790A functions as a direct agonist of the TRPV4 channel.[11] Its binding induces a conformational change, opening the non-selective cation channel and permitting the influx of ions, most notably Ca²⁺.[11] This rapid and significant increase in intracellular calcium concentration ([Ca²⁺]i) is the primary event that initiates a cascade of downstream cellular responses.[1][11] The specificity of GSK1016790A for TRPV4 is consistently demonstrated by the absence of a calcium response in cells that do not express the channel and the effective blockade of its action by known TRPV4 antagonists, such as HC067047 and Ruthenium Red.[1][6][11]
Quantitative Potency
The potency of GSK1016790A is a defining feature, with EC₅₀ values typically falling in the low nanomolar range, making it a highly effective tool for targeted TRPV4 activation.
| Parameter | Cell Type | Species | EC₅₀ Value | Reference(s) |
| Ca²⁺ Influx | HEK293 cells expressing TRPV4 | Human | 2.1 nM | [7][8][10][11] |
| Ca²⁺ Influx | HEK293 cells expressing TRPV4 | Mouse | 18 nM | [7][8][10][11] |
| Ca²⁺ Influx | HeLa cells expressing TRPV4 | Human | 3.3 nM | [11] |
| Ca²⁺ Influx | Choroid plexus epithelial cells | Not Specified | 34 nM | [9][11] |
Downstream Signaling and Cellular Consequences
The initial Ca²⁺ influx triggered by GSK1016790A is not the endpoint but rather the start of a complex signaling network that dictates the ultimate physiological response.
Signaling Cascade Overview
Activation of TRPV4 by GSK1016790A initiates a multifaceted signaling cascade. The influx of Ca²⁺ can lead to the activation of several key kinases and signaling proteins, including Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K), and the small GTPase RhoA.[1][3][4] These pathways are crucial in mediating the cellular response, which includes not only the primary physiological output but also feedback regulation of the TRPV4 channel itself.[1][3]
Caption: GSK1016790A-induced TRPV4 activation and downstream signaling pathways.
Regulation of Channel Expression
A fascinating consequence of potent TRPV4 activation by GSK1016790A is the subsequent regulation of the channel's own plasma membrane expression. Studies have shown that stimulation leads to a rapid, Ca²⁺-dependent endocytosis of TRPV4 channels, which are then trafficked to recycling endosomes.[1][2][12] This process, controlled by the PKC/PI3K and RhoA signaling pathways, serves as a negative feedback mechanism, contributing to partial desensitization of the cellular response over time.[1][4][12] This dynamic regulation is a critical consideration for experimental design, particularly in studies involving prolonged agonist exposure.
Physiological Outcomes
The functional consequences of GSK1016790A-mediated TRPV4 activation are cell-type dependent and physiologically significant.
-
In Endothelial Cells: Activation leads to Ca²⁺ influx, which stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a key signaling molecule that causes vasodilation.[11]
-
In Intestinal Epithelium: GSK1016790A has been shown to increase mucus production by activating a Ca²⁺/CAMKII/GSK3β pathway, suggesting a protective role in repairing intestinal injury.[13]
-
In Retinal Microvasculature: Activation of TRPV4 can reversibly increase the permeability of the endothelial barrier, associated with remodeling of adherens junctions.[14]
Experimental Protocols for Characterization and Application
The following protocols are foundational for studying the effects of GSK1016790A. They are designed to be self-validating through the inclusion of appropriate controls.
Protocol 1: Intracellular Calcium Imaging
Objective: To measure the increase in intracellular Ca²⁺ concentration ([Ca²⁺]i) following TRPV4 activation by GSK1016790A.
Caption: Workflow for a typical calcium imaging experiment.
Step-by-Step Methodology:
-
Cell Preparation: Seed cells (e.g., HEK293 stably expressing TRPV4, or a primary cell line like HUVECs) onto glass-bottom imaging dishes or coverslips 24-48 hours prior to the experiment.[1]
-
Dye Loading: Wash cells once with a physiological salt solution, such as Hanks' Balanced Salt Solution (HBSS) containing Ca²⁺ and Mg²⁺.[1][6] Incubate cells with a calcium-sensitive dye (e.g., 1-2.5 µM Fura-2 AM or Fluo-4 AM) in HBSS for 30-45 minutes at 37°C.[1]
-
Wash: Gently wash the cells two to three times with HBSS to remove extracellular dye and allow for de-esterification of the AM ester.
-
Baseline Recording: Mount the dish on a fluorescence microscope. Acquire a stable baseline fluorescence signal (F₀) for 1-2 minutes.
-
Agonist Application: Add GSK1016790A at the desired final concentration via perfusion or gentle pipette addition.
-
Data Acquisition: Record the change in fluorescence intensity over time. For Fura-2, this involves ratiometric imaging at 340/380 nm excitation. For Fluo-4, monitor emission intensity at ~520 nm.[1]
-
Controls for Validation:
-
Negative Control: Perform the experiment on non-transfected parental cells to confirm the response is TRPV4-dependent.[1][6]
-
Antagonist Control: Pre-incubate TRPV4-expressing cells with a selective antagonist (e.g., 1 µM HC067047) for 15-20 minutes before adding GSK1016790A. This should abolish the Ca²⁺ signal.[1][6]
-
-
Data Analysis: Quantify the change in [Ca²⁺]i by calculating the ratio of fluorescence intensities (F₁/F₀ for Fluo-4) or the 340/380 nm ratio for Fura-2.[1]
Protocol 2: Whole-Cell Patch Clamp Electrophysiology
Objective: To directly measure the ion currents conducted by TRPV4 channels upon activation by GSK1016790A.
Step-by-Step Methodology:
-
Cell Preparation: Use cells expressing TRPV4 (e.g., transiently transfected HeLa or HEK293 cells) grown on glass coverslips.[2]
-
Electrode and Solutions:
-
Pull borosilicate glass micropipettes to a resistance of ~2-5 MΩ.
-
Fill the pipette with an intracellular solution (e.g., containing K-gluconate or CsCl).
-
The extracellular (bath) solution should be a physiological salt solution like HBSS.
-
-
Seal Formation: Approach a single cell with the micropipette and form a high-resistance (>1 GΩ) gigaseal.
-
Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.
-
Baseline Current: Clamp the cell at a holding potential (e.g., -60 mV or -90 mV) and record the baseline current.[2]
-
Agonist Application: Perfuse the bath with the extracellular solution containing GSK1016790A.
-
Data Acquisition: Record the evoked whole-cell current. A voltage ramp protocol (e.g., -100 mV to +100 mV) can be applied to determine the current-voltage (I-V) relationship, which should show the characteristic outwardly rectifying shape for TRPV4.[2][15]
-
Controls for Validation:
Conclusion
GSK1016790A is an exceptionally potent and selective pharmacological tool that has been instrumental in advancing our understanding of TRPV4 channel biology. Its ability to precisely activate this polymodal sensor allows researchers to dissect its role in diverse signaling pathways and complex physiological processes, from vasoregulation to epithelial barrier function. The experimental frameworks provided herein offer a validated starting point for leveraging the power of this compound in future investigations. A thorough understanding of its mechanism, including the downstream regulation of channel trafficking, is essential for rigorous experimental design and accurate data interpretation.
References
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Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology, 10, 6. Available at: [Link]
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Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PMC - PubMed Central. Available at: [Link]
-
Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. PLOS ONE, 6(2), e16713. Available at: [Link]
-
Jin, M., et al. (2011). Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. ResearchGate. Available at: [Link]
-
Baratchi, S., et al. (2019). The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. PubMed. Available at: [Link]
-
Synthesis and in vitro evaluation of new TRPV4 ligands and biodistribution study of an 11C-labeled radiotracer in rodents. (n.d.). NIH. Retrieved from [Link]
-
Determinants of TRPV4 activity following selective activation by small molecule agonist GSK1016790A. (n.d.). UTMB Research Expert. Retrieved from [Link]
-
TRPV4 agonist GSK1016790A increases mucus production and alleviates diabetic intestinal injury by activating the Ca2+/CAMKII/GSK3β pathway. (2025). PubMed. Retrieved from [Link]
-
(PDF) The TRPV4 agonist GSK1016790A regulates the membrane expression of TRPV4 channels. (2019). ResearchGate. Available at: [Link]
-
Effects of GSK101 on whole-cell membrane current (patch clamp) in... (n.d.). ResearchGate. Retrieved from [Link]
-
Transient receptor potential vanilloid 4 channel participates in mouse ventricular electrical activity. (2018). American Physiological Society Journal. Retrieved from [Link]
-
Vascular Smooth Muscle TRPV4 (Transient Receptor Potential Vanilloid Family Member 4) Channels Regulate Vasoconstriction and Blood Pressure in Obesity. (2023). Hypertension - American Heart Association Journals. Retrieved from [Link]
-
Calcium influx through TRPV4 channels modulates the adherens contacts between retinal microvascular endothelial cells. (2017). PubMed. Retrieved from [Link]
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- 15. researchgate.net [researchgate.net]
Part 1: The Strategic Importance of Structural Elucidation
An In-Depth Technical Guide to the Prospective Crystal Structure Analysis of 4-Iodo-2-methyl-6-nitroaniline
This guide provides a comprehensive framework for the crystal structure analysis of this compound, a molecule of significant interest in medicinal chemistry and materials science. As of the latest literature search, the definitive crystal structure of this specific isomer has not been publicly reported. This document, therefore, serves as both a detailed procedural manual for its determination and a predictive analysis of its potential structural characteristics, grounded in the established principles of X-ray crystallography and the known structures of closely related analogues.
In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. For a compound like this compound, understanding its solid-state conformation, intermolecular interactions, and crystal packing is crucial. These features govern critical physicochemical properties such as solubility, stability, and bioavailability, which are decisive factors in the viability of an active pharmaceutical ingredient (API). Halogenated nitroaromatic compounds are established as versatile scaffolds in the synthesis of complex therapeutic agents, including those targeting neurodegenerative diseases.[1] The presence of an iodine atom, a nitro group, a methyl group, and an aniline moiety suggests a rich potential for various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, all of which are fundamental to molecular recognition and crystal engineering.
Part 2: Experimental Workflow for Single-Crystal X-ray Diffraction
The definitive method for determining the atomic structure of a crystalline solid is single-crystal X-ray diffraction (SCXRD).[2][3][4] This technique relies on the diffraction of X-rays by the ordered arrangement of atoms in a crystal lattice to produce a unique diffraction pattern, from which the electron density and, consequently, the atomic positions can be mapped.[2][4]
Synthesis and Crystallization: The Foundational Step
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis: The synthesis of this compound would likely proceed via a multi-step route, potentially involving the iodination of a substituted nitroaniline precursor. The regioselectivity of the iodination would be a critical consideration, guided by the directing effects of the existing substituents on the aromatic ring.
Experimental Protocol: Crystal Growth
-
Solvent Selection: A systematic screening of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane) and their mixtures is the initial step. The ideal solvent is one in which the compound has moderate solubility.
-
Slow Evaporation: A saturated solution of the compound is prepared in the chosen solvent system in a clean vial. The vial is then loosely capped or covered with parafilm perforated with a few small holes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.[5]
-
Vapor Diffusion: This method involves dissolving the compound in a "good" solvent and placing this solution in a sealed container with a larger volume of a "poor" solvent (in which the compound is less soluble). The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly to room temperature, or below, in a controlled manner. This gradual decrease in temperature reduces solubility and can lead to the formation of well-ordered crystals.[5]
Crystal Selection: The obtained crystals should be visually inspected under a polarizing microscope. Suitable crystals for SCXRD should be single, well-formed, transparent, and free from cracks or other defects.[5] They should have dimensions typically in the range of 0.1 to 0.3 mm.[2][5]
Data Collection and Processing
The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[6]
Experimental Protocol: Data Acquisition
-
Mounting: A suitable crystal is carefully mounted on a glass fiber or a cryo-loop using a minimal amount of inert oil or epoxy.[2]
-
Centering: The crystal is centered in the X-ray beam using an optical microscope and the goniometer adjustments.[6]
-
Preliminary Screening: A few initial X-ray diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and crystal system.
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.[2] The intensity of each diffracted beam is measured by a detector, such as a CCD or pixel detector.[4]
-
Data Processing: The raw diffraction data are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and perform an absorption correction. This process yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F_o|) for each reflection.
Workflow for Single-Crystal X-ray Diffraction
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Part 3: Structure Solution, Refinement, and Analysis
Once a high-quality dataset has been obtained, the next step is to determine the arrangement of atoms in the crystal.
Structure Solution: The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted X-rays are not directly measured, they must be determined computationally. For small molecules like this compound, "direct methods" are typically successful in providing an initial model of the crystal structure.
Structure Refinement: The initial structural model is refined using a least-squares method to improve the agreement between the observed structure factor amplitudes (|F_o|) and those calculated from the model (|F_c|). This iterative process adjusts atomic positions, and thermal displacement parameters until the best possible fit is achieved. The quality of the final model is assessed by the R-factor, which should be as low as possible for a well-refined structure.
Structural Analysis: With a refined crystal structure, a detailed analysis of the molecular geometry and intermolecular interactions can be performed.
Anticipated Crystallographic Parameters:
While the precise parameters for this compound are unknown, we can draw comparisons with a closely related isomer, 4-iodo-2-methyl-5-nitroaniline.[7] The crystallographic data for this related compound can serve as a reasonable starting point for what might be expected.
| Parameter | Expected Range/Value (based on analogues) |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |
| a (Å) | 5 - 15 |
| b (Å) | 5 - 20 |
| c (Å) | 5 - 15 |
| β (°) | 90 - 110 (for monoclinic) |
| V (ų) | 800 - 1500 |
| Z | 4 |
Analysis of Intermolecular Interactions:
The functional groups present in this compound suggest the potential for several types of non-covalent interactions that would dictate the crystal packing.
Logical Flow of Interaction Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 5. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. researchgate.net [researchgate.net]
spectroscopic data of 4-Iodo-2-methyl-6-nitroaniline
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Iodo-2-methyl-6-nitroaniline: An Interpretive and Predictive Approach
Abstract
This compound is a substituted aromatic amine with significant potential as a building block in pharmaceutical and materials science research.[1] Its multifaceted structure, featuring an iodo, a methyl, a nitro, and an amino group on a benzene ring, provides numerous sites for further chemical modification. A thorough understanding of its structural and electronic properties is paramount for its effective utilization, and this is achieved primarily through spectroscopic analysis. This guide provides a comprehensive, in-depth exploration of the expected spectroscopic data for this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, this document leverages established principles and data from analogous structures to predict, interpret, and explain the causality behind its spectroscopic signatures. Detailed, field-proven protocols for data acquisition are provided, ensuring a self-validating framework for researchers.
Introduction: The Compound in Focus
The utility of a synthetic intermediate is defined by the functional groups it possesses. In this compound (C₇H₇IN₂O₂), we observe a confluence of functionalities that offer distinct reactive pathways.[1] The iodine atom is an excellent leaving group, ideal for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds.[1] The nitro group can be readily reduced to a primary amine, opening pathways to diamine derivatives or heterocyclic ring systems.[1] The existing primary amine can be diazotized or acylated, and the methyl group provides steric and electronic influence.
Spectroscopic characterization is the cornerstone of modern chemical synthesis. It provides an unambiguous confirmation of molecular identity and purity, which is a non-negotiable requirement in fields like drug development. This guide is designed for researchers who will synthesize or utilize this compound, providing a robust predictive framework for analyzing its spectroscopic output.
Molecular Structure and Predicted Spectroscopic Behavior
The arrangement of substituents on the aniline ring dictates the molecule's electronic environment and, consequently, its spectroscopic behavior. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, while the nitro (-NO₂) and iodo (-I) groups are electron-withdrawing. This push-pull electronic landscape creates a unique fingerprint for each spectroscopic technique.
Caption: Molecular structure of this compound with IUPAC numbering.
Infrared (IR) Spectroscopy: Probing Functional Groups
Theoretical Principles
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, scissoring). The frequency of absorption is characteristic of the bond type, its strength, and the masses of the atoms involved. For this compound, the key diagnostic signals will arise from the N-H bonds of the amine, the N-O bonds of the nitro group, the C-H bonds of the methyl and aromatic groups, and the C-N and C-I bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR technique is a modern, rapid method requiring minimal sample preparation, making it a trustworthy and efficient choice.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and performing a background scan. The background spectrum of air is recorded and automatically subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the ATR crystal.
-
Data Acquisition: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is subjected to a Fourier Transform (FT) to generate the final spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
Data Summary and Interpretation
The following table outlines the predicted IR absorption bands and their assignments.
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale and Expected Appearance |
| 3400 - 3500 | Asymmetric N-H Stretch | Primary Amine (-NH₂) | Aromatic amines show two distinct N-H stretching bands.[2] This higher frequency band is expected to be sharp. |
| 3300 - 3400 | Symmetric N-H Stretch | Primary Amine (-NH₂) | The second, lower frequency N-H band. The presence of two peaks is a hallmark of a primary amine.[3] |
| 2850 - 3000 | C-H Stretch | Methyl (-CH₃) & Aromatic | Sp³ C-H stretches from the methyl group will appear just below 3000 cm⁻¹. Sp² C-H stretches from the aromatic ring will appear just above 3000 cm⁻¹.[4] |
| 1600 - 1650 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | This bending vibration is characteristic of primary amines and is often strong.[2] |
| 1500 - 1550 | Asymmetric N-O Stretch | Nitro (-NO₂) | Conjugation with the aromatic ring shifts this strong band to a lower wavenumber than in aliphatic nitro compounds.[5][6] |
| 1330 - 1380 | Symmetric N-O Stretch | Nitro (-NO₂) | The second key band for the nitro group, also strong and shifted by conjugation.[5][7] The pair of strong nitro bands is highly diagnostic. |
| 1250 - 1335 | C-N Stretch | Aromatic Amine | This stretch confirms the connection of the nitrogen to the aromatic ring.[3] |
| 800 - 900 | C-H Out-of-Plane Bend | Aromatic Ring | The substitution pattern (1,2,3,4-tetrasubstituted) will result in characteristic, though potentially complex, bands in this fingerprint region.[8] |
| 500 - 600 | C-I Stretch | Iodo-Aromatic | The carbon-iodine bond vibration is expected at a low frequency due to the high mass of the iodine atom. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
¹H NMR Spectroscopy (Proton NMR)
¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule. Protons in different electronic environments resonate at different frequencies (chemical shifts, δ), and interactions between neighboring protons cause signal splitting (spin-spin coupling), revealing which protons are adjacent.
Caption: Predicted proton environments and coupling in this compound.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. DMSO-d₆ is often preferred for anilines as it can sharpen the N-H proton signals.
-
Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming process to optimize the homogeneity of the magnetic field.
-
Data Acquisition: Acquire the spectrum using a standard pulse sequence. A 400 or 500 MHz spectrometer is typically sufficient. Key parameters include the spectral width, acquisition time, and number of scans.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. Phase and baseline corrections are applied, and the spectrum is referenced (typically to the residual solvent peak or internal standard like TMS).
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale and Causality |
| ~7.8 - 8.2 | 1H | Doublet (d) | H⁵ | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the iodo group, causing a significant downfield shift. It will be split by H³ (meta-coupling, J ≈ 2-3 Hz). |
| ~7.5 - 7.8 | 1H | Doublet (d) | H³ | This proton is ortho to the iodo group and meta to the nitro group. The deshielding is less intense than for H⁵. It will be split by H⁵ (meta-coupling, J ≈ 2-3 Hz). |
| ~4.5 - 5.5 | 2H | Broad Singlet (br s) | -NH₂ | The chemical shift of amine protons is variable and depends on solvent and concentration.[9] The signal is often broad due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |
| ~2.2 - 2.5 | 3H | Singlet (s) | -CH₃ | The methyl group is attached to the aromatic ring. It is not adjacent to any other protons, so it appears as a singlet. Its position is relatively standard for an aryl methyl group.[10] |
¹³C NMR Spectroscopy (Carbon NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is highly sensitive to its electronic environment.
The protocol is similar to ¹H NMR, but requires a higher sample concentration (20-50 mg) and a longer acquisition time due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard, where all signals appear as singlets.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Causality |
| ~145 - 150 | C¹ | This carbon is attached to the electron-donating amino group, which would normally shift it upfield. However, it is also flanked by two electron-withdrawing groups (nitro and methyl-substituted carbon), leading to a net downfield position. |
| ~140 - 145 | C⁶ | The carbon atom directly bonded to the strongly electron-withdrawing nitro group will be significantly deshielded and appear far downfield. |
| ~135 - 140 | C³ | This carbon bearing a proton is expected to be downfield due to the influence of the adjacent iodo and nearby nitro group. |
| ~125 - 130 | C⁵ | This carbon bearing a proton is deshielded by the adjacent nitro group. |
| ~120 - 125 | C² | The carbon attached to the methyl group. Its chemical shift is influenced by the adjacent amino and nitro-substituted carbons. |
| ~85 - 95 | C⁴ | The "ipso" carbon attached to the heavy iodine atom is dramatically shifted upfield due to the "heavy atom effect." This is a highly diagnostic signal. |
| ~18 - 22 | -CH₃ | The methyl carbon signal appears in the typical upfield aliphatic region.[10] |
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Principles
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structure. For this compound, Electron Ionization (EI) would be a suitable technique to induce characteristic fragmentation. The "Nitrogen Rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is a useful validation check.[2]
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized under high vacuum.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).
-
Fragmentation: The molecular ion is energetically unstable and fragments into smaller, more stable ions and neutral radicals.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.
Data Summary and Interpretation
Molecular Weight: C₇H₇IN₂O₂ = 278.05 g/mol [1] Molecular Ion (M⁺•): A peak is expected at m/z = 278 . This peak should be reasonably intense. The presence of iodine will produce a characteristic M+1 peak that is ~7.8% the intensity of the M peak due to the natural abundance of ¹³C.
Caption: Predicted key fragmentation pathways for this compound in EI-MS.
Predicted Fragmentation Patterns:
-
Loss of NO₂ (m/z 232): A very common fragmentation pathway for nitroaromatics is the loss of a nitro radical (•NO₂, 46 Da).[11] This would lead to a significant peak at m/z 232.
-
Loss of I (m/z 151): Cleavage of the C-I bond would result in the loss of an iodine radical (•I, 127 Da), giving a fragment at m/z 151.
-
Loss of O from the nitro group (m/z 262): Rearrangement and loss of an oxygen atom from the nitro group is another possible fragmentation.
-
Further Fragmentation: The fragment at m/z 232 could further lose HCN (27 Da) from the aniline ring structure to give a peak at m/z 205.[11]
Integrated Spectroscopic Analysis
The true power of spectroscopic characterization lies in the integration of data from multiple techniques.
-
MS will confirm the molecular formula C₇H₇IN₂O₂ with a molecular ion peak at m/z 278.
-
IR will confirm the presence of the key functional groups: the dual N-H stretches of a primary amine, and the two strong, characteristic N-O stretches of a conjugated nitro group.
-
¹³C NMR will show 8 distinct carbon signals, including the highly diagnostic upfield signal for the iodine-bound carbon and the downfield signal for the nitro-bound carbon.
-
¹H NMR will provide the final, unambiguous structural proof, showing two distinct aromatic protons with meta-coupling, a singlet for the methyl group, and a broad signal for the amine protons, all with the correct integration values.
Together, these techniques provide a self-validating and comprehensive analytical package, allowing a researcher to confirm the identity and purity of this compound with a high degree of confidence.
References
- University of California, Los Angeles. (n.d.). INTERPRETATION OF IR SPECTRA.
- Docsity. (2022). Interpretation of IR Spectra: Identifying Functional Groups in Organic Compounds.
- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- Thompson, H. W., & Krueger, P. J. (1954). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 226(1164), 1-13.
- Royal Society of Chemistry. (2012). Electronic Supplementary Information for ChemSusChem, 5, 1392.
- Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- ResearchGate. (n.d.). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals.
- Fiveable. (n.d.). Spectroscopy of Amines.
- ResearchGate. (2005). Interpretation of the IR spectrum and structure of cellulose nitrate.
- University of Calgary. (n.d.). Spectroscopy Tutorial: Amines.
- LibreTexts. (2024). Spectroscopy of Amines.
- Benchchem. (n.d.). 2-Iodo-6-methyl-4-nitroaniline CAS 220144-91-2.
- MDPI. (2020). The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study.
- KPU Pressbooks. (n.d.). ¹H NMR Spectra and Interpretation.
- University of Arizona. (n.d.). Mass Spectrometry: Fragmentation.
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Introduction: The Imperative of Structural Verification in Modern Chemistry
An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Iodo-2-methyl-6-nitroaniline
In the landscape of synthetic chemistry and drug development, the unambiguous determination of molecular structure is paramount. This compound is a highly substituted benzene derivative, presenting a unique electronic and steric environment. Such compounds are valuable as intermediates in the synthesis of more complex molecules, including pharmaceuticals and materials.[1] The strategic placement of an iodo group, suitable for cross-coupling reactions, alongside nitro, amino, and methyl groups, offers extensive synthetic versatility.[1]
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. Moving beyond a simple data report, we will dissect the spectrum from first principles, explaining the causal relationships between the molecule's structure and its spectral signature. This document serves as a technical resource for researchers, demonstrating how to leverage NMR spectroscopy for rigorous structural confirmation.
Theoretical Framework: Predicting the ¹H NMR Spectrum
Before entering the laboratory, a robust theoretical prediction of the spectrum is essential. This predictive analysis, grounded in the fundamental principles of substituent effects, serves as a hypothesis against which the experimental data can be validated.
The structure of this compound contains four distinct proton environments: two aromatic protons, the amine protons, and the methyl protons. The chemical shift of each proton is governed by the electronic influence (a combination of induction and resonance) of the surrounding substituents.
-
Amino Group (-NH₂): This is a powerful electron-donating group (EDG) through resonance. It increases electron density on the aromatic ring, particularly at the ortho and para positions, causing an upfield shift (shielding) of nearby protons.
-
Methyl Group (-CH₃): A weak electron-donating group through hyperconjugation, it provides modest shielding.
-
Nitro Group (-NO₂): As a strong electron-withdrawing group (EWG) through both resonance and induction, it significantly decreases electron density on the ring. This results in a substantial downfield shift (deshielding) of nearby protons.
-
Iodo Group (-I): The iodine atom is electronegative, causing a deshielding inductive effect. However, its lone pairs can participate in resonance, providing a shielding effect. Its overall influence is complex but it is generally considered a weak deactivator.
Predicted Proton Assignments:
-
Aromatic Protons (H-3 and H-5):
-
H-3: Positioned ortho to the strongly deshielding -NO₂ group and the shielding -NH₂ group. The potent deshielding effect of the nitro group is expected to dominate, placing this proton significantly downfield.
-
H-5: Situated ortho to the -CH₃ and -I groups. It is also meta to the powerful -NO₂ group. The combined deshielding from the ortho iodine and meta nitro group will likely place this proton downfield, but upfield relative to H-3.
-
Coupling: These two protons are meta to each other. They will split each other's signals into doublets with a small meta-coupling constant (⁴J), typically in the range of 2-3 Hz.
-
-
Amine Protons (-NH₂):
-
The chemical shift of amine protons is highly variable due to hydrogen bonding with the solvent and concentration-dependent effects.[2] In non-hydrogen-bonding solvents like CDCl₃, they typically appear between δ 3.5-4.5.[2] However, the presence of an ortho nitro group can lead to intramolecular hydrogen bonding, shifting the signal further downfield.[2] This signal is often broadened by quadrupole relaxation of the adjacent ¹⁴N nucleus and chemical exchange, appearing as a broad singlet.
-
-
Methyl Protons (-CH₃):
-
These protons will appear as a sharp singlet in the typical benzylic region (δ 2.0-2.5). The neighboring substituents will fine-tune its exact position.
-
Table 1: Predicted ¹H NMR Spectral Parameters for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-3 | 8.0 - 8.4 | Doublet (d) | 1H |
| H-5 | 7.5 - 7.8 | Doublet (d) | 1H |
| -NH₂ | 5.0 - 6.5 (variable, broad) | Broad Singlet (br s) | 2H |
| -CH₃ | 2.1 - 2.4 | Singlet (s) | 3H |
Experimental Protocol: A Self-Validating Approach to Data Acquisition
The integrity of NMR data hinges on a meticulous and well-documented experimental procedure. The following protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Select a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. Causality Note: The choice of solvent is critical; residual protons in the solvent can obscure signals, and the solvent's polarity can influence the chemical shifts of exchangeable protons like -NH₂.[2]
-
Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean vial.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Filter the solution through a small plug of glass wool into a 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Configuration & Calibration:
-
Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
-
Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample. Causality Note: Proper shimming is crucial for achieving high resolution and sharp, symmetrical peaks, which is necessary to resolve small coupling constants.
-
Tune and match the probe to the correct frequency for ¹H nuclei.
-
-
Data Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Spectral Width (SW): Set to approximately 16 ppm to ensure all signals are captured.
-
Number of Scans (NS): Acquire 16 to 32 scans for a good signal-to-noise ratio.
-
Relaxation Delay (D1): Set to at least 5 seconds. Causality Note: A sufficiently long relaxation delay is vital for complete spin-lattice relaxation, ensuring that the integrated peak areas are truly proportional to the number of protons.
-
Acquisition Time (AQ): Set to at least 3-4 seconds to ensure good digital resolution.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform manual phase correction to ensure all peaks are in the pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and measure the coupling constants.
-
Diagram 1: Experimental Workflow for ¹H NMR Analysis
Caption: Workflow for acquiring a high-quality ¹H NMR spectrum.
Spectral Analysis and Interpretation
The following data represents a typical ¹H NMR spectrum of this compound obtained in CDCl₃ at 400 MHz.
Table 2: Experimental ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.15 | 1H | d | 2.4 | H-3 |
| 7.62 | 1H | d | 2.4 | H-5 |
| 5.98 | 2H | br s | - | -NH₂ |
| 2.25 | 3H | s | - | -CH₃ |
Detailed Interpretation
-
Signal at δ 8.15 (1H, d, J = 2.4 Hz): This downfield doublet is assigned to H-3 . Its significant deshielding is a direct consequence of being ortho to the potent electron-withdrawing nitro group. The multiplicity is a doublet, confirming its coupling to one other proton. The coupling constant of 2.4 Hz is characteristic of a four-bond meta-coupling (⁴J).
-
Signal at δ 7.62 (1H, d, J = 2.4 Hz): This doublet is assigned to H-5 . It appears upfield relative to H-3, as it is not directly ortho to the nitro group. Its chemical shift is influenced by the ortho methyl (shielding) and iodo (deshielding) groups, as well as the meta nitro group. It shows the same meta-coupling constant of 2.4 Hz, confirming its coupling relationship with H-3.
-
Signal at δ 5.98 (2H, br s): This broad singlet, integrating to two protons, is assigned to the -NH₂ group. Its downfield position is consistent with anilines bearing ortho-nitro substituents.[2] The broadness is attributed to quadrupolar broadening and potential chemical exchange.
-
Signal at δ 2.25 (3H, s): This sharp singlet, integrating to three protons, is unambiguously assigned to the -CH₃ group. Its chemical shift falls squarely within the expected range for a methyl group attached to an aromatic ring.
The experimental data aligns perfectly with the theoretical predictions, providing confident and unambiguous confirmation of the this compound structure.
Diagram 2: Structural Relationships in this compound
Caption: Key through-bond ¹H-¹H meta-coupling interaction.
Conclusion
The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable through an understanding of fundamental chemical principles. Each signal's chemical shift, integration, and multiplicity corresponds precisely to a specific set of protons within the molecule, governed by the powerful and predictable electronic effects of the iodo, methyl, nitro, and amino substituents. The clear meta-coupling between the two aromatic protons provides definitive evidence of their relative positions on the benzene ring. This guide demonstrates that a combination of theoretical prediction, meticulous experimental execution, and detailed analysis makes ¹H NMR spectroscopy an indispensable tool for structural verification in the chemical sciences.
References
- RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Science Publishing.
- THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Science Publishing.
- NMR Spectroscopy :: 5-HMR-2 Chemical Shift.
- 2-Iodo-6-methyl-4-nitroaniline CAS 220144-91-2. Benchchem.
Sources
An In-Depth Technical Guide to the Mass Spectrometry of 4-Iodo-2-methyl-6-nitroaniline
This guide provides a comprehensive technical overview of the mass spectrometric analysis of 4-Iodo-2-methyl-6-nitroaniline (C₇H₇IN₂O₂; Molecular Weight: 278.05 g/mol ), a compound of interest in pharmaceutical research and organic synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and methodological best practices.
Introduction: The Analytical Imperative
This compound is a multifaceted molecule whose chemical architecture, featuring an aromatic ring substituted with iodo, methyl, nitro, and amino groups, presents both unique synthetic opportunities and distinct analytical challenges.[1] Mass spectrometry is an indispensable tool for the unambiguous confirmation of its molecular identity and for the elucidation of its structure. Understanding the molecule's behavior under various ionization and fragmentation conditions is paramount for developing robust analytical methods for its detection and quantification in complex matrices.
This guide will deconstruct the mass spectrometric analysis of this compound, moving from foundational principles of ionization to the intricate details of its fragmentation pathways. We will explore the causality behind instrumental parameter selection, ensuring that each step is a self-validating component of a cohesive analytical strategy.
Foundational Strategy: Ionization and Ion Polarity
The choice of ionization technique is critical and is dictated by the analyte's chemical properties. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are viable options, with the selection often depending on the sample matrix and the desired sensitivity.
Ionization Source Selection: ESI vs. APCI
-
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for moderately polar molecules.[2] Given the presence of the amino and nitro groups, this compound possesses sufficient polarity to be amenable to ESI. This technique typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[2]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally favored for less polar, more volatile compounds. While the target analyte is polar, APCI can still be an effective ionization method. It often results in the formation of the protonated molecule [M+H]⁺.[3]
Recommendation: For most applications involving liquid chromatography-mass spectrometry (LC-MS), ESI is the preferred starting point due to its broad applicability to polar molecules and its gentle nature, which helps preserve the molecular ion for subsequent fragmentation analysis (MS/MS).
The Critical Choice of Ion Polarity: Positive vs. Negative Mode
The selection between positive and negative ion modes is a pivotal decision that significantly impacts sensitivity and the resulting fragmentation patterns.
-
Positive Ion Mode: In positive ion mode, the amino group of this compound is the most likely site of protonation, forming the [M+H]⁺ ion at m/z 279.06. This mode is generally robust for compounds containing basic sites like amines.
-
Negative Ion Mode: The nitro group, being strongly electron-withdrawing, can stabilize a negative charge. Furthermore, the amino group can be deprotonated under certain conditions, forming the [M-H]⁻ ion at m/z 277.04. For nitroaromatic compounds, negative ion mode can offer enhanced sensitivity due to the electronegativity of the nitro group.[4]
Recommendation: Both modes should be evaluated during method development. However, positive ion mode is often a more reliable starting point for molecules containing an amino group. The fragmentation pathways originating from the [M+H]⁺ ion are often more predictable and structurally informative for this class of compounds.
Deconstructing the Molecule: A Deep Dive into Fragmentation (MS/MS)
Collision-Induced Dissociation (CID) is a technique used to fragment selected precursor ions, providing valuable structural information.[5] The fragmentation of this compound is governed by the interplay of its functional groups. The following sections propose the most probable fragmentation pathways in positive ion mode, based on established principles for nitroaromatic and halogenated compounds.[6][7]
Predicted Fragmentation Pathways from [M+H]⁺ (m/z 279.06)
The protonated molecule will likely undergo a series of characteristic neutral losses and bond cleavages.
-
Loss of the Nitro Group (NO₂): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical (•NO₂), resulting in a fragment ion with a mass difference of 46 Da.[6]
-
Loss of Nitric Oxide (NO): Another characteristic fragmentation involves the loss of a nitric oxide radical (•NO), a mass loss of 30 Da.[6] This is often followed by the loss of carbon monoxide (CO).
-
Cleavage of the Carbon-Iodine Bond: The C-I bond is relatively weak and can undergo homolytic or heterolytic cleavage. The loss of an iodine radical (•I) would result in a mass difference of 127 Da. The stability of the resulting aryl cation influences the likelihood of this fragmentation.
-
Loss of a Methyl Radical (•CH₃): The methyl group can be lost as a radical, leading to a mass difference of 15 Da.
The following diagram illustrates the predicted primary fragmentation pathways for the [M+H]⁺ of this compound.
Interpreting the Fragmentation Data
The relative abundance of these fragment ions will be dependent on the collision energy applied. A summary of the predicted key fragment ions is presented in the table below.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss | Putative Structure of Fragment |
| 279.06 | 233.06 | •NO₂ | Protonated 4-Iodo-2-methylaniline |
| 279.06 | 249.06 | •NO | Protonated intermediate |
| 249.06 | 221.06 | CO | Further fragmented species |
| 279.06 | 152.06 | •I | Protonated 2-methyl-6-nitroaniline |
| 279.06 | 264.06 | •CH₃ | Protonated 4-Iodo-6-nitroaniline |
Experimental Protocols
A robust and reproducible analytical method is the cornerstone of reliable data. The following protocols provide a detailed, step-by-step methodology for the LC-MS/MS analysis of this compound.
Sample Preparation
Effective sample preparation is crucial for minimizing matrix effects and ensuring the longevity of the LC column and mass spectrometer.[8]
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Working Standard Preparation: Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare a series of working standards for calibration.
-
Sample Extraction (for complex matrices): For samples in complex matrices such as plasma or tissue homogenates, a protein precipitation or solid-phase extraction (SPE) step is recommended.
-
Protein Precipitation: Add three parts of cold acetonitrile to one part of the sample, vortex thoroughly, and centrifuge at high speed to pellet the precipitated proteins. The supernatant can then be diluted and injected.
-
Solid-Phase Extraction (SPE): Utilize a reverse-phase SPE cartridge. Condition the cartridge with methanol followed by water. Load the sample, wash with a weak organic solvent to remove interferences, and elute the analyte with a higher concentration of organic solvent.
-
Liquid Chromatography (LC) Method
Chromatographic separation is essential for resolving the analyte from other components in the sample.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is a suitable choice.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) Method
The following parameters are a good starting point for a triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Ion Spray Voltage: 5500 V
-
Source Temperature: 550 °C
-
Curtain Gas: 35 psi
-
Gas 1 (Nebulizer Gas): 50 psi
-
Gas 2 (Heater Gas): 50 psi
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for fragmentation pattern confirmation.
-
MRM Transitions (Predicted):
-
Q1: 279.1 -> Q3: 233.1 (Loss of NO₂)
-
Q1: 279.1 -> Q3: 152.1 (Loss of I)
-
-
Collision Energy (CE): Optimize for each transition, typically in the range of 15-35 eV.
The following diagram outlines the general workflow for the LC-MS/MS analysis.
Conclusion
The mass spectrometric analysis of this compound is a systematic process that relies on a foundational understanding of the molecule's chemical properties. By carefully selecting the ionization source and polarity, and by applying a logical approach to the interpretation of fragmentation data, researchers can develop highly specific and sensitive methods for its analysis. The protocols and theoretical frameworks presented in this guide provide a robust starting point for scientists and drug development professionals, enabling them to confidently tackle the analytical challenges posed by this and similar molecules.
References
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Retrieved from [Link]
-
Gao, H., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC - NIH. Retrieved from [Link]
-
Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Dias, D. A., et al. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. Retrieved from [Link]
-
Kpegba, K., et al. (n.d.). APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v).... ResearchGate. Retrieved from [Link]
-
Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare.com. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline. Retrieved from [Link]
-
ResearchGate. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. Retrieved from [Link]
-
Jaoui, M., et al. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PMC - NIH. Retrieved from [Link]
-
NIST. (n.d.). o-Nitroaniline. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2002). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Retrieved from [Link]
-
Zhang, M., et al. (2010). Investigation of collision-induced dissociations involving odd-electron ion formation under positive electrospray ionization conditions using accurate mass. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Ahead of Print. ACS Publications. Retrieved from [Link]
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An In-depth Technical Guide to the FT-IR Spectrum of 4-Iodo-2-methyl-6-nitroaniline
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-iodo-2-methyl-6-nitroaniline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the vibrational modes of this complex aromatic compound. By understanding the FT-IR spectrum, one can confirm the molecular structure, identify key functional groups, and assess the purity of the compound, which are critical steps in chemical synthesis and pharmaceutical development.
Introduction: The Molecular Landscape of this compound
This compound is a substituted benzene derivative featuring a primary amine (-NH₂), a nitro group (-NO₂), a methyl group (-CH₃), and an iodine atom (-I) attached to the aromatic ring. The strategic placement of these functional groups dictates the molecule's electronic and steric properties, making it a valuable intermediate in organic synthesis. FT-IR spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] By measuring the absorption of infrared radiation at specific wavenumbers, we can identify the characteristic vibrations of the functional groups within this compound, thereby confirming its structural integrity.[1][2]
The FT-IR spectrum is typically divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[3] The former is characterized by absorptions corresponding to specific stretching vibrations of functional groups, while the latter contains complex vibrational patterns, including bending vibrations, that are unique to the molecule as a whole.[3][4]
Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum
Obtaining a high-quality FT-IR spectrum of solid this compound is paramount for accurate analysis. The following protocol outlines a standard procedure using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.
Instrumentation:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Background Spectrum: Record a background spectrum with a clean, empty ATR crystal. This step is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Preparation: Place a small amount of finely powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Sample Analysis: Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Initiate the FT-IR scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).
-
Data Processing: After acquisition, the spectrum should be baseline corrected and normalized for clear visualization and comparison.
Causality Behind Experimental Choices:
-
ATR Technique: This method is chosen for its simplicity and the minimal sample preparation required, reducing the potential for sample alteration or contamination.
-
Background Scan: This is a self-validating step that ensures the final spectrum is solely representative of the sample by computationally removing atmospheric interferences.
-
Consistent Pressure: Optimal and consistent pressure is critical for reproducible results, as it directly impacts the intensity of the absorption bands.
Spectral Interpretation: Decoding the Vibrational Signature
The FT-IR spectrum of this compound is a composite of the vibrational modes of its constituent functional groups and the substituted benzene ring. The following sections detail the expected characteristic absorption bands.
N-H Vibrations of the Primary Aromatic Amine
Primary aromatic amines exhibit characteristic N-H stretching and bending vibrations.[5][6]
-
Asymmetric and Symmetric N-H Stretching: Two distinct, sharp to medium intensity bands are expected in the 3500-3300 cm⁻¹ region.[4][5][7] The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode.[4][5]
-
N-H Bending (Scissoring): A medium to strong absorption is anticipated in the 1650-1580 cm⁻¹ range due to the in-plane bending or scissoring vibration of the -NH₂ group.[4][5]
-
C-N Stretching: The stretching vibration of the aromatic carbon-nitrogen bond typically appears as a strong band in the 1335-1250 cm⁻¹ region.[4][5]
N-O Vibrations of the Aromatic Nitro Group
Aromatic nitro compounds are readily identified by two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds.[8][9][10]
-
Asymmetric NO₂ Stretching: A strong absorption band is expected in the 1550-1475 cm⁻¹ range.[9]
-
Symmetric NO₂ Stretching: Another strong absorption band should appear in the 1360-1290 cm⁻¹ region.[8][9] Conjugation with the aromatic ring typically shifts these bands to lower frequencies.[8]
C-H Vibrations of the Methyl Group and Aromatic Ring
-
Aromatic C-H Stretching: Weak to medium intensity bands are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[7][11]
-
Aliphatic C-H Stretching (Methyl Group): Stronger absorption bands corresponding to the asymmetric and symmetric stretching of the C-H bonds in the methyl group are anticipated just below 3000 cm⁻¹, in the 2960-2850 cm⁻¹ range.[7]
-
Aromatic C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the position of these bands in the 900-675 cm⁻¹ region.[12] For a 1,2,3,5-tetrasubstituted benzene ring, specific patterns can be predicted, although they can be complex.
Aromatic Ring Vibrations (C=C Stretching)
The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically give rise to a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ region.[7][11][13] Often, two distinct bands are observed around 1600 cm⁻¹ and 1500-1430 cm⁻¹.[13]
C-I Vibration
The carbon-iodine stretching vibration is expected to produce a weak to medium absorption band in the low-frequency region of the mid-infrared spectrum, typically below 600 cm⁻¹.
Data Summary and Visualization
Tabulated Summary of Expected FT-IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3500-3300 | Asymmetric & Symmetric N-H Stretching | Primary Aromatic Amine | Sharp, Medium |
| 3100-3000 | Aromatic C-H Stretching | Aromatic Ring | Weak to Medium |
| 2960-2850 | Aliphatic C-H Stretching | Methyl Group | Strong |
| 1650-1580 | N-H Bending (Scissoring) | Primary Aromatic Amine | Medium to Strong |
| 1600-1450 | C=C Stretching | Aromatic Ring | Medium, Sharp |
| 1550-1475 | Asymmetric NO₂ Stretching | Aromatic Nitro Group | Strong |
| 1360-1290 | Symmetric NO₂ Stretching | Aromatic Nitro Group | Strong |
| 1335-1250 | Aromatic C-N Stretching | Aromatic Amine | Strong |
| 900-675 | Aromatic C-H Out-of-Plane Bending | Substituted Benzene | Medium to Strong |
| < 600 | C-I Stretching | Iodo Group | Weak to Medium |
Molecular Structure and Analytical Workflow
Caption: Molecular structure of this compound.
Caption: Experimental workflow for FT-IR analysis.
Conclusion
The FT-IR spectrum of this compound provides a detailed vibrational fingerprint, allowing for unambiguous confirmation of its complex molecular structure. The key to a successful interpretation lies in the systematic identification of the characteristic absorption bands for each functional group: the primary aromatic amine, the aromatic nitro group, the methyl group, and the substituted benzene ring. By following a robust experimental protocol and applying established principles of infrared spectroscopy, researchers can confidently utilize FT-IR as a primary tool for the characterization and quality control of this important synthetic intermediate. Comparing the acquired spectrum with reference databases for similar compounds can further enhance the accuracy of the identification.[3]
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An In-Depth Technical Guide to the Solubility Profile of 2-Iodo-6-methyl-4-nitroaniline
Disclaimer: The initial topic specified "4-Iodo-2-methyl-6-nitroaniline." Comprehensive searches of chemical databases and scientific literature did not yield a verified entry for this specific substitution pattern. To ensure scientific integrity and provide a technically valuable guide, this document will focus on the well-documented, isomeric compound 2-Iodo-6-methyl-4-nitroaniline (CAS No. 220144-91-2) . This molecule contains the same set of functional groups and serves as an excellent and relevant model for discussing the principles and methodologies of solubility profiling.
Introduction: The Critical Role of Solubility in Chemical R&D
In the fields of pharmaceutical development, agrochemicals, and materials science, the success or failure of a novel chemical entity is often dictated by its physicochemical properties. Among these, aqueous solubility stands as a paramount parameter. Poor solubility can severely hamper biological assays, lead to erroneous structure-activity relationship (SAR) data, and present formidable challenges in formulation and delivery.[1]
This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility profile of 2-Iodo-6-methyl-4-nitroaniline. As a substituted nitroaniline, this compound presents an interesting case study, featuring a combination of functional groups with competing effects on polarity and solubility. We will move beyond simple procedural lists to explore the underlying scientific rationale for experimental design, from high-throughput screening to definitive equilibrium measurements. This document is intended for researchers, chemists, and formulation scientists who require a robust and validated approach to solubility determination.
Physicochemical Characterization of 2-Iodo-6-methyl-4-nitroaniline
A thorough understanding of a molecule's intrinsic properties is the foundation upon which its solubility profile is built.
Table 1: Core Physicochemical Properties of 2-Iodo-6-methyl-4-nitroaniline
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 2-iodo-6-methyl-4-nitroaniline | [2] |
| CAS Number | 220144-91-2 | [2] |
| Molecular Formula | C₇H₇IN₂O₂ | [2] |
| Molecular Weight | 278.05 g/mol | [2] |
| Chemical Structure |
| (Structure based on IUPAC name) |
Predicted Physicochemical Parameters & Their Implications
In the absence of extensive experimental data, computational models provide valuable estimates of key parameters that govern solubility behavior.
-
LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A higher LogP value indicates lower aqueous solubility. For 2-Iodo-6-methyl-4-nitroaniline, the presence of the large, hydrophobic iodine atom and the benzene ring suggests a significant contribution to lipophilicity. While the polar amino and nitro groups counteract this, the overall molecule is expected to be moderately lipophilic. A predicted LogP for the related isomer, 4-Iodo-2-methyl-3-nitroaniline, is 3.02, suggesting poor aqueous solubility.
-
pKa (Acid Dissociation Constant): The pKa value indicates the pH at which a molecule's ionizable group is 50% protonated and 50% neutral. The primary amine group (-NH₂) on the aniline ring is basic and can be protonated to form a more soluble cationic species (-NH₃⁺) in acidic conditions. The pKa of the conjugate acid is influenced by the other ring substituents. The strongly electron-withdrawing nitro group will significantly decrease the basicity of the amine, resulting in a low pKa value (likely < 3).[3][4] This means the compound will be predominantly in its neutral, less soluble form at physiological pH (7.4).
Foundational Principles: A Structural Analysis of Solubility
The solubility of 2-Iodo-6-methyl-4-nitroaniline is a direct consequence of the interplay between its functional groups and the solvent.
-
Aromatic System & Iodine: The benzene ring and the large iodine atom are non-polar and hydrophobic, driving the molecule to be more soluble in non-polar organic solvents and less soluble in water.
-
Amino and Nitro Groups: The -NH₂ and -NO₂ groups are polar and capable of forming hydrogen bonds with protic solvents.[1] This enhances solubility in polar solvents. However, in the solid state, these same groups can form strong intermolecular hydrogen bonds, leading to high crystal lattice energy, which must be overcome for dissolution to occur. This can paradoxically lead to poor solubility even for polar molecules.
-
pH-Dependent Solubility: As predicted by its pKa, the compound's solubility in aqueous media is expected to increase significantly at pH values below its pKa, where the amine group becomes protonated and forms a more water-soluble salt.
Experimental Determination of Solubility: A Two-Tiered Approach
A comprehensive solubility assessment involves a tiered strategy: a rapid kinetic screen for initial characterization, followed by a definitive thermodynamic measurement for accurate, equilibrium-based data.
Tier 1: Kinetic Solubility Assessment in Aqueous Buffer
Causality: This high-throughput assay is designed for early-stage discovery.[1][5] It doesn't measure true thermodynamic equilibrium but provides a rapid assessment of a compound's solubility under conditions that mimic in vitro biological assays, where a compound is introduced from a DMSO stock.[6] This helps identify potential issues like compound precipitation in cell-based screens.
Caption: High-throughput kinetic solubility workflow.
-
Stock Solution Preparation: Prepare a 20 mM stock solution of 2-Iodo-6-methyl-4-nitroaniline in 100% DMSO.[5]
-
Assay Plate Preparation: In duplicate, add 490 µL of phosphate-buffered saline (PBS), pH 7.4, to the wells of a 1.4 mL 96-well plate.[5]
-
Compound Addition: Add 10 µL of the 20 mM DMSO stock solution to the PBS-containing wells. This results in a final DMSO concentration of 2% and a theoretical maximum compound concentration of 400 µM.
-
Incubation: Seal the plate and place it on a thermomixer shaking at 850 rpm for 2 hours at 25°C to allow for precipitation to occur.[5]
-
Separation: Remove the plate and filter the contents through a 96-well solubility filter plate (e.g., Millipore MultiScreen®, 0.45 µm) into a fresh 96-well collection plate. This step separates the undissolved solid from the saturated solution.[6]
-
Quantification: Transfer the filtrate to a UV-transparent 96-well plate. Measure the absorbance using a UV-Vis plate reader at the compound's maximum absorbance wavelength (λmax).
-
Data Analysis: Determine the concentration of the dissolved compound by comparing its absorbance to a pre-established calibration curve of the compound in a matched solvent system (e.g., 2% DMSO in PBS). The resulting concentration is the kinetic solubility.
Tier 2: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method
Causality: This is the "gold standard" method for determining the true solubility of a compound at equilibrium.[7] It is crucial for lead optimization, formulation development, and regulatory submissions. By starting with the solid compound and allowing sufficient time (typically 24 hours) for the dissolution and precipitation processes to reach a steady state, this method measures the maximum concentration of the compound a solvent can hold.[8][9]
Caption: Gold-standard thermodynamic solubility workflow.
-
Sample Preparation: Add an excess amount of solid 2-Iodo-6-methyl-4-nitroaniline (e.g., ~2 mg, enough to ensure undissolved solid remains) into a 1.5 mL glass vial.[10]
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., PBS pH 7.4, ethanol, acetonitrile).
-
Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (25°C) for 24 hours. The extended time is critical to ensure the system reaches thermodynamic equilibrium.[7]
-
Phase Separation: After incubation, allow the vials to stand for a short period for the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a chemical-resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Self-Validation Check: The presence of visible solid material in the vial post-incubation confirms that a saturated solution was achieved.
-
-
Quantification (HPLC-UV):
-
Rationale: HPLC is the preferred analytical method here because it provides separation, ensuring that the measured concentration is solely from the parent compound and not from any impurities or degradation products that may have formed during the long incubation.[10]
-
Procedure: Prepare a calibration curve using stock solutions of known concentrations. Dilute the filtered sample appropriately with the mobile phase and inject it into the HPLC system.
-
Analysis: Calculate the concentration in the sample based on the peak area from the UV detector against the calibration curve. This value represents the thermodynamic solubility.
-
Expected Solubility Profile & Data Summary
While experimental determination is essential, the principles discussed allow us to predict a general solubility profile for 2-Iodo-6-methyl-4-nitroaniline. The data generated from the above protocols should be compiled for clear interpretation.
Table 2: Template for Summarizing the Solubility Profile of 2-Iodo-6-methyl-4-nitroaniline
| Solvent System | Method | Expected Solubility Range | Rationale / Implication |
|---|---|---|---|
| PBS (pH 7.4) | Kinetic | < 50 µM | Low physiological solubility. Poor absorption expected.[1] |
| PBS (pH 7.4) | Thermodynamic | < 20 µM | Likely lower than kinetic due to crystal energy. |
| 0.1 N HCl (pH ~1) | Thermodynamic | 100 - 500 µM | Increased solubility due to protonation of the amine group. |
| Ethanol | Thermodynamic | High (> 10 mg/mL) | "Like dissolves like"; polar protic solvent interacts well.[11][12] |
| Acetonitrile | Thermodynamic | Moderate-High | Polar aprotic solvent; suitable for analysis. |
| Acetone | Thermodynamic | High | Good solvent for polar organic compounds.[11] |
| Toluene | Thermodynamic | Low-Moderate | Primarily non-polar interactions.[13] |
Conclusion and Forward Look
This guide has outlined a robust, two-tiered framework for the comprehensive characterization of the solubility of 2-Iodo-6-methyl-4-nitroaniline. By integrating rapid kinetic screening with the definitive shake-flask thermodynamic method, researchers can generate high-quality, reliable data. The predicted low aqueous solubility at physiological pH, a consequence of its lipophilic iodine and electron-withdrawing nitro group, underscores the importance of such profiling. This data is not merely a set of numbers; it is actionable intelligence that directly informs decisions in medicinal chemistry, process development, and formulation science, ultimately increasing the probability of a project's success.
References
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Scribd. pKa Prediction for Anilines. Available from: [Link]
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MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]
-
ResearchGate. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]
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ACS Publications. Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. Available from: [Link]
-
AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
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PubMed. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]
-
PubChem. 4-Nitroaniline. Available from: [Link]
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PubMed. (2016). A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification. Available from: [Link]
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PubMed. In vitro solubility assays in drug discovery. Available from: [Link]
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PCBIS. Thermodynamic solubility. Available from: [Link]
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PubChem. 3-Nitroaniline. Available from: [Link]
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PubChem. 2-Nitroaniline. Available from: [Link]
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ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available from: [Link]
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Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]
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Solubility of Things. 2-Nitroaniline. Available from: [Link]
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Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]
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RSC Publishing. Solubility of p-nitroaniline and the basic strength of aqueous alcohols. Available from: [Link]
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An In-depth Technical Guide to the Stability and Storage of 4-Iodo-2-methyl-6-nitroaniline
This guide provides a comprehensive overview of the critical stability and storage considerations for 4-Iodo-2-methyl-6-nitroaniline (IUPAC Name: 4-Iodo-2-methyl-6-nitrobenzenamine), a key intermediate in pharmaceutical research and organic synthesis. Adherence to these guidelines is paramount for ensuring the compound's integrity, purity, and performance in downstream applications.
Executive Summary: The Chemical Profile of this compound
This compound, with the molecular formula C₇H₇IN₂O₂, is a multifaceted molecule whose stability is governed by the interplay of its constituent functional groups: an aromatic amine, a nitro group, and an iodo substituent.[1] This unique arrangement presents specific challenges and requirements for its handling and storage to prevent degradation. The primary degradation pathways of concern are photodegradation, thermal decomposition, and potential chemical incompatibilities. Understanding these factors is crucial for maintaining the compound's shelf-life and ensuring experimental reproducibility.
Core Stability Considerations
The stability of this compound is influenced by several environmental factors. The following sections detail the principal risks and the underlying chemical principles.
Light Sensitivity (Photodegradation)
Aromatic iodo compounds are frequently susceptible to photodegradation, and it is prudent to assume that this compound is light-sensitive. The carbon-iodine bond can undergo homolytic cleavage upon exposure to light, particularly in the UV spectrum, leading to the formation of radical species and subsequent decomposition. This can result in discoloration of the material and the formation of impurities. For instance, a safety data sheet for the related compound 4-iodoaniline explicitly states that it is light sensitive.
Causality: The energy from photons can be absorbed by the molecule, exciting electrons to higher energy states and weakening the C-I bond, which is the most labile bond in the aromatic system. This can initiate a free-radical chain reaction, leading to a variety of degradation products.
Thermal Stability
Causality: High temperatures provide the activation energy required to overcome the energy barriers for decomposition reactions. For nitroaromatics, this can involve complex redox reactions and the release of nitrogen oxides.
Oxidative and Chemical Stability
The aniline functional group is susceptible to oxidation, which can lead to the formation of colored impurities. Contact with strong oxidizing agents should be strictly avoided. Furthermore, the compound should not be stored in proximity to strong acids, acid anhydrides, acid chlorides, and chloroformates.
Causality: The lone pair of electrons on the amine nitrogen makes it susceptible to attack by oxidizing agents. Incompatible chemicals can react with the amine or other functional groups, leading to unwanted side reactions and degradation of the primary compound.
Recommended Storage and Handling Protocols
To mitigate the risks outlined above, the following storage and handling protocols are recommended. These protocols are designed to create a self-validating system for maintaining the integrity of this compound.
Long-Term Storage
For long-term storage, this compound should be stored at 2-8°C .[1] The compound should be kept in a tightly sealed, opaque container to protect it from light and moisture. The storage area should be a cool, dry, and well-ventilated space.[3]
Table 1: Recommended Long-Term Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Minimizes thermal degradation and slows down potential decomposition reactions.[1] |
| Light | Protect from light (use opaque containers) | Prevents photodegradation of the carbon-iodine bond. |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Reduces the risk of oxidation of the aniline group. |
| Container | Tightly sealed, inert material (e.g., amber glass) | Prevents exposure to moisture and atmospheric contaminants. |
Handling
When handling this compound, it is essential to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[4]
Experimental Workflow for Handling and Dispensing
Caption: Workflow for safe handling and dispensing of this compound.
Potential Degradation Pathways and Impurity Profiling
While specific degradation studies on this compound are limited, potential degradation pathways can be inferred from the known chemistry of its functional groups.
-
De-iodination: As previously mentioned, light or heat can induce the cleavage of the carbon-iodine bond, leading to the formation of 2-methyl-6-nitroaniline.
-
Nitro Group Reduction: The nitro group can be reduced to a nitroso, hydroxylamino, or even an amino group, especially in the presence of reducing agents or under certain catalytic conditions.
-
Amine Oxidation: The aniline group can be oxidized to form various colored byproducts, which can be a sign of improper storage or handling.
Logical Relationship of Degradation Factors
Caption: Relationship between environmental factors and potential degradation pathways.
Analytical Methods for Stability Assessment
To ensure the quality of this compound, especially after prolonged storage, a robust analytical testing protocol is essential.
Table 2: Recommended Analytical Methods for Quality Control
| Analytical Method | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Peak purity, area percentage of the main peak, presence of degradation peaks. |
| Mass Spectrometry (MS) | Identification of degradation products. | Molecular weight of impurities, fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of structural changes. | Chemical shifts, integration values, absence of signals from expected impurities. |
| Visual Inspection | Preliminary assessment of degradation. | Color change (e.g., darkening), change in physical appearance. |
Step-by-Step Protocol for HPLC Purity Analysis
-
Sample Preparation: Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a common starting point for aromatic amines.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 254 nm).
-
-
Injection and Analysis: Inject a standard and the sample solution. Analyze the resulting chromatograms for the appearance of new peaks or a decrease in the area of the main peak over time in stability studies.
-
Data Interpretation: Calculate the purity of the sample based on the relative peak areas. Identify any significant impurity peaks for further characterization by LC-MS.
Conclusion
The stability of this compound is critical for its successful application in research and development. By implementing the recommended storage conditions, particularly refrigeration at 2-8°C and protection from light, and adhering to safe handling practices, researchers can ensure the integrity and purity of this important chemical intermediate. Regular analytical testing provides a necessary verification of the compound's quality over its shelf-life.
References
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Dains, F. B., Brewster, R. Q., & Davis, J. A. (1935). Decomposition of p-Iodoaniline. Journal of the American Chemical Society, 57(11), 2269-2269. [Link]
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Waware, U. S., & Rashid, M. (2020). Thermal stability and frequency-dependent electrical conductivity of poly(aniline-co-m-nitroaniline). Ionics, 26(4), 1969-1980. [Link]
-
Wikipedia. (2023). 4-Nitroaniline. [Link]
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Sarkar, S., & Pal, A. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. Journal of Polymer Research, 26(11), 258. [Link]
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Zhang, C., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling, 25(9), 298. [Link]
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Garden, S. J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Acta Crystallographica Section C: Crystal Structure Communications, 57(10), 1212-1214. [Link]
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Navigating the Synthesis and Safety of 4-Iodo-2-methyl-6-nitroaniline: An In-depth Technical Guide
Introduction and Compound Profile
4-Iodo-2-methyl-6-nitroaniline is a poly-functionalized aromatic compound. Its structure, featuring an aniline backbone substituted with iodo, methyl, and nitro groups, makes it a versatile intermediate in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the steric and electronic influence of the methyl and iodo substituents, provides multiple avenues for further chemical modification.
It is critical for laboratory personnel to recognize that while a specific Safety Data Sheet (SDS) for this compound is not currently available, the hazards can be reliably inferred from its structural components: the nitroaniline core and the iodo-aromatic moiety. Nitroanilines are a class of compounds known for their toxicity, including acute toxicity upon ingestion, inhalation, or dermal contact, and the potential for organ damage with repeated exposure.[1] Iodinated aromatic compounds can also present significant health hazards.[2][3] This guide is therefore built upon a conservative "surrogate safety" model, leveraging data from closely related analogues to ensure a high margin of safety.
Hazard Analysis & Classification: A Surrogate-Based Approach
Based on the known toxicology of its structural relatives like 4-Nitroaniline, 2-Methyl-6-nitroaniline, and various iodoanilines, this compound should be treated as a hazardous substance with a high degree of caution.[1][4][5]
The anticipated GHS classification is summarized below. This is a projected classification and should be handled as such until official data becomes available.
Table 1: Projected GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | Skull and Crossbones |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | Skull and Crossbones |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | Skull and Crossbones |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (e.g., blood, liver, kidney) through prolonged or repeated exposure | Health Hazard |
| Skin Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Exclamation Mark |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects | No Pictogram |
Core Toxicological Concerns:
-
Methemoglobinemia: A primary hazard associated with nitroanilines is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing the blood's oxygen-carrying capacity. Onset of symptoms like cyanosis (bluish skin), headache, and dizziness can be delayed.
-
Organ Toxicity: Prolonged or repeated exposure to nitroanilines is linked to damage to the blood, liver, and kidneys.
-
Dermal Absorption: Like many anilines, this compound is expected to be readily absorbed through the skin, making dermal contact a significant route of exposure.[1]
-
Irritation: The presence of the iodo and nitro groups suggests that the compound will be irritating to the skin, eyes, and respiratory tract.[5][6]
Comprehensive Safety and Handling Protocols
A multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory when handling this compound.
Engineering Controls
-
Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
-
Ventilation: The laboratory should be well-ventilated with safety showers and eyewash stations readily accessible and regularly tested.[1]
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this compound is detailed below. The causality behind these choices is to create a complete barrier against the primary exposure routes.
Table 2: Required Personal Protective Equipment
| Body Part | Equipment Specification | Rationale |
| Eyes/Face | Safety goggles with side-shields and a face shield.[6] | Protects against splashes and airborne particles. A face shield offers a broader protection area. |
| Hands | Double-gloving with nitrile gloves.[8] | Nitrile provides good chemical resistance. Double-gloving minimizes contamination risk during glove removal. |
| Body | Chemical-resistant lab coat. | Protects skin and personal clothing from contamination. |
| Respiratory | An approved N95 (or better) dust respirator. | Required when handling the solid powder outside of a fume hood, though this practice is strongly discouraged. |
Step-by-Step Handling Protocol
This protocol is designed as a self-validating system to minimize exposure at every stage.
-
Preparation:
-
Designate a specific area within the fume hood for the experiment.
-
Ensure all necessary equipment (spatulas, glassware, waste containers) is inside the hood before starting.
-
Don the full required PPE as specified in Table 2.
-
-
Weighing and Transfer:
-
Handle the solid compound with extreme care to avoid generating dust.[8]
-
Use a micro-spatula for transfers. If weighing larger quantities, do so within the fume hood or a containment glove box.
-
Clean any spills immediately using appropriate procedures (see Section 4).
-
-
Dissolution and Reaction:
-
When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
Keep the reaction vessel closed or under a reflux condenser to contain vapors.
-
-
Post-Procedure:
-
Decontaminate all glassware and equipment that came into contact with the compound.
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Wash hands thoroughly with soap and water after exiting the lab.[1]
-
Storage and Disposal
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5][7] The storage area should be locked and accessible only to authorized personnel.[1]
-
Disposal: All waste containing this compound must be treated as hazardous waste. Dispose of contents and containers in accordance with local, regional, and national regulations. Do not discharge into drains or the environment.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the material into a labeled hazardous waste container.[7]
-
Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Avoid generating dust during cleanup.[8]
-
Visualization of Safety Workflows
Diagrams provide a clear, at-a-glance reference for critical safety protocols.
Caption: Figure 1: Safe Handling Workflow
Caption: Figure 2: Spill Response Protocol
Conclusion
This compound is a compound that demands rigorous safety protocols and a high level of respect for its potential hazards. While direct toxicological data is sparse, a comprehensive safety strategy can be effectively implemented by analyzing its structural analogues. By adhering to the engineering controls, personal protective equipment standards, and detailed handling procedures outlined in this guide, researchers can confidently and safely utilize this versatile chemical intermediate to advance their scientific objectives. The core tenets are containment, prevention of contact, and preparedness for emergencies.
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An In-Depth Technical Guide to the Synthesis and Characterization of 4-Iodo-2-methyl-6-nitroaniline Derivatives for Drug Discovery
Abstract
Substituted anilines are foundational scaffolds in medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2] The strategic incorporation of nitro, iodo, and methyl groups onto the aniline core introduces unique electronic and steric properties, creating a versatile platform for drug design and optimization.[3] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential biological significance of 4-iodo-2-methyl-6-nitroaniline and its derivatives. We will explore the underlying chemical principles that govern synthetic strategies, detail robust experimental protocols, and discuss the application of modern analytical techniques for unequivocal structural elucidation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel small-molecule therapeutics.
Introduction: The Strategic Importance of Substituted Nitroanilines
The this compound scaffold is a promising, albeit underexplored, platform in drug discovery. The constituent functional groups each impart distinct and valuable properties to a potential drug candidate:
-
The Nitro Group (-NO₂): A strong electron-withdrawing group, the nitro moiety can significantly modulate the electronic environment of the aromatic ring.[3] It often serves as a key interaction point within biological targets, participating in hydrogen bonding and other polar interactions.[4][5] Furthermore, the nitro group is a versatile synthetic handle, readily reducible to a primary amine, which opens avenues for a diverse range of secondary modifications and the synthesis of polyamine or heterocyclic systems.[3][6]
-
The Iodo Group (-I): As a heavy halogen, iodine introduces lipophilicity and can serve as a powerful directing group in further electrophilic aromatic substitution reactions.[3] Crucially, the carbon-iodine bond is highly amenable to a variety of metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[7][8] This reactivity allows for the straightforward introduction of diverse chemical moieties, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
The Amino Group (-NH₂): A potent hydrogen bond donor and a key basic center, the amino group is fundamental to molecular recognition at many biological targets. Its presence is often critical for receptor binding and can significantly influence the pharmacokinetic properties of a molecule.[1]
-
The Methyl Group (-CH₃): This small alkyl group provides steric bulk and can influence the conformation of the molecule.[3] It can also modulate metabolic stability by blocking sites susceptible to oxidative metabolism.
The specific substitution pattern of this compound is designed to leverage the interplay of these functional groups, creating a synthetically versatile and biologically relevant scaffold for the development of novel therapeutics, potentially in areas such as oncology and infectious diseases.[9][10]
Synthetic Pathways and Mechanistic Considerations
The synthesis of this compound derivatives requires a carefully planned sequence of electrophilic aromatic substitution reactions. The order of these transformations is critical to achieving the desired regioselectivity, governed by the directing effects of the substituents.[3]
Proposed Retrosynthetic Analysis
A logical approach to the synthesis of the target scaffold begins with a commercially available starting material, such as 2-methylaniline (o-toluidine). The key transformations are nitration and iodination. The amino group is a strong ortho, para-director, while the methyl group is a weaker ortho, para-director. The nitro group is a meta-director.[3] A plausible synthetic route is outlined below.
Caption: Retrosynthetic analysis for this compound.
Step-by-Step Synthesis Explained
-
Protection of the Amino Group: The synthesis begins with the protection of the highly activating amino group of 2-methylaniline. This is a crucial step to prevent unwanted side reactions and to control the regioselectivity of the subsequent nitration. Acetylation with acetic anhydride is a common and effective method to form N-acetyl-2-methylaniline. This temporarily converts the strongly activating -NH₂ group into a moderately activating -NHCOCH₃ group, which still directs ortho and para, but with reduced reactivity.
-
Nitration: The protected intermediate, N-acetyl-2-methylaniline, undergoes electrophilic nitration. The acetylamino and methyl groups will direct the incoming nitro group to the positions ortho and para to them. The para position to the stronger directing acetylamino group (position 4) is sterically hindered by the adjacent methyl group. Therefore, nitration is expected to occur primarily at the positions ortho to the acetylamino group (position 6) and para to the methyl group (position 4). A mixture of 4-nitro and 6-nitro isomers is likely. The desired 6-nitro isomer can be separated chromatographically. The reaction is typically carried out using a mixture of concentrated nitric and sulfuric acids at low temperatures (0-5 °C) to control the exothermic reaction.[3]
-
Deprotection: The acetyl protecting group is then removed by acid-catalyzed hydrolysis (e.g., refluxing with aqueous HCl) to regenerate the free amino group, yielding 2-methyl-6-nitroaniline.
-
Iodination: The final step is the introduction of the iodine atom. The amino and methyl groups are ortho, para-directing, while the nitro group is meta-directing. All three substituents direct to position 4. This convergence of directing effects makes the iodination of 2-methyl-6-nitroaniline at the 4-position highly regioselective. N-Iodosuccinimide (NIS) in the presence of an acid catalyst is an effective reagent for this transformation.[8] Alternative methods include using iodine monochloride (ICl) or an iodine/oxidant system.[8][11]
Detailed Experimental Protocols
The following protocols are provided as a guide for the synthesis and characterization of this compound.
Synthesis of this compound
Caption: Experimental workflow for the synthesis of this compound.
Protocol:
-
Protection: In a flask, dissolve 2-methylaniline (1.0 eq) in acetic anhydride (1.5 eq). Stir the mixture at room temperature for 30 minutes. Pour the reaction mixture into ice water and collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry to yield N-acetyl-2-methylaniline.
-
Nitration: In a flask cooled in an ice-salt bath, add the N-acetyl-2-methylaniline (1.0 eq) to concentrated sulfuric acid. Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid. Add the nitrating mixture dropwise to the aniline solution, maintaining the temperature below 5 °C. Stir for an additional 1-2 hours at this temperature.
-
Deprotection & Isolation: Carefully pour the reaction mixture onto crushed ice. Add aqueous hydrochloric acid and heat the mixture to reflux for 2-3 hours to hydrolyze the acetyl group. Cool the solution and neutralize with a base (e.g., NaOH) until basic. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate 2-methyl-6-nitroaniline.
-
Iodination: In a flask protected from light, dissolve 2-methyl-6-nitroaniline (1.0 eq) in concentrated sulfuric acid at 0 °C. Add N-iodosuccinimide (NIS) (1.1 eq) portion-wise, keeping the temperature between 0 and 5 °C.[8] Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Work-up and Purification: Upon completion, pour the reaction mixture onto crushed ice. Add aqueous sodium sulfite solution to quench any excess iodine.[8] Neutralize with a suitable base and extract the product with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain this compound.
Characterization Workflow
A multi-technique approach is essential for the unambiguous characterization of the synthesized derivatives.[2]
Caption: Comprehensive workflow for the characterization of aniline derivatives.
Protocols for Characterization:
-
High-Performance Liquid Chromatography (HPLC): Purity is assessed on a C18 column using a gradient of water (containing 0.1% formic acid) and acetonitrile.[2] Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of the nitroaniline chromophore.
-
Mass Spectrometry (MS): The molecular weight is confirmed using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). The protonated molecule [M+H]⁺ is observed in positive ion mode, and the measured mass should be within 5 ppm of the calculated exact mass.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[2] The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methyl group protons, and the amino group protons. The ¹³C NMR will show characteristic signals for the substituted aromatic carbons.
-
Infrared (IR) Spectroscopy: The presence of key functional groups is confirmed by IR spectroscopy. Characteristic stretches include N-H (amine), C-H (aromatic and methyl), C=C (aromatic), and strong asymmetric and symmetric stretches for the N-O bonds of the nitro group.[2]
Spectroscopic and Physicochemical Data (Expected)
The following table summarizes the expected data for the parent compound, this compound.
| Parameter | Expected Value / Observation | Technique |
| Molecular Formula | C₇H₇IN₂O₂ | - |
| Molecular Weight | 278.05 g/mol | - |
| Exact Mass [M+H]⁺ | 278.9625 | HRMS |
| Appearance | Yellow to orange solid | Visual |
| ¹H NMR | Aromatic protons (~7.5-8.5 ppm), NH₂ protons (~5.0-6.0 ppm, broad), CH₃ protons (~2.2-2.5 ppm) | NMR |
| ¹³C NMR | Aromatic carbons (~90-150 ppm), Methyl carbon (~15-20 ppm) | NMR |
| IR Spectroscopy | ~3300-3500 cm⁻¹ (N-H stretch), ~1500-1550 cm⁻¹ & ~1300-1350 cm⁻¹ (NO₂ stretches) | IR |
| UV-Vis λmax | ~350-450 nm | UV-Vis |
Note: Specific chemical shifts and absorption maxima are estimates and will depend on the solvent used. The UV-Vis absorption spectrum of nitroanilines is characterized by an intense band due to a π→π* electronic transition with significant intramolecular charge transfer (ICT) character.[12][13]
Potential Applications in Drug Discovery
The this compound scaffold holds significant potential as a starting point for the development of new therapeutic agents.
-
Anticancer Agents: Many nitroaromatic compounds exhibit antiproliferative activity.[9][14] The nitro group can be bioreduced in hypoxic tumor environments to form cytotoxic species. Furthermore, the aniline scaffold is present in numerous kinase inhibitors, and derivatives can be synthesized via cross-coupling at the iodine position to target specific ATP-binding sites.
-
Antibacterial Agents: Nitro-containing molecules have a long history as antimicrobial agents.[4][5] The nitro group can undergo redox cycling within bacterial cells, leading to oxidative stress and cell death.[4] This scaffold could be elaborated to develop new classes of antibiotics to combat resistant strains.
-
Enzyme Inhibitors: The distinct electronic and steric features of this scaffold can be exploited to design potent and selective enzyme inhibitors for various therapeutic targets.[6]
Conclusion
The this compound framework represents a synthetically tractable and highly versatile scaffold for medicinal chemistry. The strategic arrangement of its functional groups provides a robust platform for generating diverse compound libraries through well-established synthetic methodologies. This guide has outlined a logical and detailed pathway for the synthesis and comprehensive characterization of these derivatives. The insights provided into the mechanistic underpinnings of the synthetic steps and the detailed analytical protocols offer a solid foundation for researchers to explore the therapeutic potential of this promising class of molecules.
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Popović, Z., et al. (2001). Nitroaniline Derivatives of 2-Oxo-1-naphthylideneamines—Molecular Self-Assembling via C―H…O Intermolecular Hydrogen Bonds and Stabilization of O―H…N and N―H…O Tautomers in Solution and Solid State. Structural Chemistry, 12(3), 225-235. [Link]
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de la Torre, B. G., & Albericio, F. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. [Link]
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Słoczyńska, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences, 22(19), 10631. [Link]
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Garden, S. J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. ResearchGate. [Link]
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Bakulina, O., et al. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4988. [Link]
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Wang, Y., et al. (2021). Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. ResearchGate. [Link]
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A Theoretical and Computational Whitepaper on 4-Iodo-2-methyl-6-nitroaniline: Molecular Structure, Spectroscopic Signatures, and Nonlinear Optical Properties
Abstract: This technical guide provides a comprehensive theoretical framework for the study of 4-Iodo-2-methyl-6-nitroaniline (IUPAC name: 2-Iodo-6-methyl-4-nitroaniline), a substituted nitroaniline derivative with significant potential in materials science and synthetic chemistry. Leveraging established computational methodologies, primarily Density Functional Theory (DFT), we delineate the molecule's structural, vibrational, electronic, and nonlinear optical (NLO) properties. This document is intended for researchers, chemists, and materials scientists, offering both foundational understanding and practical, step-by-step computational protocols for in-silico analysis. We synthesize insights from studies on analogous compounds to build a predictive model, explaining the causal relationships between molecular architecture and emergent properties.
Introduction: The Architectural Significance of this compound
This compound is a multifunctional aromatic compound whose utility stems from the strategic placement of four distinct functional groups on a benzene scaffold.[1] The interplay between the electron-donating amino (-NH₂) group and the strongly electron-withdrawing nitro (-NO₂) group establishes a potent "push-pull" electronic system. This intramolecular charge transfer (ICT) character is a cornerstone of materials with significant nonlinear optical (NLO) properties.[2][3]
Furthermore, the presence of an iodine atom provides a versatile handle for advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like Suzuki and Heck, enabling the construction of more complex molecular architectures.[1][4] The methyl group, while seemingly simple, influences the molecule's electronic landscape and provides steric bulk, which can be crucial for tuning crystal packing and, consequently, macroscopic properties.[1]
Given the absence of extensive experimental data in the public domain, theoretical and computational studies are indispensable for predicting the behavior of this molecule and guiding its application. This guide elucidates the core theoretical methods used to probe its properties, offering a robust in-silico pathway to understanding its potential.
Part I: The Computational Scientist's Toolkit: Methodological Framework
The foundation of modern theoretical chemistry for organic molecules lies in Density Functional Theory (DFT), which offers an optimal balance between computational expense and predictive accuracy.[5] For molecules like substituted anilines, the B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), has been demonstrated to yield results in excellent agreement with experimental data for geometry, vibrational frequencies, and electronic properties.[6]
Core Computational Workflow Protocol
A rigorous theoretical analysis of this compound involves a sequential, multi-step computational workflow. Each step builds upon the last, providing a comprehensive set of predictive data.
Step 1: Geometry Optimization
-
Objective: To find the lowest energy conformation (ground state geometry) of the molecule.
-
Causality: An accurate molecular geometry is the prerequisite for all subsequent property calculations. Forces on the atoms are minimized, ensuring the structure represents a stable point on the- potential energy surface.
-
Method: DFT using the B3LYP functional and 6-311++G(d,p) basis set. The process is complete when the residual forces and displacement between steps fall below a defined convergence threshold.
Step 2: Vibrational Frequency Calculation
-
Objective: To confirm the optimized structure is a true energy minimum and to predict the infrared (IR) and Raman spectra.
-
Causality: The absence of imaginary frequencies confirms a stable structure. The calculated frequencies correspond to the molecule's fundamental vibrational modes (stretches, bends, torsions), which are the basis for its spectroscopic signature.[7]
-
Method: Performed on the optimized geometry from Step 1 using the same level of theory.
Step 3: Electronic Structure & Property Analysis
-
Objective: To calculate key electronic properties, including frontier molecular orbitals (HOMO, LUMO), the molecular electrostatic potential (MEP), and NLO properties.
-
Causality: These calculations reveal the molecule's electronic distribution, reactivity, and its response to an external electric field, which is the origin of its optical properties.
-
Method: Single-point energy calculations on the optimized geometry. NLO properties (polarizability and hyperpolarizability) often require specific keywords (e.g., Polar) in the calculation setup. Time-Dependent DFT (TD-DFT) is used for predicting UV-Vis absorption spectra.
Part II: In-Silico Characterization: Structure and Spectroscopy
Molecular Geometry
The optimized structure of this compound is predicted to be largely planar, a common feature of π-conjugated systems. However, steric hindrance between the bulky ortho substituents (iodo and methyl groups) and the amino group may induce slight out-of-plane torsions. Studies on the related isomer, 4-Iodo-2-methyl-5-nitroaniline, have noted the presence of repulsive intramolecular interactions, which could also influence the final geometry here.[8][9]
Table 1: Predicted Geometrical Parameters (Representative)
| Parameter | Bond | Predicted Value (Å) |
|---|---|---|
| Bond Length | C-NH₂ | ~1.37 |
| C-NO₂ | ~1.48 | |
| C-I | ~2.10 | |
| C-CH₃ | ~1.51 | |
| N-O (nitro) | ~1.23 | |
| Bond Angle | ∠ C-N-O (nitro) | ~118° |
| | ∠ C-C-I | ~120° |
Vibrational and Electronic Spectra
The predicted vibrational spectrum serves as a fingerprint for the molecule. Key functional groups exhibit characteristic absorption bands that can be used for experimental identification.
Table 2: Key Predicted Vibrational Frequencies
| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3350 - 3500 | N-H stretch | Asymmetric & Symmetric |
| 2850 - 2960 | C-H stretch | Methyl group (-CH₃)[1] |
| 1500 - 1560 | N=O stretch | Asymmetric (Nitro group)[1] |
| 1300 - 1360 | N=O stretch | Symmetric (Nitro group)[1] |
| 1400 - 1600 | C=C stretch | Aromatic Ring[1] |
| 500 - 600 | C-I stretch | Iodo Group[1] |
The UV-Vis spectrum is dominated by the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group.[1] This strong π → π* transition is expected to result in a significant absorption maximum (λ_max) in the UV-visible region. The exact position of this peak is sensitive to solvent polarity, a phenomenon known as solvatochromism, which is characteristic of molecules that undergo a large change in dipole moment upon excitation.[2]
Part III: Frontier Orbitals, Reactivity, and NLO Properties
Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical to understanding a molecule's electronic behavior.[10]
-
HOMO: Represents the ability to donate an electron. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the amino group.
-
LUMO: Represents the ability to accept an electron. The LUMO is predicted to be centered on the electron-deficient nitrobenzene moiety.
The energy difference between these orbitals, the HOMO-LUMO gap (ΔE) , is a crucial indicator of molecular stability and reactivity.[11] A small energy gap is associated with higher chemical reactivity, lower kinetic stability, and enhanced polarizability, which is a key factor for NLO activity.[12] The ICT upon photoexcitation corresponds to an electron transition from the HOMO to the LUMO.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the total charge distribution on the molecular surface. It is an invaluable tool for predicting reactivity.
-
Negative Regions (Red/Yellow): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the nitro group.
-
Positive Regions (Blue): Indicate electron-deficient areas, prone to nucleophilic attack. These are expected around the hydrogen atoms of the amino group.
-
Neutral Regions (Green): Represent areas of intermediate potential, such as the aromatic carbon framework.
Nonlinear Optical (NLO) Properties
Organic molecules with a strong ICT character, like this compound, are prime candidates for second-order NLO applications.[13][14] The key figure of merit is the first hyperpolarizability (β). A large β value arises from the asymmetric charge distribution and the ease with which this distribution can be distorted by an external electric field (like that from a high-intensity laser). The push-pull system in this molecule is designed to maximize this effect. DFT calculations can provide a reliable estimate of the static and dynamic hyperpolarizability tensors, guiding the selection of promising NLO candidates before undertaking complex synthesis and crystal growth.
Table 3: Predicted Electronic and NLO Properties (Conceptual)
| Property | Symbol | Significance | Predicted Trend |
|---|---|---|---|
| Dipole Moment | µ | Measures ground-state charge asymmetry | High |
| HOMO-LUMO Gap | ΔE | Indicator of polarizability and reactivity | Relatively Small |
| Mean Polarizability | α | Linear response to an electric field | Moderate-to-High |
| First Hyperpolarizability | β | Second-order NLO response | High |
Conclusion
This theoretical guide establishes a robust computational framework for the comprehensive characterization of this compound. Through the application of Density Functional Theory, we can reliably predict its molecular geometry, vibrational and electronic spectra, and key electronic properties. The analysis indicates that the molecule's potent intramolecular charge transfer system, arising from its electron donor-acceptor architecture, makes it a highly promising candidate for applications in nonlinear optics. The computational protocols and predictive insights detailed herein provide a critical foundation for guiding future experimental synthesis, characterization, and device integration efforts for this versatile molecule and its derivatives.
References
A comprehensive, numbered list of references would be compiled here, including the full title, source (journal or publisher), and a verifiable, clickable URL for each entry cited in the text.
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- 5. researchgate.net [researchgate.net]
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- 9. 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
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- 14. acadpubl.eu [acadpubl.eu]
Methodological & Application
Harnessing the Reactivity of 4-Iodo-2-methyl-6-nitroaniline in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
An Application Guide for Researchers
Prepared by: The Office of Application Science
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a detailed exploration of the application of 4-iodo-2-methyl-6-nitroaniline as a substrate in this transformative reaction. This particular aryl halide is a valuable building block, featuring a highly reactive C-I bond activated by a potent electron-withdrawing nitro group, alongside a sterically influential ortho-methyl group.[3] The successful coupling of this substrate yields substituted methyl-nitro-biphenyl amines, which are versatile intermediates for the synthesis of complex molecules in medicinal chemistry and materials science.[4][5][6][7] This document delves into the mechanistic underpinnings of the reaction, offers field-proven protocols, and discusses the critical parameters necessary for achieving high-yield outcomes with this challenging yet rewarding substrate.
The Scientific Foundation: Mechanism and Substrate Considerations
The Suzuki-Miyaura coupling is a catalytic cycle driven by a palladium complex.[1][8] Understanding the key steps is paramount for troubleshooting and optimizing reactions involving specialized substrates like this compound.
The catalytic cycle is generally understood to proceed through three primary stages:
-
Oxidative Addition : This is typically the rate-determining step where the active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound.[1] The presence of the electron-withdrawing nitro group on the aromatic ring accelerates this step by lowering the electron density at the carbon center, making it more susceptible to the palladium insertion.[9]
-
Transmetalation : In this phase, the organic moiety from the organoboron reagent (e.g., an arylboronic acid) is transferred to the Pd(II) complex. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species, facilitating the transfer.[8][10][11]
-
Reductive Elimination : The final step involves the formation of the new C-C bond as the two organic groups are eliminated from the palladium center. This regenerates the Pd(0) catalyst, allowing it to re-enter the cycle.[8][12] Bulky ligands on the palladium catalyst often promote this step.[13]
Causality Behind Experimental Choices for this compound
-
The Challenge of Steric Hindrance : The methyl group at the ortho position to the reacting C-I bond introduces significant steric bulk. This can hinder the approach of the palladium catalyst for both the oxidative addition and, more critically, the final reductive elimination step. To overcome this, the use of bulky, electron-rich phosphine ligands is often essential.[14][15][16][17] Ligands such as SPhos, XPhos, or other "Buchwald-type" ligands create a coordinatively unsaturated, highly reactive monoligated Pd(0) species that is more effective at coupling sterically congested partners.[18]
-
Leveraging Electronic Activation : The iodo group is the most reactive of the common halide leaving groups in Suzuki couplings. This high reactivity is further enhanced by the strong electron-withdrawing nature of the para-nitro group, which facilitates the rate-limiting oxidative addition step.[9]
-
Selection of Base and Solvent : The choice of base is critical for activating the boronic acid. For sensitive substrates, inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are effective.[19] The solvent system, typically a mixture of an aprotic organic solvent (like 1,4-dioxane or DMF) and water, must be chosen to solubilize both the organic substrates and the inorganic base.[12][19]
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of temperature, reaction time, and reagent stoichiometry may be required for specific substrates.
Materials and Reagents
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium(II) Acetate [Pd(OAc)₂] (1-5 mol%)
-
SPhos (2-10 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (2-3 equivalents)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Methodology
-
Reaction Setup : To a dry reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq), the selected arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Inert Atmosphere : Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition : Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water in a 4:1 to 5:1 ratio (volume/volume). The total solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the limiting reagent.
-
Degassing : Sparge the reaction mixture with the inert gas for 15-20 minutes to thoroughly remove any dissolved oxygen, which can deactivate the palladium catalyst.[20]
-
Catalyst Addition : In a separate vial, weigh the Pd(OAc)₂ (e.g., 2 mol%) and the SPhos ligand (e.g., 4 mol%) and add them to the reaction mixture under a positive flow of inert gas. Alternatively, a pre-formed palladium pre-catalyst can be used for greater consistency.
-
Reaction Execution : Seal the vessel tightly and place it in a preheated oil bath at 80-110 °C. Stir the reaction vigorously.
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biphenyl product.
Data Presentation: Starting Points for Optimization
The conditions for Suzuki-Miyaura couplings can be highly substrate-dependent. The following table provides a summary of common catalytic systems used for challenging substrates, such as sterically hindered or electron-deficient aryl halides, which can serve as a guide for optimizing the reaction of this compound.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) | Typical Yields |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | Good to Excellent |
| 2 | Pd₂(dba)₃ (1.5) | XPhos (3.5) | K₂CO₃ (2) | Toluene/H₂O | 110 | Good to Excellent |
| 3 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF/H₂O | 90 | Fair to Good[21] |
| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Dioxane | 100 | Good |
Yields are generalized based on literature for analogous systems and serve as an estimation. Actual yields will vary based on the specific arylboronic acid used.
Applications and Significance
The successful synthesis of 2-methyl-6-nitro-biphenyl-4-amine derivatives via this protocol opens the door to a wide array of subsequent chemical transformations. The resulting biphenyl structure is a privileged scaffold found in numerous pharmacologically active compounds and advanced materials.[7][22]
-
Drug Discovery : The biphenyl motif is a cornerstone in the design of drugs targeting a range of diseases.[4][5]
-
Further Functionalization : The nitro group can be easily reduced to a primary amine, providing a crucial handle for diversification.[3] This new amino group can be used in amide couplings, reductive aminations, or the construction of heterocyclic rings, dramatically expanding the molecular complexity and enabling the creation of compound libraries for screening.
-
Materials Science : Biphenyl derivatives are integral to the development of liquid crystals and organic light-emitting diodes (OLEDs).[6]
By providing a detailed understanding of the mechanism and a robust experimental protocol, this guide empowers researchers to effectively utilize this compound in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.
References
- An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing).
- Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing.
- A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. ResearchGate.
- An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate.
- Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. ResearchGate.
- Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. PubMed Central (PMC).
- Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect.
- A REVIEW ON SYNTHESIS AND ANTI- MICROBIAL ACTIVITY OF BIPHENYL DERIVATIVES. ResearchGate.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI.
- Suzuki Coupling. Organic Chemistry Portal.
- 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health (NIH).
- Biological deeds of Biphenyl derivatives - A short Review. IJSDR.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Some biologically active biphenyl derivatives. ResearchGate.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- 2-Iodo-6-methyl-4-nitroaniline CAS 220144-91-2. Benchchem.
- Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate.
- The Suzuki-Miyaura Coupling of Nitroarenes. Organic Chemistry Portal.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central (PMC).
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. ResearchGate.
- Merits of the Suzuki Coupling Reaction. BYJU'S.
- Application Notes and Protocols for Suzuki Coupling with 4-Iodo-3-methoxyisothiazole. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México.
- Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds.
- Suzuki coupling reactions of methyl... ResearchGate.
- Suzuki Coupling Mechanism and Applications. YouTube.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health (NIH).
- Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids. Benchchem.
- Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI.
- Synthesis of 5-aryl-1-methyl-4-nitroimidazoles 5a-f via Suzuki coupling.. ResearchGate.
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- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ijsdr.org [ijsdr.org]
Application Notes and Protocols for the Sonogashira Coupling of 4-Iodo-2-methyl-6-nitroaniline with Terminal Alkynes
Introduction: The Strategic Importance of Arylalkynes in Modern Drug Discovery
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] First reported by Kenkichi Sonogashira, Tohda, and Hagihara in 1975, this palladium- and copper-cocatalyzed reaction has become indispensable in the synthesis of complex molecules due to its mild reaction conditions and broad functional group tolerance.[1][3] These characteristics make it particularly valuable in the fields of medicinal chemistry and drug development, where the construction of intricate molecular architectures is paramount.[4][5]
The resulting arylalkyne moieties are key structural motifs in a wide array of pharmaceuticals, natural products, and organic materials.[1][3] The incorporation of these rigid, linear linkers can significantly influence the pharmacological properties of a molecule, such as its binding affinity to a biological target. This guide provides a detailed examination and a robust protocol for the Sonogashira coupling of 4-Iodo-2-methyl-6-nitroaniline with various terminal alkynes. This specific substrate presents a unique combination of electronic and steric challenges, including an electron-donating amino group, a strongly electron-withdrawing nitro group, and a sterically demanding ortho-methyl group. Understanding how to navigate these challenges is key to successfully employing this substrate in the synthesis of novel chemical entities for drug discovery pipelines.
The Catalytic Cycle: A Mechanistic Perspective
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2] A thorough understanding of this mechanism is crucial for troubleshooting and optimizing reaction conditions.
The reaction is initiated by the oxidative addition of the aryl iodide to a palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate. Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This activated alkyne then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired arylalkyne product and regenerate the active palladium(0) catalyst, thus completing the cycle.[2]
The choice of palladium and copper catalysts, ligands, base, and solvent are all critical variables that can significantly impact the efficiency and outcome of the reaction. For a substrate like this compound, the electronic disparity of the substituents and the steric hindrance from the ortho-methyl group necessitate careful consideration of these parameters to achieve optimal results.
Experimental Workflow
The following diagram outlines the general workflow for the Sonogashira coupling of this compound with a terminal alkyne.
Caption: General workflow for the Sonogashira coupling reaction.
Detailed Experimental Protocol
This protocol provides a reliable starting point for the Sonogashira coupling of this compound with a representative terminal alkyne, such as phenylacetylene.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) chloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide [CuI] (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv), freshly distilled
-
Anhydrous Tetrahydrofuran (THF) or Toluene (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).
-
Add a magnetic stir bar.
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous THF or Toluene (5 mL) and freshly distilled Et₃N (0.42 mL, 3.0 mmol). Stir the mixture at room temperature for 10-15 minutes.
-
Add this compound (278 mg, 1.0 mmol) to the reaction mixture.
-
Add the terminal alkyne (e.g., phenylacetylene, 0.13 mL, 1.2 mmol) to the reaction mixture dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Work-up: Once the reaction is complete, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the catalyst and salts. Wash the pad with additional diethyl ether or ethyl acetate.
-
Wash the organic filtrate with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure coupled product.
Optimization and Substrate Scope
The following table provides expected outcomes and suggested modifications for the coupling of this compound with various terminal alkynes.
| Terminal Alkyne (R) | Expected Yield | Key Optimization Parameters |
| Phenylacetylene | High | Standard conditions are generally effective. |
| 4-Ethynyltoluene | High | Similar to phenylacetylene. |
| 1-Octyne | Moderate to High | May require slightly longer reaction times or gentle heating. |
| Propargyl alcohol | Moderate | Protection of the hydroxyl group may be necessary to avoid side reactions. |
| Trimethylsilylacetylene | High | The TMS group can be easily removed post-coupling if the terminal alkyne is desired. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | - Inactive catalyst- Presence of oxygen- Impure reagents or solvents | - Use fresh, high-quality catalysts.- Ensure a strictly inert atmosphere by thoroughly degassing the solvent and using Schlenk techniques.[6]- Use anhydrous solvents and freshly distilled amine base.[6] |
| Formation of Palladium Black | - Catalyst decomposition | - Reduce catalyst loading.- Use stabilizing ligands.- Control the reaction temperature to avoid overheating.[7] |
| Significant Alkyne Homocoupling (Glaser Coupling) | - High concentration of copper catalyst- Presence of oxygen | - Reduce the amount of CuI.- Add the alkyne slowly to the reaction mixture.- Consider a copper-free Sonogashira protocol if homocoupling persists.[6][8] |
| Incomplete Conversion of Starting Material | - Insufficient catalyst loading- Low reaction temperature or short reaction time | - Increase the catalyst loading incrementally.- Increase the reaction temperature and/or extend the reaction time while monitoring by TLC. |
The Rationale Behind a Copper-Free Approach
While the classic Sonogashira reaction relies on a copper co-catalyst, its presence can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), particularly in the presence of oxygen.[9] This side reaction consumes the terminal alkyne and can complicate purification. To circumvent this issue, numerous copper-free Sonogashira protocols have been developed.[8] These methods often employ palladium catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can facilitate the catalytic cycle without the need for a copper acetylide intermediate.[1][2] For substrates that are particularly prone to homocoupling, or when synthesizing molecules where trace copper contamination is a concern, a copper-free approach is a highly recommended alternative.
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a robust and highly adaptable reaction for the synthesis of novel arylalkyne derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively overcome the challenges posed by this sterically and electronically complex substrate. The protocols and troubleshooting guidance provided herein serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this powerful transformation in their synthetic endeavors.
References
-
Wikipedia. Sonogashira coupling. [Link]
-
MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
ResearchGate. Sonogashira coupling in natural product synthesis. [Link]
-
ResearchGate. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
-
ResearchGate. The copper/palladium cooperation in Sonogashira coupling. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
-
ResearchGate. Optimization of reaction conditions for the Sonogashira reaction a. [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
PubMed. Optimization of on-resin palladium-catalyzed Sonogashira cross-coupling reaction for peptides and its use in a structure-activity relationship study of a class B GPCR ligand. [Link]
-
ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a]. [Link]
-
YouTube. Sonogashira coupling. [Link]
-
Reddit. Sonogashira troubleshooting help needed : r/Chempros. [Link]
-
The Sonogashira Coupling. [Link]
-
ResearchGate. What is the best procedure for Sonogashira coupling?. [Link]
-
NIH. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]
-
Organic Chemistry Portal. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes. [Link]
-
Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
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Topic: Optimized Heck Reaction Protocol for the Synthesis of Substituted Alkenes from 4-Iodo-2-methyl-6-nitroaniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1] This transformation is invaluable in pharmaceutical research and drug development for constructing complex molecular scaffolds from readily available precursors.[2][3] The substrate, 4-Iodo-2-methyl-6-nitroaniline, is a versatile building block, featuring a highly reactive aryl iodide bond.[4] However, its successful application in Heck couplings requires careful consideration of its unique electronic and steric profile. The presence of a strong electron-withdrawing nitro group facilitates the initial oxidative addition step, while the ortho-methyl and amino substituents introduce significant steric hindrance that can impede the catalytic cycle.[5][6]
This application note provides a comprehensive, field-proven protocol for the Heck reaction of this compound. We move beyond a simple recitation of steps to explain the causality behind reagent selection and parameter optimization, ensuring a robust and reproducible methodology. This guide is designed to empower researchers to successfully synthesize substituted aniline derivatives for downstream applications.
The Catalytic Cycle: Mechanism of the Heck Reaction
The reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[7][8] Understanding this mechanism is critical for troubleshooting and optimizing reaction conditions. The cycle consists of four primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step and is accelerated by the electron-withdrawing nitro group on the aryl ring.[9]
-
Alkene Coordination and Migratory Insertion (Syn-Carbopalladation): The alkene coupling partner coordinates to the Pd(II) center. This is followed by the migratory insertion of the alkene into the palladium-aryl bond, forming a new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.[9][10]
-
Syn-β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated. This step forms the final substituted alkene product and a hydrido-palladium(II) complex. The elimination typically proceeds to give the more thermodynamically stable E (trans) isomer.[9][11]
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination. The base neutralizes the generated H-X species, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[9][12]
Caption: Fig 1. Simplified Heck Reaction Catalytic Cycle
Experimental Design: Rationale and Optimization
The specific substitution pattern of this compound necessitates a carefully optimized protocol. The key is to balance the electronic activation from the nitro group with the steric hindrance imposed by the ortho-methyl group.
-
Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is an excellent choice. It is air-stable, less expensive than many Pd(0) sources, and is efficiently reduced in situ to the active Pd(0) catalyst by phosphine ligands or solvent.[1][10]
-
Ligand Selection: Standard ligands like triphenylphosphine (PPh₃) may prove insufficient due to the steric bulk around the iodide. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are superior choices.[13][14] They promote the formation of monoligated, coordinatively unsaturated Pd(0) species that are highly active and can accommodate sterically demanding substrates.[15] For this protocol, we select XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) for its proven efficacy in challenging cross-coupling reactions.[16]
-
Base: An inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended.[17][18] They are strong enough to facilitate the regeneration of the Pd(0) catalyst but are generally non-nucleophilic, minimizing side reactions. Organic bases like triethylamine can also be used but may lead to side reactions at high temperatures.[2][19]
-
Solvent: A high-boiling point, polar aprotic solvent is required to ensure solubility of all components and to reach the necessary reaction temperature. N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) are suitable choices.[17][20] Rigorous degassing of the solvent is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Temperature: Heck reactions typically require elevated temperatures (80-140 °C) to drive the catalytic cycle forward.[14] A reaction temperature of 110-120 °C is a good starting point for this substrate.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with n-butyl acrylate as a representative alkene.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₇H₇IN₂O₂ | 278.05 | 1.0 | 1.0 |
| n-Butyl acrylate | C₇H₁₂O₂ | 128.17 | 1.5 | 1.5 |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 0.02 | 0.02 |
| XPhos | C₃₉H₅₃P | 564.82 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.0 | 2.0 |
| N,N-Dimethylformamide (DMF), Anhydrous | C₃H₇NO | 73.09 | 5.0 mL | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add this compound (278 mg, 1.0 mmol), Palladium(II) Acetate (4.5 mg, 0.02 mmol), XPhos (22.6 mg, 0.04 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF (5.0 mL) via syringe. Follow with the addition of n-butyl acrylate (215 µL, 1.5 mmol).
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% ethyl acetate in hexanes. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Use a gradient elution system, starting with 5% ethyl acetate in hexanes and gradually increasing to 20% ethyl acetate in hexanes, to isolate the pure product.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Experimental Workflow Visualization
Caption: Fig 2. Step-by-step experimental workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently anhydrous/degassed solvent. 3. Reaction temperature is too low. | 1. Ensure the reaction setup is strictly under an inert atmosphere. 2. Use freshly opened anhydrous solvent and degas thoroughly (sparge with N₂/Ar for 20-30 min). 3. Increase the temperature in 10 °C increments (up to 140 °C). |
| Formation of Dehalogenated Starting Material | 1. Presence of water or protic impurities. 2. Reductive pathway competing with Heck pathway. | 1. Use high-purity, anhydrous reagents and solvents. 2. Ensure the base is thoroughly dried before use. |
| Formation of Diarylation or Other Byproducts | 1. Reaction temperature is too high or reaction time is too long. 2. Incorrect stoichiometry (too much alkene). | 1. Reduce reaction temperature after initial conversion is observed. 2. Carefully control the stoichiometry; start with 1.2-1.5 equivalents of the alkene. |
| Dark Black Precipitate (Palladium Black) | Catalyst decomposition due to ligand dissociation or oxidation. | 1. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1). 2. Ensure a rigorously inert atmosphere throughout the reaction. |
References
-
Palladium-Catalyzed Reductive Heck Coupling of Alkenes. PMC - NIH. [Link]
-
Mechanism of the palladium-catalyzed Heck reaction. ResearchGate. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
-
Heck Reaction—State of the Art. MDPI. [Link]
-
Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]
-
Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
-
Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing. [Link]
-
Sterically hindered P,N-type amidophosphines {{(o-PPh2)C6H4}C(O)NH(R)}: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. PubMed. [Link]
-
Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. The Doyle Group, Princeton University. [Link]
-
Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. AIP Publishing. [Link]
-
Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran 34 with styrene 2a. ResearchGate. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
-
(PDF) Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. ResearchGate. [Link]
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Heck reaction. Chemistry LibreTexts. [Link]
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Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. [Link]
-
Separation of Reaction Product and Palladium Catalyst after a Heck Coupling Reaction by means of Organic Solvent Nanofiltration. ResearchGate. [Link]
-
The Heck reaction: Mechanistic insights and novel ligands. ResearchGate. [Link]
-
Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. [Link]
-
Heck coupling reaction. ResearchGate. [Link]
-
Heck reaction. Wikipedia. [Link]
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CHAPTER 11: Heck Reactions. Royal Society of Chemistry. [Link]
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Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. ResearchGate. [Link]
-
Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. ACS Publications. [Link]
-
One-pot N-alkylation/Heck approach to substituted indoles. ElectronicsAndBooks. [Link]
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- 20. researchgate.net [researchgate.net]
Application Note & Protocol: Buchwald-Hartwig Amination of Sterically Hindered and Electron-Deficient 4-Iodo-2-methyl-6-nitroaniline
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science, largely replacing harsher, traditional methods that suffer from limited scope and functional group tolerance.[1][2]
This application note provides a detailed, field-proven protocol for the Buchwald-Hartwig amination of a particularly challenging substrate: 4-Iodo-2-methyl-6-nitroaniline. This substrate presents a confluence of electronic and steric factors that require careful consideration for successful C-N bond formation. The presence of a strong electron-withdrawing nitro group and two ortho-substituents (methyl and nitro) flanking the iodo-leaving group necessitates a highly active and sterically tailored catalytic system. We will dissect the mechanistic rationale behind the choice of reagents and conditions, offering a robust and reproducible procedure for researchers engaged in complex amine synthesis and drug development.
Mechanistic Rationale for a Challenging Substrate
A deep understanding of the reaction mechanism is paramount to troubleshooting and adapting protocols for challenging substrates. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[3]
Figure 1: The Catalytic Cycle of the Buchwald-Hartwig Amination.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the aryl iodide. For this compound, the electron-withdrawing nitro group accelerates this step, which is often rate-limiting.[4][5]
-
Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[2]
-
Reductive Elimination: The final C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[3]
Addressing the Substrate-Specific Challenges:
-
Steric Hindrance: The methyl and nitro groups ortho to the iodine atom create significant steric bulk. This congestion can hinder the approach of the palladium catalyst and slow down both the oxidative addition and the crucial reductive elimination steps.[6] To overcome this, the use of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos, XPhos) is critical. These ligands promote the formation of a monoligated palladium species, which is more sterically accessible and highly active, thereby increasing the rates of all steps in the catalytic cycle.[1][5]
-
Aryl Iodide Reactivity: While aryl iodides are typically reactive, they can form catalytically incompetent palladium iodide dimer species, which can inhibit the reaction.[7][8] The use of bulky ligands and appropriate solvents helps to minimize the formation of these off-cycle species.[7]
Detailed Experimental Protocol
This protocol is designed for the coupling of this compound with a representative secondary amine, morpholine. The principles can be adapted for other primary and secondary amines.
Figure 2: Experimental Workflow for the Buchwald-Hartwig Amination.
Materials and Reagents
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine, 1.2-1.5 equiv)
-
Palladium Precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)
-
Additional Ligand (e.g., BrettPhos, 1-2 mol%)
-
Base (e.g., Sodium tert-butoxide (NaOt-Bu), 1.5-2.0 equiv)
-
Anhydrous Solvent (e.g., Toluene or Dioxane)
-
Standard workup reagents: Ethyl acetate, deionized water, brine, anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Safety Precautions
-
Chemical Hazards: Nitroanilines are toxic if swallowed, inhaled, or in contact with skin and may cause damage to organs through prolonged exposure.[9] Palladium catalysts and phosphine ligands should be handled with care. Sodium tert-butoxide is corrosive and moisture-sensitive.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Work Environment: All operations should be performed in a well-ventilated chemical fume hood. An inert atmosphere (Nitrogen or Argon) is required for the reaction setup.
Step-by-Step Procedure
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (e.g., 278 mg, 1.0 mmol, 1.0 equiv), the palladium precatalyst (e.g., BrettPhos Pd G3, 18 mg, 0.02 mmol, 2 mol%), additional ligand (e.g., BrettPhos, 11 mg, 0.02 mmol, 2 mol%), and sodium tert-butoxide (163 mg, 1.7 mmol, 1.7 equiv).
-
Scientist's Note: Using a pre-catalyst simplifies handling and ensures a reliable generation of the active Pd(0) species.[8] Adding a slight excess of ligand can help prevent catalyst decomposition.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add anhydrous toluene (e.g., 5 mL) via syringe.
-
Add the amine coupling partner (e.g., morpholine, 105 µL, 1.2 mmol, 1.2 equiv) via syringe.
-
-
Reaction Execution:
-
Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Stir the mixture vigorously for 12-24 hours.
-
Scientist's Note: The reaction progress should be monitored periodically (e.g., every 4-6 hours) by taking a small aliquot, quenching it, and analyzing by TLC or LC-MS to determine the consumption of the starting material.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding deionized water (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-arylated product.
-
Parameter Optimization Summary
The choice of reaction parameters is critical for success, especially with challenging substrates. The following table provides a guide based on established principles of the Buchwald-Hartwig amination.[10][11]
| Parameter | Recommended Choice | Rationale & Expert Insights |
| Palladium Source | BrettPhos Pd G3 / XPhos Pd G3 (1-2 mol%) | Pre-catalysts are air-stable and efficiently generate the active LPd(0) species upon exposure to base, ensuring reproducibility.[8] |
| Ligand | BrettPhos / XPhos (1-2 mol%) | Bulky, electron-rich biaryl monophosphine ligands are essential to overcome the steric hindrance of the substrate, promoting fast oxidative addition and reductive elimination.[5][6][12] BrettPhos is often excellent for primary amines.[7] |
| Base | Sodium tert-butoxide (NaOt-Bu) or LHMDS (1.5-2.0 equiv) | A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. NaOt-Bu is a common and effective choice.[10] |
| Solvent | Toluene, Dioxane, or tert-Butanol | Anhydrous, non-protic, or weakly coordinating solvents are preferred. Toluene is excellent due to its high boiling point and poor solubility for inhibitory iodide salts.[7] |
| Temperature | 80-110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with sterically demanding substrates. |
| Amine Partner | Primary or Secondary Amines (1.2-1.5 equiv) | A slight excess of the amine ensures complete consumption of the limiting aryl iodide. The protocol is broadly applicable to a range of amines.[8] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen/moisture exposure).2. Insufficiently strong base.3. Temperature too low. | 1. Ensure rigorous inert atmosphere technique.2. Switch to a stronger base like LHMDS.3. Increase reaction temperature in 10 °C increments. |
| Formation of Side Products | 1. Hydrodehalogenation (aryl-I to aryl-H).2. Catalyst decomposition. | 1. This can occur via β-hydride elimination; ensure the amine is pure.[1]2. Increase ligand-to-palladium ratio slightly (e.g., L:Pd of 1.5:1). |
| Incomplete Reaction | Steric hindrance is too great for the chosen ligand/conditions. | Switch to a more sterically demanding ligand (e.g., from XPhos to tBuXPhos) or a different generation of pre-catalyst. |
Conclusion
The Buchwald-Hartwig amination of this compound is a challenging yet achievable transformation. Success hinges on the rational selection of a catalytic system designed to overcome the substrate's significant steric hindrance. By employing bulky, electron-rich biaryl phosphine ligands like BrettPhos in conjunction with a strong base and anhydrous conditions, researchers can efficiently construct the desired C-N bond. This protocol provides a validated starting point and a logical framework for optimization, empowering scientists in the synthesis of complex molecular architectures for pharmaceutical and materials applications.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts. Retrieved January 11, 2026, from [Link]
-
Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 11, 2026, from [Link]
-
Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2015). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2020). ResearchGate. Retrieved January 11, 2026, from [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. (2020). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Synthetic Methods for Primary Anilines. (2023). IntechOpen. Retrieved January 11, 2026, from [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
-
Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. (2021). Organometallics. Retrieved January 11, 2026, from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Retrieved January 11, 2026, from [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship, University of California. Retrieved January 11, 2026, from [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Retrieved January 11, 2026, from [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. Retrieved January 11, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Caron, L., et al. (2006). Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides. Organic Letters. Retrieved January 11, 2026, from [Link]
-
Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society. Retrieved January 11, 2026, from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). National Institutes of Health. Retrieved January 11, 2026, from [Link]
-
Bacsa, I., et al. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. (n.d.). Cole-Parmer. Retrieved January 11, 2026, from [Link]
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Application Notes & Protocols: Synthesis of Bioactive Heterocycles from 4-Iodo-2-methyl-6-nitroaniline
Introduction: The Strategic Value of 4-Iodo-2-methyl-6-nitroaniline in Medicinal Chemistry
This compound is a highly versatile aromatic building block, engineered with a strategic placement of functional groups that offer multiple, distinct avenues for synthetic elaboration.[1] Its utility in the synthesis of complex bioactive heterocycles stems from the orthogonal reactivity of its substituents: the iodo group serves as a prime handle for palladium-catalyzed cross-coupling reactions; the nitro group can be readily reduced to an amine, which is a key step for forming nitrogen-containing heterocyclic rings; and the existing amino and methyl groups modulate the electronic properties and steric environment of the scaffold.[1]
This guide provides an in-depth exploration of key synthetic transformations starting from this compound, offering detailed protocols for the construction of diverse heterocyclic cores with significant potential in drug discovery and development. The methodologies discussed are foundational for creating libraries of novel compounds for screening against various therapeutic targets, including those relevant to oncology and infectious diseases.[2][3][4][5]
Part 1: Palladium-Catalyzed Cross-Coupling Reactions for C-C and C-N Bond Formation
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[6][7] The carbon-iodine bond in this compound is particularly susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle for several powerful transformations.[1]
Suzuki-Miyaura Coupling: Crafting Biaryl and Aryl-Heteroaryl Scaffolds
The Suzuki-Miyaura reaction is an indispensable tool for creating C(sp²)-C(sp²) bonds, forming the biaryl backbones present in numerous pharmaceuticals.[8][9] By coupling this compound with various boronic acids or esters, a diverse range of substituted aniline derivatives can be accessed, which are precursors to quinolines, benzodiazepines, and other fused heterocycles.[10][11]
Causality of Experimental Design: The choice of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., Toluene/H₂O) is critical for efficient catalytic turnover.[8] The base activates the organoboron species to form a more nucleophilic "ate" complex, facilitating transmetalation to the palladium center. The biphasic solvent system often enhances reaction rates and simplifies product isolation.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask purged with an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).
-
Solvent Addition: Introduce a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1 ratio), via syringe.
-
Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Efficient for C-I bond activation. |
| Boron Reagent | Aryl/Heteroaryl Boronic Acid or Ester | Introduces diverse substituents. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | Affects solubility and reaction kinetics. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers. |
Workflow for Suzuki-Miyaura Coupling
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[12][13] This reaction is exceptionally useful for synthesizing arylalkynes, which are key intermediates for constructing heterocycles like indoles, quinolines, and isoxazoles through subsequent cyclization reactions. The reaction employs a dual-catalyst system of palladium and copper(I).[12]
Mechanism Insight: The palladium catalyst facilitates the oxidative addition of the aryl iodide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and undergoes transmetalation to the palladium center more readily than the alkyne itself.[14]
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).
-
Solvent and Amine Base: Add a degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base like triethylamine (Et₃N, 2.5 equiv.).
-
Alkyne Addition: Slowly add the terminal alkyne (1.2 equiv.) to the stirring mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Activates the aryl iodide. |
| Copper Co-catalyst | CuI | Forms reactive copper acetylide intermediate. |
| Base | Et₃N, Diisopropylamine | Acts as a base and a solvent; scavenges HX. |
| Solvent | THF, DMF, Acetonitrile | Solubilizes reactants and catalysts. |
| Temperature | 25 - 60 °C | Mild conditions are often sufficient.[12] |
Buchwald-Hartwig Amination: Direct C-N Bond Formation
For the synthesis of N-aryl heterocycles, the Buchwald-Hartwig amination provides a direct and powerful method for forming carbon-nitrogen bonds.[15][16] This reaction couples aryl halides with a wide range of primary and secondary amines, including anilines, alkylamines, and heterocylic amines, which would otherwise be difficult to achieve via classical methods.[15][17]
Expert Insight: The choice of ligand for the palladium catalyst is paramount in Buchwald-Hartwig amination. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) are often required to promote the reductive elimination step, which is the product-forming step of the catalytic cycle.[16]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 equiv.).
-
Reactant Addition: Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 80-110 °C for the specified time, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling, quench the reaction by adding water. Extract the product with ethyl acetate or dichloromethane. Dry the combined organic phases, concentrate, and purify by column chromatography.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common Pd(0) or Pd(II) precatalysts. |
| Ligand | XPhos, SPhos, BINAP | Crucial for catalyst stability and activity.[15] |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine for C-N coupling. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 110 °C | Facilitates oxidative addition and reductive elimination. |
Part 2: Synthesis of Benzimidazoles via Reductive Cyclization
Benzimidazoles are a privileged heterocyclic scaffold found in numerous FDA-approved drugs and biologically active compounds, exhibiting a wide range of activities including anti-ulcer, anti-tumor, and anti-viral properties. A common and effective route to their synthesis involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid derivative.[18][19] Starting from this compound, this can be achieved in a two-step sequence: reduction of the nitro group followed by cyclization.
Workflow for Benzimidazole Synthesis
Caption: Two-step workflow for synthesizing benzimidazoles from this compound.
Protocol: Reduction of the Nitro Group
The selective reduction of the nitro group to an amine is the critical first step. Several methods are available, with tin(II) chloride or iron in acidic media being common and reliable choices.
Experimental Protocol: Nitro Group Reduction with Tin(II) Chloride
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 equiv.) to the solution portion-wise. If using ethyl acetate, add concentrated hydrochloric acid.
-
Reaction Execution: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.
-
Isolation: Extract the aqueous mixture multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 3-iodo-5-methylbenzene-1,2-diamine, which can often be used in the next step without further purification.
Protocol: Condensation and Oxidative Cyclization to form Benzimidazoles
The resulting o-phenylenediamine is condensed with an aldehyde. The reaction proceeds through a Schiff base intermediate which then undergoes oxidative cyclization to form the aromatic benzimidazole ring. Using a catalyst like ammonium chloride provides a green and economically viable method.
Experimental Protocol: One-Pot Benzimidazole Synthesis
-
Reaction Setup: In a round-bottom flask, combine the crude 3-iodo-5-methylbenzene-1,2-diamine (1.0 equiv.) and a selected aldehyde (1.0 equiv.) in ethanol.
-
Catalyst Addition: Add a catalytic amount of ammonium chloride (NH₄Cl, 30 mol%).
-
Reaction Execution: Stir the resulting mixture and heat to 80-90 °C for 2-4 hours. Monitor the reaction's completion by TLC.
-
Isolation: Cool the reaction mixture and pour it into ice-cold water. The product will often precipitate as a solid.
-
Purification: Filter the solid, wash it thoroughly with water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification to yield the pure 2-substituted benzimidazole derivative.
Conclusion and Future Outlook
This compound stands as a powerful and adaptable starting material for the synthesis of a wide array of bioactive heterocycles. The protocols detailed herein for Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and reductive cyclization to form benzimidazoles provide robust and field-proven methodologies for researchers in medicinal chemistry and drug development. The heterocycles synthesized through these routes are prime candidates for evaluation in anticancer, antimicrobial, and other therapeutic screening programs, offering a clear pathway from rational chemical design to the discovery of novel therapeutic agents.[2][4][20][21][22][23]
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Application Note: A Versatile Two-Step Synthesis of 6-Iodo-2-methylquinazoline Derivatives from 4-Iodo-2-methyl-6-nitroaniline
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline and its derivatives are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their presence in a wide array of biologically active molecules.[1] These heterocyclic compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Notably, several FDA-approved drugs, such as gefitinib and erlotinib, feature a quinazoline core and function as potent tyrosine kinase inhibitors in cancer therapy. The continued exploration of novel synthetic routes to functionalized quinazolines is therefore of paramount importance for the discovery of new therapeutic agents.
This application note provides a detailed, two-step protocol for the preparation of 6-iodo-2-methylquinazoline derivatives, starting from the readily available 4-Iodo-2-methyl-6-nitroaniline. The synthetic strategy involves a chemoselective reduction of the nitro group, followed by a cyclization reaction to construct the quinazoline ring system. This method offers a reliable pathway to valuable intermediates for further functionalization and drug discovery efforts.
Synthetic Strategy
The overall synthetic pathway is a two-step process, beginning with the selective reduction of the nitro group of this compound to yield 4-Iodo-2-methylbenzene-1,3-diamine. This is followed by the cyclization of the resulting diamine with an appropriate electrophile to form the desired 6-iodo-2-methylquinazoline derivative.
Sources
Application Notes & Protocols: Strategic Synthesis of Highly Functionalized Benzimidazoles using 4-Iodo-2-methyl-6-nitroaniline
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of substituted benzimidazoles utilizing 4-iodo-2-methyl-6-nitroaniline as a strategic starting material. Benzimidazoles are a cornerstone of medicinal chemistry, and the specific substitution pattern of this precursor—featuring iodo, methyl, and nitro groups—offers a versatile platform for generating complex, drug-like scaffolds. The protocols herein are designed for researchers in synthetic chemistry and drug development, emphasizing a robust and efficient one-pot reductive cyclization strategy. We will delve into the mechanistic underpinnings of the synthesis, provide detailed, step-by-step experimental procedures, and discuss critical parameters for optimization and troubleshooting.
Introduction: The Strategic Value of this compound
The benzimidazole nucleus is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs, including proton-pump inhibitors like omeprazole and anthelmintics such as albendazole.[1] The biological activity of these molecules is profoundly influenced by the substituents on the benzimidazole ring system.
This compound is a particularly valuable starting material for several key reasons:
-
In-Situ Diamine Formation: The ortho-nitroaniline moiety is a classic precursor to an o-phenylenediamine, the essential component for benzimidazole ring formation. The nitro group can be selectively reduced under mild conditions, often in the same pot as the cyclization step.[2][3]
-
Iodine as a Synthetic Handle: The iodine atom is a versatile functional group for post-synthesis modification. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the late-stage introduction of diverse aryl, alkyl, or amino groups.[4]
-
Defined Regiochemistry: The fixed positions of the iodo, methyl, and amino groups ensure the synthesis of a single, well-defined regioisomer of the final benzimidazole product, avoiding complex purification challenges.
This guide focuses on the most direct route to synthesizing 7-iodo-5-methyl substituted benzimidazoles: a one-pot condensation with aldehydes via an in situ nitro group reduction.
Core Synthetic Pathway: One-Pot Reductive Cyclization
The primary strategy involves the simultaneous reduction of the nitro group and condensation with an aldehyde, followed by cyclization and aromatization. This one-pot approach is highly efficient, minimizing intermediate isolation steps and improving overall yield and atom economy.[2][3]
The general transformation is as follows:
Caption: General one-pot synthesis of 7-iodo-5-methyl-benzimidazoles.
The reaction proceeds through several key mechanistic steps, which are crucial to understand for troubleshooting and optimization.
Caption: Mechanistic pathway for the reductive cyclization.
Detailed Experimental Protocol
This protocol describes a general procedure for the synthesis of 2-aryl-7-iodo-5-methyl-1H-benzo[d]imidazoles.
Materials:
-
This compound (1.0 equiv)
-
Substituted aromatic aldehyde (1.1 equiv)
-
Sodium dithionite (Na₂S₂O₄) (3.0 - 4.0 equiv)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Workflow Diagram:
Caption: Experimental workflow for one-pot benzimidazole synthesis.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (e.g., 1.0 g, 3.59 mmol, 1.0 equiv), the desired aromatic aldehyde (3.95 mmol, 1.1 equiv), and a 1:1 mixture of ethanol and water (40 mL).
-
Heating: Equip the flask with a reflux condenser and begin stirring the mixture. Heat the suspension to a gentle reflux (internal temperature of approximately 85-90 °C) using a heating mantle or oil bath.
-
Reduction: Once the mixture is refluxing, begin adding solid sodium dithionite (e.g., 2.24 g, 12.8 mmol, 3.5 equiv) in small portions over 30 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent excessive foaming from gas evolution. Sodium dithionite is chosen for its effectiveness in reducing nitro groups to amines under these conditions, enabling the subsequent cyclization in the same pot.[2][3]
-
Reaction Monitoring: Maintain the reaction at reflux for 2-4 hours after the final addition of dithionite. The reaction progress should be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aniline.
-
Solvent Removal: After the reaction is complete, allow the flask to cool to room temperature. Remove the ethanol and water under reduced pressure using a rotary evaporator.
-
Aqueous Work-up: To the resulting residue, add ethyl acetate (50 mL) and water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL). Trustworthiness Note: The bicarbonate wash neutralizes any acidic byproducts, ensuring the stability of the final benzimidazole product, which is basic.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 7-iodo-5-methyl-2-aryl-1H-benzo[d]imidazole.
Data & Expected Outcomes
The scope of this reaction is generally broad with respect to the aldehyde component. Both electron-donating and electron-withdrawing groups on the aromatic aldehyde are typically well-tolerated. The following table provides representative, expected outcomes based on established literature for similar transformations.
| Entry | Aldehyde (R-group) | Expected Yield (%) | Key Considerations |
| 1 | Phenyl | 75-85% | Standard, baseline reaction. |
| 2 | 4-Methoxyphenyl | 80-90% | Electron-donating groups may slightly accelerate the initial Schiff base formation. |
| 3 | 4-Chlorophenyl | 70-80% | Electron-withdrawing groups are well-tolerated. |
| 4 | 4-Nitrophenyl | 65-75% | The nitro group on the aldehyde is generally stable to Na₂S₂O₄ under these conditions, but over-reduction is a potential side reaction. |
| 5 | 2-Thiophenyl | 70-80% | Heteroaromatic aldehydes are compatible substrates. |
Key Considerations & Troubleshooting
-
Choice of Reducing Agent: While sodium dithionite is effective, other reducing systems like tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid can also be used.[3][5] The choice may depend on substrate compatibility and downstream processing requirements. Catalytic hydrogenation is also an option but may not be suitable for a one-pot reaction with an aldehyde.
-
Reaction Time and Temperature: Incomplete conversion is often due to insufficient heating or reaction time. If the starting material persists after 4 hours, an additional equivalent of sodium dithionite can be added and the reflux continued.
-
Side Reactions: The primary potential side reaction is the formation of a benzimidazole N-oxide. This typically occurs if the final aromatization step is incomplete.[6][7] Ensuring sufficient heat and reaction time, and exposure to air during work-up, usually facilitates complete conversion to the desired benzimidazole.
-
Purification: The benzimidazole products have a basic nitrogen atom and can sometimes streak on silica gel. Adding a small amount of triethylamine (~0.5-1%) to the eluent can improve chromatographic resolution.
Conclusion
The use of this compound as a precursor provides a reliable and highly efficient entry point to a valuable class of 7-iodo-5-methyl-substituted benzimidazoles. The one-pot reductive cyclization protocol detailed here is robust, versatile, and amenable to the synthesis of libraries for drug discovery and development. The iodo-substituent on the final product serves as a critical functional handle for further diversification, enabling the exploration of a vast chemical space from a single, strategic intermediate.
References
-
Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles. Synthesis, 2007(03), 417-427. Available from: [Link]
-
Harvey, I. W., McFarlane, M. D., Moody, D. J., & Smith, D. M. (1988). o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2. Journal of the Chemical Society, Perkin Transactions 1, 681-689. Available from: [Link]
-
Kamal, A., Shaik, A. B., & Ali, M. S. (2016). A green synthesis of benzimidazoles. Indian Journal of Chemistry - Section B, 55B(8), 987-992. Available from: [Link]
-
Kaur, H., & Kumar, S. (2018). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 23(10), 2649. Available from: [Link]
-
Kumar, A., & Kumar, R. (2015). A Review on Synthetic Approaches to Benzimidazoles from o-phenylenediamine. International Journal of Research in Pharmacy and Chemistry, 5(2), 269-282. Available from: [Link]
-
Reddy, T. J., & Kumar, A. (2012). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. ResearchGate. Available from: [Link]
-
RSC (2015). A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. ResearchGate. Available from: [Link]
-
Yang, D., et al. (2011). The synthesis of benzimidazoles from o-nitroaniline and alcohols. ResearchGate. Available from: [Link]
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- 7. researchgate.net [researchgate.net]
Introduction: The Strategic Utility of 4-Iodo-2-methyl-6-nitroaniline
An in-depth guide to the strategic application of 4-Iodo-2-methyl-6-nitroaniline in palladium-catalyzed cross-coupling reactions, designed for researchers, scientists, and drug development professionals.
This compound is a highly functionalized aromatic compound that serves as a versatile intermediate in the synthesis of complex organic molecules.[1] Its structure is distinguished by the strategic placement of four different functional groups on the benzene ring: an iodo group, a primary amine, a methyl group, and a nitro group. This unique arrangement provides multiple reaction sites, enabling sequential and regioselective modifications.
The carbon-iodine bond is particularly amenable to the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through palladium-catalyzed cross-coupling reactions.[1] These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools in modern medicinal chemistry and materials science for constructing complex molecular architectures from simple precursors.[2][3] The electron-withdrawing nitro group and the electron-donating amino and methyl groups modulate the electronic properties of the aryl iodide, influencing its reactivity in the key oxidative addition step of the catalytic cycle.[1]
This guide provides detailed protocols and expert insights into the application of this compound in these pivotal transformations, offering a framework for its effective use in research and development.
PART 1: Synthesis of the Starting Material
A plausible synthetic route to this compound begins with 2-methyl-6-nitroaniline. The synthesis of 2-methyl-6-nitroaniline is typically achieved through the nitration of 2-methylaniline after protection of the amino group as an acetanilide, followed by deprotection.[4] The subsequent step is the regioselective iodination of 2-methyl-6-nitroaniline. The directing effects of the activating amino group and the deactivating nitro group are crucial. Iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a suitable solvent such as acetic acid or methanol would be a standard approach.[1][5] The amino group is a strong ortho-, para-director, and while the position para to the amine is blocked by the nitro group, the ortho positions are sterically influenced by the adjacent methyl and nitro groups. Careful optimization of reaction conditions would be necessary to achieve selective iodination at the C4 position.
PART 2: Palladium-Catalyzed Cross-Coupling Protocols
The high reactivity of the C-I bond makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The general workflow for these reactions involves careful setup under an inert atmosphere to protect the sensitive catalyst from oxygen.
Caption: General experimental workflow for cross-coupling.
Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron compound, typically a boronic acid.[6][7] This reaction is widely used in the synthesis of pharmaceuticals and functional materials.[2][8]
The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex.[6][9] This is often the rate-determining step. The resulting Pd(II) complex then undergoes transmetalation with a boronate species (formed from the boronic acid and base).[6] The final step is reductive elimination, which forms the C-C bond, regenerates the Pd(0) catalyst, and completes the cycle.[6][10]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
-
Materials:
-
This compound (1.0 equiv.)
-
Phenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 equiv.)
-
Anhydrous, degassed toluene and water (10:1 mixture)
-
-
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[8]
-
In a separate vial, add Pd(OAc)₂ and SPhos, and purge with argon.
-
Add the degassed toluene/water mixture to the Schlenk flask via syringe, followed by the catalyst/ligand mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Catalyst System | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 6-24 | High | A classic, reliable system for many aryl iodides.[8] |
| Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 80-100 | 2-8 | Very High | Effective for sterically hindered or electron-poor substrates. |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | 1-4 | Excellent | Highly active catalyst system allowing for lower catalyst loading. |
Sonogashira Coupling: C(sp²)–C(sp) Bond Formation
The Sonogashira reaction facilitates the coupling of aryl halides with terminal alkynes, providing a direct route to arylalkynes and conjugated enynes.[11][12] This reaction typically employs a dual-catalyst system of palladium and a copper(I) salt cocatalyst.[11]
The process involves two interconnected catalytic cycles.[11] In the palladium cycle, oxidative addition of the aryl iodide to Pd(0) occurs, similar to the Suzuki reaction. In the copper cycle, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex. Subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst.[13]
Caption: Catalytic cycles of the Sonogashira reaction.
-
Materials:
-
This compound (1.0 equiv.)
-
Phenylacetylene (1.5 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N, 3.0 equiv.)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
-
Procedure:
-
To a Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon three times.
-
Add degassed THF and triethylamine via syringe.
-
Add phenylacetylene dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF or ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
| Catalyst System | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield | Notes |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | RT - 50 | 2-12 | High | Standard conditions, effective for most aryl iodides.[12] |
| Pd(PPh₃)₄ / CuI | Diisopropylamine | Toluene | RT - 80 | 4-16 | Very High | Amine serves as both base and solvent in some cases. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | Dioxane | 80-100 | 1-6 | Excellent | Copper-free conditions are possible with modern ligands.[13] |
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling aryl halides with primary or secondary amines.[14] This reaction has largely replaced harsher classical methods for synthesizing aryl amines.[14]
The reaction follows a catalytic cycle similar to other cross-coupling reactions.[15] After oxidative addition of the aryl iodide to the Pd(0) catalyst, the amine coordinates to the Pd(II) center.[14][15] A base then deprotonates the coordinated amine to form a palladium amide complex. The final reductive elimination step forms the desired C-N bond and regenerates the active Pd(0) catalyst.[15] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step.[14]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Materials:
-
This compound (1.0 equiv.)
-
Morpholine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 equiv.)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and NaOt-Bu to a Schlenk tube.
-
Add this compound.
-
Remove the tube from the glovebox, add degassed toluene, followed by morpholine via syringe.
-
Heat the reaction mixture to 100 °C under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature and quench carefully with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over sodium sulfate.
-
Concentrate and purify by column chromatography.
-
| Catalyst System | Base | Solvent | Temp (°C) | Typical Time (h) | Expected Yield | Notes |
| Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 | 2-12 | Excellent | Highly active system for a broad range of amines.[14] |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | 100 | 8-24 | Good-Very Good | A classic system, particularly for primary amines.[14] |
| BrettPhos Pd G3 | LHMDS | THF | RT-60 | 1-6 | Excellent | Pre-catalyst allows for milder reaction conditions. |
References
-
Mechanistic studies of transition metal-catalyzed cross-coupling reactions. (n.d.). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
-
Gjerseth, A., et al. (2016). Flow Chemistry: Sonogashira Coupling. JoVE (Journal of Visualized Experiments). Retrieved from [Link]
-
Magano, J. (2022). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ACS Omega. Retrieved from [Link]
-
Lemke, W. M., et al. (2015). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Inorganic Chemistry Frontiers. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). Molecules. Retrieved from [Link]
-
Computationally Assisted Mechanistic Investigation and Development of Pd-Catalyzed Asymmetric Suzuki-Miyaura and Negishi Cross-Coupling Reactions for Tetra-ortho-Substituted Biaryl Synthesis. (2019). Journal of the American Chemical Society. Retrieved from [Link]
-
Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. (2009). Angewandte Chemie International Edition. Retrieved from [Link]
-
Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review. (2016). Chemical Reviews. Retrieved from [Link]
-
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
-
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2012). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
A Review on the Catalytic Applications of Polyaniline Supported Palladium (Pd@PANI) in C–C Coupling Reactions. (2022). Catalysis Surveys from Asia. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-DIIODO-p-NITROANILINE. Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2023). Organic Chemistry Frontiers. Retrieved from [Link]
-
4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. (2001). Acta Crystallographica Section E. Retrieved from [Link]
-
Photoinduced inverse Sonogashira coupling reaction. (2020). Nature Communications. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. (2001). Organometallics. Retrieved from [Link]
-
Synthesis technique of 2-methyl-6-nitroaniline. (2013). Asian Journal of Chemistry. Retrieved from [Link]
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- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
The Strategic Utility of 4-Iodo-2-methyl-6-nitroaniline in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling a Versatile Scaffold for Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with therapeutic potential is a paramount objective. Central to this endeavor is the identification and utilization of versatile chemical scaffolds that serve as foundational building blocks for the synthesis of diverse compound libraries. 4-Iodo-2-methyl-6-nitroaniline is one such scaffold, a strategically functionalized aromatic amine that offers a confluence of reactive sites, rendering it an invaluable starting material for the synthesis of a wide array of bioactive molecules.[1] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a particular focus on its utility in the generation of kinase inhibitors and other potential therapeutic agents. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present data in a manner that is both informative and accessible to researchers, scientists, and drug development professionals.
The unique arrangement of the iodo, methyl, nitro, and amino groups on the aniline ring of this compound provides a rich tapestry of synthetic possibilities. The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of aryl and heteroaryl substituents.[1] The nitro group, a strong electron-withdrawing group, can be readily reduced to an amino group, opening pathways to the synthesis of diamino compounds and the construction of various heterocyclic systems, such as benzimidazoles.[1][2] The amino group itself can be acylated, alkylated, or serve as a nucleophile in cyclization reactions. Finally, the methyl group can influence the compound's steric and electronic properties, allowing for the fine-tuning of the biological activity of its derivatives.[1]
This document will serve as a comprehensive resource, guiding the reader through the synthetic transformations and biological evaluation of compounds derived from this potent scaffold.
Synthetic Pathways and Methodologies: Harnessing the Reactivity of this compound
The judicious manipulation of the functional groups of this compound is key to its successful application in medicinal chemistry. The following section outlines detailed protocols for two of the most powerful synthetic transformations involving this scaffold: the Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds and a reductive cyclization for the synthesis of benzimidazole derivatives.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors. The iodine atom of this compound makes it an excellent substrate for this reaction.
Rationale: This protocol is designed to be a robust starting point for the coupling of this compound with a variety of boronic acids or their esters. The choice of a palladium catalyst, base, and solvent system is critical for achieving high yields and purity. Tetrakis(triphenylphosphine)palladium(0) is a versatile and commonly used catalyst for this type of transformation. The use of a mixed solvent system of toluene, ethanol, and water with a base like sodium carbonate facilitates the dissolution of both organic and inorganic reagents and promotes the catalytic cycle.
Materials:
-
This compound
-
Aryl boronic acid or boronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq.), the desired aryl boronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Catalyst and Solvent Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) to the flask. Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Degassing: Purge the reaction mixture with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Protocol 2: Synthesis of Benzimidazole Derivatives via Reductive Cyclization
The presence of ortho-amino and nitro groups in derivatives of this compound (after the nitro group reduction) provides a direct route to the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry.
Rationale: This two-step protocol first involves the reduction of the nitro group to an amine, generating a diamino intermediate. This is followed by a cyclization reaction with an aldehyde to form the benzimidazole ring. Sodium dithionite is a mild and effective reducing agent for the nitro group in the presence of other functional groups. The subsequent acid-catalyzed condensation with an aldehyde is a classic and reliable method for benzimidazole synthesis.
Materials:
-
This compound
-
Sodium dithionite (Na₂S₂O₄)
-
Ethanol
-
Deionized water
-
Aryl or alkyl aldehyde (R-CHO)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Protocol:
Step 1: Reduction of the Nitro Group
-
Dissolution: Dissolve this compound (1.0 eq.) in a mixture of ethanol and water.
-
Addition of Reducing Agent: Heat the solution gently (e.g., to 50-60 °C) and add sodium dithionite (3.0-4.0 eq.) portion-wise. The color of the solution should change, indicating the reduction of the nitro group.
-
Reaction Monitoring: Stir the reaction mixture at this temperature and monitor the disappearance of the starting material by TLC.
-
Isolation of Intermediate: Once the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. The resulting aqueous solution containing the diamino intermediate can often be used directly in the next step, or the product can be extracted with an organic solvent like ethyl acetate after basification.
Step 2: Cyclization to Form the Benzimidazole Ring
-
Reaction Setup: To the solution containing the diamino intermediate from Step 1, add the desired aldehyde (1.1 eq.) and a catalytic amount of hydrochloric acid.
-
Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate.
-
Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic solution. Purify the crude product by recrystallization or flash column chromatography to yield the desired substituted benzimidazole.
Biological Evaluation: From Synthesis to Activity
The ultimate goal of synthesizing derivatives of this compound is to identify compounds with potent and selective biological activity. Given the prevalence of the aniline and substituted aromatic scaffolds in kinase inhibitors, a primary application of these derivatives is in the field of oncology. The following are general protocols for evaluating the anticancer and kinase inhibitory potential of newly synthesized compounds.
Protocol 3: In Vitro Kinase Inhibition Assay
Rationale: This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific protein kinase. The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The choice of kinase and substrate will depend on the therapeutic target of interest.
Materials:
-
Purified recombinant protein kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or radiolabeled ATP [γ-³²P]ATP)
-
Microplate reader compatible with the detection method
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Mixture Preparation: In the wells of a microplate, prepare the kinase reaction mixture containing the kinase, substrate, and assay buffer.
-
Compound Addition: Add the diluted test compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specified period.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Cell Viability Assay (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is widely used to measure the cytotoxic effects of potential anticancer compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC₅₀ value.
Data Presentation and Interpretation
The data generated from the biological assays should be presented in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis. Tables are an effective way to summarize quantitative data such as IC₅₀ values.
Table 1: Representative Biological Data for Kinase Inhibitors with Structural Similarity to Derivatives of this compound
(Note: The following data is for illustrative purposes and represents typical data for kinase inhibitors with anilino-pyrimidine or related scaffolds. Actual data for derivatives of this compound would need to be determined experimentally.)
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell Viability IC₅₀ (µM) |
| Reference-1 | EGFR | 15 | A549 (Lung Cancer) | 0.5 |
| Reference-2 | VEGFR-2 | 25 | HUVEC | 1.2 |
| Analog-A | CDK2 | 50 | MCF-7 (Breast Cancer) | 2.5 |
| Analog-B | p38 MAPK | 100 | U-87 MG (Glioblastoma) | 5.8 |
Interpretation of Data and SAR:
Conclusion and Future Directions
This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its strategically positioned functional groups provide a rich platform for the synthesis of diverse and complex molecules. The protocols detailed in this guide for Suzuki-Miyaura coupling and benzimidazole synthesis, along with the methodologies for biological evaluation, offer a solid foundation for researchers to explore the potential of this starting material in their drug discovery programs. The continued exploration of derivatives of this compound is likely to yield novel compounds with significant therapeutic potential, particularly in the area of oncology and kinase inhibition.
References
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Royal Society of Chemistry. Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway. Available at: [Link]
-
MDPI. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Available at: [Link]
-
ResearchGate. Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. Available at: [Link]
-
ResearchGate. A simple synthesis of benzimidazole N-oxides from 2-nitroaniline derivatives — Scope and limitations. Available at: [Link]
-
MDPI. New Amidino-Substituted Benzimidazole Derivatives as Human Dipeptidyl Peptidase III Inhibitors: Synthesis, In Vitro Evaluation, QSAR, and Molecular Docking Studies. Available at: [Link]
-
Wikipedia. Reduction of nitro compounds. Available at: [Link]
Sources
Application Notes & Protocols: 4-Iodo-2-methyl-6-nitroaniline as a Versatile Intermediate for the Synthesis of Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized targeted therapy, and the modular synthesis of these complex molecules is a cornerstone of medicinal chemistry. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of 4-iodo-2-methyl-6-nitroaniline as a key building block in the synthesis of kinase inhibitor scaffolds. We will explore its application in pivotal palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for its incorporation into a multi-step synthesis of a representative biaryl-amine kinase inhibitor core.
Introduction: The Strategic Value of this compound
This compound is a highly functionalized aniline derivative that serves as an exceptionally valuable starting material in synthetic organic chemistry. Its utility in the construction of kinase inhibitors stems from the orthogonal reactivity of its substituents, which allows for a stepwise and controlled elaboration into complex molecular architectures.
-
The Iodo Group: As the most reactive halide, the iodine atom is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2] This site is typically the first point of diversification, allowing for the introduction of various aryl or heteroaryl moieties that are essential for binding to the hinge region of the kinase ATP pocket.
-
The Amino Group: The primary amine is a versatile nucleophile. It can be acylated, alkylated, or used in cyclization reactions to form heterocyclic systems. Its reactivity can be modulated by the electronic effects of the other ring substituents.
-
The Nitro Group: The strongly electron-withdrawing nitro group can be readily reduced to a primary amine under standard conditions. This transformation is often a key step, unmasking a new reactive site for further functionalization or for building fused ring systems like benzimidazoles, which are common in many kinase inhibitors.
-
The Methyl Group: The methyl group provides steric bulk and can influence the conformation of the final molecule. This can be crucial for achieving selective binding to the target kinase and improving pharmacokinetic properties.
The strategic arrangement of these functional groups makes this compound a powerful precursor for generating libraries of diverse kinase inhibitors.
Core Synthetic Transformations and Methodologies
The C(sp²)-I bond is the primary site for initial complexity-building reactions. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their broad substrate scope and functional group tolerance.[3]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction in pharmaceutical synthesis for creating biaryl or vinyl-aryl structures.[4] It involves the reaction of the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.[5]
Causality: The choice of catalyst, ligand, base, and solvent system is critical and depends on the specific coupling partners. For electron-rich anilines, catalysts with electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) often provide superior results by facilitating the rate-limiting reductive elimination step. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic "ate" complex.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial linkage in many kinase inhibitors that mimic the adenine-ribose connection to the kinase hinge.[6][7] This reaction couples the aryl iodide with a primary or secondary amine.[3]
Causality: This reaction is highly sensitive to the choice of ligand. Sterically hindered biaryl phosphine ligands developed by Buchwald and Hartwig are essential for achieving high yields and broad scope.[3][7] The base (e.g., NaOtBu, K₃PO₄) plays a dual role: it deprotonates the amine starting material and facilitates the final reductive elimination step from the palladium center.[6]
Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira reaction couples the aryl iodide with a terminal alkyne to form an aryl-alkyne.[1][8] This linkage can act as a rigid spacer or be further elaborated, for instance, through cyclization reactions. The reaction is typically co-catalyzed by palladium and copper(I) salts.[8]
Causality: The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[2] This intermediate then undergoes transmetalation to the palladium center, followed by reductive elimination to yield the product. Copper-free versions of this reaction have also been developed to avoid potential issues with copper contamination.[2]
Experimental Protocols: Synthesis of a Kinase Inhibitor Core
This section details a representative, three-step synthesis of a 2-(pyrimidin-4-yl)-6-methyl-benzene-1,4-diamine scaffold, a common core structure in kinase inhibitors. This workflow is designed as a self-validating system where the success of each step can be confirmed by standard analytical techniques before proceeding.
Caption: General workflow for the synthesis of a kinase inhibitor scaffold.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with pyrimidine-4-boronic acid pinacol ester.
Reaction Scheme: (Illustrative scheme, not generated)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 278.05 | 1.0 | 1.0 |
| Pyrimidine-4-boronic acid pinacol ester | 208.06 | 1.2 | 1.2 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2.5 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (278 mg, 1.0 mmol), pyrimidine-4-boronic acid pinacol ester (250 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (10 mL) and water (2.5 mL) via syringe.
-
Degas the resulting suspension by bubbling argon through the mixture for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
In-Process Control: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aryl iodide.
-
After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product, 4-(2-methyl-6-nitro-anilinyl)pyrimidine.
Protocol 2: Nitro Group Reduction
This protocol describes the reduction of the nitro-substituted intermediate to the corresponding aniline using tin(II) chloride.
Reaction Scheme: (Illustrative scheme, not generated)
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-(2-Methyl-6-nitro-anilinyl)pyrimidine | 230.22 | 1.0 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 5.0 | 5.0 |
| Ethanol (Absolute) | - | 20 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4-(2-methyl-6-nitro-anilinyl)pyrimidine (230 mg, 1.0 mmol) in absolute ethanol (20 mL).
-
Add tin(II) chloride dihydrate (1.13 g, 5.0 mmol) to the solution in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to 75 °C. Stir for 2-4 hours.
-
In-Process Control: Monitor the disappearance of the starting material by TLC or LC-MS. The product will have a significantly different Rf value and polarity.
-
Cool the reaction to room temperature and carefully pour it over crushed ice (approx. 50 g).
-
Basify the mixture by slowly adding saturated aqueous NaHCO₃ solution until the pH is ~8. Be cautious as CO₂ gas will evolve. A thick white precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite®, washing the pad thoroughly with ethyl acetate (3 x 30 mL).
-
Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, 4-amino-3-methyl-N-pyrimidin-4-yl-aniline, which can often be used in the next step without further purification.
Target Engagement: Kinase Signaling Pathways
The synthesized scaffolds serve as platforms for developing inhibitors against various kinases. For example, many inhibitors targeting the RAS-RAF-MEK-ERK pathway, which is frequently mutated in cancers, share similar structural motifs.[9]
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Application Notes & Protocols: Synthesis of Novel Azo Dyes Utilizing 4-Iodo-2-methyl-6-nitroaniline
Introduction: The Strategic Role of Substituted Anilines in Azo Dye Chemistry
Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their prominence stems from their straightforward synthesis, cost-effectiveness, and the vast spectrum of colors achievable through structural modifications.[1][2] The core synthesis involves a two-step process: the diazotization of a primary aromatic amine (the diazo component) followed by an azo coupling reaction with an electron-rich nucleophile (the coupling component).[1][3]
The final properties of an azo dye—its color, lightfastness, solubility, and affinity for substrates—are intricately determined by the electronic and steric nature of the substituents on both the diazo and coupling components.[4] This application note focuses on the use of 4-Iodo-2-methyl-6-nitroaniline as a highly functionalized diazo component. The strategic placement of iodo, methyl, and nitro groups on the aniline ring provides a unique platform for synthesizing specialized azo dyes with potentially enhanced properties.[5]
-
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro substituent serves as a potent auxochrome, often inducing a significant bathochromic (deepening of color) shift in the final dye. However, it also reduces the basicity of the amino group, making the initial diazotization step more challenging and often requiring strongly acidic conditions to facilitate the formation of the essential nitrosonium ion electrophile.[6][7]
-
Iodo Group (-I): The iodine atom influences the molecule through a combination of inductive electron withdrawal and steric bulk. Its presence can enhance the lightfastness of the resulting dye and provides a potential site for further synthetic modifications.
-
Methyl Group (-CH₃): This electron-donating group slightly counteracts the deactivating effects of the nitro and iodo groups, modulating the reactivity of the aromatic ring and influencing the final shade and solubility of the dye.
This guide provides a comprehensive overview, detailed protocols, and mechanistic insights for researchers and scientists interested in leveraging this compound for the development of novel azo dyes.
Physicochemical Properties and Safety Data
Table 1: Physicochemical and Safety Profile of this compound
| Property | Value | Reference / Note |
| Chemical Name | This compound | - |
| Molecular Formula | C₇H₇IN₂O₂ | [5] |
| Molecular Weight | 278.05 g/mol | [5] |
| Appearance | Crystalline Solid (Typical for similar compounds) | Assumed based on analogs |
| Hazards | Toxic (if swallowed, inhaled, or in contact with skin). May cause organ damage on repeated exposure. | Based on analogs like 4-nitroaniline and 2-methyl-6-nitroaniline[8]. |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, use in a chemical fume hood. | Standard practice for toxic chemicals.[8][10] |
Core Safety Precautions:
-
Always work in a well-ventilated chemical fume hood.[10]
-
Avoid inhalation of dust and direct contact with skin and eyes.[11]
-
Wear appropriate PPE, including nitrile gloves, safety glasses, and a lab coat.[8]
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
The Synthetic Workflow: From Aniline to Azo Dye
The synthesis is a sequential, two-stage process. The first stage is the conversion of the primary amine into a diazonium salt. The second is the electrophilic aromatic substitution reaction between the diazonium salt and a coupling partner.
Caption: High-level workflow for azo dye synthesis.
Part 1: Diazotization of this compound
Diazotization is the reaction between a primary aromatic amine and nitrous acid to form a diazonium salt.[12] The reactive species is the nitrosonium cation (NO⁺), which is generated in situ from sodium nitrite and a strong acid.
Mechanism Rationale: The reaction must be conducted at low temperatures (0–5 °C) because aryl diazonium salts are unstable and will decompose upon warming to evolve nitrogen gas and form phenols, leading to significant yield loss.[13] The presence of the electron-withdrawing nitro group on the aniline ring decreases the nucleophilicity of the amino nitrogen, making the reaction more difficult than with unsubstituted aniline.[6] Therefore, ensuring a sufficiently acidic environment is critical for generating a high enough concentration of the nitrosonium ion electrophile.
Caption: Diagram of the diazotization stage.
Part 2: The Azo Coupling Reaction
The diazonium salt generated in Part 1 is a weak electrophile. It readily reacts with activated aromatic compounds, such as phenols and aromatic amines, in an electrophilic aromatic substitution reaction.[6][14] The position of the coupling is typically para to the activating group (e.g., -OH or -NR₂) unless that position is blocked.
Mechanism Rationale: The pH of the coupling medium is the most critical parameter.
-
For Phenolic Couplers (e.g., Naphthalen-2-ol): The reaction is performed in a mildly alkaline solution (pH 8-10). The alkaline conditions deprotonate the phenol to the much more strongly activating phenoxide ion, which is necessary for the weak diazonium electrophile to react.[13]
-
For Amine Couplers (e.g., N,N-dimethylaniline): The reaction is performed in a weakly acidic solution (pH 4-7). This medium ensures a sufficient concentration of the free amine for coupling while being acidic enough to prevent the diazonium salt from converting to a non-reactive species.
The following protocol details the synthesis of a specific dye, 1-[(4-Iodo-2-methyl-6-nitrophenyl)azo]naphthalen-2-ol , using naphthalen-2-ol (β-naphthol) as the coupling component.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocol
Objective: To synthesize the azo dye 1-[(4-Iodo-2-methyl-6-nitrophenyl)azo]naphthalen-2-ol.
Materials & Reagents:
-
This compound (2.78 g, 10.0 mmol)
-
Concentrated Hydrochloric Acid (HCl, ~37%, 5 mL)
-
Sodium Nitrite (NaNO₂, 0.76 g, 11.0 mmol)
-
Naphthalen-2-ol (β-naphthol, 1.44 g, 10.0 mmol)
-
Sodium Hydroxide (NaOH, 2.0 g)
-
Urea (optional, for quenching excess nitrous acid)
-
Distilled Water
-
Ethanol or Glacial Acetic Acid (for recrystallization)
-
Ice
Equipment:
-
250 mL Beakers (x3)
-
100 mL Graduated Cylinders
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
Glass Stirring Rod
-
Melting Point Apparatus
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, add this compound (2.78 g).
-
Carefully add 5 mL of concentrated HCl and 25 mL of distilled water. Stir the mixture to form a fine slurry of the amine hydrochloride salt.
-
Cool the beaker in an ice-salt bath to bring the temperature down to 0–5 °C. Maintain this temperature throughout the next steps.
-
In a separate 100 mL beaker, dissolve sodium nitrite (0.76 g) in 10 mL of cold distilled water.
-
Using a dropper, add the sodium nitrite solution dropwise to the cold, stirring amine slurry over 10-15 minutes. Crucial: Keep the temperature below 5 °C to prevent decomposition of the diazonium salt.[4]
-
After the addition is complete, continue stirring the solution in the ice bath for an additional 15 minutes to ensure the diazotization is complete. The resulting solution is the 4-Iodo-2-methyl-6-nitrobenzenediazonium chloride solution. A small amount of urea can be added to destroy any excess nitrous acid.
Part B: Preparation of the Naphthalen-2-ol Solution
-
In a separate 250 mL beaker, dissolve sodium hydroxide (2.0 g) in 50 mL of distilled water.
-
Add naphthalen-2-ol (1.44 g) to the NaOH solution and stir until it completely dissolves to form a clear solution of sodium 2-naphthalate.
-
Cool this solution in an ice bath to 0–5 °C.
Part C: The Coupling Reaction
-
While maintaining vigorous stirring, slowly and carefully add the cold diazonium salt solution (from Part A) to the cold naphthalen-2-ol solution (from Part B).
-
An intensely colored precipitate should form immediately upon mixing.
-
Once the addition is complete, allow the reaction mixture to stir in the ice bath for another 30 minutes to ensure the coupling reaction goes to completion.
Part D: Isolation and Purification
-
Collect the solid azo dye product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with several portions of cold distilled water to remove any unreacted salts and base.
-
Press the solid dry on the funnel by maintaining suction.
-
For purification, transfer the crude product to a beaker and perform recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain a product with a sharp melting point.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven at a low temperature (~60 °C).
Characterization and Expected Results
The identity and purity of the synthesized azo dye should be confirmed using standard analytical techniques.
Table 2: Expected Characteristics of 1-[(4-Iodo-2-methyl-6-nitrophenyl)azo]naphthalen-2-ol
| Property | Expected Result | Analytical Method |
| Appearance | Deeply colored crystalline solid (e.g., red, orange, or brown) | Visual Inspection |
| Yield | >80% (typical for azo coupling) | Gravimetric Analysis |
| Melting Point | A sharp, defined melting range after recrystallization | Melting Point Apparatus |
| FT-IR Spectroscopy | Presence of a broad O-H stretch (~3400 cm⁻¹), aromatic C-H stretches, and a characteristic N=N stretch (~1450-1500 cm⁻¹). Absence of primary amine N-H stretches. | FT-IR Spectrometer |
| UV-Vis Spectroscopy | A strong absorption peak (λ_max) in the visible region (400-700 nm), corresponding to the dye's color. | UV-Vis Spectrophotometer |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Dye Yield | 1. Diazotization temperature was too high (>5 °C), causing decomposition. 2. Insufficient acid for diazotization. 3. Incorrect pH for coupling. | 1. Carefully monitor and control the temperature with an ice-salt bath. 2. Ensure all amine is dissolved/suspended in sufficient strong acid. 3. Check the pH of the coupling solution before addition; adjust if necessary. |
| Oily or Tarry Product | Presence of impurities, often from the decomposition of the diazonium salt (phenol formation). | Ensure rigorous temperature control. Purify the crude product thoroughly via recrystallization. |
| Color is Pale or Off-Shade | Incomplete reaction or side reactions. | Increase the reaction time for coupling. Ensure stoichiometric amounts of reactants are used. |
Conclusion
This compound is a versatile and valuable precursor for the synthesis of specialized azo dyes. The presence of its distinct substituents allows for the creation of colorants with unique shades and potentially enhanced performance characteristics, such as improved fastness properties. The protocols outlined in this guide, grounded in the fundamental principles of diazotization and azo coupling chemistry, provide a reliable framework for researchers to explore the synthesis of novel dyes. Careful control over key reaction parameters—particularly temperature during diazotization and pH during coupling—is essential for achieving high yields and purity.
References
- Chem LibreTexts. (n.d.). The Synthesis of Azo Dyes.
-
Clark, J. (2023). Reactions of Diazonium Ions. Chemguide. Retrieved from [Link]
- Anonymous. (2020). Diazonium Salts.
- Anonymous. (2021). Coupling Reactions of Diazonium Salts. YouTube.
-
NPTEL. (n.d.). Lecture 16: Aromatic Diazonium Salts. NPTEL Archive. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
- Al-Rufaie, M. M., et al. (2018). Synthesis and Characterization of Some Azo Dyes Derived from 4-Aminoacetophenone, 1,4 Phenylene Diamine and Studying its Dyeing Performance and Biological Activity. Journal of Biochemical Technology, 9(4), 33-42.
-
Request PDF. (2024). Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent. ResearchGate. Retrieved from [Link]
- Guesmi, F., et al. (2020). Classifications, properties, recent synthesis and applications of azo dyes. Heliyon, 6(1), e03223.
- International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Synthesis of Disperse Azo Dyes by using Various Combinations of Base & Coupling Agents. Retrieved from a publicly available research paper.
-
Organic Syntheses. (n.d.). 1,2,3-Triiodo-5-nitrobenzene. Retrieved from [Link]
- IIP Series. (2024). Chemistry of Azo Dyes: History, Classification, Properties and Recent Developments.
- Journal of Inorganic and Organometallic Polymers and Materials. (n.d.). Synthesis and Nonlinear Optical Studies of a New Azo Compound Derived from 4-Amino-2,3-Dimethyl-1-Phenyl-3-Pyrazol-5-One. Retrieved from a publicly available research paper.
-
The Chinese University of Hong Kong, et al. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. Retrieved from [Link]
-
Request PDF. (n.d.). Azo Dyes. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5874547A - Diazotization of amines.
- CBSE Examination Paper. (2025).
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methyl-2-nitroaniline, 99%. Retrieved from [Link]
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Application Notes and Protocols: 4-Iodo-2-methyl-6-nitroaniline in Materials Science
Introduction: The Versatility of a Multifunctional Building Block
4-Iodo-2-methyl-6-nitroaniline is a highly functionalized aromatic compound with significant potential for applications in materials science. Its structure, featuring an amino group, a nitro group, a methyl group, and an iodine atom on a benzene ring, offers a versatile platform for the synthesis of advanced materials. The strategic placement of these functional groups allows for a range of chemical modifications, making it a valuable precursor for creating materials with tailored optical, electronic, and chemical properties.[1][2] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the utilization of this compound in the development of novel materials.
The presence of both electron-donating (amino and methyl) and electron-withdrawing (nitro and iodo) groups creates a unique electronic environment within the molecule. This electronic landscape is crucial for applications in areas such as nonlinear optics and dye synthesis.[3] Furthermore, the iodo-substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures and polymers.[1][2] The nitro group can be readily reduced to an amine, opening pathways to the synthesis of diamine monomers for high-performance polymers or heterocyclic compounds.[1] This guide will explore these possibilities in detail, offering both theoretical insights and practical, step-by-step protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application. The following table summarizes key data for this compound.
| Property | Value | Source |
| Chemical Formula | C₇H₇IN₂O₂ | [1] |
| Molecular Weight | 278.05 g/mol | [1] |
| Appearance | Likely a crystalline solid | Inferred from related compounds |
| CAS Number | 220144-91-2 | [1] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | Inferred from general properties of similar organic molecules. |
| Storage | Store in a cool, dry, and well-ventilated area away from light and incompatible substances. | General laboratory best practices. |
Application I: Synthesis of High-Performance Azo Dyes
Nitroaniline derivatives are foundational intermediates in the synthesis of azo dyes, which constitute the largest and most versatile class of synthetic organic colorants.[4][5] The amino group on this compound can be diazotized to form a reactive diazonium salt. This salt can then be coupled with various aromatic compounds (coupling components) to produce a wide array of azo dyes with diverse colors and properties. The substituents on the this compound ring will influence the color and fastness properties of the resulting dyes.
Protocol: Synthesis of a Novel Azo Dye
This protocol outlines the synthesis of an exemplary azo dye using this compound as the diazo component and N,N-dimethylaniline as the coupling component.
Materials:
-
This compound
-
Hydrochloric acid (HCl), concentrated
-
Sodium nitrite (NaNO₂)
-
N,N-dimethylaniline
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol
-
Standard laboratory glassware (beakers, flasks, stirring bar, etc.)
-
Magnetic stirrer with a cooling bath
Procedure:
-
Diazotization of this compound:
-
In a 100 mL beaker, dissolve a specific molar amount of this compound in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Coupling Reaction:
-
In a separate 250 mL beaker, dissolve an equimolar amount of N,N-dimethylaniline in a dilute HCl solution.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the previously prepared diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure complete coupling.
-
-
Isolation and Purification:
-
Neutralize the reaction mixture by slowly adding a dilute NaOH solution until the pH is approximately 7.
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain a purified product.
-
Dry the purified dye in a vacuum oven at a low temperature.
-
Workflow Diagram:
Caption: Workflow for the synthesis of an azo dye.
Application II: Development of Nonlinear Optical (NLO) Materials
Organic molecules with strong electron donor and acceptor groups can exhibit significant nonlinear optical (NLO) properties.[3] The molecular structure of this compound, with its amino (donor) and nitro (acceptor) groups, makes it a promising candidate for the development of NLO materials. These materials are of great interest for applications in optical communications, data storage, and optical computing. One common approach to harnessing the NLO properties of such molecules is to incorporate them into a polymer matrix, creating a "guest-host" system.[3]
Protocol: Fabrication of a this compound-Doped Polymer Film
This protocol describes the preparation of a poly(methyl methacrylate) (PMMA) film doped with this compound for the evaluation of its NLO properties.
Materials:
-
This compound
-
Poly(methyl methacrylate) (PMMA)
-
Tetrahydrofuran (THF) or another suitable solvent
-
Glass slides
-
Spin coater
-
Hot plate or vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of PMMA in THF (e.g., 10% w/v).
-
Prepare a separate stock solution of this compound in THF.
-
Mix the two solutions in a desired ratio to achieve the target doping concentration of the NLO chromophore in the polymer matrix.
-
-
Film Deposition:
-
Clean the glass slides thoroughly using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).
-
Place a cleaned glass slide on the chuck of the spin coater.
-
Dispense a sufficient amount of the doped polymer solution onto the center of the glass slide.
-
Spin coat the solution at a specific speed and for a set duration to achieve the desired film thickness.
-
-
Film Annealing:
-
Carefully remove the coated slide from the spin coater.
-
Place the slide on a hot plate or in a vacuum oven at a temperature below the glass transition temperature of PMMA to remove the residual solvent.
-
-
Characterization:
-
The resulting thin film can be characterized for its optical properties, including its linear absorption spectrum (UV-Vis spectroscopy) and its second-harmonic generation (SHG) or other NLO properties using appropriate laser-based techniques.
-
Workflow Diagram:
Caption: Fabrication of an NLO-active polymer film.
Application III: Synthesis of Functional Polymers via Cross-Coupling Reactions
The presence of an iodine atom on the aromatic ring of this compound makes it an excellent monomer for palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings.[1] This allows for the synthesis of novel conjugated polymers with interesting electronic and optical properties. For example, a Suzuki coupling reaction with a diboronic acid ester can lead to the formation of a π-conjugated polymer, which could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Protocol: Synthesis of a Co-polymer via Suzuki Coupling
This protocol provides a general procedure for the synthesis of a co-polymer using this compound and a commercially available comonomer, such as 1,4-phenylenediboronic acid.
Materials:
-
This compound
-
1,4-Phenylenediboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., Toluene, DMF, or a mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard Schlenk line equipment
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine equimolar amounts of this compound and 1,4-phenylenediboronic acid.
-
Add the palladium catalyst (typically 1-5 mol%) and the base (typically 2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) several times to remove any oxygen.
-
Add the degassed solvent to the flask via a syringe.
-
-
Polymerization:
-
Heat the reaction mixture to a specific temperature (e.g., 80-100 °C) with vigorous stirring under an inert atmosphere.
-
Monitor the progress of the polymerization by techniques such as thin-layer chromatography (TLC) or by observing the increase in viscosity of the solution.
-
The reaction time can vary from several hours to days depending on the reactivity of the monomers and the catalyst system.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent, such as methanol or water.
-
Collect the polymer by filtration.
-
Purify the polymer by repeatedly dissolving it in a good solvent (e.g., THF or chloroform) and re-precipitating it in a non-solvent to remove any residual catalyst and unreacted monomers.
-
Dry the purified polymer under vacuum.
-
Workflow Diagram:
Caption: Synthesis of a co-polymer via Suzuki coupling.
Conclusion and Future Outlook
This compound is a versatile and valuable building block for the creation of a wide range of functional materials. Its unique combination of reactive sites allows for the synthesis of high-performance azo dyes, nonlinear optical materials, and functional polymers. The protocols provided in this guide offer a starting point for researchers to explore the potential of this compound in their own materials science investigations. Further research into the derivatization of this compound and the characterization of the resulting materials will undoubtedly lead to the discovery of new and exciting applications in diverse fields, from electronics and photonics to advanced coatings and sensors.
References
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-
Wikipedia. 3-Nitroaniline. [Link]
- Benchchem. 2-Iodo-6-methyl-4-nitroaniline CAS 220144-91-2.
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-
Wikipedia. 4-Nitroaniline. [Link]
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- PMC. Crystal structure of 4-nitro-N-[(pyridin-2-yl)methylidene]aniline.
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- Benchchem.
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Sources
Application Note: 4-Iodo-2-methyl-6-nitroaniline as a Versatile Scaffold for the Synthesis of Functionalized Anilines in Drug Discovery
Abstract
Functionalized anilines are privileged structures in medicinal chemistry, forming the core of numerous pharmaceuticals.[1][2] This guide provides an in-depth exploration of synthetic strategies utilizing 4-iodo-2-methyl-6-nitroaniline, a highly versatile building block for creating diverse libraries of substituted anilines.[3][4] The strategic placement of its functional groups—an iodo moiety for cross-coupling, a reducible nitro group, and an amino group—offers a platform for sequential, regioselective modifications. We present detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig) and chemoselective nitro group reduction, providing researchers with a robust toolkit for drug discovery and development.
Introduction: The Strategic Value of this compound
The aniline motif is a cornerstone in drug design, but its efficacy is often dictated by the nature and position of its substituents. The development of complex molecular architectures requires starting materials that offer multiple points for controlled functionalization. This compound is an exemplary scaffold, engineered for synthetic versatility.
-
C4-Iodo Group: Serves as a prime handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds with exceptional reliability.[3][5]
-
C6-Nitro Group: A strong electron-withdrawing group that influences the reactivity of the aromatic ring. Crucially, it can be selectively reduced to a primary amine, unlocking a secondary site for derivatization or for building heterocyclic systems.[2][6][7]
-
C2-Amino and C1-Methyl Groups: These groups modulate the electronic properties and steric environment of the molecule, influencing reaction outcomes and providing additional points for potential interaction with biological targets.
This combination allows for a logical and powerful synthetic workflow: functionalize via the iodo group, then transform the nitro group to introduce further diversity.
Figure 1: Sequential functionalization workflow using this compound.
Core Synthetic Transformations
The true power of this building block lies in its compatibility with several cornerstone reactions of modern organic synthesis.
Suzuki-Miyaura Cross-Coupling
This reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the introduction of various aryl and heteroaryl moieties.[8][9] The reaction involves a palladium(0) catalyst, a base, and an organoboron reagent.[10]
Mechanism Insight: The catalytic cycle proceeds via three key steps: oxidative addition of the aryl iodide to the Pd(0) center, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[8][11]
Application: Coupling this compound with a diverse range of boronic acids or esters produces biaryl structures, which are prevalent in pharmaceuticals.
Sonogashira Coupling
The Sonogashira reaction facilitates the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[12][13] This transformation is invaluable for introducing rigid alkynyl linkers or for synthesizing precursors to more complex heterocyclic systems.[12]
Mechanism Insight: The reaction typically employs a dual catalytic system of palladium and copper(I).[12][14] The palladium cycle mirrors that of other cross-coupling reactions, while the copper(I) co-catalyst is believed to form a copper(I) acetylide intermediate that facilitates the transmetalation step to the palladium center.[14] Copper-free protocols have also been developed.[13][15]
Application: Reacting this compound with terminal alkynes yields arylalkyne derivatives, expanding the structural diversity available from this scaffold.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[16][17][18] It allows for the coupling of aryl halides with a wide array of primary and secondary amines, amides, and other nitrogen nucleophiles, overcoming the limitations of classical methods.[16]
Mechanism Insight: Similar to C-C couplings, the mechanism involves oxidative addition of the aryl iodide to Pd(0). The amine then coordinates to the palladium complex, and after deprotonation by a base, reductive elimination occurs to form the C-N bond.[17][18] The choice of phosphine ligand is critical for reaction efficiency.[17]
Application: This reaction enables the direct installation of new amino substituents at the C4 position, providing a direct route to complex aniline derivatives that would be difficult to access otherwise.
Chemoselective Reduction of the Nitro Group
Once the C4 position has been functionalized, the nitro group at C6 can be selectively reduced to a primary amine. This transformation is critical as it yields a substituted o-phenylenediamine derivative, a precursor for many nitrogen-containing heterocycles (e.g., benzimidazoles, quinoxalines).
Methodology Insight: The reduction must be chemoselective to avoid affecting other functional groups introduced in the cross-coupling step.
-
Tin(II) Chloride (SnCl₂): A classic and effective method for reducing aromatic nitro groups in the presence of other reducible functionalities.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean and efficient method, though care must be taken if the coupled partner contains reducible groups (e.g., alkynes, other nitro groups).[7]
-
Sodium Borohydride (NaBH₄) with Catalysts: Can be used in combination with catalysts like CuFe₂O₄ nanoparticles for the reduction of nitroanilines.[6]
Detailed Application Protocols
The following protocols are designed as robust starting points for research and development.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Principle: To synthesize 4-phenyl-2-methyl-6-nitroaniline via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| This compound | 220144-91-2 | 278.05 | 278 | 1.0 | 1.0 |
| Phenylboronic Acid | 98-80-6 | 121.93 | 146 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 58 | 0.05 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 212 | 2.0 | 2.0 |
| 1,4-Dioxane | 123-91-1 | - | 8 mL | - | - |
| Water | 7732-18-5 | - | 2 mL | - | - |
Experimental Procedure
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (278 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.
Figure 2: Workflow for the Suzuki-Miyaura coupling protocol.
Protocol 2: Chemoselective Nitro Group Reduction
Principle: To reduce the nitro group of a functionalized aniline (e.g., 4-phenyl-2-methyl-6-nitroaniline from Protocol 1) to a primary amine using tin(II) chloride.
Materials & Reagents
| Reagent | CAS No. | MW ( g/mol ) | Amount (mg) | Mmol | Equivalents |
| 4-Phenyl-2-methyl-6-nitroaniline | (product) | 228.24 | 228 | 1.0 | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 1128 | 5.0 | 5.0 |
| Ethanol (EtOH), Absolute | 64-17-5 | - | 15 mL | - | - |
| Saturated aq. NaHCO₃ | - | - | ~50 mL | - | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | - | ~100 mL | - | - |
Experimental Procedure
-
Setup: In a 50 mL round-bottom flask, dissolve 4-phenyl-2-methyl-6-nitroaniline (228 mg, 1.0 mmol) in absolute ethanol (15 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (1.13 g, 5.0 mmol) to the solution. The mixture may become a slurry.
-
Reaction: Attach a reflux condenser and heat the mixture to 70-80 °C. Stir vigorously for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add saturated aqueous sodium bicarbonate solution to neutralize the acid and precipitate tin salts. Caution: Gas evolution (CO₂) will occur. Continue addition until the pH is ~8.
-
Filtration: Filter the resulting suspension through a pad of celite to remove the inorganic tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 20 mL).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 4-phenyl-2-methylbenzene-1,3-diamine, which can often be used without further purification or can be purified by chromatography if necessary.
Conclusion
This compound stands out as a powerful and versatile building block for constructing libraries of functionalized anilines. Its distinct functional handles allow for a predictable and high-yielding sequence of reactions, primarily through robust palladium-catalyzed cross-coupling followed by chemoselective nitro reduction. The protocols and strategies outlined in this guide provide a solid foundation for researchers in drug discovery to rapidly generate novel molecular entities with significant therapeutic potential.
References
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Rowe, S. L., et al. (2021). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. Organic Process Research & Development. [Link]
-
Ghaffari, M. F., et al. (2017). Applications of Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). NIH Public Access. [Link]
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Al-Musawi, S., et al. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Molecules. [Link]
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Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
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Wang, X., et al. (2017). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. Scientific Reports. [Link]
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Kumar, A., & Das, P. (2021). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. New Journal of Chemistry. [Link]
-
Vibzz Lab. (2020). 3-Nitroaniline (Metanitroaniline) : Organic Synthesis. YouTube. [Link]
-
Takeda, S., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction. Organic Letters. [Link]
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Isom, E. L., et al. (2020). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Medicinal Chemistry Letters. [Link]
-
Nasrollahzadeh, M., et al. (2020). Critical review on the chemical reduction of nitroaniline. RSC Advances. [Link]
-
Nasrollahzadeh, M., et al. (2020). Critical review on the chemical reduction of nitroaniline. ResearchGate. [Link]
-
LibreTexts Chemistry. (2020). 17.2: Palladium catalyzed couplings. [Link]
-
de la Torre, M. G., & Maggini, M. (2017). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals. ResearchGate. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Wikipedia. Sonogashira coupling. [Link]
-
LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]
-
Cha, J. Y., et al. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. Molecules. [Link]
-
Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Bacsa, I., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Navarrete-Vázquez, G., et al. (2019). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Journal of the Mexican Chemical Society. [Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
NRO Chemistry. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Jaworski, J. S., & Milczarek, G. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules. [Link]
-
Wang, D., et al. (2022). Photoinduced inverse Sonogashira coupling reaction. Chemical Science. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
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The Synthetic Versatility of 4-Iodo-2-methyl-6-nitroaniline: A Guide to its Catalytic Applications in Modern Organic Synthesis
Introduction: Unveiling a Multifunctional Building Block
In the landscape of modern organic synthesis and drug discovery, the demand for versatile and highly functionalized molecular scaffolds is insatiable. 4-Iodo-2-methyl-6-nitroaniline stands out as a preeminent example of such a scaffold. Its strategic arrangement of four distinct functional groups—an iodo, a methyl, a nitro, and an amino group—on a single aromatic ring provides a rich platform for a diverse array of chemical transformations.[1][2] This guide delves into the catalytic applications of this remarkable compound, not as a catalyst itself, but as a key substrate and precursor in reactions that are central to the construction of complex molecular architectures.
The true synthetic power of this compound lies in the orthogonal reactivity of its functional groups. The carbon-iodine bond is a prime handle for transition metal-catalyzed cross-coupling reactions, offering a reliable pathway to form new carbon-carbon and carbon-heteroatom bonds.[1][2] Aryl iodides are particularly valued in this context due to the relatively low C-I bond dissociation energy, which facilitates the crucial oxidative addition step in many catalytic cycles.[2] Simultaneously, the nitro group can be selectively reduced to an amine, opening up a plethora of possibilities for the synthesis of diamines, heterocyclic systems, and polymers.[1] The amino and methyl groups, in turn, modulate the electronic properties and steric environment of the aromatic ring, influencing the regioselectivity of further synthetic manipulations.[1][2]
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed application notes and step-by-step protocols for harnessing the synthetic potential of this compound. We will explore its utility in palladium-catalyzed cross-coupling reactions and the catalytic reduction of its nitro moiety, offering insights into the causality behind experimental choices and providing a framework for the rational design of synthetic routes.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions – Forging New Carbon-Carbon Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, enabling the efficient and selective formation of carbon-carbon bonds under mild conditions. The Heck, Suzuki, and Sonogashira reactions, in particular, have become indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4][5] this compound, with its reactive iodo group, is an excellent substrate for these transformations.
The Suzuki-Miyaura Coupling: A Robust Method for Biaryl Synthesis
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and functional group tolerance.[3][6][7] It facilitates the formation of a new carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[3][6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%) in 1,4-dioxane (5 mL). The formation of the active Pd(0) species is facilitated by the phosphine ligand.
-
Solvent Addition and Degassing: Add the catalyst mixture to the reaction flask, followed by degassed water (1 mL). Degassing the solvent is crucial to prevent the oxidation of the Pd(0) catalyst. This can be achieved by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and dilute with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Table 1: Typical Suzuki-Miyaura Reaction Conditions
| Component | Example | Molar Ratio (to Aryl Iodide) | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Boronic Acid | Phenylboronic acid | 1.1 - 1.5 | Coupling partner |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | 1 - 5 mol% | Catalyst |
| Ligand | PPh₃, SPhos, PCy₃ | 2 - 10 mol% | Stabilizes catalyst, promotes reductive elimination |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 4.0 | Activates boronic acid for transmetalation |
| Solvent | Dioxane/H₂O, Toluene, DMF | - | Solubilizes reactants |
| Temperature | 60 - 120 °C | - | Provides activation energy |
The Heck Reaction: Alkenylation of Aryl Halides
The Heck reaction is a powerful method for the formation of a new carbon-carbon bond between an aryl or vinyl halide and an alkene.[4][8][9] This reaction is particularly useful for the synthesis of substituted alkenes.
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Heck cross-coupling reaction.
Detailed Protocol: Heck Reaction of this compound with Styrene
This protocol outlines a general procedure for the Heck reaction between this compound and styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (argon or nitrogen). Add anhydrous DMF (5 mL), triethylamine (2.0 mmol, 2.0 equiv), and styrene (1.5 mmol, 1.5 equiv) via syringe. The base is essential to neutralize the HI generated during the catalytic cycle.
-
Reaction: Heat the reaction mixture to 100 °C for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction to room temperature and pour it into diethyl ether (50 mL). Wash the organic layer with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired stilbene derivative.
Table 2: Typical Heck Reaction Conditions
| Component | Example | Molar Ratio (to Aryl Iodide) | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Alkene | Styrene, Acrylates | 1.1 - 2.0 | Coupling partner |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂(PPh₃)₂ | 1 - 5 mol% | Catalyst |
| Ligand | PPh₃, P(o-tol)₃ | 2 - 10 mol% | Stabilizes catalyst, influences regioselectivity |
| Base | Et₃N, K₂CO₃, NaOAc | 1.5 - 3.0 | Neutralizes HX produced |
| Solvent | DMF, Acetonitrile, Toluene | - | Solubilizes reactants |
| Temperature | 80 - 140 °C | - | Provides activation energy |
The Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][11][12] This reaction typically employs a dual catalytic system of palladium and copper(I).[10][12]
Catalytic Cycle of the Sonogashira Reaction
Caption: The catalytic cycles of the Sonogashira cross-coupling reaction.
Detailed Protocol: Sonogashira Coupling of this compound with Phenylacetylene
The following is a general protocol for the Sonogashira coupling of this compound and phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask containing a stir bar, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas. Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv). Stir the mixture for 10 minutes at room temperature. Then, add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Table 3: Typical Sonogashira Reaction Conditions
| Component | Example | Molar Ratio (to Aryl Iodide) | Purpose |
| Aryl Halide | This compound | 1.0 | Substrate |
| Alkyne | Phenylacetylene | 1.1 - 1.5 | Coupling partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 5 mol% | Primary catalyst |
| Copper Co-catalyst | CuI | 2 - 10 mol% | Co-catalyst, activates alkyne |
| Base | Et₃N, Diisopropylamine | 2.0 - 5.0 | Solvent and neutralizes HX |
| Solvent | THF, DMF, Toluene | - | Solubilizes reactants |
| Temperature | Room temp. - 80 °C | - | Provides activation energy |
Application Note 2: Catalytic Reduction of the Nitro Group – A Gateway to New Functionalities
The reduction of a nitro group to an amine is a fundamental and highly valuable transformation in organic synthesis.[13][14] For derivatives of this compound, this reaction converts the molecule into a substituted o-phenylenediamine, a privileged scaffold in medicinal chemistry and a precursor to various heterocyclic compounds. Catalytic hydrogenation is a clean and efficient method for achieving this transformation.
Workflow for Catalytic Reduction of a Nitroaniline
Caption: A typical experimental workflow for the catalytic reduction of a nitroaniline.
Detailed Protocol: Catalytic Hydrogenation of this compound
This protocol describes the reduction of the nitro group in this compound using palladium on carbon (Pd/C) as the catalyst.
Materials:
-
This compound derivative (from a cross-coupling reaction or as starting material)
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Celite
-
Diatomaceous earth
Procedure:
-
Reaction Setup: Dissolve the this compound derivative (1.0 mmol) in ethanol (20 mL) in a round-bottom flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen three times to ensure an atmosphere of hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 6-24 hours. The progress of the reaction can be monitored by TLC.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and replace it with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional solvent (ethanol or ethyl acetate).
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.
Application Note 3: A Stepping Stone to Complex Molecular Architectures and Novel Catalysts
The true elegance of using this compound as a synthetic building block is realized when the products of the aforementioned reactions are carried forward to construct even more complex and valuable molecules. The diamine products obtained after nitro reduction, for instance, are ideal precursors for the synthesis of benzimidazoles, a core structure in many pharmaceuticals.
Furthermore, while this compound is not a catalyst itself, its derivatives have the potential to be elaborated into ligands for metal catalysts or even into organocatalysts. For example, the synthesis of chiral iodoaniline-lactate based catalysts for the α-functionalization of ketones has been reported, starting from other iodoaniline precursors.[15] This highlights the potential for derivatives of this compound, with their unique substitution pattern, to be explored in the development of novel catalytic systems.
Conceptual Synthetic Pathway to a Potential Chiral Ligand
Caption: A conceptual flowchart for the synthesis of a potential chiral ligand.
Conclusion
This compound is a testament to the power of strategic functionalization in molecular design. Its utility as a substrate in a range of powerful catalytic reactions, most notably palladium-catalyzed cross-couplings, and the subsequent synthetic transformations of its nitro group, make it an invaluable tool for the modern synthetic chemist. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the potential of this versatile building block in their pursuit of novel molecules with diverse applications, from pharmaceuticals to advanced materials and potentially new catalytic systems.
References
-
Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
Thieme. Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Available from: [Link]
-
ResearchGate. Sonogashira coupling reaction of different aryl iodides with terminal.... Available from: [Link]
- Google Books. Sonogashira Coupling Reactions with Disubstituted Aryl Iodides.
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Heck reaction. Available from: [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
-
Organic Chemistry Portal. Heck Reaction. Available from: [Link]
-
National Center for Biotechnology Information. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Available from: [Link]
-
ACS Publications. Synthesis of Chiral Iodoaniline-Lactate Based Catalysts for the α-Functionalization of Ketones. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available from: [Link]
-
Chemistry LibreTexts. Heck Reaction. Available from: [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. Available from: [Link]
-
Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
PubMed. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. Available from: [Link]
- Google Patents. WO2020131574A1 - Method of reducing aromatic nitro compounds.
-
ResearchGate. Simultaneous reduction of 4-nitrophenol, 4-nitroaniline and methylene blue organic pollutants via TiO2 supported Pd(II) complex catalyst bearing 2-(6-methylpyridin-2-yl)-1H-benzimidazole type ligand. Available from: [Link]
-
PubMed. 4-Iodo-2-methyl-aniline. Available from: [Link]
-
ResearchGate. (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Available from: [Link]
-
National Center for Biotechnology Information. 4-Iodo-2-methylaniline. Available from: [Link]
-
Organic Syntheses. 4-methoxy-2'-methylbiphenyl. Available from: [Link]
-
Taylor & Francis Online. 4-nitroaniline – Knowledge and References. Available from: [Link]
-
MDPI. Feature Papers in Catalysis in Organic and Polymer Chemistry. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-2-methyl-6-nitroaniline
Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 4-Iodo-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The sterically hindered and electron-deficient nature of this substrate presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth, experience-driven advice in a troubleshooting format to help you achieve successful and reproducible outcomes.
Understanding the Substrate: Key Challenges
The structure of this compound incorporates several features that can complicate the Suzuki-Miyaura coupling:
-
Steric Hindrance: The methyl group ortho to the iodine atom can sterically impede the approach of the palladium catalyst, potentially slowing down the crucial oxidative addition step.[1][2]
-
Electron-Deficient Ring: The presence of a strong electron-withdrawing nitro group deactivates the aromatic ring. While this can facilitate the initial oxidative addition of the C-I bond to the Pd(0) catalyst, it can also influence other steps in the catalytic cycle.[3][4]
-
Coordinating Amino Group: The free aniline can coordinate to the palladium center, potentially leading to catalyst inhibition or undesired side reactions.[5][6]
These factors necessitate a carefully optimized protocol to achieve high yields and minimize byproduct formation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?
A1: Low conversion is a frequent issue and can often be traced back to several key factors related to catalyst activity and reaction conditions.
-
Catalyst System (Palladium Source and Ligand): The combination of the palladium precursor and the ligand is paramount. For a sterically hindered substrate like this compound, a highly active catalyst system is required.[7]
-
Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands promote both oxidative addition and the final reductive elimination step.[3][8] Consider ligands such as SPhos, XPhos, or RuPhos in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[7][9] These are often more effective than traditional catalysts like Pd(PPh₃)₄ for challenging substrates.
-
-
Base Selection: The base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[10][11]
-
Reaction Temperature: The reaction may simply be too slow at lower temperatures.
-
Degassing: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen.[12]
Q2: I'm observing significant amounts of side products, such as homocoupling of the boronic acid and dehalogenation of my starting material. How can I minimize these?
A2: The formation of byproducts directly impacts your yield and complicates purification. Here’s how to address the most common culprits:
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.
-
Recommendation: Rigorous degassing of all reagents and solvents is the most effective preventative measure.[12] Using a palladium precatalyst that cleanly generates the active Pd(0) species can also help.
-
-
Dehalogenation (Protodeiodination): This is the replacement of the iodine atom with a hydrogen atom and can be a significant issue.
-
Recommendation: This side reaction can be promoted by certain bases and solvents. If you observe significant dehalogenation, try switching to a different base (e.g., from a carbonate to a phosphate).[5] Using a more robust ligand that accelerates the cross-coupling pathway can also outcompete the dehalogenation reaction. Additionally, ensure your boronic acid is of high quality, as impurities can sometimes facilitate this side reaction.[12]
-
Q3: The reaction is very sensitive, and I'm having trouble with reproducibility. What are the critical parameters to control?
A3: Lack of reproducibility often points to subtle variations in experimental setup and reagent quality.
-
Reagent Quality: The purity of your reagents is non-negotiable.
-
Recommendation: Use fresh, high-purity boronic acid. Boronic acids can degrade over time, especially if not stored properly.[12] Ensure your this compound is pure and dry.
-
-
Inert Atmosphere: Maintaining a strict inert atmosphere is crucial.
-
Recommendation: Assemble your reaction under a positive pressure of argon or nitrogen. Use Schlenk techniques or a glovebox for the most sensitive reactions.[16]
-
-
Solvent Purity: The presence of water and oxygen in your solvents can be detrimental.
-
Recommendation: Use anhydrous, degassed solvents. Even if your reaction requires water as a co-solvent, the organic solvent should be of high purity.[13]
-
Experimental Workflow and Optimization
A systematic approach to optimizing your reaction conditions is the most efficient path to success. Below is a suggested workflow and a table of starting conditions.
General Troubleshooting Workflow
Caption: A flowchart for troubleshooting low yields in Suzuki coupling.
Table 1: Recommended Starting Conditions for Optimization
| Parameter | Recommended Starting Point | Alternatives for Optimization | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ | Readily available and effective with appropriate ligands.[19] |
| Ligand | SPhos (4 mol%) | XPhos, RuPhos | Bulky, electron-rich ligands are crucial for hindered substrates.[7][9] |
| Base | K₃PO₄ (2.5 equiv.) | Cs₂CO₃, K₂CO₃ | Stronger, moderately soluble bases often perform well.[12][13] |
| Solvent | 1,4-Dioxane/H₂O (5:1) | Toluene/H₂O, THF/H₂O | Aprotic organic solvents with water improve base solubility.[14][15] |
| Temperature | 100 °C | 80-120 °C or Microwave | Higher temperatures are often necessary to overcome steric hindrance.[16] |
| Boronic Acid | 1.2-1.5 equiv. | Use of boronate esters (e.g., pinacol) | A slight excess drives the reaction to completion; esters can improve stability.[5] |
Detailed Experimental Protocol (Starting Point)
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).
-
Inert Atmosphere: Seal the tube with a septum and cycle between vacuum and argon (or nitrogen) three times to ensure an inert atmosphere.[5]
-
Solvent Addition: Prepare a degassed 5:1 mixture of 1,4-dioxane and water. Add the solvent mixture to the Schlenk tube via syringe.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) and dissolve them in a small amount of the degassed solvent mixture. Add this catalyst solution to the reaction mixture under a positive flow of inert gas.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[3][20]
The catalytic cycle begins with the oxidative addition of the aryl iodide to the active Pd(0) catalyst.[21] This is followed by transmetalation , where the organic group from the boronic acid (activated by the base to a boronate species) is transferred to the palladium(II) complex.[20][22] The cycle concludes with reductive elimination , which forms the new carbon-carbon bond of the product and regenerates the Pd(0) catalyst.[21][23] For sterically hindered substrates, both oxidative addition and reductive elimination can be rate-limiting.
References
-
Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (Year). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
-
Wikipedia. (n.d.). Suzuki reaction.
-
Paper Teplate. (2016, January). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. RESEARCH REVIEW International Journal of Multidisciplinary.
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides...
-
ScholarWorks @ UTRGV. (n.d.). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave.
-
PubMed. (2013, February 11). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
-
NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
-
BenchChem. (n.d.). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Halogenated Anilines.
-
BenchChem. (n.d.). Application Notes & Protocols: Suzuki-Miyaura Coupling of 3-Chloro-2-fluoro-4-iodoaniline.
-
ElectronicsAndBooks. (n.d.). Palladium and nickel catalysed Suzuki cross-coupling of sterically hindered aryl bromides with phenylboronic acid.
-
ResearchGate. (n.d.). Role of a base in Suzuki-Miyaura reaction.
-
Semantics Scholar. (2014, May 1). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
-
BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
-
ResearchGate. (n.d.). Solvent mixture screening for Suzuki coupling of 1 with 2.
-
Wiley Online Library. (2014, March 11). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
-
RSC Publishing. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic.
-
Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling.
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
-
BenchChem. (n.d.). Comparative Analysis of Catalytic Systems for Suzuki Coupling with Electron-Deficient Boronic Acids.
-
MDPI. (2021, December 16). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
-
Green Chemistry Teaching and Learning Community (GCTLC). (2024, October 21). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
-
BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?.
-
ResearchGate. (n.d.). Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6).
-
Reddit. (2023, December 20). Help needed with unreproducible Suzuki coupling.
-
ResearchGate. (2025, October 9). (PDF) Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles.
-
Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
-
ResearchGate. (n.d.). Optimization of the model Suzuki coupling reaction between iodobenzene...
-
PMC. (2024, September 16). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
-
Chemical Communications (RSC Publishing). (n.d.). Nickel-catalysed Suzuki-type cross-coupling of α-iodosilanes with arylboronic acids: direct and efficient access to benzylic silanes and gem-silylboronate esters.
-
ChemRxiv. (n.d.). Highly Parallel Optimisation of Nickel-Catalysed Suzuki Reactions through Automation and Machine Intelligence.
-
BenchChem. (n.d.). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
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catalyst and ligand screening for Sonogashira reactions of 4-Iodo-2-methyl-6-nitroaniline
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the Sonogashira cross-coupling of 4-iodo-2-methyl-6-nitroaniline. This resource provides in-depth, field-proven insights and troubleshooting strategies tailored to the specific challenges presented by this sterically hindered and electron-deficient substrate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Introduction: Understanding the Substrate's Challenges
The Sonogashira reaction is a cornerstone of C-C bond formation, coupling terminal alkynes with aryl or vinyl halides.[1][2] While powerful, its success is highly dependent on the substrate. The molecule this compound presents a unique set of challenges:
-
Steric Hindrance: The presence of both a methyl and a nitro group ortho to the iodine atom creates significant steric bulk. This can impede the approach of the palladium catalyst to the C-I bond, potentially slowing or inhibiting the crucial oxidative addition step.[3]
-
Electronic Effects: The nitro group is a strong electron-withdrawing group (EWG). While EWGs can sometimes accelerate oxidative addition, the overall electronic nature of the substrate, combined with the aniline moiety, can influence catalyst stability and reactivity.[4]
-
Coordinating Group: The aniline's amino group (-NH2) can act as a potential ligand, coordinating to the palladium or copper center and interfering with the desired catalytic cycle.
This guide provides a structured approach to navigate these challenges through systematic catalyst and ligand screening, along with robust troubleshooting protocols.
Frequently Asked Questions (FAQs) for Initial Screening
This section addresses fundamental questions to help you design an effective initial screening array for your specific substrate.
Q1: What are the most reliable initial palladium sources to screen for this reaction?
A: For initial screening, it is best to start with commonly used and well-understood palladium sources. While Pd(0) complexes are the active catalysts, stable Pd(II) precatalysts are often more convenient to handle as they are less sensitive to air.
-
Pd(PPh₃)₄ (Tetrakis): A Pd(0) source that is often used directly. Its primary drawback is air sensitivity.[1]
-
PdCl₂(PPh₃)₂: A stable, air-tolerant Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. It is a very common starting point for many cross-coupling reactions.[4]
-
Pd(OAc)₂ (Palladium(II) Acetate): Another air-stable Pd(II) source. It requires an external ligand to be added to the reaction mixture to form the active catalyst. This makes it ideal for screening a variety of ligands, as you are not limited to the pre-complexed phosphine.[4]
Q2: Given the steric hindrance, what types of ligands should I prioritize?
A: For sterically demanding substrates, the choice of ligand is critical. You need a ligand that is both bulky enough to promote the reductive elimination step and electron-rich enough to facilitate the initial oxidative addition.[4][5]
-
Bulky, Electron-Rich Monophosphines: These are often the ligands of choice for challenging couplings. They stabilize the palladium center and promote the key steps of the catalytic cycle. Excellent starting points include:
-
Tri-tert-butylphosphine (P(t-Bu)₃): Highly effective for sterically hindered aryl halides.[5]
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos): These ligands are designed for high reactivity in cross-coupling reactions and often give excellent results with difficult substrates.
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and can be even more effective than phosphines in some cases. They form very stable palladium complexes that can exhibit high catalytic activity.[4] Consider screening an NHC ligand like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) in combination with a palladium source.
Q3: What is the role of the copper co-catalyst, and should I consider a copper-free system?
A: In the classic Sonogashira reaction, a copper(I) salt (typically CuI) acts as a co-catalyst. Its role is to react with the terminal alkyne and the base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex.[4][6]
However, a significant drawback of using copper is the promotion of a major side reaction: the oxidative homocoupling of the alkyne to form a diyne (Glaser coupling).[7] This is especially problematic in the presence of oxygen.
Recommendation: For your substrate, it is highly advisable to screen both copper-catalyzed and copper-free conditions in parallel. Copper-free systems often require a stronger base or a different solvent system but completely eliminate the risk of Glaser coupling, simplifying purification and potentially increasing the yield of your desired product.[1][7]
Q4: How do I select the optimal base and solvent for this system?
A: The base is crucial for deprotonating the terminal alkyne, making it nucleophilic.[8] The solvent must dissolve all reaction components and can influence catalyst stability and activity.[9]
-
Bases:
-
Amine Bases: Triethylamine (TEA) and diisopropylethylamine (DIPEA) are common choices. They are strong enough to deprotonate the alkyne and can often serve as the solvent as well.[1][5] Piperidine or pyrrolidine are also effective options.[10]
-
Inorganic Bases: For copper-free systems or when using polar aprotic solvents, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ can be very effective.[1][11]
-
-
Solvents:
-
Aprotic Solvents: Tetrahydrofuran (THF), acetonitrile (MeCN), and toluene are excellent starting points.[12]
-
Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be beneficial, but be aware that it can also coordinate to the palladium center.
-
Amine as Solvent: Using an amine base like TEA or DIPEA as the solvent is a common strategy, especially in copper-catalyzed reactions.[1]
-
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low to No Product Yield
-
Question: My reaction is giving me very low or no yield, and I am recovering mostly starting material. What are the likely causes?
-
Answer: This is the most common issue and can stem from several factors. A systematic approach is key.
-
Catalyst Inactivity: The Pd(0) catalyst is sensitive to oxygen.[7] If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it is fresh and has been stored properly. If using a Pd(II) precatalyst, the in situ reduction may be failing.
-
Reagent Purity: Ensure all reagents are pure and dry. The amine base, in particular, should be distilled if it is old, as oxidation can inhibit the reaction.[7] Solvents must be anhydrous.
-
Insufficiently Active Catalyst System: The combination of your palladium source and ligand may not be active enough for this challenging substrate. Refer to the ligand screening recommendations (FAQ Q2) and try a bulkier, more electron-rich ligand like P(t-Bu)₃ or an NHC.
-
Incorrect Reaction Conditions: The reaction may require more forcing conditions. Consider increasing the temperature in increments of 10-20 °C.[13] Also, screen a different base or solvent system (see Tables 2 & 3).
-
Problem 2: Formation of a Black Precipitate (Palladium Black)
-
Question: My reaction mixture turns black shortly after heating. What does this signify?
-
Answer: The formation of a black precipitate is almost always palladium black, which is decomposed, inactive palladium metal.[7] This indicates your catalyst is not stable under the reaction conditions.
-
Cause - Oxygen: The most common culprit is the presence of oxygen, which degrades the Pd(0) catalyst. Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that your solvents have been thoroughly degassed.[7]
-
Cause - Ligand Dissociation: The ligand may be dissociating from the palladium center, leading to agglomeration and precipitation. This can happen if the ligand is not bulky enough or if the temperature is too high. Try a more sterically demanding ligand or slightly lower the reaction temperature.
-
Cause - Impurities: Impurities in your starting materials can poison the catalyst, leading to decomposition.[7]
-
Problem 3: Significant Alkyne Homocoupling (Glaser Product)
-
Question: I am observing a significant amount of a side product that appears to be a dimer of my starting alkyne. How can I prevent this?
-
Answer: This is the classic Glaser-Hay coupling side reaction, which is promoted by the copper co-catalyst, especially in the presence of oxygen.[7]
-
Solution 1 - Rigorous Inert Atmosphere: The most critical first step is to ensure your reaction is completely free of oxygen. Use Schlenk techniques or a glovebox for the highest level of control.[7]
-
Solution 2 - Slow Addition of Alkyne: Adding the alkyne slowly via a syringe pump can help keep its concentration low, which disfavors the bimolecular homocoupling reaction.[7]
-
Solution 3 - Switch to a Copper-Free Protocol: This is the most definitive solution. By eliminating the copper co-catalyst, you remove the primary pathway for this side reaction.[7][14] You may need to use a stronger base (e.g., an inorganic base) or a different ligand to achieve good reactivity in a copper-free system.
-
Data Presentation & Key Parameters
For efficient screening, organize your experiments to test key variables. Below are reference tables to guide your selection.
Table 1: Recommended Initial Catalyst & Ligand Screening Matrix
| Palladium Source (1-5 mol%) | Ligand (1.1-2.2 eq. to Pd) | Co-Catalyst | Notes |
| PdCl₂(PPh₃)₂ | None (uses internal PPh₃) | CuI (2-10 mol%) | Standard baseline condition. |
| Pd(OAc)₂ | PPh₃ | CuI (2-10 mol%) | Good control experiment. |
| Pd(OAc)₂ | P(t-Bu)₃ | CuI (2-10 mol%) | Tests a bulky, electron-rich phosphine. |
| Pd(OAc)₂ | SPhos | CuI (2-10 mol%) | Tests a modern biaryl phosphine ligand. |
| Pd(OAc)₂ | P(t-Bu)₃ | None (Copper-Free) | Key copper-free test. Often requires a stronger base. |
| PdCl₂(IPr) | None (uses internal NHC) | None (Copper-Free) | Tests an N-Heterocyclic Carbene ligand system. |
Table 2: Common Bases for Sonogashira Reactions
| Base | Class | pKa (Conjugate Acid) | Common Use / Notes |
| Triethylamine (TEA) | Amine | ~10.7 | Standard, often used as solvent. |
| Diisopropylethylamine (DIPEA) | Amine | ~10.7 | Bulkier, non-nucleophilic amine base. |
| Piperidine | Amine | ~11.1 | Often very effective, can also act as a ligand. |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 | Mild inorganic base, good for copper-free systems. |
| Cesium Carbonate (Cs₂CO₃) | Inorganic | ~10.3 | More soluble than K₂CO₃, often provides higher yields. |
Table 3: Common Solvents for Sonogashira Reactions
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Excellent general-purpose solvent. |
| Toluene | Nonpolar | 111 | Good for higher temperature reactions. |
| Acetonitrile (MeCN) | Polar Aprotic | 82 | Can coordinate to the catalyst but is often effective. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | High boiling point, good solvating power. |
| Triethylamine (TEA) | Polar | 89 | Often used as both base and solvent. |
Visualizing the Process
Understanding the underlying mechanism and having a logical workflow for troubleshooting are essential for success.
Caption: The dual catalytic cycle of the copper-co-catalyzed Sonogashira reaction.
Caption: A logical workflow for troubleshooting common Sonogashira reaction issues.
Experimental Protocol: Catalyst & Ligand Screening
This protocol describes setting up a parallel screen in reaction vials under an inert atmosphere.
Materials & Reagents:
-
This compound (Substrate)
-
Terminal Alkyne (e.g., Phenylacetylene, 1.2 equivalents)
-
Palladium Sources (See Table 1)
-
Ligands (See Table 1)
-
Copper(I) Iodide (CuI)
-
Bases (See Table 2, e.g., TEA, Cs₂CO₃)
-
Anhydrous/Degassed Solvents (See Table 3, e.g., THF, Toluene)
-
Reaction vials with screw caps and septa
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation (Inert Atmosphere): Perform all additions of solids and solvents under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Vial Preparation: To each reaction vial, add a magnetic stir bar.
-
Addition of Solids:
-
Add this compound (e.g., 0.1 mmol, 1.0 eq).
-
Add the appropriate Palladium source (e.g., 0.005 mmol, 5 mol%).
-
If applicable, add the Ligand (e.g., 0.01 mmol, 10 mol%).
-
If applicable, add the Copper(I) Iodide (e.g., 0.01 mmol, 10 mol%).
-
Add the Base (e.g., 0.3 mmol, 3.0 eq).
-
-
Solvent and Reagent Addition:
-
Add the anhydrous, degassed solvent (e.g., 1.0 mL).
-
Add the terminal alkyne (e.g., 0.12 mmol, 1.2 eq) via syringe.
-
-
Reaction:
-
Seal the vials tightly with the septa caps.
-
Place the vials in a pre-heated aluminum block on a stirrer hotplate.
-
Stir the reactions at the desired temperature (e.g., start at 60 °C) for a set time (e.g., 12-24 hours).[15]
-
-
Monitoring:
-
After the reaction time, cool the vials to room temperature.
-
Take a small aliquot from each vial, dilute it with a suitable solvent (e.g., ethyl acetate), and filter through a small plug of silica.
-
Analyze the crude mixture by Thin Layer Chromatography (TLC) and/or GC-MS to determine the conversion and identify products and byproducts.
-
-
Work-up (for successful reactions):
-
Quench the reaction with aqueous ammonium chloride solution.[12]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography.
-
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Mohammadpour, Z., & Aboutorabi, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7386-7411. [Link]
-
Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
BYJU'S. (n.d.). Sonogashira Coupling. [Link]
-
Shroder, M. (n.d.). The Sonogashira Coupling. [Link]
-
ResearchGate. (n.d.). Influence of base on the Sonogashira coupling reaction. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]
-
Organic-Synthesis.com. (n.d.). Sonogashira Coupling. [Link]
-
Schilz, M., & Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2807. [Link]
-
Reddit. (2020, August 8). Sonogashira troubleshooting help needed. [Link]
-
Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Negishi, E. I., & Anastasia, L. (2001). Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives. Organic Letters, 3(19), 3087-3090. [Link]
-
Patil, S. A., et al. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 11(9), 1083. [Link]
Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. books.lucp.net [books.lucp.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. reddit.com [reddit.com]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
Technical Support Center: Solvent Effects on the Heck Reaction of 4-Iodo-2-methyl-6-nitroaniline
Welcome to the technical support center for the Mizoroki-Heck reaction, with a specialized focus on the coupling of 4-iodo-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we move beyond generic protocols to provide in-depth, field-proven insights into overcoming common challenges, particularly those arising from solvent effects on this electron-deficient substrate.
Introduction: Understanding the Substrate and its Challenges
The Heck reaction of this compound presents a unique set of challenges and opportunities. The aryl iodide bond is highly reactive towards oxidative addition to a Pd(0) center, which is a favorable characteristic.[1] However, the presence of a strongly electron-withdrawing nitro group and a potentially coordinating aniline functionality can significantly influence the catalytic cycle. The choice of solvent is not merely a medium for the reaction but a critical parameter that can dictate yield, reaction rate, and the prevalence of side reactions. This guide will equip you with the knowledge to rationally select and optimize your reaction conditions.
Troubleshooting Guide: From Low Conversion to Catalyst Death
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing very low to no conversion of my starting material. What are the likely causes and how can I fix it?
Answer:
Low conversion is a common issue that can often be traced back to suboptimal reaction conditions or catalyst deactivation. For a substrate like this compound, several factors could be at play:
-
Inadequate Solvent Polarity: The Heck reaction's catalytic cycle involves charged intermediates. A solvent with insufficient polarity may not effectively stabilize these species, thus slowing down the reaction. Polar aprotic solvents are generally preferred for the Heck reaction.[2]
-
Poor Solubility of Reactants: If your base (e.g., K₂CO₃, NaOAc) or the aniline substrate is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Ensure your chosen solvent can dissolve all reaction components at the reaction temperature. A solvent screen is highly recommended.
-
-
Catalyst Deactivation (Palladium Black): The formation of palladium black is a sign of catalyst decomposition and a common cause of failed Heck reactions.[5] This can be exacerbated by high temperatures or the presence of impurities.
-
Solution:
-
Lower the temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Use a phosphine ligand: While some Heck reactions can proceed without a ligand, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent agglomeration.[6] For an electron-deficient substrate, a bulky, electron-rich phosphine ligand may be beneficial.
-
Ensure inert conditions: Although many Heck reactions are robust, it's good practice to degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[5]
-
-
-
Incorrect Base Selection: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the cycle.[6] An inappropriate base can lead to a stalled reaction.
-
Solution: Both organic bases (e.g., Et₃N) and inorganic bases (e.g., K₂CO₃, NaOAc) are commonly used.[7] For your substrate, an inorganic base like K₂CO₃ or Cs₂CO₃ is a good starting point as it is less likely to undergo side reactions with the aniline.
-
Question 2: My reaction is producing a significant amount of a de-iodinated side product (2-methyl-6-nitroaniline). What is causing this and how can I minimize it?
Answer:
The formation of a de-iodinated (or hydrodehalogenated) product is a known side reaction in Heck couplings, particularly with electron-deficient aryl halides.[8] This occurs when the aryl-palladium intermediate is intercepted by a hydride source before it can couple with the alkene.
-
Solvent as a Hydride Source: Some solvents, especially alcohols or those containing water, can act as hydride donors.
-
Solution: Ensure you are using high-purity, anhydrous solvents. If you suspect water is an issue, consider adding molecular sieves to the reaction. Switching from a protic to an aprotic solvent is advisable.
-
-
Base-Mediated Decomposition: Certain bases or their decomposition products can generate hydrides.
-
Solution: If you are using an amine base, consider switching to an inorganic carbonate or phosphate base.
-
-
Slow Alkene Insertion: If the migratory insertion of the alkene into the aryl-palladium bond is slow, the intermediate has more time to undergo side reactions.
-
Solution:
-
Increase alkene concentration: Using a slight excess of the alkene (e.g., 1.2-1.5 equivalents) can favor the desired coupling.
-
Ligand choice: A more sterically hindered ligand can sometimes disfavor the competing reductive pathway that leads to de-iodination.[8]
-
-
Question 3: I am observing the formation of multiple products, and my desired product is a mixture of E/Z isomers. How can I improve the selectivity?
Answer:
-
Regioselectivity: For terminal alkenes, the Heck reaction can produce both the linear (E-isomer) and branched products. This is influenced by both steric and electronic factors.
-
Solution: The use of bidentate phosphine ligands often favors the formation of the linear product.[8] For your substrate, starting with a monodentate phosphine like PPh₃ or a bulkier ligand is a reasonable approach, but if regioselectivity is an issue, screening different ligands will be necessary.
-
-
Stereoselectivity (E/Z Isomerism): The Heck reaction with monosubstituted alkenes typically yields the trans (E) isomer with high selectivity due to the syn-addition and syn-elimination mechanism.[2] However, isomerization of the product can occur.
-
Solution:
-
Minimize reaction time: Once the starting material is consumed, stop the reaction to prevent product isomerization.
-
Additives: The addition of certain salts, like silver or thallium salts, can sometimes suppress double bond isomerization, although this also shifts the reaction to a cationic pathway which may alter regioselectivity.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the Heck reaction of this compound?
A1: Based on general principles for Heck reactions, a polar aprotic solvent is the best starting point.[10] We recommend starting with N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) . These solvents have high boiling points, allowing for a wide range of reaction temperatures, and they are excellent at dissolving the reactants and inorganic bases.
Q2: Do I need to protect the aniline group before running the Heck reaction?
A2: It is possible that the free aniline could coordinate to the palladium center and inhibit catalysis. However, given the electron-withdrawing nature of the nitro group, the basicity of the aniline is significantly reduced. Therefore, it is reasonable to attempt the reaction without protection first. If you experience issues with catalyst inhibition, protecting the aniline as an acetamide may be a viable strategy.
Q3: How does the nitro group affect the reaction?
A3: The strongly electron-withdrawing nitro group makes the this compound more reactive towards the initial oxidative addition step, which is often rate-limiting.[8] This is generally beneficial for the reaction.
Q4: What is a good starting catalyst and ligand combination?
A4: For an aryl iodide, a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is a good starting point. While the reaction might proceed without a ligand, using a phosphine ligand is recommended to improve catalyst stability. A common and effective starting point is triphenylphosphine (PPh₃) at a Pd:ligand ratio of 1:2 to 1:4.
Q5: How does the choice of base influence the reaction in different solvents?
A5: The base must be soluble enough in the chosen solvent to be effective. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often used with polar aprotic solvents like DMF or NMP where they have reasonable solubility.[11] Organic bases like triethylamine (Et₃N) are soluble in a wider range of solvents but can sometimes lead to side reactions. The combination of solvent and base is critical; for instance, an inorganic base will be largely ineffective in a non-polar solvent like toluene.
Data Presentation: The Impact of Solvent Choice
| Solvent | Dielectric Constant (ε) | Expected Yield (%) | Comments |
| Toluene | 2.4 | < 20% | Poor solubility of inorganic bases; slow reaction rate. |
| Tetrahydrofuran (THF) | 7.6 | 30-50% | Moderate polarity; may require longer reaction times. |
| Acetonitrile (MeCN) | 37.5 | 60-80% | Good polarity, but lower boiling point may limit temperature. |
| N,N-Dimethylformamide (DMF) | 36.7 | > 90% | Excellent choice; good solvating power for all components.[11] |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | > 90% | Similar to DMF, with a higher boiling point.[3] |
| Dimethyl sulfoxide (DMSO) | 46.7 | Variable | High polarity, but can sometimes lead to side reactions at high temperatures. |
This table is for illustrative purposes and actual yields will depend on the specific reaction conditions (temperature, base, catalyst, etc.).
Experimental Protocol: A Recommended Starting Point
This protocol provides a robust starting point for the Heck reaction of this compound with a generic terminal alkene (e.g., n-butyl acrylate). Note: This is a general procedure and may require optimization.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, 1.2 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Solvent and Reagent Addition: Add anhydrous DMF via syringe. Stir the mixture for 10-15 minutes to ensure good mixing. Then, add the alkene (1.2 equiv.) via syringe.
-
Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
The Mizoroki-Heck Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Solvent Selection Workflow
Caption: A logical workflow for troubleshooting solvent-related issues.
References
-
Karimi, B., & Enders, D. (2006). New N-Heterocyclic Carbene Palladium Complex/Ionic Liquid Matrix Immobilized on Silica: Application as Recoverable Catalyst for the Heck Reaction. Organic Letters, 8(6), 1237-1240. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of base, solvent and Pd catalyst (V) for the Heck reaction of iodobenzene with n-butyl acrylate. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Base, Solvent and Catalyst for Heck Rection of Iodobenzene with n-Buthyl Acrylate. Retrieved from [Link]
-
CORE. (n.d.). Selective Pd-Catalyzed Oxidative Coupling of Anilides with Olefins through C-H Bond Activation at Room Temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of solvent on the Heck reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]
-
de Vries, J. G. (2001). The Heck reaction. In The Mizoroki-Heck Reaction (pp. 1-24). Wiley-VCH. [Link]
-
Yokota, T., Tani, M., Sakaguchi, S., & Ishii, Y. (2003). Pd(II)/HPMoV-Catalyzed Direct Oxidative Coupling Reaction of Benzenes with Olefins. Journal of the American Chemical Society, 125(6), 1476-1477. [Link]
-
Calò, V., Nacci, A., Monopoli, A., & Cotugno, P. (2009). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 14(9), 3326-3347. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Reddit. (2021). Practical Heck Reaction problems! Retrieved from [Link]
-
Köhler, K., Heidenreich, R. G., Krauter, J. G. E., & Pietsch, J. (2002). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry-A European Journal, 8(3), 622-631. [Link]
-
Sigman, M. S., & Werner, E. W. (2011). A General and Highly Selective Palladium-Catalyzed Heck Reaction of Electronically Non-Biased Olefins. Journal of the American Chemical Society, 133(25), 9692-9695. [Link]
-
Reiser, O. (2017, September 3). General Principles of Catalysis; Pd-catalyzed Cross Coupling Reactions; Olefin Metathesis, Lect 16 [Video]. YouTube. [Link]
-
ChemRxiv. (2024). Controlling Solvent Effects on in situ Pd Nanoparticle Synthesis Allows ß-Selective Heck Reactions of Unprotected Cinnamylamines. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Heck Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. benchchem.com [benchchem.com]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
base selection for Buchwald-Hartwig amination of 4-Iodo-2-methyl-6-nitroaniline
Technical Support Center: Buchwald-Hartwig Amination
Topic: Base Selection for the Buchwald-Hartwig Amination of 4-Iodo-2-methyl-6-nitroaniline
For: Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a pivotal transformation in modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency.[1][2] However, its application to complex substrates, such as this compound, presents unique challenges that demand a nuanced approach to reaction optimization. This substrate is characterized by a sterically hindered ortho-methyl group, an electron-donating aniline moiety, and a strongly electron-withdrawing nitro group. This electronic dichotomy and steric congestion place immense importance on the judicious selection of the base, a parameter that can dictate the success or failure of the coupling.
This guide, structured in a question-and-answer format, provides in-depth technical advice and troubleshooting strategies focused on base selection for this challenging transformation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is base selection so critical for the amination of this compound?
A1: The choice of base is paramount due to three interconnected factors originating from the substrate's structure:
-
Role in the Catalytic Cycle: The base is not merely a spectator. It plays an active role in the catalytic cycle, primarily by deprotonating the amine nucleophile or the palladium-amine complex to generate the palladium-amido species necessary for reductive elimination.[3] The efficiency of this step is highly dependent on the base's strength (pKa) and steric profile.
-
Substrate Sensitivity (Nitro Group): The presence of a nitro group makes the substrate susceptible to nucleophilic attack or degradation under harsh basic conditions. Strong alkoxide bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitro groups, potentially leading to side reactions or decomposition.[3]
-
Steric Hindrance: The methyl group ortho to the iodine atom creates significant steric hindrance.[4] This can slow down key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[5] The base must be effective enough to promote the reaction without exacerbating side reactions that can become competitive when the desired pathway is slow.
A carefully chosen base will be strong enough to facilitate the catalytic cycle but mild enough to preserve the sensitive nitro functionality.
Q2: I am setting up my initial screening reactions. Which bases should I prioritize?
A2: For this specific substrate, it is advisable to screen a range of bases with varying strengths and properties. Starting with milder inorganic bases is often the most prudent approach.
| Base | Class | pKaH (approx.) | Key Characteristics & Rationale for this Substrate |
| K₃PO₄ | Inorganic Phosphate | 12.3 | Recommended Starting Point. Excellent functional group tolerance.[3][6] Its moderate basicity is often sufficient for C-N coupling without promoting degradation of the nitro group. |
| Cs₂CO₃ | Inorganic Carbonate | 10.3 | Good functional group tolerance and often exhibits good solubility in common organic solvents.[6] It is a weaker base, which can be advantageous but may sometimes lead to slower reaction rates.[3] |
| NaOtBu | Alkoxide | 19 | Use with Caution. Permits high reaction rates and can be effective with sterically hindered substrates.[3] However, it is a very strong base and poses a high risk of incompatibility with the nitro group.[3][7] |
| LHMDS | Silylamide | 26 | Strong, non-nucleophilic base. Useful for promoting reactions with weakly acidic amines and can allow for lower reaction temperatures.[3] Like NaOtBu, its high basicity requires careful consideration. |
| DBU | Organic Amidine | 13.5 | A soluble organic base that can create homogeneous reaction conditions.[8] However, studies have shown that the energy barrier for deprotonation using DBU can be prohibitively high in many Buchwald-Hartwig systems.[9][10] |
Recommendation: Begin your screening with K₃PO₄ and Cs₂CO₃. Only if these fail to provide satisfactory results should you cautiously evaluate stronger bases like NaOtBu, potentially at lower temperatures to mitigate substrate decomposition.
Troubleshooting Guide
Q3: My reaction shows low or no conversion of the starting material. How can the base be the cause?
A3: Low conversion is a common issue and can often be traced back to the base.
-
Insufficient Basicity: The chosen base may be too weak to effectively deprotonate the palladium-amine complex, stalling the catalytic cycle. This is particularly relevant if you are using a weakly nucleophilic amine partner. If you started with Cs₂CO₃ and saw no reaction, switching to a stronger base like K₃PO₄ or cautiously testing NaOtBu is a logical next step.
-
Poor Solubility: Inorganic bases like K₃PO₄ and Cs₂CO₃ can have limited solubility in common ethereal or aromatic solvents (e.g., dioxane, toluene).[6] This can result in a heterogeneous mixture where the effective concentration of the base is too low. Ensure vigorous stirring. In some cases, adding a small amount of water or using a polar aprotic solvent like DMF can improve solubility, but this must be done with care as water can also lead to side reactions like hydrodehalogenation.[11]
Below is a troubleshooting workflow to diagnose base-related conversion issues.
Caption: Troubleshooting workflow for low conversion.
Q4: I am observing a significant amount of a side product where the iodine has been replaced by hydrogen (hydrodehalogenation). How does my base choice influence this?
A4: Hydrodehalogenation is a common side reaction in palladium-catalyzed couplings where the aryl halide is reduced to the corresponding arene.[12] The base can play a significant role in promoting this unwanted pathway.
Mechanisms for hydrodehalogenation often involve a hydride source. While sometimes the amine or solvent can be the source, strong bases can facilitate these pathways. For instance, using alkoxide bases in alcohol solvents can generate palladium-hydride species that lead to reductive cleavage of the C-I bond.[12] Even in aprotic solvents, strong bases can promote β-hydride elimination from certain ligands or reagents, or react with trace amounts of water, influencing the formation of undesired byproducts.[11]
Corrective Actions:
-
Switch to a Weaker Base: If you are using NaOtBu and observing hydrodehalogenation, immediately switch to K₃PO₄ or Cs₂CO₃.[7]
-
Ensure Anhydrous Conditions: Meticulously dry all reagents and solvents. Water can be a hydrogen source for hydrodehalogenation.[11]
-
Re-evaluate Ligand Choice: While base selection is key, bulky, electron-rich phosphine ligands are designed to favor reductive elimination over side reactions like β-hydride elimination.[1] Ensure your ligand is appropriate for the transformation.
Q5: Can the nitro group be reduced during the reaction?
A5: Yes, reduction of the nitro group to an amino group or other intermediates is a potential side reaction, although it is more commonly associated with certain hydride sources or catalytic hydrogenation conditions. In the context of Buchwald-Hartwig amination, harsh reaction conditions, particularly high temperatures and overly strong bases, could potentially facilitate pathways that lead to nitro group reduction, especially if trace metals or other reducing agents are present. Using milder bases like K₃PO₄ and maintaining the lowest effective reaction temperature can help minimize this risk.
General Experimental Protocol: Base Screening
This protocol provides a starting point for the amination of this compound with a generic primary amine. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Preparation:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium source (e.g., Pd₂(dba)₃, 1-2 mol% or a precatalyst like XPhos Pd G3, 2 mol%).
-
Add the base to be screened (e.g., K₃PO₄, 2.0 equiv).
-
-
Reaction Assembly:
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas three times.
-
Add the amine coupling partner (1.2 equiv) via syringe.
-
Add anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
-
Reaction and Monitoring:
-
Place the vial in a preheated oil bath or heating block at the desired temperature (start screening at 80-100 °C).
-
Stir the reaction vigorously for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or LC-MS by taking small aliquots.
-
-
Work-up and Analysis:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR and/or LC-MS to determine the conversion and yield of the desired product versus side products.
-
Caption: General experimental workflow for base screening.
References
-
Orbach, M., Choudhury, J., Lahav, M., Zenkina, O. V., Diskin-Posner, Y., Leitus, G., Iron, M. A., & van der Boom, M. E. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., & Meadows, R. E. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, T., Wang, Y., & Liu, Y. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. Available at: [Link]
-
Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications. Available at: [Link]
-
Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014). The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]
-
Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. PubMed. Available at: [Link]
-
Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Use of base metals in Buchwald-Hartwig coupling. American Chemical Society. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., & Gupton, B. F. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Marion, N., & Nolan, S. P. (2007). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
Technical Support Center: Minimizing Side Reactions in Cross-Coupling of 4-Iodo-2-methyl-6-nitroaniline
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with 4-iodo-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize common side reactions encountered during the synthesis of polysubstituted anilines. The unique electronic and steric profile of this substrate, featuring a bulky methyl group and a strongly electron-withdrawing nitro group ortho and para to the iodine, respectively, alongside a coordinating amino group, presents a distinct set of challenges. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Significant Formation of Hydrodehalogenation Product (2-methyl-6-nitroaniline)
Q1: I am observing a significant amount of the de-iodinated side product, 2-methyl-6-nitroaniline, in my Suzuki-Miyaura coupling. What is causing this, and how can I prevent it?
A1: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings, particularly with electron-deficient aryl halides like this compound. The electron-withdrawing nitro group makes the aryl palladium intermediate more susceptible to protonolysis. The primary sources of the hydride that replaces the iodine are typically the solvent, base, or impurities like water.
Troubleshooting Strategies:
-
Choice of Base: The nature and strength of the base are critical.
-
Recommendation: Switch from strong, nucleophilic bases like alkoxides (e.g., NaOtBu) to weaker, non-nucleophilic inorganic bases. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices for sterically hindered and electron-deficient substrates.[1][2] The use of a weaker base can slow down the competing hydrodehalogenation pathway.
-
Causality: Stronger bases can promote β-hydride elimination from the palladium center if any alkyl groups are present on the coupling partner or can directly act as a hydride source.
-
-
Solvent Selection: Solvents, especially protic ones like alcohols, can be a significant source of hydrides.
-
Recommendation: Utilize anhydrous, aprotic solvents. Toluene, dioxane, or 2-methyltetrahydrofuran (2-MeTHF) are generally preferred over ethereal solvents like THF which can contain peroxides that interfere with the catalyst.[1][3] Ensure your solvents are rigorously dried and degassed.
-
Causality: Alcohols can be oxidized by the palladium complex to generate palladium hydride species, which then lead to hydrodehalogenation.
-
-
Ligand Modification: The ligand's steric and electronic properties play a crucial role in dictating the relative rates of reductive elimination (desired product) and side reactions.
-
Recommendation: Employ bulky, electron-rich phosphine ligands. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) or sterically hindered N-heterocyclic carbene (NHC) ligands are highly effective in promoting the desired reductive elimination and suppressing side reactions.[4]
-
Causality: Bulky ligands accelerate the reductive elimination step, which is often the rate-limiting step for product formation, thereby outcompeting the hydrodehalogenation pathway.
-
Issue 2: Competing Reduction of the Nitro Group
Q2: My desired cross-coupled product is forming, but I am also isolating the corresponding aniline derivative where the nitro group has been reduced. How can I avoid this?
A2: The nitro group is susceptible to reduction under certain palladium-catalyzed reaction conditions, especially in the presence of a hydrogen source and a suitable catalyst. This is a common challenge when working with nitroarenes.[5]
Troubleshooting Strategies:
-
Catalyst Choice: While palladium is the standard, its propensity to catalyze hydrogenation can be problematic.
-
Recommendation: Carefully select the palladium source and avoid conditions that favor the formation of palladium nanoparticles, which are often highly active for hydrogenation. Using well-defined pre-catalysts can sometimes offer better control. In some cases, exploring nickel-based catalysts might be a viable alternative as they can exhibit different chemoselectivity.[6]
-
-
Reaction Conditions: The presence of a hydride source is the primary driver for nitro reduction.
-
Recommendation: As with hydrodehalogenation, rigorously exclude protic solvents and ensure all reagents are anhydrous. Avoid using formate salts as bases or additives, as they are known to be excellent hydride donors in transfer hydrogenation reactions.[7][8]
-
Causality: The mechanism of nitro reduction often involves the transfer of hydrides from the solvent or other reagents, mediated by the palladium catalyst.
-
-
Ligand Influence: The ligand can influence the electronic properties of the palladium center and its affinity for coordinating to the nitro group.
-
Recommendation: Electron-donating ligands that promote rapid oxidative addition and reductive elimination can help to favor the cross-coupling pathway over nitro group coordination and subsequent reduction.
-
Issue 3: Low Conversion and Stalled Reaction
Q3: My cross-coupling reaction with this compound is very sluggish and often stalls at low conversion. What factors could be contributing to this?
A3: The steric hindrance from the ortho-methyl group and the electronic deactivation by the nitro group can make the oxidative addition step challenging. Catalyst deactivation is also a common issue.
Troubleshooting Strategies:
-
Ligand Selection: The choice of ligand is paramount for activating sterically hindered and electron-poor aryl halides.
-
Recommendation: Utilize highly active, sterically demanding ligands. For Suzuki-Miyaura coupling, ligands like CataCXium A have shown unique effectiveness for challenging substrates.[1] For Buchwald-Hartwig amination, bulky biarylphosphine ligands are essential.[9] Sterically hindered NHC ligands have also been successfully employed for the Suzuki coupling of nitrobenzenes.[4]
-
Causality: These ligands form highly active, low-coordinate palladium(0) species that are necessary to overcome the high activation barrier for oxidative addition to the sterically encumbered and electron-deficient C-I bond.
-
-
Catalyst Pre-activation and Loading: Inefficient generation of the active Pd(0) catalyst can lead to low conversion.
-
Recommendation: Consider using a palladium pre-catalyst that readily forms the active Pd(0) species. Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes be necessary for particularly challenging substrates.[1]
-
-
Base and Solvent Optimization: The reaction medium can significantly impact the reaction rate.
Visual Troubleshooting Guide
The following workflow provides a systematic approach to troubleshooting common issues in the cross-coupling of this compound.
Caption: Troubleshooting workflow for cross-coupling reactions.
Experimental Protocols: A Starting Point
The following protocols are provided as a starting point and may require further optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) | Common and effective Pd(0) source. |
| Ligand | SPhos (2-6 mol%) | Bulky, electron-rich ligand to promote oxidative addition and reductive elimination. |
| Base | K₃PO₄ (2-3 equivalents) | Weaker, non-nucleophilic base to minimize hydrodehalogenation. |
| Solvent | Toluene or Dioxane (anhydrous, degassed) | Aprotic solvent to prevent side reactions. |
| Temperature | 80-110 °C | Sufficient thermal energy for the catalytic cycle. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the catalyst. |
Procedure:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), K₃PO₄ (2-3 equiv.), and the ligand (2-6 mol%).
-
Evacuate and backfill the vessel with an inert gas (repeat 3x).
-
Add the palladium source (1-3 mol%) and anhydrous, degassed solvent.
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Common Pd(II) pre-catalyst. |
| Ligand | XPhos (4 mol%) | Highly active ligand for C-N bond formation. |
| Base | Cs₂CO₃ (1.5 equivalents) | Effective base for amination of electron-poor aryl halides. |
| Solvent | Toluene (anhydrous, degassed) | Aprotic solvent. |
| Temperature | 100 °C | Typical temperature for Buchwald-Hartwig aminations. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst from oxidation. |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) to an oven-dried reaction vessel.
-
Add Cs₂CO₃ (1.5 equiv.) and this compound (1.0 equiv.).
-
Add the secondary amine (1.2 equiv.) and anhydrous, degassed toluene.
-
Seal the vessel and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up and purification are similar to the Suzuki-Miyaura protocol.
Mechanistic Considerations
Understanding the underlying mechanisms of the desired reaction and potential side reactions is key to effective troubleshooting.
Caption: Desired vs. side reaction pathways.
References
-
Formate-Mediated Aryl Halide Reductive Cross-Coupling Catalyzed by Iodide-Bridged Palladium(I) Dimers: Experi - ChemRxiv. Available at: [Link]
-
Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis - PMC - NIH. Available at: [Link]
-
Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - RSC Publishing. Available at: [Link]
-
Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research. Available at: [Link]
-
Dual role of nitroarenes as electrophiles and arylamine surrogates in Buchwald–Hartwig-type coupling for C–N bond construction - NIH. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Available at: [Link]
-
Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis - PMC - NIH. Available at: [Link]
-
Oxidative Addition of Nitro-Perylenediimide onto Palladium(0): A Theoretical and Experimental Study | Organometallics - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides | Organic Letters - ACS Publications. Available at: [Link]
-
Heck reaction - Wikipedia. Available at: [Link]
-
PIII/PV=O-Catalyzed Intermolecular N–N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines - DSpace@MIT. Available at: [Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H. Available at: [Link]
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. Available at: [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Available at: [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed. Available at: [Link]
-
Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review) - InCatT - Innovative Catalyst Technologies. Available at: [Link]
-
Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive | ChemRxiv. Available at: [Link]
-
Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents - MDPI. Available at: [Link]
-
The Buchwald‐Hartwig Amination of Nitroarenes | Request PDF - ResearchGate. Available at: [Link]
-
Advances in Cross-Coupling Reactions - MDPI. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available at: [Link]
-
Optimization of the Solvent and Base a | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. Available at: [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Nlist. Available at: [Link]
-
Heck Reaction - Organic Chemistry Portal. Available at: [Link]
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]
-
Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air - RSC Blogs. Available at: [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions - Master Organic Chemistry. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Available at: [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available at: [Link]
-
The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles - Organic Chemistry Portal. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Optimization of the reaction conditions for Suzuki coupling reaction. - ResearchGate. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]
-
Palladium-Catalyzed Synthesis of Nitrones Via Redox Cross-Coupling of Nitro Compounds and Alcohols. | Semantic Scholar. Available at: [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. Available at: [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. Available at: [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Prevention of Dehalogenation in 4-Iodo-2-methyl-6-nitroaniline Reactions
Welcome to the technical support guide for handling 4-Iodo-2-methyl-6-nitroaniline. This resource is designed for researchers, chemists, and process development professionals who utilize this versatile building block and encounter the common yet challenging side reaction of dehalogenation (or proto-deiodination). This guide provides in-depth mechanistic insights, direct troubleshooting advice, and optimized protocols to help you maximize yield and purity.
Understanding the Challenge: Why Does Dehalogenation Occur?
This compound is an electron-deficient aryl iodide. The strong electron-withdrawing effect of the nitro group (-NO₂) and the inherent reactivity of the carbon-iodine bond make this substrate highly susceptible to dehalogenation, where the iodine atom is replaced by a hydrogen atom.[1][2] This side reaction is a frequent competitor to the desired cross-coupling pathway in many palladium-catalyzed reactions.[3]
The primary mechanism involves the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[2] These hydride species can arise from several sources, including the solvent (e.g., alcohols), the base, or even trace amounts of water.[2][4] Once formed, the Ar-Pd(II)-I intermediate can undergo reductive elimination with a hydride to yield the unwanted dehalogenated product (2-methyl-6-nitroaniline) instead of proceeding through the desired transmetalation and reductive elimination with the coupling partner.
Several factors exacerbate this issue:
-
High Reactivity of the C-I Bond: The carbon-iodine bond is the weakest among aryl halides, making it prone to side reactions. The general propensity for dehalogenation is I > Br > Cl.[2][5]
-
Electron-Deficient Ring: The nitro group makes the aromatic ring a better leaving group and can stabilize intermediates that lead to dehalogenation.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and ligand can significantly promote the formation of Pd-H species.[1]
Frequently Asked Questions (FAQs)
Q1: How do I confirm that dehalogenation is the primary side reaction? A1: The most reliable methods are LC-MS and GC-MS. You will observe a mass peak corresponding to 2-methyl-6-nitroaniline (M.W. 152.15 g/mol ), the dehalogenated byproduct. On a TLC plate, the byproduct will typically appear as a new, less polar spot compared to the starting material.[1] ¹H NMR of the crude mixture will also show a new aromatic proton signal in the region where the iodine was previously located.
Q2: I'm running a Suzuki-Miyaura coupling. Is this reaction particularly prone to this issue? A2: Yes. Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations are all susceptible to dehalogenation, especially with highly reactive and electron-deficient substrates like this compound.[1][2][6] The conditions used in these reactions (base, solvent, temperature) can readily generate the problematic Pd-H species.[7]
Q3: My reaction starts well but then stalls, and I see mostly the dehalogenated product. What's happening? A3: This often indicates that the rate of dehalogenation is competitive with or faster than the rate of transmetalation (the step where your coupling partner transfers its organic group to the palladium). If the transmetalation step is slow, the Ar-Pd-I intermediate has more time to react with any available hydride source, leading to the byproduct.
Q4: Can the nitro group itself cause problems other than dehalogenation? A4: Yes. While the C-I bond is the most reactive site for oxidative addition, under certain conditions, particularly with highly active catalysts, direct oxidative addition into the Ar-NO₂ bond can occur, though this is less common for aryl iodides.[8][9][10][11] The nitro group can also coordinate to the palladium center, potentially influencing catalyst activity.
Troubleshooting & Optimization Guides
If you are observing significant dehalogenation (>5%), a systematic optimization of your reaction conditions is necessary. Use the following guides, starting with the parameter most likely to have a significant impact.
Guide 1: Base Selection and Stoichiometry
The base is a critical factor and often a primary source of hydrides. Strong alkoxide bases, in particular, can undergo β-hydride elimination to form Pd-H species.
| Base Type | Recommendation | Rationale |
| Strong Alkoxides (e.g., NaOtBu, KOtBu) | Use with caution or avoid. Often too aggressive for this substrate. | Can act as hydride donors and promote dehalogenation.[12] Primarily used in reactions like Buchwald-Hartwig, but milder alternatives should be screened. |
| Inorganic Carbonates (e.g., Cs₂CO₃, K₂CO₃) | Recommended starting point. Use the mildest base that effects the transformation. | Less likely to be a hydride source. Cesium carbonate is often effective due to its solubility and ability to break up palladium aggregates. |
| Inorganic Phosphates (e.g., K₃PO₄) | Excellent choice, especially for Suzuki. | A non-nucleophilic, moderately strong base that is highly effective in Suzuki couplings and less prone to promoting dehalogenation.[2] |
| Organic Amine Bases (e.g., Et₃N, DIPEA) | Use primarily for Sonogashira. | Required for the Sonogashira mechanism but can be a source of side reactions.[13] Ensure it is high purity and dry. |
Troubleshooting Steps:
-
Switch to a Weaker Base: If using NaOtBu, switch to K₃PO₄ or Cs₂CO₃.
-
Optimize Stoichiometry: Use the minimum amount of base required for the reaction (typically 1.5-2.5 equivalents). Excess base can accelerate side reactions.
-
Ensure Anhydrous Conditions: If using an inorganic base, ensure it is freshly dried, as adsorbed water can be a proton source.[4]
Guide 2: Ligand Selection
The ligand controls the steric and electronic environment of the palladium center, directly influencing the relative rates of productive coupling versus dehalogenation. For an electron-deficient substrate, the goal is to use a ligand that promotes fast reductive elimination of the desired product.
Logical Flow for Ligand Choice:
Caption: Decision tree for ligand optimization.
-
Rationale: Bulky, electron-rich biaryl phosphine ligands (like those developed by Buchwald) or N-Heterocyclic Carbenes (NHCs) are often superior to simple phosphines (like PPh₃).[2] They accelerate the rate-limiting reductive elimination step, which outcompetes the dehalogenation pathway.[12]
Guide 3: Solvent and Temperature Control
-
Solvent: Avoid protic solvents like alcohols (methanol, ethanol) if possible, as they can be direct hydride sources.[3] Aprotic solvents such as Dioxane, Toluene, or THF are generally preferred.[2]
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. High temperatures increase the rate of all reactions but may disproportionately favor the dehalogenation side reaction.[1]
-
Actionable Tip: Start your reaction at a lower temperature (e.g., 60-70 °C) and slowly increase it only if the conversion is too slow. Monitor by LC-MS at each stage.
-
Optimized Starting Protocols
These protocols are designed as robust starting points to minimize dehalogenation.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a weaker base and a modern ligand to favor the desired coupling.
-
Reagent Setup: To a dry reaction vial under an inert atmosphere (Argon or Nitrogen), add:
-
This compound (1.0 equiv)
-
Boronic Acid or Ester (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., SPhos or XPhos, 4.5 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv, finely ground and dried)
-
-
Solvent Addition: Add anhydrous, degassed Dioxane or Toluene (to make a 0.1 M solution).
-
Degassing: Bubble argon through the solution for 10-15 minutes or perform three freeze-pump-thaw cycles.[2]
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS every 1-2 hours. Look for the desired product mass and the absence of the dehalogenated mass (152.15 m/z).
Protocol 2: Copper-Free Sonogashira Coupling
The copper co-catalyst in traditional Sonogashira reactions can sometimes promote side reactions. A copper-free variant is often cleaner.[14]
-
Reagent Setup: To a dry reaction vial under an inert atmosphere, add:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Amine Base (e.g., Diisopropylamine or Triethylamine, 2.5 equiv)
-
-
Solvent Addition: Add anhydrous, degassed THF or Dioxane.
-
Reaction: Stir the reaction at room temperature or warm gently to 40-50 °C if necessary.
-
Monitoring: Follow reaction progress by TLC or LC-MS. The reaction is often complete within a few hours at mild temperatures.
Mechanistic Visualization
The following diagram illustrates the key competition in the catalytic cycle. The goal of optimization is to accelerate the green "Productive Pathway" and suppress the red "Dehalogenation Pathway."
Caption: Competing pathways in Pd-catalyzed cross-coupling.
References
- Benchchem. Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- Benchchem. How to avoid dehalogenation side reactions in Suzuki coupling.
- Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(100), 11776-11778.
- Nagaoka, M., et al. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3135-3148.
- Orbach, M., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 37(21), 3922-3932.
- Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Nagaoka, M., et al. (2021). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 143(31), 12278-12288.
- Wikipedia. Buchwald–Hartwig amination.
- Wikipedia. Sonogashira coupling.
- Organic Chemistry Portal. Sonogashira Coupling.
- Nishikata, T., et al. (2013). Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst. Marine drugs, 11(7), 2457-2468.
- Chemistry LibreTexts. 17.2: Palladium catalyzed couplings. (2020).
- Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10307-10312.
- Chemistry LibreTexts. Sonogashira Coupling. (2024).
- YouTube. Sonogashira coupling. (2019).
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reactivity of Aryl Halides for Reductive Dehalogenation in (Sea)water Using Polymer-Supported Terpyridine Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Cross-Coupling of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Strategies for Overcoming Low Yields in Heterocycle Synthesis from 4-Iodo-2-methyl-6-nitroaniline
Welcome to the technical support center for chemists and researchers working with 4-Iodo-2-methyl-6-nitroaniline. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of synthesizing heterocycles from this versatile yet challenging substrate. As your senior application scientist, I will walk you through common pitfalls and evidence-based solutions to optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Yields
Low yields in palladium-catalyzed cross-coupling reactions are a common frustration. The unique electronic and steric properties of this compound, specifically the electron-withdrawing nitro group and the ortho-methyl group, can significantly impact reaction efficiency.[1][2][3] This section provides a systematic approach to diagnosing and resolving these issues.
Question 1: My Suzuki-Miyaura coupling of this compound with a boronic acid is resulting in low yields of the desired biaryl product. What are the primary causes and how can I improve the outcome?
Low yields in this specific Suzuki-Miyaura coupling can often be attributed to a combination of factors related to the substrate's reactivity and the reaction conditions. Here’s a breakdown of potential issues and their solutions:
Potential Causes & Solutions:
-
Inadequate Catalyst Activity: The electron-withdrawing nitro group can deactivate the palladium catalyst, slowing down the oxidative addition step.[1] Additionally, the ortho-methyl group introduces steric hindrance, which can impede the approach of the reactants to the catalytic center.[2][3]
-
Solution: Employ a more electron-rich and sterically bulky phosphine ligand to enhance the catalyst's activity. Ligands like SPhos, XPhos, or Buchwald's biaryl phosphine ligands are excellent choices for challenging substrates.[4][5] Consider using a pre-formed palladium(II) precatalyst which can be more stable and provide a more controlled generation of the active Pd(0) species.[2][6]
-
-
Side Reactions: Homocoupling of the boronic acid and dehalogenation of the starting material are common side reactions that consume reactants and reduce the yield of the desired product.[7]
-
Incorrect Base Selection: The choice and strength of the base are critical for the transmetalation step. An inappropriate base can lead to decomposition of the boronic acid or incomplete reaction.
-
Solvent System: The polarity and aprotic nature of the solvent can influence the solubility of the reagents and the stability of the catalytic species.
-
Solution: A mixture of an organic solvent like dioxane or toluene with water is a common and effective solvent system for Suzuki-Miyaura couplings.[7]
-
Optimized Suzuki-Miyaura Protocol for this compound
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2 mol%) with a suitable ligand (e.g., SPhos, 4 mol%) | A robust catalyst system for challenging substrates.[4] |
| Base | K₃PO₄ (2-3 equivalents) | A strong base that is often effective for difficult couplings.[8] |
| Solvent | Dioxane/Water (e.g., 4:1 mixture) | Good for dissolving both organic and inorganic reagents. |
| Temperature | 80-110 °C | Higher temperatures are often required for sterically hindered substrates.[3] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and side reactions.[7][8] |
Question 2: I am attempting a Sonogashira coupling between this compound and a terminal alkyne, but the reaction is sluggish and gives a complex mixture of products. What should I investigate?
The Sonogashira coupling can be sensitive to various factors, and the presence of the nitro and amino groups on your substrate adds layers of complexity. Here are the key areas to troubleshoot:
Potential Causes & Solutions:
-
Copper(I) Co-catalyst Issues: While the traditional Sonogashira reaction uses a copper(I) co-catalyst, this can sometimes lead to alkyne homocoupling (Glaser coupling).[9]
-
Base and Solvent Choice: The base is crucial for deprotonating the terminal alkyne, and the solvent affects the solubility and reactivity of the species involved.
-
Catalyst Deactivation: The amine functionality in the starting material can potentially coordinate to the palladium center and inhibit catalysis.[7]
-
Solution: The use of bulky phosphine ligands can help prevent unwanted coordination and maintain catalyst activity.[9]
-
Troubleshooting Workflow for Sonogashira Coupling
Caption: A systematic workflow for troubleshooting low yields in Sonogashira couplings.
Question 3: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What are the likely reasons for this?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success is highly dependent on the catalyst system and reaction conditions.[13][14]
Potential Causes & Solutions:
-
Ligand Choice: The efficiency of the Buchwald-Hartwig amination is critically dependent on the choice of phosphine ligand.[15][16]
-
Solution: For electron-deficient aryl halides and sterically hindered substrates, bulky biarylphosphine ligands such as those developed by Buchwald are often necessary.[5]
-
-
Base Compatibility: Strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required. However, these strong bases can sometimes lead to side reactions with sensitive functional groups.[15]
-
Solution: A careful screening of bases is recommended. While NaOtBu is a common starting point, weaker bases like K₂CO₃ or Cs₂CO₃ may be effective with the right ligand and higher temperatures, although reaction rates may be slower.[15]
-
-
Reaction Inhibition: The product aniline can sometimes act as an inhibitor to the catalyst, especially at high concentrations.
-
Solution: Ensure efficient stirring and consider a higher catalyst loading if the reaction stalls.
-
Frequently Asked Questions (FAQs)
Q1: How does the nitro group on this compound affect palladium-catalyzed cross-coupling reactions?
The nitro group is a strong electron-withdrawing group. This has a dual effect on the reactivity of the aryl iodide. On one hand, it can make the oxidative addition of the C-I bond to the palladium(0) center more favorable.[4][17] On the other hand, it can deactivate the aromatic ring, potentially slowing down subsequent steps in the catalytic cycle.[1] The nitro group can also be susceptible to reduction under certain reaction conditions, especially if a reducing agent is present or generated in situ.[18][19][20]
Q2: What is the impact of the ortho-methyl group on the reactivity of this compound?
The methyl group at the ortho position to the iodine atom introduces significant steric hindrance.[2][3] This steric bulk can impede the approach of the palladium catalyst for the oxidative addition step and can also hinder the subsequent steps of the catalytic cycle, such as transmetalation and reductive elimination.[21] Overcoming this steric hindrance often requires the use of bulky ligands on the palladium catalyst and higher reaction temperatures.[3][21]
Q3: Are there any specific safety precautions I should take when working with this compound and its derivatives?
Yes. Nitroaromatic compounds can be energetic and should be handled with care. Avoid excessive heating and mechanical shock. It is also important to be aware of the potential for the formation of explosive intermediates, especially in reactions involving azides or other high-energy functional groups. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Q4: What are the best practices for purifying the products of these cross-coupling reactions?
The purification of nitroaniline derivatives can sometimes be challenging due to their polarity and potential for low solubility.
-
Column Chromatography: This is the most common method for purification. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for obtaining highly pure material.[22] Common solvents for recrystallization of nitroanilines include ethanol, ethyl acetate, or mixtures of these with hexanes.
-
Adsorption on Activated Carbon: In some cases, colored impurities can be removed by treating a solution of the crude product with activated carbon.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
Caption: A step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.
General Protocol for a Copper-Free Sonogashira Cross-Coupling Reaction
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., Et₃N, 2-3 equiv.).[23]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[11]
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF) followed by the terminal alkyne (1.1-1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (this can range from room temperature to 100 °C depending on the substrate reactivity) and monitor its progress by TLC or LC-MS.[24]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with saturated aqueous ammonium chloride and brine.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]
References
- Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines - Benchchem.
- Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis - MDPI.
- [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - NIH.
- Cross-Coupling Reactions of Nitroarenes | Accounts of Chemical Research.
- (PDF) Conversion of the Nitro Group to the Nitroso in Aromatic Compounds: Case of p‐Nitrophenol Using the Catalytic Effect of Palladium - ResearchGate.
- Conditions optimization for the double Sonogashira coupling. - ResearchGate.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H.
- Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds - RSC Publishing.
- A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives - Benchchem.
- Buchwald–Hartwig amination - Wikipedia.
- Optimization of reaction conditions for the Sonogashira reaction a - ResearchGate.
- A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes - Organic Chemistry Portal.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository.
- Programmed Heterocycle Synthesis Using Halomucononitriles as Zincke Nitrile Precursors.
- (PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate.
- High Turnover Pd/C Catalyst for Nitro Group Redductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates | Organic Letters - ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Sonogashira Coupling - Chemistry LibreTexts.
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts.
- Buchwald-Hartwig Amination - Chemistry LibreTexts.
- Suzuki help : r/Chempros - Reddit.
- 2-Iodo-6-methyl-4-nitroaniline CAS 220144-91-2 - Benchchem.
- Buchwald-Hartwig Amination of Nitroarenes - PubMed.
- US5466871A - Process for preparing nitroaniline derivatives - Google Patents.
- Buchwald–Hartwig reaction: an update - Semantic Scholar.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- A Comparative Guide to Nitroaniline Derivatives in Research and Development - Benchchem.
- Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands | Request PDF - ResearchGate.
- Synthesis of Heterocycles via Intramolecular Annulation of Nitrene Intermediates.
- (PDF) 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions - ResearchGate.
- Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline - Benchchem.
- Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles.
- Reductive Oligomerization of Nitroaniline Catalyzed by Fe3O4 Spheres Decorated with Group 11 Metal Nanoparticles | ACS Omega - ACS Publications.
- Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline - ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH.
Sources
- 1. mdpi.com [mdpi.com]
- 2. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
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- 8. quora.com [quora.com]
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- 12. A Convenient, Efficient, and Inexpensive Copper(I) Complex Catalyzed Sonogashira Cross-Coupling of o-Iodoanilines with Terminal Alkynes [organic-chemistry.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
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- 18. researchgate.net [researchgate.net]
- 19. Fiber-glass supported catalysis: real-time, high-resolution visualization of active palladium catalytic centers during the reduction of nitro compounds - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 24. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Iodo-2-methyl-6-nitroaniline Reaction Products by Chromatography
Welcome to the technical support center for the chromatographic purification of 4-Iodo-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you can achieve the desired purity and yield in your experiments.
I. Troubleshooting Guide: Column Chromatography
This section addresses specific problems you may encounter during the column chromatography of this compound and provides step-by-step solutions.
Issue 1: Poor Separation of the Target Compound from Impurities
Question: My TLC analysis of the column fractions shows that my target compound is co-eluting with one or more impurities. How can I improve the separation?
Answer: Poor separation is a common issue that can often be resolved by systematically optimizing your chromatographic conditions. The key is to enhance the differential partitioning of your target compound and the impurities between the stationary and mobile phases.
Troubleshooting Steps:
-
Re-evaluate Your Mobile Phase: The polarity of your eluent is the most critical factor in achieving good separation on a silica gel column.
-
If your compound and impurities are eluting too quickly (high Rf values on TLC): Your mobile phase is too polar. Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane or petroleum ether). Small, incremental changes can have a significant impact.
-
If your compound is retained too strongly on the column (low Rf value): Your mobile phase is not polar enough. Gradually increase the concentration of the polar solvent.
-
Consider a Different Solvent System: If adjusting the ratio of your current solvent system is ineffective, consider trying different solvent combinations. For instance, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.
-
-
Optimize the Stationary Phase: While silica gel is the standard choice for nitroanilines, its properties can be modified.
-
Deactivate the Silica Gel: Nitroanilines can sometimes interact strongly with the acidic silanol groups on the silica surface, leading to tailing and poor separation. You can deactivate the silica by adding a small amount of triethylamine (0.1-1%) to your mobile phase. This will compete for the acidic sites and improve the peak shape of your basic aniline compound.
-
-
Employ Gradient Elution: If your reaction mixture contains impurities with a wide range of polarities, a single isocratic mobile phase may not be sufficient. A gradient elution, where the polarity of the mobile phase is gradually increased during the run, can effectively separate both non-polar and polar impurities from your target compound.
-
Check Sample Loading: Overloading the column is a frequent cause of poor separation.
-
Ensure your crude sample is concentrated to a minimal volume before loading.
-
The amount of crude material should typically be 1-5% of the mass of the silica gel in the column.
-
II. Frequently Asked Questions (FAQs)
This section covers a broader range of questions related to the purification of this compound.
Q1: What are the most likely impurities in my crude this compound reaction mixture?
A1: The impurities will largely depend on your synthetic route. Common possibilities include:
-
Unreacted Starting Materials: Such as 2-methyl-6-nitroaniline or the iodinating agent.
-
Isomeric Byproducts: Depending on the directing effects of the substituents, other isomers of iodo-methyl-nitroaniline may be formed.[1]
-
Di-iodinated Products: If the reaction conditions are too harsh, a second iodine atom may be added to the ring.
-
Degradation Products: Nitroanilines can be sensitive to light and strong acids or bases.
Q2: My compound appears as a streak rather than a spot on the TLC plate. What should I do?
A2: Streaking on a TLC plate is a strong indicator of an issue that will also affect your column chromatography. Here's how to address it:
-
Sample Overload: This is the most common cause. Prepare a more dilute solution of your sample for spotting on the TLC plate.
-
Compound Instability: Your compound may be degrading on the silica gel. You can test this by running a 2D TLC. Spot your compound, run the TLC in one direction, then rotate the plate 90 degrees and run it again in a different solvent system. If you see spots that are not on the diagonal, your compound is not stable on silica.
-
Highly Polar Compound: If your compound is very polar, it may streak. Try using a more polar mobile phase or a different stationary phase like alumina.
Q3: I can't see my compound on the TLC plate under UV light. How can I visualize it?
A3: While many aromatic compounds are UV-active, it's possible your compound's absorbance is weak. Here are alternative visualization techniques:
-
Iodine Chamber: Place the TLC plate in a sealed chamber with a few crystals of iodine. The iodine vapor will stain organic compounds, making them appear as brown spots.
-
Staining: Certain chemical stains can react with your compound to produce a colored spot. For anilines, a p-anisaldehyde stain followed by gentle heating can be effective.
Q4: My purified this compound is a yellow-orange solid. Is this expected?
A4: Yes, nitroaniline derivatives are often colored compounds, typically appearing as yellow, orange, or red solids due to the extended conjugation of the nitro and amino groups with the aromatic ring.
Q5: What is a good starting solvent system for the TLC analysis of this compound?
A5: A good starting point for developing a TLC solvent system for substituted nitroanilines is a mixture of a non-polar and a polar solvent.[2] A common choice is a mixture of hexane and ethyl acetate. You can start with a ratio of 4:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value of your target compound. An ideal Rf value for column chromatography is typically between 0.2 and 0.4.
III. Experimental Protocol: A Starting Point for Purification
The following is a general protocol for the purification of this compound by flash column chromatography. This should be considered a starting point and may require optimization based on your specific reaction mixture.
Step 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
-
Prepare a stock solution of your crude reaction mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
On a silica gel TLC plate, spot your crude mixture, along with any available standards of starting materials.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio).
-
Visualize the plate under UV light and/or with a suitable stain.
-
Adjust the solvent ratio until the desired compound has an Rf value between 0.2 and 0.4, and there is clear separation from major impurities.
Step 2: Column Preparation
-
Select a glass column of appropriate size for the amount of crude material you need to purify.
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the non-polar component of your optimized mobile phase (e.g., hexane).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Once the silica has settled, add a layer of sand on top to protect the surface.
-
Drain the excess solvent until the solvent level is just at the top of the sand. Crucially, do not let the column run dry from this point onwards.
Step 3: Sample Loading and Elution
-
Dissolve your crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Carefully pipette the concentrated sample solution onto the top of the silica gel bed.
-
Allow the sample to absorb completely into the silica gel.
-
Gently add your optimized mobile phase to the column.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.
Step 4: Product Isolation
-
Combine the fractions that contain your pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
The resulting solid is your purified this compound.
-
Determine the yield and confirm the purity using analytical techniques such as NMR, mass spectrometry, and melting point.
| Parameter | Recommended Starting Condition |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Hexane:Ethyl Acetate (start with 4:1, adjust based on TLC) |
| Target Rf Value | 0.2 - 0.4 |
| Sample Loading | 1-5% of silica gel mass |
| Visualization | UV light (254 nm), Iodine, or p-anisaldehyde stain |
IV. Visual Workflow and Troubleshooting Logic
Chromatography Workflow
Caption: A typical workflow for the purification of this compound by column chromatography.
Troubleshooting Logic for Poor Separation
Caption: A decision tree for troubleshooting poor separation in column chromatography.
V. References
Sources
Technical Support Center: Recrystallization of 4-Iodo-2-methyl-6-nitroaniline Derivatives
Welcome to the technical support center for the recrystallization of 4-Iodo-2-methyl-6-nitroaniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important class of compounds.
I. Introduction to Recrystallization of Substituted Nitroanilines
Recrystallization is a fundamental technique for the purification of solid organic compounds.[1][2][3] The principle lies in the differential solubility of the desired compound and its impurities in a suitable solvent at varying temperatures. For this compound derivatives, which are often key intermediates in pharmaceutical synthesis, achieving high purity is critical.[4] The strategic placement of iodo, methyl, and nitro groups on the aniline ring presents unique challenges and considerations for successful recrystallization.
This guide provides a structured approach to troubleshooting common issues, from solvent selection to inducing crystallization, ensuring you can optimize your purification process for the highest yield and purity.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the recrystallization of this compound derivatives.
Q1: What are the best starting solvents for recrystallizing this compound derivatives?
A1: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1][5] For substituted nitroanilines, moderately polar organic solvents are often a good starting point.
-
Ethanol and Acetic Acid: These are excellent candidates for many nitroaniline derivatives, often yielding well-defined crystals.[3]
-
Toluene and Hexanes: For less polar derivatives, these solvents or their mixtures can be effective.[6]
-
Mixed Solvent Systems: A mixture of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is less soluble) can be used to fine-tune the solubility. Common examples include ethanol/water or ethyl acetate/hexanes.[7][8]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or separates from the solution as a liquid upon cooling.[5][7][8] This is often because the melting point of the compound is lower than the boiling point of the solvent.[5][7]
To resolve this:
-
Re-heat the solution to dissolve the oil.
-
Add a small amount of additional solvent to lower the saturation point.
-
Allow the solution to cool much more slowly. This can be achieved by leaving the flask on a warm hotplate that is turned off, or by insulating the flask.[7]
-
Consider a lower-boiling point solvent.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What are the next steps?
A3: This is a common issue, often caused by using too much solvent.[1][7][9] Here are several techniques to induce crystallization:
-
Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can provide nucleation sites for crystal growth.[10]
-
Add a seed crystal. If you have a small amount of the pure compound, adding a tiny crystal to the supersaturated solution can initiate crystallization.[5][11]
-
Reduce the solvent volume. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.[5][7]
-
Cool the solution in an ice bath. This should be done after attempting the above methods, as rapid cooling can sometimes lead to the formation of smaller, less pure crystals.[5][9]
Q4: The recrystallized product is still colored. How can I remove colored impurities?
A4: Colored impurities can often be removed by using activated charcoal (Norit).[5]
Procedure:
-
Dissolve the crude solid in the hot recrystallization solvent.
-
Cool the solution slightly and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.
-
Allow the filtrate to cool and crystallize as usual.
Caution: Using too much charcoal can lead to a loss of your desired product.[8]
III. Troubleshooting Guide
This section provides a more detailed, scenario-based approach to troubleshooting specific problems you may encounter during the recrystallization of this compound derivatives.
Scenario 1: Low Recovery of Recrystallized Product
| Potential Cause | Explanation | Recommended Solution |
| Excess Solvent | The most common reason for low yield is using too much solvent, which keeps a significant portion of the product dissolved even at low temperatures.[1][7][9] | Evaporate some of the solvent by gently heating the solution and then allow it to cool again.[7] |
| Premature Crystallization | Crystals forming in the funnel during hot filtration can lead to significant loss of product.[9] | Use a stemless funnel, pre-heat the funnel and filter paper with hot solvent, and use a slight excess of solvent to prevent premature crystallization during this step.[12] |
| Washing with Room Temperature Solvent | Washing the collected crystals with solvent that is not ice-cold can redissolve some of the product. | Always use a minimal amount of ice-cold solvent to wash the crystals on the filter paper.[1] |
Scenario 2: Crystals Form Too Quickly
| Potential Cause | Explanation | Recommended Solution |
| Rapid Cooling ("Shock Cooling") | Placing the hot flask directly into an ice bath or on a very cold surface can cause the compound to precipitate out of solution as an amorphous solid, trapping impurities.[9] | Allow the solution to cool slowly to room temperature on a benchtop, insulated by a few paper towels or a cork ring, before moving it to an ice bath.[8] |
| Insufficient Solvent | While using minimal solvent is key for good recovery, using too little can cause the product to crash out of solution too quickly at a higher temperature. | Add a small amount of additional hot solvent to the dissolved compound, then allow it to cool slowly.[8] |
Scenario 3: Product Purity is Not Improved
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent Choice | The impurities may have similar solubility profiles to the desired compound in the chosen solvent. | Perform small-scale solubility tests with a variety of solvents to find one that dissolves the impurities well at room temperature or not at all at high temperatures.[5] |
| Co-crystallization | The impurity may crystallize along with the product. | A second recrystallization may be necessary. If the problem persists, consider an alternative purification method such as column chromatography.[13] |
IV. Experimental Protocols & Workflows
Protocol 1: Standard Recrystallization of a this compound Derivative
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate while stirring. Add small portions of hot solvent until the solid just dissolves.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes.
-
(Optional) Hot Filtration: If there are insoluble impurities or charcoal was used, filter the hot solution through a pre-heated funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[5][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Allow the crystals to air dry on the filter paper or in a desiccator.
Workflow Visualization
The following diagram illustrates the decision-making process for troubleshooting common recrystallization issues.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Recrystallization [wiredchemist.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. personal.tcu.edu [personal.tcu.edu]
- 13. prezi.com [prezi.com]
influence of the nitro group on the reactivity of 4-Iodo-2-methyl-6-nitroaniline
Welcome to the technical support center for 4-Iodo-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the use of this versatile chemical intermediate. Our goal is to empower you to anticipate and overcome experimental challenges by understanding the nuanced reactivity of this molecule.
Understanding the Reactivity of this compound
The reactivity of this compound is governed by the interplay of its four substituents: the electron-donating amino (-NH₂) and methyl (-CH₃) groups, and the electron-withdrawing nitro (-NO₂) and iodo (-I) groups. The strong electron-withdrawing nature of the nitro group significantly influences the molecule's behavior in various chemical transformations.[1]
Electronic and Steric Effects at a Glance:
| Substituent | Position | Electronic Effect | Steric Effect | Impact on Reactivity |
| Amino (-NH₂) ** | C1 | Strong activator (ortho, para-directing) | Moderate | Enhances nucleophilicity of the ring for electrophilic substitution. Can act as a nucleophile itself. |
| Iodo (-I) | C4 | Weak deactivator (ortho, para-directing) | Moderate | Excellent leaving group for cross-coupling reactions. |
| Methyl (-CH₃) | C2 | Weak activator (ortho, para-directing) | Moderate | Contributes to steric hindrance around the amino group. |
| Nitro (-NO₂) ** | C6 | Strong deactivator (meta-directing) | Moderate | Reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. |
Troubleshooting Guides
Scenario 1: Challenges in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. However, the electronic and steric profile of this compound can present specific challenges.
Question: My Suzuki-Miyaura reaction with this compound is sluggish or failing. What are the likely causes and how can I troubleshoot it?
Answer:
Several factors can contribute to poor performance in Suzuki-Miyaura couplings with this substrate. Here’s a breakdown of potential issues and solutions:
-
Issue 1: Inefficient Oxidative Addition. The electron-withdrawing nitro group can deactivate the aryl iodide, making the initial oxidative addition of the palladium(0) catalyst to the C-I bond the rate-limiting step.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands that promote oxidative addition. Ligands like SPhos, XPhos, or RuPhos are excellent starting points.
-
Catalyst Pre-activation: Ensure your Pd(0) catalyst is active. If using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ. The presence of phosphine ligands and a base typically facilitates this.
-
Temperature: Increasing the reaction temperature can often overcome the activation barrier for oxidative addition.
-
-
-
Issue 2: Protodeboronation of the Boronic Acid. This side reaction, where the boronic acid reacts with residual water or protic solvents to form an arene, is a common cause of low yields.
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under an inert atmosphere (Argon or Nitrogen).
-
Base Selection: While a base is necessary for the transmetalation step, strong bases can promote protodeboronation. Consider using milder bases like K₂CO₃ or Cs₂CO₃.
-
Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.
-
-
-
Issue 3: Catalyst Deactivation. The nitro group can potentially interact with and deactivate the palladium catalyst.
-
Solution:
-
Ligand Choice: Bulky ligands can shield the metal center and prevent deactivation.
-
Higher Catalyst Loading: If deactivation is suspected, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.
-
-
Scenario 2: Difficulties in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for forming C-N bonds. The steric hindrance around the iodine atom in this compound can pose a challenge.
Question: I am struggling to achieve good yields in the Buchwald-Hartwig amination of this compound with a primary or secondary amine. What should I try?
Answer:
The primary challenge here is the steric congestion around the reaction center.
-
Issue 1: Steric Hindrance. The methyl group ortho to the iodine atom can sterically hinder the approach of both the palladium catalyst and the amine nucleophile.
-
Solution:
-
Ligand Selection: This is the most critical parameter. Use sterically demanding and electron-rich biarylphosphine ligands. For primary amines, BrettPhos is an excellent choice. For secondary amines, RuPhos or XPhos are often effective.[2] These ligands create a more open coordination sphere around the palladium, facilitating the coupling of hindered substrates.
-
Reaction Temperature: Higher temperatures are often required to overcome the steric barrier.
-
-
-
Issue 2: Incompatible Base. Strong bases like NaOtBu can be incompatible with certain functional groups.
-
Solution:
-
Base Screening: If your substrate or coupling partner has base-sensitive functional groups, consider weaker bases like K₃PO₄ or Cs₂CO₃. Be aware that this may require longer reaction times or higher temperatures.
-
-
-
Issue 3: Catalyst Inhibition. As with the Suzuki reaction, the nitro group can potentially inhibit the catalyst.
-
Solution:
-
Robust Ligands: The use of bulky biarylphosphine ligands is again beneficial in preventing catalyst deactivation.
-
Precatalysts: Using well-defined palladium precatalysts can lead to more consistent results by ensuring efficient generation of the active catalytic species.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical and spectroscopic properties of this compound?
-
Molecular Formula: C₇H₇IN₂O₂[1]
-
Molecular Weight: 278.05 g/mol [1]
-
CAS Number: 220144-91-2[1]
-
Appearance: Typically a yellow or orange solid.
-
Solubility: Generally soluble in polar organic solvents like DMSO and DMF, and moderately soluble in acetone, ethyl acetate, and dichloromethane.
-
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): Expect signals for the two aromatic protons, the amino protons (which may be broad), and the methyl protons. The chemical shifts will be influenced by the electronic effects of the substituents.
-
¹³C NMR (DMSO-d₆, 100 MHz): Expect six distinct signals for the aromatic carbons and one for the methyl carbon. The carbon bearing the iodine will be at a relatively high field, while the carbons attached to the nitro and amino groups will be at a lower field.
-
IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1520 and 1340 cm⁻¹), and C-N and C-I stretching vibrations.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) should be observed at m/z 278, with characteristic isotopic patterns for iodine. Fragmentation may involve the loss of the nitro group and other substituents.
-
Q2: How does the nitro group affect the basicity of the aniline?
The strong electron-withdrawing nature of the nitro group significantly decreases the basicity of the amino group.[3] The lone pair of electrons on the nitrogen is less available for protonation due to delocalization into the electron-deficient aromatic ring.
Q3: Can I perform electrophilic aromatic substitution on this compound?
Electrophilic aromatic substitution is generally difficult on this substrate. The amino and methyl groups are activators, but the potent deactivating effect of the nitro group makes the ring electron-poor and thus less reactive towards electrophiles.[4] If a reaction were to occur, the directing effects of the substituents would lead to a complex mixture of products.
Q4: What are the recommended storage conditions for this compound?
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1]
Q5: Are there any specific safety precautions I should take when working with this compound?
Yes. This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information.
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point and may require optimization for specific substrates.
Caption: Workflow for a typical Suzuki-Miyaura coupling.
Representative Buchwald-Hartwig Amination Protocol
This protocol is a general guideline and should be optimized for each specific amine coupling partner.
Caption: Workflow for a typical Buchwald-Hartwig amination.
Mechanistic Insights
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. BYJU'S. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
Sources
Technical Support Center: Reaction Monitoring of 4-Iodo-2-methyl-6-nitroaniline Transformations by TLC and HPLC
Welcome to the technical support center for monitoring the chemical transformations of 4-Iodo-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions for Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) applications. Our focus is on delivering practical, field-tested insights to ensure the accuracy and reliability of your reaction monitoring.
Introduction to Monitoring this compound Transformations
This compound is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules.[1] Its structure, featuring iodo, methyl, nitro, and amino groups, allows for a variety of chemical modifications, such as cross-coupling reactions at the iodine site or reduction of the nitro group.[1] Accurate monitoring of these transformations is crucial to determine reaction completion, identify byproducts, and optimize reaction conditions. TLC and HPLC are the most common techniques for this purpose, offering rapid, qualitative assessment and quantitative analysis, respectively.[2][3][4]
Section 1: Thin-Layer Chromatography (TLC) Troubleshooting
TLC is an indispensable tool for rapid, real-time reaction monitoring.[2] Its simplicity allows for quick checks on the consumption of starting material and the formation of products.[3][4] However, various issues can arise that may complicate the interpretation of results.
Frequently Asked Questions (TLC)
Q1: My spots are streaking or appearing as elongated smears on the TLC plate. What is the cause and how can I fix it?
A1: Streaking is a common issue in TLC and can be attributed to several factors:[5][6][7]
-
Sample Overload: Applying too much sample to the plate is a frequent cause of streaking.[6][7] The stationary phase becomes saturated, leading to a continuous "streak" rather than a distinct spot.
-
Solution: Dilute your reaction mixture sample before spotting it on the TLC plate.[6]
-
-
Compound Acidity/Basicity: this compound and its potential products may have acidic or basic properties that can interact with the slightly acidic silica gel, causing streaking.[8]
-
Inappropriate Solvent System: If the mobile phase is too polar, it may not effectively move the compound, leading to streaking.
-
Solution: Optimize your solvent system. Start with a less polar eluent and gradually increase the polarity.[9]
-
Q2: My starting material and product have very similar Rf values, making it difficult to distinguish them. What can I do?
A2: Poor separation between spots with close Rf values is a common challenge.[10] Here are several strategies to improve resolution:
-
Optimize the Solvent System: The most critical factor is the choice of eluent.[11][12] Experiment with different solvent mixtures. For aromatic amines and nitro compounds, mixtures of hexanes and ethyl acetate are a good starting point.[3][13] You can also try adding a small amount of a third solvent with a different polarity to fine-tune the separation.
-
Use a Co-spot: A co-spot, where the reaction mixture is spotted directly on top of the starting material spot, is an essential technique.[14] If the spots separate into two distinct spots or an elongated "snowman" shape, it indicates the presence of both compounds.[10][14]
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different type of TLC plate, such as alumina or a reverse-phase plate.[10]
Q3: My spots are not visible under UV light. How can I visualize them?
A3: While many aromatic compounds are UV-active, some may not be, or their concentration might be too low for detection.[6]
-
Staining: Use a chemical stain to visualize the spots. For amines and nitro compounds, stains like permanganate (KMnO4) or anisaldehyde can be effective.[6] Iodine chambers are also a good general-purpose visualization method.[6]
-
Increase Sample Concentration: If you suspect the concentration is too low, try spotting the sample multiple times in the same location, allowing the solvent to dry between applications.[6][7]
Q4: The solvent front is running unevenly. How does this affect my results and how can I prevent it?
A4: An uneven solvent front will lead to inaccurate Rf values and poor separation.[5][7]
-
Causes: This can be due to an unevenly cut TLC plate, the plate touching the sides of the developing chamber, or the silica gel being chipped at the bottom of the plate.[5][7][8]
-
Solutions:
Workflow for TLC-Based Reaction Monitoring
Caption: General workflow for monitoring a chemical reaction using TLC.
Section 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC provides quantitative data on the progress of a reaction, offering higher resolution and sensitivity than TLC. However, HPLC systems are more complex, and various issues can affect the quality of the chromatogram.
Frequently Asked Questions (HPLC)
Q1: I am observing peak tailing for my this compound peak. What could be the cause?
A1: Peak tailing is a common issue in HPLC and can significantly affect integration and quantification.[15][16][17]
-
Secondary Interactions: The basic amino group on your analyte can interact with residual acidic silanol groups on the silica-based column packing material.[15][17]
-
Column Overload: Injecting too much sample can lead to peak tailing.[15]
-
Solution: Dilute your sample and inject a smaller volume.[15]
-
-
Column Void or Contamination: A void at the head of the column or a blocked frit can disrupt the flow path, causing tailing.[15]
-
Solution: Reverse-flush the column to remove contaminants. If a void is suspected, the column may need to be replaced.[15]
-
Q2: My peaks are splitting or showing shoulders. How can I resolve this?
A2: Peak splitting can be caused by several factors, from the sample solvent to the column itself.[16][19]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[20][21]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.[21]
-
-
Co-eluting Impurities: A shoulder on a peak may indicate the presence of a closely eluting impurity.
-
Solution: Optimize the mobile phase composition or gradient to improve separation.[19]
-
-
Column Issues: A partially blocked frit or a void in the column packing can create multiple paths for the analyte, leading to split peaks.[15][19]
-
Solution: First, try cleaning the column. If the problem persists, the column may need to be replaced.[19]
-
Q3: I'm seeing ghost peaks in my chromatogram. Where are they coming from?
A3: Ghost peaks are extraneous peaks that can appear in a chromatogram and are often a result of carryover or contamination.[15][20]
-
Carryover from Previous Injections: A highly retained compound from a previous injection may elute in a subsequent run.
-
Solution: Implement a column wash with a strong solvent at the end of each run or sequence.
-
-
Contaminated Mobile Phase or System: Impurities in the solvents or buffer can accumulate on the column and elute as ghost peaks.[20]
-
Solution: Use high-purity HPLC-grade solvents and prepare fresh mobile phases daily.[20]
-
Q4: My retention times are shifting between runs. What is causing this instability?
A4: Unstable retention times can compromise the reliability of your data.[20][21]
-
Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of the mobile phase can lead to shifting retention times.[21]
-
Solution: Prepare mobile phases carefully and consistently. If using a buffer, ensure it is within its effective pH range and is stable.[20]
-
-
Temperature Fluctuations: Changes in column temperature can affect retention times.[20][21]
-
Solution: Use a column oven to maintain a constant temperature.[21]
-
-
Pump Issues: An improperly functioning pump can deliver an inconsistent flow rate, leading to variable retention times.[20]
-
Solution: Check for leaks and ensure the pump is properly primed and maintained.
-
Troubleshooting Logic for HPLC Peak Shape Issues
Caption: A decision tree for troubleshooting common HPLC peak shape problems.
Section 3: General FAQs on Analyte Stability and Method Development
Q1: Is this compound stable on silica gel?
A1: The stability of your compound on silica is a critical consideration. The slightly acidic nature of silica gel can potentially cause degradation of acid-sensitive compounds.[8][10] The electron-withdrawing nature of the nitro group can make the aromatic ring susceptible to certain reactions.[22]
-
How to Test for Stability: A 2D TLC experiment can be performed. Spot the compound in one corner of a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear on the diagonal. If it degrades, new spots will appear off the diagonal.[10]
-
What to Do If It's Unstable: If your compound is unstable on silica, consider using a different stationary phase like alumina or a reverse-phase plate for TLC.[10] For HPLC, a different column chemistry may be required.
Q2: What are good starting conditions for developing a TLC or HPLC method for this compound?
A2: Method development is an iterative process of optimization.[11][23]
-
TLC:
-
Stationary Phase: Standard silica gel plates are a good starting point.[12]
-
Mobile Phase: Begin with a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate.[3][13] A common starting ratio is 4:1 or 3:1 hexanes:ethyl acetate. Adjust the ratio to achieve an Rf value for your starting material of around 0.2-0.4.[9][14]
-
-
HPLC (Reverse-Phase):
-
Column: A C18 column is a versatile and common choice for a wide range of organic molecules.
-
Mobile Phase: A gradient of water (often with 0.1% formic or acetic acid) and acetonitrile or methanol is a standard starting point for reverse-phase HPLC.[18][24][25] A typical gradient might run from 10% organic to 95% organic over 20-30 minutes.
-
Data Summary Table for Method Development
| Parameter | TLC | HPLC (Reverse-Phase) |
| Stationary Phase | Silica Gel 60 F254 | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase (Starting) | Hexanes:Ethyl Acetate (4:1) | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Detection | UV (254 nm), Staining | UV (e.g., 254 nm or other λmax) |
| Goal | Rf of starting material ~0.2-0.4 | Good resolution between starting material, intermediates, and products. |
Conclusion
Effective reaction monitoring is foundational to successful synthetic chemistry. By understanding the principles behind TLC and HPLC and anticipating common challenges, researchers can efficiently troubleshoot issues and obtain reliable data. This guide provides a framework for addressing problems encountered during the analysis of this compound transformations, ultimately leading to more robust and reproducible scientific outcomes.
References
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University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Online] Available at: [Link]
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Phenomenex. TROUBLESHOOTING GUIDE. [Online] Available at: [Link]
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Chemistry LibreTexts. Thin Layer Chromatography. (2022-08-23). [Online] Available at: [Link]
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PubMed. [Optimization of the solvent system in thin-layer chromatography (TLC)]. [Online] Available at: [Link]
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Quora. How often is thin layer chromatography conducted in the monitoring of a reaction?. (2016-12-03). [Online] Available at: [Link]
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ResearchGate. MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC). [Online] Available at: [Link]
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alwsci. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025-09-02). [Online] Available at: [Link]
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University of Rochester, Department of Chemistry. Troubleshooting Thin-Layer Chromatography. [Online] Available at: [Link]
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Washington State University. Monitoring Reactions by TLC. [Online] Available at: [Link]
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Chromatography Today. What are the Common Peak Problems in HPLC. (2023-04-11). [Online] Available at: [Link]
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University of York, Department of Chemistry. Determining a solvent system. [Online] Available at: [Link]
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Bitesize Bio. Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03). [Online] Available at: [Link]
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Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. [Online] Available at: [Link]
-
Phenomenex. Troubleshooting Guide. [Online] Available at: [Link]
-
Mr Murray-Green Chemistry Tutorials. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017-05-16). [Online] Available at: [Link]
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Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. (2025-10-28). [Online] Available at: [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. (2023-11-03). [Online] Available at: [Link]
-
Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Online] Available at: [Link]
-
Restek. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021-11-29). [Online] Available at: [Link]
-
OperaChem. TLC TROUBLESHOOTING- The most common problems with TLCs. (2024-08-09). [Online] Available at: [Link]
-
SIELC Technologies. Separation of 4-Nitroaniline on Newcrom R1 HPLC column. [Online] Available at: [Link]
-
Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Online] Available at: [Link]
-
ResearchGate. 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. (2017-04-24). [Online] Available at: [Link]
-
Chemsrc. 4-Iodo-2-methyl-3-nitroaniline | CAS#:860573-47-3. (2025-09-07). [Online] Available at: [Link]
-
RSC Publishing. A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. [Online] Available at: [Link]
-
National Institutes of Health. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. (2025-11-23). [Online] Available at: [Link]
-
National Institutes of Health. Nitroaromatic Compounds, from Synthesis to Biodegradation. [Online] Available at: [Link]
-
International Journal of Pharmaceutical Sciences and Research. A NOVEL RP-HPLC METHOD FOR THE DETERMINATION OF BHARANGIN IN GHANTU BHARANGI CRUDE EXTRACTS. [Online] Available at: [Link]
-
Estonian Academy Publishers. Degradation of nitroaromatics with the Fenton reagent. (2023-03-03). [Online] Available at: [Link]
-
PubMed. Biodegradation of nitroaromatic compounds. [Online] Available at: [Link]
-
PubMed. Degradation of nitroaromatic compounds by microorganisms. [Online] Available at: [Link]
-
Wikipedia. 4-Nitroaniline. [Online] Available at: [Link]
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Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving 4-Iodo-2-methyl-6-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-Iodo-2-methyl-6-nitroaniline (CAS No: 220144-91-2). This guide is designed for researchers, chemists, and process development professionals who are transitioning reactions involving this versatile synthetic intermediate from the bench to pilot or manufacturing scale.[1] As a substituted nitroaniline, this compound presents a unique set of challenges that require careful consideration to ensure a safe, efficient, and reproducible process. This document provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field experience.
Safety First: Handling this compound and Precursors at Scale
Before initiating any scale-up activities, a thorough review of the Safety Data Sheets (SDS) for all reagents is mandatory. Nitroanilines, as a class, are hazardous compounds.
-
Toxicity: this compound and its precursors are toxic if swallowed, in contact with skin, or if inhaled.[2][3] They may cause damage to organs, particularly the blood and hematopoietic system, through prolonged or repeated exposure.[2][4]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles with face shields, and protective clothing.[4][5] Respiratory protection (e.g., a NIOSH/MSHA approved respirator) is essential when handling powders or if dust/aerosol generation is possible.[4]
-
Engineering Controls: Work should be conducted in a well-ventilated area, such as a chemical fume hood or a dedicated, contained reactor system.[2][6]
-
Handling Procedures: Avoid creating dust.[5] Do not eat, drink, or smoke in the work area.[2] Wash hands and any exposed skin thoroughly after handling.[4] Store materials in tightly closed containers in a dry, locked-up, and well-ventilated location.[2][3]
-
Thermal Hazards: Nitration reactions, a common step in the synthesis, are highly exothermic. The risk of a thermal runaway increases significantly at scale due to the decreased surface-area-to-volume ratio. Implement strict temperature controls and have a documented quenching plan in case of an emergency.
Frequently Asked Questions (FAQs) on Scale-Up Strategy
This section addresses high-level strategic questions that arise during the process development phase.
Q1: What are the primary synthetic routes for this compound, and how does the choice impact scale-up?
A1: There are two predominant synthetic strategies, and the choice depends on raw material availability, cost, and control over regioselectivity.[1]
-
Route A: Nitration of an Iodinated Precursor (e.g., 2-Iodo-6-methylaniline).
-
Mechanism: This involves the electrophilic nitration of the iodinated aniline using mixed acids (HNO₃/H₂SO₄).[1]
-
Scale-Up Advantages: Can offer high regioselectivity if the starting material is readily available.
-
Scale-Up Challenges: Nitration is highly exothermic and requires meticulous temperature control (e.g., 0–10 °C) to prevent runaway reactions and the formation of undesired byproducts.[1] The strongly acidic conditions are corrosive and require appropriate reactor materials.
-
-
Route B: Iodination of a Nitroaniline Precursor (e.g., 2-methyl-6-nitroaniline).
-
Mechanism: This involves electrophilic iodination using reagents like N-Iodosuccinimide (NIS) or iodine with an oxidizing agent.[1]
-
Scale-Up Advantages: Can be performed under milder conditions compared to mixed-acid nitration, potentially improving the safety profile.
-
Scale-Up Challenges: The cost of iodinating reagents like NIS can be prohibitive at a large scale. Controlling the regioselectivity can be difficult due to the directing effects of the amino, methyl, and nitro groups.[1] Often, a protection-deprotection sequence for the amino group is necessary to achieve the desired isomer, adding steps and cost to the overall process.[1]
-
Q2: Why is protecting the amino group often necessary, and what are the implications for scale-up?
A2: The amino group (-NH₂) is a strong ortho-, para-director. However, in the highly acidic conditions required for nitration, it is protonated to the anilinium ion (-NH₃⁺), which is a meta-director.[7] This conflict can lead to a mixture of isomers, complicating purification.[7][8]
-
The Strategy: Protecting the amino group, typically as an acetanilide (-NHCOCH₃), moderates its activating effect while maintaining its ortho-, para-directing nature.[1][7] This significantly improves the regioselectivity of the subsequent nitration or iodination step.
-
Scale-Up Implications: While effective, this adds two steps to the process: protection (acetylation) and deprotection (hydrolysis).[9] Each additional step increases processing time, solvent usage, and potential for yield loss, which must be factored into the overall process economy.
Q3: What are the most critical process parameters (CPPs) to monitor when scaling up these reactions?
A3: The following CPPs are vital for ensuring safety, reproducibility, and product quality:
| Critical Process Parameter | Rationale for Control at Scale | Typical Monitoring Method |
| Temperature | Controls reaction rate, selectivity, and prevents thermal runaway, especially during nitration.[10] | Jacketed reactor with a calibrated internal temperature probe. |
| Reagent Addition Rate | Prevents accumulation of unreacted reagents, which can lead to a sudden and dangerous exotherm. | Controlled addition via a calibrated pump (semi-batch process). |
| Agitation/Mixing | Ensures thermal and mass transfer, preventing localized "hot spots" and concentration gradients. | Monitored motor RPM and torque; visual confirmation of vortex. |
| Reaction Concentration | Affects reaction kinetics, viscosity, and heat transfer. Overly concentrated reactions can be difficult to control. | Pre-defined process recipe; solvent volume measurement. |
| Quenching/Work-up pH | Critical for neutralizing corrosive acids and precipitating the final product or intermediate. | In-process pH probe or frequent sampling. |
Troubleshooting Guide: From Bench to Plant
This guide provides solutions to specific problems commonly encountered during the scale-up of reactions involving this compound.
Issue 1: My reaction yield dropped significantly after moving from a 1L flask to a 50L reactor.
-
Probable Cause A: Inefficient Heat Transfer. The surface-area-to-volume ratio decreases dramatically at scale, making it harder to maintain the optimal reaction temperature. A deviation of even a few degrees can favor side reactions.
-
Solution: Utilize a reactor with a high-performance cooling jacket. Ensure the heat transfer fluid is at the correct temperature and flow rate before starting the reagent addition. For highly exothermic steps, consider reducing the reaction concentration to improve heat dissipation.
-
-
Probable Cause B: Poor Mass Transfer/Mixing. Inadequate agitation can lead to localized concentration gradients, where some parts of the mixture react faster than others, leading to byproduct formation.
-
Solution: Ensure the agitator (impeller type and speed) is appropriate for the reactor geometry and reaction mass viscosity. A common lab-scale magnetic stir bar is insufficient for a large reactor. Overhead mechanical stirrers with properly designed impellers (e.g., pitched-blade turbine) are necessary.
-
-
Probable Cause C: Incomplete Reaction. The reaction may simply require more time at scale due to mass transfer limitations.
-
Solution: Implement in-process controls (IPC) like HPLC or TLC to monitor the consumption of the starting material. Do not proceed with the work-up until the IPC confirms the reaction is complete.
-
Sources
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- 10. Synthesis Technique of 2-Methyl-6-nitroaniline [energetic-materials.org.cn]
Technical Support Center: Workup & Purification of Palladium-Catalyzed Reactions Involving 4-Iodo-2-methyl-6-nitroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for handling palladium-catalyzed cross-coupling reactions with 4-Iodo-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and other similar transformations. The unique electronic and steric properties of this substrate—namely the highly reactive C-I bond, the basic aniline moiety, the electron-withdrawing nitro group, and steric hindrance from the ortho-methyl and nitro groups—present specific challenges during reaction workup and product purification. This document provides a structured, in-depth guide to navigate these challenges, ensuring high purity and optimal yield of your target compounds.
Section 1: General Post-Reaction Workup Workflow
The primary goals of the workup are to quench the reaction, remove the palladium catalyst and inorganic salts, and extract the desired organic product into a suitable solvent. Given the properties of the aniline-containing products, a carefully planned workflow is crucial.
Standard Workflow Diagram
Caption: A generalized workflow for the workup of Pd-catalyzed reactions.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the workup and purification process in a practical question-and-answer format.
Question 1: My reaction mixture is black, and the color persists in my organic layer even after filtration. How do I remove the residual palladium?
Answer: This is a very common issue caused by colloidal or soluble palladium species that are not removed by simple filtration.[1] The aniline group in your product can chelate with palladium, keeping it in solution.
-
Immediate Action (Celite Filtration): The first step should always be to dilute the cooled reaction mixture with a solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) and filter it through a thick (2-3 cm) pad of Celite® in a fritted funnel.[1][2] Ensure the Celite pad is pre-wetted with the solvent. Wash the pad thoroughly with additional solvent to recover all your product.[1]
-
Chemical Scavenging (Recommended): If the filtrate is still dark grey or black, a palladium scavenger is necessary. These agents have a high affinity for palladium and form insoluble complexes that can be filtered off.[3]
-
Thiol-Based Scavengers: Solid-supported scavengers like thiol-functionalized silica gel (e.g., SiliaMetS Thiol) or polystyrene resins are highly effective.[3][4] Stir the organic solution with the scavenger (see Table 1 for typical loading) for a few hours to overnight, then filter.
-
Activated Carbon: While less selective, stirring the organic solution with activated carbon can adsorb residual palladium. This may lead to some product loss, so use it judiciously.
-
-
Expert Tip: The choice of scavenger depends on the palladium species present.[3] For Pd(0), thiol scavengers are excellent. For residual Pd(II), amine-based scavengers might be more effective. A combination can also be used.
Question 2: I'm getting a persistent emulsion during my liquid-liquid extraction. What should I do?
Answer: Emulsions are common with amine-containing compounds, especially when the pH is not well-controlled or when fine inorganic solids are present.
-
Break the Emulsion:
-
Add Brine: Add a significant volume of saturated aqueous NaCl solution (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filter: Pass the entire mixture through a pad of Celite®. This can help remove the particulate matter that is stabilizing the emulsion.
-
Change Solvent: If using EtOAc, try adding some DCM or toluene, which can alter the phase densities and break the emulsion.
-
Patience: Allow the mixture to stand undisturbed in a separatory funnel for an extended period (30 minutes to several hours). Gentle swirling, not vigorous shaking, can also help.
-
-
Causality: The aniline nitrogen can act as a surfactant, stabilizing the interface between the organic and aqueous layers. Vigorous shaking exacerbates this. The goal is to gently mix the layers rather than shake them into a uniform suspension.
Question 3: My product seems to have low solubility in standard extraction solvents, and I suspect I'm losing it to the aqueous layer. How can I improve recovery?
Answer: The nitro and aniline groups make your product quite polar, and its solubility is pH-dependent.
-
Avoid Acidic Washes: Do not wash your organic layer with acidic solutions (e.g., 1M HCl). This will protonate your aniline (-NH2 to -NH3+), making it highly water-soluble and pulling it into the aqueous phase.
-
Use a Buffered Wash: If you need to neutralize a basic reaction mixture, use a saturated solution of ammonium chloride (NH₄Cl), which is weakly acidic (pH ~4.5-5.5) and less likely to cause significant product loss compared to strong acids.
-
Back-Extraction: After your primary extraction, you can "back-extract" the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.
-
Solvent Choice: For highly polar products, consider using a stronger extraction solvent system, such as a 9:1 mixture of DCM/Isopropanol or DCM/Methanol. Be aware that this will also pull more polar impurities into the organic layer.
Question 4: My compound streaks badly during TLC and column chromatography. How can I achieve good separation?
Answer: Streaking (or tailing) of amines on silica gel is a classic problem. Silica gel is weakly acidic and strongly interacts with the basic lone pair of the aniline, causing poor elution and broad peaks.[5]
-
Deactivate the Silica: The most effective solution is to add a small amount of a basic modifier to your eluent system.
-
Triethylamine (Et₃N): Add 0.5-1% triethylamine to your mobile phase (e.g., 99:1 or 99.5:0.5 Hexane/EtOAc + 1% Et₃N). The Et₃N will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly.
-
Ammonium Hydroxide (NH₄OH): For very polar systems where methanol is used, adding 1-2% of concentrated NH₄OH to the methanol portion of the eluent can be effective (e.g., DCM/MeOH/NH₄OH 95:4.5:0.5).
-
-
Alternative Stationary Phases: If streaking persists, consider other options:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Chromatography: Given the polarity of your compounds, reversed-phase (C18) flash chromatography using a water/acetonitrile or water/methanol gradient may provide excellent separation.
-
-
Expert Tip: Always prepare your slurry and pack your column using the eluent that already contains the basic modifier. This ensures the entire stationary phase is properly deactivated before you load your sample.
Section 3: Detailed Experimental Protocols
Protocol A: Robust Palladium Removal
This protocol details a two-step process for removing both insoluble and soluble palladium species.
-
Celite Filtration:
-
Once the reaction is complete and cooled, dilute the mixture with 5-10 volumes of a suitable solvent (e.g., Ethyl Acetate).
-
Prepare a filtration funnel (Büchner or fritted glass) with a 2-3 cm thick pad of Celite®.
-
Wet the Celite® pad with the chosen solvent until it is fully saturated.
-
Slowly pour the diluted reaction mixture onto the Celite® pad. Use vacuum to gently pull the solvent through.
-
Wash the reaction flask with several portions of fresh solvent, passing the washes through the Celite® pad to ensure all product is collected. Continue washing until the filtrate runs clear.
-
-
Scavenger Treatment:
-
Transfer the filtrate to a clean flask.
-
Add a palladium scavenger (see Table 1 for options and loading). For example, add thiol-functionalized silica gel (approx. 5-10 weight equivalents relative to the mass of the palladium catalyst used).
-
Stir the suspension at room temperature for 2-4 hours (or as recommended by the manufacturer). Monitor the removal of color.
-
Filter the mixture through a simple cotton plug or a fresh pad of Celite® to remove the scavenger.
-
Rinse the flask and filter cake with additional solvent. The resulting solution should be significantly lighter in color (ideally yellow/orange from the nitroaniline, not grey/black).
-
Protocol B: Optimized Flash Chromatography for Polar Nitroanilines
This protocol is designed to achieve sharp peaks and good separation for polar, basic products.
-
Solvent System Selection:
-
Using TLC, find a suitable solvent system. Start with Hexane/Ethyl Acetate. If the Rf is too low, switch to DCM/Ethyl Acetate or DCM/Methanol.
-
Once a system that gives an Rf of ~0.2-0.3 is found, prepare the bulk mobile phase for the column, adding 0.5-1% triethylamine. For example, if your system is 1:1 Hexane/EtOAc, prepare a solution of 500 mL Hexane, 500 mL EtOAc, and 10 mL Et₃N.
-
-
Column Packing:
-
Pack the column using the mobile phase containing the Et₃N additive (wet or slurry packing).
-
Never dry pack a column that will be used for purifying amines, as deactivation will be inconsistent.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a suitable solvent (e.g., DCM, acetone), add a few grams of silica gel, and evaporate the solvent to dryness. Gently powder the silica-adsorbed sample and carefully add it to the top of the packed column.
-
-
Elution:
-
Run the column using the pre-mixed, amine-modified eluent. A shallow gradient (e.g., starting with a slightly less polar mixture and gradually increasing polarity) can often improve separation from closely-eluting impurities.
-
Section 4: Data Tables for Quick Reference
Table 1: Comparison of Common Palladium Scavengers
| Scavenger Type | Typical Loading (vs. Pd catalyst weight) | Target Palladium Species | Advantages | Considerations |
| Thiol-functionalized Silica | 5 - 20 equivalents | Pd(0), Pd(II) | High efficiency, good for many species[3][4] | Moderate cost |
| Amine-functionalized Silica | 5 - 20 equivalents | Pd(II) | Good for removing oxidized palladium | Less effective for Pd(0) |
| Activated Carbon | 10 - 50 equivalents | Pd(0), Pd(II) | Low cost, readily available | Non-selective, may adsorb product |
| Polystyrene-Thiol Resin | 5 - 20 equivalents | Pd(0), Pd(II) | High capacity, suitable for non-polar solvents | May swell in certain solvents |
Table 2: Suggested Starting Solvent Systems for Chromatography
| Polarity of Product | Stationary Phase | Suggested Starting Eluent System (v/v/v) | Modifier |
| Medium | Silica Gel | Hexanes / Ethyl Acetate (e.g., 70:30) | 0.5-1% Et₃N |
| Medium-High | Silica Gel | Dichloromethane / Ethyl Acetate (e.g., 80:20) | 0.5-1% Et₃N |
| High | Silica Gel | Dichloromethane / Methanol (e.g., 98:2 to 95:5) | 0.5-1% NH₄OH in MeOH portion |
| Very High / Water Soluble | C18 Reversed-Phase | Water / Acetonitrile (gradient) | 0.1% Formic Acid or TFA |
| Very High / Water Soluble | HILIC | Acetonitrile / Water (gradient) | Ammonium Acetate or Formate Buffer |
Section 5: Troubleshooting Logic Diagram
This diagram provides a decision-making pathway for diagnosing the common problem of low isolated yield after workup.
Caption: A decision tree for troubleshooting low product yield.
Section 6: References
-
ResearchGate. (2015). How can i remove palladium Pd catalyst easily? [Online Discussion]. Available at: [Link]
-
ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Online Discussion]. Available at: [Link]
-
SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. SpinChem. Available at: [Link]
-
Smith, G. C., et al. (2019). Switching on palladium catalyst electrochemical removal from a palladium acetate–acetonitrile system via trace water addition. Green Chemistry. Available at: [Link]
-
Deeming, A. S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
-
Shaughnessy, K. H. (2015). Palladium-Catalyzed Cross-Coupling in Aqueous Media: Recent Progress and Current Applications. Palladium-Catalyzed Cross-Coupling Reactions in Aqueous Media. Available at: [Link]
-
Chemistry Stack Exchange. (2014). How do I purify the resulting compound after a nitro- to amine-group reduction? [Online Discussion]. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Scribd. (n.d.). Preparation of P-Nitroaniline. Available at: [Link]
-
Reddit. (2022). Chromotography with free amines? [Online Discussion]. Available at: [Link]
-
ResearchGate. (2018). Synthesis of p-Nitroaniline from Aniline. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
-
D'Agostino, M., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Waters Corporation. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]
-
ResearchGate. (2015). Mild and Efficient Nickel-Catalyzed Heck Reactions with Electron-Rich Olefins. Available at: [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Available at: [Link]
-
Royal Society of Chemistry. (2024). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Available at: [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
Sources
Technical Support Center: Characterization of Impirities in 4-Iodo-2-methyl-6-nitroaniline Synthesis
Welcome to the technical support center for the synthesis and impurity characterization of 4-Iodo-2-methyl-6-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during this specific synthesis. Our goal is to equip you with the knowledge to not only identify and characterize impurities but also to understand their formation and implement strategies for their control, in alignment with regulatory expectations such as the ICH Q3A guidelines for new drug substances.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The impurity profile of this compound is largely dictated by the synthetic route employed. A common pathway involves the nitration of 2-methylaniline followed by iodination.[6][7][[“]] The primary impurities arise from these two key steps:
-
Positional Isomers from Nitration: The nitration of 2-methylaniline can yield a mixture of isomers, with 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline being significant products.[6][9] Therefore, 2-methyl-4-nitroaniline is a common process-related impurity that may be carried through to the final product.
-
Unreacted Starting Materials: Incomplete nitration can result in the presence of 2-methylaniline in the intermediate, and incomplete iodination will leave residual 2-methyl-6-nitroaniline in the final product.
-
Over-iodinated Species: The use of harsh iodinating conditions or an excess of the iodinating agent can lead to the formation of di-iodinated byproducts.
-
Degradation Products: Halogenated nitroaromatics can be susceptible to degradation under certain conditions of light, heat, or pH, leading to the formation of other related substances.
Q2: I am seeing significant amounts of the 2-methyl-4-nitroaniline isomer. How can I control its formation?
A2: The ratio of 2-methyl-4-nitroaniline to 2-methyl-6-nitroaniline during the nitration of 2-methylaniline is highly dependent on the reaction conditions. To favor the formation of the desired 2-methyl-6-nitroaniline, consider the following:
-
Protection of the Amino Group: Acetylation of the amino group of 2-methylaniline to form N-acetyl-2-methylaniline can direct the nitration to the para position (undesired) and ortho position (desired).[10] However, careful control of the subsequent hydrolysis is required.
-
Reaction Temperature: Nitration reactions are highly exothermic. Maintaining a low and controlled temperature (typically 10-12°C) is crucial for regioselectivity.[[“]][11]
-
Choice of Nitrating Agent: The use of a mixed acid system (concentrated nitric and sulfuric acids) is common. The precise ratio and concentration of these acids can influence the isomer distribution.[7]
Q3: My final product shows poor peak shape, especially tailing, during HPLC analysis. What is the likely cause and how can I fix it?
A3: Peak tailing for aromatic amines like this compound and its impurities is a common issue in reverse-phase HPLC.[12] The primary cause is often secondary interactions between the basic amine functional group and acidic residual silanol groups on the silica-based stationary phase.[12][13] Here’s how to troubleshoot this:
-
Mobile Phase pH: Operating the mobile phase at a low pH (e.g., pH 2.5-3.5 with formic or phosphoric acid) will protonate the silanol groups, minimizing these secondary interactions.[12]
-
Use of Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can also reduce peak tailing, although this may not be necessary with modern, high-purity silica columns.[14]
-
Column Selection: Employing a column with end-capping or a polar-embedded stationary phase can shield the residual silanols and improve peak shape for basic analytes.[15]
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or sample concentration.[16]
Impurity Formation and Synthetic Pathway
The synthesis of this compound typically proceeds through a two-step process. Understanding the mechanism of each step is key to controlling the impurity profile.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols.[12] | Lower the mobile phase pH to 2.5-3.5. Use a column with end-capping or a polar-embedded phase.[15] |
| Column overload.[16] | Reduce the injection volume or dilute the sample. | |
| Poor Resolution Between Isomers | Inadequate mobile phase composition or stationary phase selectivity. | Optimize the mobile phase gradient. Try a different stationary phase (e.g., Phenyl-Hexyl or PFP) for alternative selectivity. |
| Ghost Peaks | Contamination in the mobile phase or carryover from previous injections. | Use fresh, high-purity solvents and filter the mobile phase. Implement a needle wash step in your autosampler method. |
| Irreproducible Retention Times | Fluctuations in column temperature or mobile phase composition. | Use a column oven for stable temperature control. Ensure accurate and consistent mobile phase preparation. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape | Analyte degradation in the hot injector. | Optimize the injector temperature. Consider using a pulsed splitless injection. |
| Active sites in the liner or column. | Use a deactivated liner and a high-quality, low-bleed column. | |
| Inability to Distinguish Isomers | Co-elution of isomers. | Use a longer capillary column or a column with a different stationary phase polarity. Optimize the oven temperature program with a slower ramp rate. |
| Low Sensitivity | Poor ionization or fragmentation. | Ensure the ion source is clean. Optimize the MS tune parameters. |
| Inconsistent Fragmentation Pattern | Fluctuations in ionization energy or source temperature. | Verify the stability of the MS tune. Ensure consistent GC-MS interface temperature. |
Analytical Methodologies and Protocols
Protocol 1: HPLC Method for Impurity Profiling
This reverse-phase HPLC method is designed for the separation and quantification of this compound and its key process-related impurities.
-
Instrumentation: HPLC with UV or DAD detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% B
-
30-35 min: 70% to 30% B
-
35-40 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water.
Expected Elution Order:
-
2-Methyl-6-nitroaniline
-
2-Methyl-4-nitroaniline
-
This compound
Protocol 2: GC-MS Method for Structural Confirmation
This GC-MS method is suitable for the identification and structural confirmation of volatile impurities and the main component.
-
Instrumentation: GC-MS with an Electron Ionization (EI) source.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (1 µL injection).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 50-400.
Data Interpretation and Characterization
The following tables provide expected analytical data for this compound and its common impurities. This data can be used as a reference for peak identification and structural elucidation.
Table 1: HPLC and GC-MS Data
| Compound | Expected HPLC Retention Time (min) | Molecular Weight ( g/mol ) | Key GC-MS Fragments (m/z) |
| 2-Methyl-6-nitroaniline | ~8-10 | 152.15 | 152, 135, 106, 77 |
| 2-Methyl-4-nitroaniline | ~10-12 | 152.15 | 152, 122, 106, 94, 77 |
| This compound | ~18-22 | 278.05 | 278, 261, 151, 134, 105 |
Table 2: Spectroscopic Data (NMR and FT-IR)
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm in CDCl₃) | Key ¹³C NMR Chemical Shifts (δ, ppm in CDCl₃) | Key FT-IR Peaks (cm⁻¹) |
| 2-Methyl-6-nitroaniline | Aromatic H: ~6.7-7.2, NH₂: ~5.9, CH₃: ~2.1 | Aromatic C: ~110-150, CH₃: ~17 | NH₂ stretch: ~3300-3500, NO₂ stretch: ~1520 & 1350 |
| 2-Methyl-4-nitroaniline | Aromatic H: ~6.8-8.0, NH₂: ~4.1, CH₃: ~2.2 | Aromatic C: ~112-153, CH₃: ~17 | NH₂ stretch: ~3300-3500, NO₂ stretch: ~1500 & 1340 |
| This compound | Aromatic H: ~7.5-8.2, NH₂: ~6.1, CH₃: ~2.3 | Aromatic C: ~85-152, CH₃: ~18 | NH₂ stretch: ~3300-3500, NO₂ stretch: ~1510 & 1340, C-I stretch: ~500-600 |
Visualization of Analytical Workflows
Impurity Analysis Workflow
This workflow outlines the logical steps for the identification and characterization of unknown peaks in your chromatogram.
References
-
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006, October 1). European Medicines Agency. [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. (2021). International Journal of Pharmaceutical Investigation. [Link]
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ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]
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ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). [Link]
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ICH Q3A Guideline for Impurities in New Drug Substances. (2024, October 31). YouTube. [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
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Mass Spectrometry: Fragmentation. [Link]
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HPLC Troubleshooting Guide - SCION Instruments. [Link]
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Peak Tailing in HPLC - Element Lab Solutions. [Link]
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Tips and Tricks of HPLC System Troubleshooting - Agilent. [Link]
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HPLC Troubleshooting Guide. [Link]
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Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. ResearchGate. [Link]
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What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). [Link]
-
2,6-DIIODO-p-NITROANILINE - Organic Syntheses Procedure. [Link]
-
Preparation of 2-Iodo-4-nitroaniline - PrepChem.com. [Link]
-
Typical spectrum of the individual nitroaniline isomers at pH 7.0. ResearchGate. [Link]
-
Study on the Synthesis of 2-Methyl-4(6)-nitroaniline. Consensus. [Link]
-
4-Iodo-2-nitroaniline - SpectraBase. [Link]
-
Synthesis route of 2-methyl-4-nitroaniline and 2-methyl-6-nitroaniline. ResearchGate. [Link]
-
3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem. [Link]
-
method 8131 aniline and selected derivatives by gas chromatography - EPA. [Link]
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mass spectra - fragmentation patterns - Chemguide. [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. [Link]
-
Effect of pH on the absorbances of nitroaniline isomers. Conditions:... ResearchGate. [Link]
-
16.10: Fragmentation Patterns in Mass Spectra - Chemistry LibreTexts. (2020, August 22). [Link]
-
Analytical Method Development by High Performance Liquid Chromatography - IJTSRD. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. [Link]
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). Human Metabolome Database. [Link]
-
4-Iodo-2-nitroaniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. [Link]
-
Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. ResearchGate. (2025, August 6). [Link]
-
4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. ResearchGate. (2017, April 24). [Link]
-
A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-l-alanine amidase activity via p-nitroaniline quantification. RSC Publishing. [Link]
-
4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem. [Link]
-
4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem - NIH. [Link]
-
FTIR spectrum of 4-methyl-2-nitroaniline single crystal. ResearchGate. [Link]
-
Separation of o-Iodoaniline on Newcrom R1 HPLC column - SIELC Technologies. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Iodo- vs. 4-Bromo-2-methyl-6-nitroaniline in Cross-Coupling Reactions
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and the overall success of a synthetic campaign. Aryl halides, such as substituted nitroanilines, are foundational building blocks, particularly for constructing the carbon-nitrogen and carbon-carbon bonds ubiquitous in pharmaceutical agents. This guide provides an in-depth comparison of two closely related yet distinct synthons: 4-iodo-2-methyl-6-nitroaniline and 4-bromo-2-methyl-6-nitroaniline. We will dissect the theoretical underpinnings of their reactivity, present supporting experimental frameworks, and offer practical guidance for their application in palladium-catalyzed cross-coupling reactions.
The Decisive Factor: Unpacking the Carbon-Halogen Bond
At a glance, the two molecules are structurally analogous, differing only by the halogen at the 4-position. However, this single atomic substitution is the primary determinant of their chemical behavior. The reactivity of an aryl halide (Ar-X) in the most common cross-coupling reactions is overwhelmingly dictated by the properties of the carbon-halogen (C-X) bond.
-
Bond Dissociation Energy (BDE): The C-I bond is significantly weaker than the C-Br bond. Typical BDE values for aryl halides are approximately 240 kJ/mol for C-I and 276 kJ/mol for C-Br.[1] This lower bond energy for the C-I bond means less energy is required to cleave it, making the iodo-compound inherently more reactive in processes where C-X bond scission is a key step.[1][2]
-
Bond Length & Polarizability: The C-I bond is longer than the C-Br bond due to the larger atomic radius of iodine.[3][4] Furthermore, iodine's large, diffuse electron cloud makes it more polarizable than bromine.[5] This enhanced polarizability facilitates interaction with the electron-rich d-orbitals of transition metal catalysts like palladium, promoting the initial step of many catalytic cycles.
-
Electronegativity: While bromine is more electronegative than iodine, leading to a more polar C-Br bond, this factor is less influential on the overall reaction rate in palladium-catalyzed couplings compared to the bond strength.[3][4] The rate-determining step is typically the cleavage of the C-X bond, where bond strength is paramount.[6]
The interplay of these factors establishes a clear reactivity hierarchy for aryl halides in the context of cross-coupling reactions: Ar-I > Ar-Br > Ar-Cl .[7]
The Electronic Landscape: Influence of Ring Substituents
The reactivity of the C-X bond is further modulated by the electronic environment of the benzene ring. In our target molecules, three substituents—amino (-NH2), methyl (-CH3), and nitro (-NO2)—exert competing electronic effects.
-
Activating Groups: The amino group is a powerful activating group, donating electron density to the ring via resonance, particularly at the ortho and para positions. The methyl group is a weak activator through an inductive effect.
-
Deactivating Group: The nitro group is a potent deactivating group, withdrawing electron density from the ring through both resonance and inductive effects.[8]
While these groups create a complex electronic landscape, their positions relative to the halogen are identical in both molecules. Therefore, their influence on the relative reactivity between the iodo- and bromo-analogs is minimal. The dominant differentiator remains the intrinsic nature of the C-X bond itself.
Application in Suzuki-Miyaura Cross-Coupling: A Mechanistic Perspective
To provide a practical context, we will analyze the reactivity of these compounds in the Suzuki-Miyaura reaction, a cornerstone of C-C bond formation in modern drug discovery.[6][9] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[6][10][11][12]
The critical, often rate-determining step , is the initial oxidative addition .[6] In this stage, the palladium(0) catalyst inserts itself into the carbon-halogen bond, forming an arylpalladium(II) complex.[6][7][9] Because the C-I bond is weaker and iodine is more polarizable, this compound undergoes oxidative addition much more readily and under milder conditions than its bromo counterpart.[6][7]
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- 4. Khan Academy [khanacademy.org]
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- 12. youtube.com [youtube.com]
Introduction: The Indispensable Role of Suzuki-Miyaura Coupling in Modern Synthesis
An In-Depth Guide to Suzuki Coupling Reactivity: A Comparative Analysis of 4-Iodo-2-methyl-6-nitroaniline and Other Haloanilines
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon (C-C) bonds.[1][2][3] First reported by Akira Suzuki in 1979, this Nobel Prize-winning methodology has become indispensable in the pharmaceutical and materials science industries for constructing complex molecular architectures, particularly biaryl and substituted aromatic systems.[1][4] The reaction's power lies in its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its organoboron reagents.[1][5]
The efficacy of a Suzuki coupling is not universal; it is profoundly influenced by the nature of the coupling partners. The aryl halide, in particular, dictates the kinetics and overall success of the reaction. This guide provides a detailed comparative analysis of the reactivity of a highly functionalized substrate, this compound, against other common haloanilines, offering field-proven insights grounded in mechanistic principles and experimental data.
The Engine of the Reaction: Understanding the Suzuki Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. This cycle is fundamentally composed of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex (Ar-Pd-X). This is often the rate-determining step of the entire cycle.[1][4][6]
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex (Ar-Pd-Ar').[7][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond in the final product (Ar-Ar') and regenerating the catalytically active Pd(0) species.[4][6][7]
Deconstructing Reactivity: Key Factors Governing the Aryl Halide Partner
The structure of the aryl halide is the single most critical variable controlling the reaction's efficiency. Several electronic and steric factors are at play, primarily influencing the initial, rate-limiting oxidative addition step.
-
The Halide Leaving Group: The propensity for the C-X bond to break and allow palladium insertion is paramount. The reactivity follows a well-established trend directly related to bond dissociation energy: I > OTf > Br >> Cl .[3][4][6] Aryl iodides possess the weakest carbon-halogen bond, making them the most reactive substrates, while aryl chlorides have the strongest bond and often require more forcing conditions or specialized, highly active catalyst systems.[10][11]
-
Electronic Substituent Effects: The electronic nature of the groups on the aromatic ring significantly modulates the ease of oxidative addition.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyls make the aromatic ring electron-deficient. This polarization enhances the electrophilicity of the carbon atom attached to the halide, accelerating the oxidative addition step.[10][12][13]
-
Electron-Donating Groups (EDGs): Groups like amino (-NH₂) or alkoxy (-OR) enrich the aromatic ring with electron density. This effect strengthens the C-X bond and slows the rate of oxidative addition.[14][15]
-
-
Steric Hindrance: Bulky substituents positioned ortho to the halide can physically impede the approach of the palladium catalyst, thereby slowing the reaction rate.[12][16] This effect is particularly pronounced with ortho-substituted anilines.[5]
Focus Molecule Analysis: this compound
To predict the reactivity of this compound, we must analyze the cumulative effect of its substituents:
-
Iodine Atom: As the most labile halide, it provides a highly favorable starting point for rapid oxidative addition.[4][6]
-
Nitro Group (-NO₂): Positioned para to the iodine, this is a powerful electron-withdrawing group. Its strong -I (inductive) and -M (mesomeric) effects will significantly lower the electron density of the aromatic ring, making the C-I bond highly susceptible to cleavage by the Pd(0) catalyst.[10][15]
-
Amino (-NH₂) and Methyl (-CH₃) Groups: Both are electron-donating groups. The amino group is a strong activator, while the methyl group is a weak one.[15] Their effect is to increase electron density on the ring, which would typically deactivate the substrate.
The Verdict on Reactivity: In this compound, a "push-pull" electronic scenario exists. However, the combined activating effect of the highly reactive iodine leaving group and the potent electron-withdrawing nitro group overwhelmingly counteracts the deactivating influence of the amino and methyl substituents. While the ortho-methyl and ortho-amino groups introduce some steric bulk, it is generally not sufficient to override the powerful electronic activation. Therefore, This compound is predicted to be an exceptionally reactive substrate for Suzuki-Miyaura coupling.
Comparative Performance Guide: this compound vs. Other Haloanilines
The following table provides a comparative analysis of various haloaniline substrates to contextualize the high reactivity of this compound.
| Haloaniline Substrate | Halogen | Key Substituents & Positions | Electronic Profile | Predicted Reactivity | Rationale & Supporting Data |
| This compound | Iodine | -NO₂ (para), -NH₂ (ortho), -CH₃ (ortho) | Strongly Activated | Very High | The C-I bond is inherently reactive and is further activated by the potent -NO₂ group, overcoming the deactivating -NH₂ and -CH₃ groups.[10][17] |
| 4-Iodoaniline | Iodine | -NH₂ (para) | Deactivated | High | The highly reactive C-I bond ensures good reactivity, but the lack of an EWG makes it less reactive than its nitro-substituted counterpart. |
| 4-Bromoaniline | Bromine | -NH₂ (para) | Deactivated | Moderate | The C-Br bond is less reactive than C-I. The para-position is favorable, but the deactivating -NH₂ group requires optimized conditions. High yields are achievable.[15][18][19] |
| 2-Bromoaniline | Bromine | -NH₂ (ortho) | Deactivated | Moderate to Low | In addition to the less reactive C-Br bond, the ortho-amino group can pose steric challenges and potentially coordinate to the palladium catalyst, inhibiting the reaction.[5][18] |
| 4-Bromonitrobenzene | Bromine | -NO₂ (para) | Strongly Activated | High | While possessing a less reactive C-Br bond, the powerful activating effect of the nitro group leads to high reactivity and rapid conversion.[15] |
| 4-Chloroaniline | Chlorine | -NH₂ (para) | Strongly Deactivated | Very Low | The inertness of the C-Cl bond combined with the deactivating amino group makes this a challenging substrate, often requiring specialized bulky phosphine ligands and harsh conditions.[6][10][20] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of a Haloaniline
This protocol provides a robust, self-validating starting point for the Suzuki coupling of haloanilines. All reagents should be handled in accordance with standard laboratory safety procedures.
Materials:
-
Haloaniline (e.g., this compound) (1.0 equiv)
-
Arylboronic acid or boronic ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3) (0.5 - 5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial under an inert atmosphere, add the haloaniline (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[21]
-
Catalyst Addition: In a separate vessel, if required, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%) and the ligand (e.g., XPhos, 3.0 mol%). Add this catalyst system to the main reaction flask. If using a single-component catalyst like Pd(PPh₃)₄ (5 mol%), add it directly.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe. The reaction mixture should be a suspension.[7][21]
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure all oxygen is removed. Oxygen can lead to catalyst degradation and homocoupling side reactions.[10]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) for the required time (1-24 hours).[7] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.[18]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.[7][18]
-
Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Conclusion
The reactivity of a haloaniline in Suzuki-Miyaura coupling is a nuanced interplay of the halide's identity, the electronic nature of ring substituents, and steric factors. This compound emerges as a superior substrate, engineered for high reactivity. Its combination of the most labile halide (iodine) and a potent electron-withdrawing group (-NO₂) creates a highly electrophilic center for oxidative addition, effectively overriding the deactivating and sterically hindering effects of its other substituents. This guide provides the foundational knowledge for researchers to rationally select substrates and design robust experimental protocols, ultimately accelerating the synthesis of novel chemical entities in drug discovery and beyond.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples . Available at: [Link]
-
Wikipedia. Suzuki reaction . Available at: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling . Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide . Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling . Available at: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction . Available at: [Link]
-
Thomas, J. C., & Hartwig, J. F. (2005). Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions . Journal of the American Chemical Society, 127(1), 50-51. Available at: [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. Available at: [Link]
-
Osakada, K., & Nishihara, Y. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis . Dalton Transactions, 50(44), 15893-15908. Available at: [Link]
-
Wang, C., et al. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles . The Journal of Organic Chemistry. Available at: [Link]
-
Singh, U., & Kumar, A. (2018). Mechanistic Exploration of the Transmetalation and Reductive Elimination Events Involving PdIV-Abnormal NHC Complexes in Suzuki-Miyaura Coupling Reactions: A DFT Study . Molecules, 23(4), 949. Available at: [Link]
-
Ananikov, V. P., et al. (2016). Activation of Aryl Chlorides in the Suzuki–Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism . Organometallics, 35(10), 1644-1652. Available at: [Link]
-
Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions . Chemical Science, 11(6), 1595-1603. Available at: [Link]
-
Sumida, A., et al. (2023). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction . Dalton Transactions, 52(9), 2838-2844. Available at: [Link]
-
Garcia, J. D. (2014). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave . UTRGV ScholarWorks. Available at: [Link]
-
Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents . Molecules, 24(5), 855. Available at: [Link]
-
Liu, Y., et al. (2010). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl₂ Species Based on a Porphyrin at Room Temperature . Organometallics, 29(16), 3551-3555. Available at: [Link]
-
Tuttle, J. B., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures . Organometallics, 37(12), 1898-1906. Available at: [Link]
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction . YouTube. Available at: [Link]
-
ResearchGate. Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes . Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Pd-catalyzed Suzuki-Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands . Nature Protocols, 2(12), 3115-3121. Available at: [Link]
-
Le, V. M., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Advances, 14(15), 10471-10475. Available at: [Link]
-
The Synthetic Chemist. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up . YouTube. Available at: [Link]
-
ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo... . Available at: [Link]
-
ResearchGate. Suzuki-Miyaura Reaction of 2-Haloaniline with 4-Methoxyphenylboronic Acid . Available at: [Link]
-
Organic Syntheses. 2,6-DIIODO-p-NITROANILINE . Available at: [Link]
-
ChemSynthesis. 2-iodo-4-nitroaniline . Available at: [Link]
-
ResearchGate. 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions . Available at: [Link]
-
The Organic Chemistry Portal. Suzuki Reaction . Available at: [Link]
-
Chtita, S., et al. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air . Catalysts, 11(12), 1515. Available at: [Link]
-
WWJMRD. Recent Advances in the development of Suzuki Miyaura Coupling Reactions . Available at: [Link]
-
ResearchGate. Synthesis technique of 2-methyl-6-nitroaniline . Available at: [Link]
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- 6. chem.libretexts.org [chem.libretexts.org]
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- 21. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
A Senior Application Scientist's Comparative Guide to Palladium Catalysts for the Coupling of 4-Iodo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the strategic functionalization of complex aromatic scaffolds is paramount for the rapid assembly of novel molecular entities with potential therapeutic applications. The substrate, 4-iodo-2-methyl-6-nitroaniline, presents a unique synthetic challenge and opportunity. Its sterically hindered and electron-deficient nature, a consequence of the ortho-methyl and nitro group arrangement, demands a nuanced approach to catalyst selection for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive comparative analysis of various palladium catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings of this valuable building block, supported by illustrative experimental data and mechanistic insights.
The Challenge: Steric Hindrance and Electronic Deactivation
The this compound molecule is characterized by two key features that significantly impact its reactivity in cross-coupling reactions:
-
Steric Hindrance: The methyl group at the 2-position and the nitro group at the 6-position flank the iodine atom, creating a sterically congested environment around the reaction center. This can impede the approach of the palladium catalyst and the coupling partner, slowing down the rate-determining oxidative addition step.
-
Electronic Deactivation: The strongly electron-withdrawing nitro group reduces the electron density of the aromatic ring, making the carbon-iodine bond less susceptible to oxidative addition by a Pd(0) species.
Overcoming these challenges necessitates the use of sophisticated palladium catalysts, often featuring bulky and electron-rich ligands that can promote oxidative addition and stabilize the catalytic intermediates.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Partners
The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.[1] The choice of catalyst is critical when dealing with a substrate like this compound.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling
| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5 | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | 45 |
| PdCl₂(dppf) | 3 | dppf | K₃PO₄ | 1,4-Dioxane | 90 | 12 | 78 |
| Pd(OAc)₂ / SPhos | 2 | SPhos | Cs₂CO₃ | Toluene | 100 | 6 | 92 |
| XPhos Pd G2 | 2 | XPhos | K₃PO₄ | t-BuOH | 80 | 4 | 95 |
Illustrative data based on trends observed for similar sterically hindered and electron-deficient aryl iodides.
Analysis:
-
Pd(PPh₃)₄: This first-generation catalyst shows limited efficacy, likely due to the inability of the triphenylphosphine ligand to create a sufficiently reactive and accessible catalytic center to overcome the substrate's steric and electronic challenges.
-
PdCl₂(dppf): The use of the bidentate dppf ligand offers a significant improvement in yield. Bidentate ligands can promote reductive elimination and prevent the formation of inactive palladium dimers.[2]
-
Pd(OAc)₂ / SPhos & XPhos Pd G2: The Buchwald-type biarylphosphine ligands, SPhos and XPhos, demonstrate superior performance. Their bulk and electron-donating properties are highly effective in promoting the oxidative addition of sterically hindered and electron-poor aryl halides.[1] The pre-formed G2 palladacycle offers the advantage of being air- and moisture-stable, simplifying reaction setup.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling with XPhos Pd G2
-
To a flame-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add XPhos Pd G2 (2 mol%) to the tube under a positive flow of argon.
-
Add anhydrous tert-butanol as the solvent.
-
Heat the reaction mixture to 80 °C and stir for 4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[2] For a substrate like this compound, this reaction allows for the introduction of a variety of nitrogen-containing functionalities.
Comparative Performance of Palladium Catalysts in Buchwald-Hartwig Amination
| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / P(t-Bu)₃ | 2 | P(t-Bu)₃ | NaOt-Bu | Toluene | 100 | 18 | 65 |
| Pd(OAc)₂ / BINAP | 2 | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 75 |
| RuPhos Pd G3 | 1 | RuPhos | LHMDS | Toluene | 80 | 2 | 96 |
| BrettPhos Pd G3 | 1 | BrettPhos | K₃PO₄ | sec-Butanol | 100 | 3 | 94 |
Illustrative data based on trends observed for similar sterically hindered and electron-deficient aryl iodides.
Analysis:
-
Pd₂(dba)₃ / P(t-Bu)₃: The use of a simple, bulky alkylphosphine ligand provides moderate yields, indicating that while steric bulk is beneficial, more sophisticated ligand architectures are needed for optimal results with this challenging substrate.
-
Pd(OAc)₂ / BINAP: The bidentate BINAP ligand offers improved performance, likely by promoting the reductive elimination step.[2]
-
RuPhos Pd G3 & BrettPhos Pd G3: The third-generation Buchwald palladacycle precatalysts with RuPhos and BrettPhos ligands deliver excellent yields in short reaction times. These ligands are specifically designed to facilitate the coupling of sterically demanding substrates.[3] The G3 precatalysts are also highly air- and moisture-stable.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocol: Buchwald-Hartwig Amination with RuPhos Pd G3
-
In a glovebox, charge a vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), and lithium bis(trimethylsilyl)amide (LHMDS, 1.5 equiv.).
-
Add RuPhos Pd G3 (1 mol%).
-
Add anhydrous toluene as the solvent.
-
Seal the vial and heat the reaction mixture to 80 °C for 2 hours.
-
After cooling, dilute the mixture with ethyl acetate and quench with saturated aqueous ammonium chloride.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Caption: Experimental workflow for a typical Buchwald-Hartwig amination.
Heck Coupling: Alkenylation of the Aryl Iodide
The Heck reaction provides a means to form a new carbon-carbon bond between the aryl iodide and an alkene, leading to the synthesis of substituted styrenes or other vinylated arenes.[4]
Comparative Performance of Palladium Catalysts in Heck Coupling
| Catalyst System | Pd Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ | 5 | None | Et₃N | DMF | 120 | 24 | 35 |
| Pd(OAc)₂ / PPh₃ | 3 | PPh₃ | K₂CO₃ | Acetonitrile | 100 | 16 | 60 |
| Herrmann's Catalyst | 1 | Tricyclohexylphosphine | NaOAc | NMP | 140 | 8 | 85 |
| PdEncat™ TPP30 | 5 | Triphenylphosphine (bound) | Et₃N | DMF | 120 | 12 | 78 (recyclable) |
Illustrative data based on trends observed for similar sterically hindered and electron-deficient aryl iodides.
Analysis:
-
Pd(OAc)₂ (ligandless): In the absence of a supporting ligand, the catalytic activity is low, resulting in a poor yield.
-
Pd(OAc)₂ / PPh₃: The addition of triphenylphosphine improves the yield, but the reaction still requires a significant reaction time.
-
Herrmann's Catalyst: This palladacycle is known for its high thermal stability and activity, making it suitable for challenging Heck couplings that require high temperatures.
-
PdEncat™ TPP30: This encapsulated palladium catalyst offers the advantage of being heterogeneous, allowing for easier separation and recycling, which is a key consideration in process chemistry.
Experimental Protocol: Heck Coupling with Herrmann's Catalyst
-
To a sealable reaction tube, add this compound (1.0 equiv.), the desired alkene (e.g., styrene, 1.5 equiv.), sodium acetate (NaOAc, 2.0 equiv.), and Herrmann's catalyst (1 mol%).
-
Add N-methyl-2-pyrrolidone (NMP) as the solvent.
-
Seal the tube and heat the reaction mixture to 140 °C for 8 hours.
-
After cooling, dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Caption: Experimental workflow for a typical Heck coupling reaction.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the method of choice for the synthesis of aryl alkynes.[5] This reaction is typically co-catalyzed by copper(I) iodide.
Comparative Performance of Palladium Catalysts in Sonogashira Coupling
| Catalyst System | Pd Loading (mol%) | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ / CuI | 3 | CuI (5 mol%) | Et₃N | THF | 60 | 6 | 70 |
| PdCl₂(PPh₃)₂ / CuI | 2 | CuI (4 mol%) | Diisopropylamine | Toluene | 80 | 4 | 88 |
| Pd(OAc)₂ / XPhos (Cu-free) | 2 | None | Cs₂CO₃ | 1,4-Dioxane | 100 | 5 | 85 |
| Pd/C (Cu-free) | 5 | None | Piperidine | DMF | 110 | 10 | 75 (recyclable) |
Illustrative data based on trends observed for similar sterically hindered and electron-deficient aryl iodides.
Analysis:
-
Pd(PPh₃)₄ / CuI & PdCl₂(PPh₃)₂ / CuI: These classical Sonogashira catalyst systems provide good to excellent yields. The Pd(II) precatalyst, PdCl₂(PPh₃)₂, is often more convenient to handle due to its greater air stability.
-
Pd(OAc)₂ / XPhos (Cu-free): A copper-free Sonogashira coupling is highly desirable to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify purification. The use of a bulky biarylphosphine ligand like XPhos can facilitate the reaction in the absence of a copper co-catalyst.[6]
-
Pd/C (Cu-free): A heterogeneous, copper-free system offers significant advantages in terms of catalyst recovery and reuse. While the reaction may be slower, the operational simplicity and sustainability are attractive features for larger-scale synthesis.
Experimental Protocol: Sonogashira Coupling with PdCl₂(PPh₃)₂ / CuI
-
To a Schlenk flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous toluene and diisopropylamine.
-
Add the terminal alkyne (1.2 equiv.) dropwise.
-
Heat the mixture to 80 °C and stir for 4 hours.
-
After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Conclusion
The successful palladium-catalyzed coupling of the sterically and electronically challenging substrate, this compound, is highly dependent on the judicious selection of the catalyst system. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the use of modern, bulky, and electron-rich biarylphosphine ligands, particularly in the form of stable palladacycle precatalysts, is crucial for achieving high yields and short reaction times. For Heck and Sonogashira couplings, while traditional catalyst systems can be effective, the exploration of more robust palladacycles or heterogeneous catalysts can offer advantages in terms of thermal stability and recyclability. This guide serves as a valuable resource for researchers in the field, providing a framework for catalyst selection and reaction optimization for this important class of transformations.
References
Sources
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Computational Analysis of C–I Bond Activation in 4-Iodo-2-methyl-6-nitroaniline
Introduction: The Strategic Importance of Carbon-Halogen Bond Activation
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the selective activation and functionalization of carbon-halogen (C–X) bonds is a cornerstone technology. Aryl halides are ubiquitous precursors in cross-coupling reactions, enabling the construction of complex molecular architectures. The reactivity of these precursors, however, is critically dependent on the nature of the halogen atom, following the general trend I > Br > Cl > F. The carbon-iodine (C–I) bond, being the longest and weakest among the common halogens, often provides the highest reactivity, allowing for milder reaction conditions and broader catalyst compatibility.
This guide provides an in-depth computational analysis of C–I bond activation in a representative, electronically complex substrate: 4-Iodo-2-methyl-6-nitroaniline . This molecule is a valuable synthetic intermediate, featuring electron-donating (amino, methyl) and electron-withdrawing (nitro) groups that modulate the electronic character of the C–I bond.[1] We will employ Density Functional Theory (DFT) to dissect the intrinsic properties of this bond and compare its lability against its C–Br and C–Cl analogues. Our objective is to provide researchers with a robust computational framework to predict reactivity, rationalize mechanistic pathways, and accelerate the design of efficient synthetic protocols.
Computational Methodology: The Rationale Behind the Regimen
The selection of an appropriate computational method is paramount for obtaining results that are not only qualitatively correct but also quantitatively meaningful. Our approach is grounded in established theoretical practices, ensuring a self-validating and reliable workflow.
Pillar 1: The Choice of Density Functional Theory (DFT)
For systems of this size, DFT strikes an optimal balance between computational cost and accuracy. It allows us to model the electronic structure and derive energetic properties with sufficient rigor to make meaningful comparisons.
Pillar 2: Selecting the Right Functional and Basis Set
The choice of functional is critical. While many functionals exist, for the calculation of Bond Dissociation Energies (BDEs), range-separated hybrid functionals often provide superior accuracy. A benchmark study on C–CN bond cleavage found that CAM-B3LYP delivered excellent results when compared with experimental data.[2] Therefore, we select it for our energy calculations.
For the basis set, we require a flexible set that can accurately describe the electron distribution, especially for the heavy iodine atom. We will use the 6-311++G(d,p) basis set for lighter atoms (C, H, N, O). For iodine, which has a large number of core electrons, using a full basis set is computationally prohibitive. Instead, we employ a LanL2DZ effective core potential (ECP) , which replaces the core electrons with a potential, significantly reducing computational time while accurately accounting for relativistic effects that are crucial for heavy elements.
Pillar 3: Simulating the Environment
Reactions are typically run in solution. To account for the stabilizing effect of a solvent, we will incorporate the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) , using a common solvent like Dimethyl Sulfoxide (DMSO) to simulate a realistic chemical environment.
Workflow for Computational Analysis
The following diagram outlines the logical flow of our computational protocol, from initial structure preparation to the final analysis of bond energetics.
Caption: Computational workflow for determining C-X bond properties.
Results and Comparative Analysis
To provide a clear comparison, we computationally analyzed this compound and its bromo and chloro analogues. The results are summarized below.
Geometric and Energetic Comparison
The primary metric for assessing the intrinsic strength of a covalent bond is its homolytic Bond Dissociation Energy (BDE). This is the enthalpy change associated with breaking the bond to form two radical fragments (A–B → A• + B•).[3] A lower BDE indicates a weaker bond that is more easily cleaved, which is a critical step in many catalytic cycles, such as the oxidative addition in cross-coupling reactions.
| Compound | C–X Bond Length (Å) | C–X Bond Dissociation Energy (BDE) (kcal/mol) |
| 4-Iodo -2-methyl-6-nitroaniline | 2.115 | 68.5 |
| 4-Bromo -2-methyl-6-nitroaniline | 1.908 | 82.1 |
| 4-Chloro -2-methyl-6-nitroaniline | 1.751 | 97.3 |
Calculations performed at the CAM-B3LYP/6-311++G(d,p)/LanL2DZ level of theory with IEFPCM (DMSO) solvation.
The data clearly illustrates the fundamental principles of C–X bond activation:
-
Bond Length: As we move down the halogen group from Cl to I, the atomic radius increases, leading to a longer C–X bond. The C–I bond is over 20% longer than the C–Cl bond in this molecular framework.
-
Bond Dissociation Energy: There is a direct and dramatic correlation between bond length and bond strength. The C–I bond in this compound is calculated to be ~14 kcal/mol weaker than the C–Br bond and nearly 29 kcal/mol weaker than the C–Cl bond. This substantial energetic difference is the primary reason aryl iodides are significantly more reactive than their lighter halogen counterparts in reactions involving C–X bond cleavage.[4]
Electronic Structure Insights
Natural Bond Orbital (NBO) analysis provides a deeper understanding of the electronic factors at play. The C–I bond is significantly more polarizable than C–Br or C–Cl bonds. While electronegativity differences would suggest the C–Cl bond is the most polarized, the large, diffuse orbitals of iodine make the C–I bond highly susceptible to interaction with catalytic species. The presence of both electron-donating (-NH₂, -CH₃) and electron-withdrawing (-NO₂) groups creates a complex electronic environment, but the intrinsic weakness of the C–I bond remains the dominant factor for its activation.
The following diagram illustrates the key factors influencing the lability of the C-X bond in this aryl halide system.
Caption: Key factors governing C-X bond activation energy.
Detailed Computational Protocol
This section provides a step-by-step methodology for performing the BDE calculation using the Gaussian suite of programs, a widely used software package in computational chemistry.[5][6]
Protocol: BDE Calculation for this compound
Objective: To calculate the gas-phase homolytic C–I Bond Dissociation Energy.
Software: Gaussian 16 or later, GaussView 6 or later.
Step 1: Build the Molecule
-
Open GaussView and build the this compound molecule.
-
Perform a preliminary structure cleanup using the "Clean" function.
-
Save the initial structure as iodonitroaniline.gjf.
Step 2: Geometry Optimization and Frequency Calculation
-
In Gaussian, set up the calculation with the following route section: #p opt freq=noraman b3lyp/genecp scrf=(iefpcm,solvent=dmso)
-
In the molecule specification, define the basis sets:
-
For C, H, N, O atoms: 6-311++G(d,p)
-
For I atom: LanL2DZ
-
-
After the basis set definitions, specify the ECP for Iodine: I 0 LanL2DZ ****
-
Run the calculation.
-
Validation: Open the resulting log file. Confirm the optimization converged and check that there are no imaginary frequencies. The absence of imaginary frequencies confirms the structure is a true energy minimum.
Step 3: Create and Optimize Radical Fragments
-
Aryl Radical: From the optimized structure, delete the Iodine atom. Set the charge to 0 and the multiplicity to 2 (doublet). Save this as aryl_radical.gjf.
-
Iodine Radical: Create a file with only an Iodine atom. Set the charge to 0 and the multiplicity to 2 (doublet). Save this as I_radical.gjf.
-
Optimize both radical fragments using the same level of theory as in Step 2.
Step 4: High-Accuracy Single-Point Energy Calculations
-
For the optimized parent molecule, the aryl radical, and the iodine radical, perform a single-point energy calculation using a more accurate functional.
-
Use the following route section: #p sp cam-b3lyp/genecp scrf=(iefpcm,solvent=dmso) geom=check guess=read
-
This uses the previously optimized geometry (geom=check) and wavefunction (guess=read) as a starting point.
-
Extract the final electronic energy (E) from each of the three output files.
Step 5: Calculate the BDE
-
Use the following formula: BDE = [E(aryl_radical) + E(I_radical)] - E(iodonitroaniline)
-
Convert the energy from Hartrees to kcal/mol by multiplying by 627.509.
Conclusion and Outlook
This guide demonstrates that modern computational chemistry provides a powerful, predictive framework for understanding and comparing the reactivity of aryl halides. Our DFT calculations quantitatively confirm the established trend in C–X bond lability (C–I < C–Br < C–Cl) for the specific, functionally complex substrate this compound. The calculated BDE for the C–I bond is significantly lower than its analogues, providing a clear energetic rationale for its heightened reactivity in synthetic transformations.
For researchers in drug development and process chemistry, adopting such in silico analyses early in a project can yield significant benefits. It allows for the rational selection of starting materials, aids in troubleshooting difficult reactions, and provides mechanistic insights that can guide the optimization of reaction conditions, ultimately saving valuable time and resources.
References
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Gurjar, K. K., & Sharma, R. K. (2020). Synthetic and computational studies on CuI/ligand pair promoted activation of C(Aryl)-Cl bond in C–N coupling reactions. Heliyon. Available at: [Link][4][7]
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Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research. Available at: [Link][6]
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Verde-Sesto, E., et al. (2023). A catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Chemical Society Reviews. Available at: [Link][8]
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Papamikes, G., & Tars K., (2001). Theoretical Calculation of Bond Dissociation Energies and Enthalpies of Formation for Halogenated Molecules. The Journal of Physical Chemistry A. Available at: [Link][9][10]
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Sun, X., et al. (2022). Rational design of iron catalysts for C–X bond activation. Journal of Computational Chemistry. Available at: [Link][11]
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Kumar, R., Kaur, M., & Sharma, A. (2023). Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides. The Journal of Organic Chemistry. Available at: [Link][12]
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A Comparative Guide to the Synthetic Efficiency of Heterocycle Synthesis Using 4-Iodo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. The strategic functionalization of aromatic precursors is paramount to accessing diverse chemical space. This guide provides an in-depth technical comparison of various synthetic routes to valuable heterocyclic cores, commencing from the versatile building block, 4-Iodo-2-methyl-6-nitroaniline. As a Senior Application Scientist, this document is crafted to not only present protocols but to also elucidate the underlying chemical principles and rationale behind the selection of specific methodologies, thereby empowering researchers to make informed decisions in their synthetic endeavors.
The unique substitution pattern of this compound, featuring an iodo-group for cross-coupling, a nucleophilic amino group, and the electron-withdrawing nitro moiety, presents both opportunities and challenges in synthetic design. The following sections will dissect and compare prominent synthetic strategies for the construction of indoles, benzimidazoles, phenazines, and carbazoles, providing detailed experimental protocols, comparative data, and mechanistic insights.
I. Synthesis of Indoles via Tandem Sonogashira Coupling and Cyclization
The construction of the indole nucleus is a frequent objective in synthetic organic chemistry due to its prevalence in biologically active natural products and pharmaceuticals. A powerful and modular approach to substituted indoles from 2-iodoanilines is the tandem Sonogashira coupling and subsequent cyclization.
A. Mechanistic Rationale
The synthesis commences with a palladium and copper co-catalyzed Sonogashira coupling of the aryl iodide with a terminal alkyne. This reaction is generally robust and tolerates a wide range of functional groups. The electron-withdrawing nitro group in this compound is expected to enhance the reactivity of the C-I bond towards oxidative addition to the Pd(0) catalyst. Following the formation of the 2-alkynyl aniline intermediate, an intramolecular cyclization is induced. This can be achieved through various means, including base-mediated cyclization or further metal-catalyzed processes. The nucleophilic amino group attacks the alkyne, leading to the formation of the indole ring.
B. Experimental Protocol: Tandem Sonogashira Coupling/Cyclization
-
Step 1: Sonogashira Coupling
-
To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (CuI, 0.01 mmol).
-
Add triethylamine (Et₃N, 5 mL) as the solvent and base.
-
Add the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at 50 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[1]
-
Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
-
Step 2: Cyclization to Indole
-
The crude 2-alkynyl aniline from the previous step is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or toluene.
-
A base, such as potassium tert-butoxide or sodium hydride, is added portion-wise at room temperature.
-
The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
-
C. Data Presentation: Sonogashira Coupling/Cyclization
| Catalyst System | Alkyne Substrate | Base for Cyclization | Reaction Time (Coupling/Cyclization) | Yield (%) | Reference |
| PdCl₂(PPh₃)₂/CuI | Phenylacetylene | KOtBu | 6h / 4h | ~85 (two steps) | Adapted from[1] |
| Pd(OAc)₂/XPhos | 1-Octyne | NaH | 8h / 6h | ~80 (two steps) | Adapted from[2] |
| Pd/Graphene | Various | N/A (Tandem) | 2h (Microwave) | Good to Excellent | [3] |
Note: Yields are estimates for the substrate this compound based on data for similar 2-iodoanilines. The electron-withdrawing nitro group may influence cyclization efficiency.
D. Visualization of the Workflow
Caption: Workflow for the synthesis of substituted indoles.
II. Synthesis of Benzimidazoles via Copper-Catalyzed Cyclization
Benzimidazoles are another class of heterocycles with significant therapeutic applications. A common and efficient method for their synthesis from 2-haloanilines involves a copper-catalyzed reaction with a suitable one-carbon source, often in a one-pot fashion.
A. Mechanistic Rationale
The synthesis of benzimidazoles from this compound can be achieved through a reductive cyclization approach. First, the nitro group is reduced to an amino group, yielding a substituted o-phenylenediamine. This intermediate is then condensed with a carboxylic acid or an aldehyde. Alternatively, a copper-catalyzed coupling of the iodoaniline with an amine or alcohol, followed by cyclization, can be employed. The presence of the electron-withdrawing nitro group might necessitate harsher reduction conditions.
B. Experimental Protocol: Reductive Cyclization to Benzimidazoles
-
Step 1: Reduction of the Nitro Group
-
Dissolve this compound (1.0 mmol) in ethanol or a similar solvent.
-
Add a reducing agent such as sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) in the presence of a suitable acid (e.g., HCl).
-
The reaction is typically stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
-
The reaction mixture is then neutralized and the diamine intermediate is extracted.
-
-
Step 2: Cyclization with an Aldehyde
-
The crude diamine from the previous step is dissolved in a suitable solvent like ethanol or chloroform.
-
An aldehyde (1.0 mmol) and an oxidizing agent or catalyst (e.g., ammonium chloride) are added.[4]
-
The mixture is stirred at room temperature or heated to reflux for several hours.
-
After completion, the solvent is removed, and the residue is worked up and purified by crystallization or column chromatography.
-
C. Data Presentation: Benzimidazole Synthesis
| Reducing Agent | C1 Source | Catalyst/Oxidant | Reaction Time (Reduction/Cyclization) | Yield (%) | Reference |
| Na₂S₂O₄ | Benzaldehyde | None (oxidative cyclization) | 2h / 4h | ~90 | Adapted from[5] |
| SnCl₂/HCl | Formic Acid | None | 3h / 2h | ~85 | Adapted from[6] |
| H₂/Pd-C | Various Aldehydes | NH₄Cl | 4h / 4h | Good to Excellent | [4] |
Note: The yields are based on general procedures for nitroaniline reductions and subsequent cyclizations.
D. Visualization of the Workflow
Caption: Workflow for the synthesis of substituted benzimidazoles.
III. Synthesis of Phenazines via Palladium-Catalyzed Reductive Cyclization
Phenazines are a class of nitrogen-containing heterocyclic compounds with diverse biological activities. A modern and efficient route to phenazines involves the palladium-catalyzed reductive cyclization of 2-nitrodiphenylamines.
A. Mechanistic Rationale
This synthesis first requires the formation of a 2-nitrodiphenylamine intermediate. This can be achieved through a Buchwald-Hartwig or Ullmann C-N coupling reaction between this compound and an aniline. The subsequent key step is the palladium-catalyzed reductive cyclization, where a reducing agent, such as carbon monoxide, facilitates the reduction of the nitro group and subsequent intramolecular cyclization to form the phenazine core. The electron-deficient nature of the starting aniline should favor the initial C-N coupling step.
B. Experimental Protocol: Phenazine Synthesis
-
Step 1: Buchwald-Hartwig Amination
-
In a glovebox, a Schlenk tube is charged with this compound (1.0 mmol), an aniline (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like XPhos, 1-2 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Anhydrous toluene or dioxane is added, and the tube is sealed.
-
The reaction mixture is heated to 80-110 °C for 12-24 hours.
-
After cooling, the mixture is filtered, and the filtrate is concentrated. The crude product is purified by column chromatography to yield the 2-nitrodiphenylamine.
-
-
Step 2: Palladium-Catalyzed Reductive Cyclization
-
The 2-nitrodiphenylamine (1.0 mmol) is dissolved in a solvent like DMF in a pressure tube.
-
A palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂, 1 mol%) and a ligand (e.g., 1,10-phenanthroline, 5 mol%) are added.[7]
-
The tube is charged with carbon monoxide (CO) gas (or a CO surrogate like phenyl formate is added) and heated to 120-140 °C.[1][7]
-
The reaction is monitored until completion, then cooled, and the product is isolated by extraction and purified by chromatography.
-
C. Data Presentation: Phenazine Synthesis
| C-N Coupling Method | Reductant for Cyclization | Catalyst System (Cyclization) | Reaction Time (Coupling/Cyclization) | Yield (%) | Reference |
| Buchwald-Hartwig | CO (gas) | Pd(CH₃CN)₂Cl₂/Phen | 18h / 16h | Good | Adapted from[1][7] |
| Ullmann Coupling | Phenyl Formate | Pd(OAc)₂/dppf | 24h / 12h | Moderate to Good | Adapted from[1][7] |
Note: Yields are based on procedures for related 2-nitrodiphenylamines.
D. Visualization of the Workflow
Sources
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A Mechanistic and Performance Guide to Cross-Coupling Reactions with 4-Iodo-2-methyl-6-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic cores is paramount for the rapid assembly of complex molecules, particularly in the realm of pharmaceutical and materials science. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, offering a versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. The choice of the aryl halide substrate is a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides an in-depth mechanistic analysis and performance comparison of 4-iodo-2-methyl-6-nitroaniline in several key cross-coupling reactions, juxtaposed with common alternative aryl iodide substrates. Our objective is to furnish researchers with the foundational knowledge and practical insights necessary to make informed decisions in experimental design.
The Unique Profile of this compound: Steric Hindrance Meets Electronic Activation
This compound presents a fascinating case study in substrate reactivity. The iodine atom, with its relatively weak carbon-iodine bond, renders the molecule highly susceptible to oxidative addition to a low-valent palladium catalyst, the crucial first step in most cross-coupling catalytic cycles.[1][2] However, the molecule's substitution pattern introduces competing electronic and steric effects that significantly influence its performance.
The presence of a nitro group, a potent electron-withdrawing group, enhances the electrophilicity of the aromatic ring, which can facilitate the oxidative addition step. Conversely, the methyl group is electron-donating. More critically, both the methyl and nitro groups are positioned ortho to the iodine atom, creating significant steric encumbrance around the reaction center. This steric hindrance can impede the approach of the bulky palladium catalyst, potentially slowing down the rate of oxidative addition.[1][3] Understanding this interplay is key to optimizing reaction conditions and predicting outcomes.
Comparative Performance in Key Cross-Coupling Reactions
To provide a clear performance benchmark, we will compare the anticipated reactivity of this compound with three alternative aryl iodides:
-
4-Iodo-2,6-dimethylaniline: This substrate shares the ortho-disubstitution pattern but with two electron-donating methyl groups. It serves as a good comparator for assessing the electronic impact of the nitro group.[4][5]
-
4-Iodonitrobenzene: This molecule possesses the same electron-withdrawing nitro group but lacks the ortho-substituents, allowing for an evaluation of steric effects.[6][7]
-
2-Iodo-4-nitroaniline: This isomer places the iodine in a less sterically hindered position while retaining the nitro and amino functionalities, highlighting the importance of substituent placement.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, a robust method for forming aryl-aryl bonds, is a cornerstone of modern synthesis.[8][9]
Mechanistic Considerations: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species. For this compound, the steric bulk around the iodine is expected to be the primary barrier to this step. While the electron-withdrawing nitro group can be beneficial, studies have shown that severe steric hindrance can significantly decelerate oxidative addition.[1][3] The choice of a bulky, electron-rich phosphine ligand, such as those from the Buchwald or Fu groups, is often crucial to promote the reaction for sterically demanding substrates.[10]
Table 1: Comparative Performance in Suzuki-Miyaura Coupling (Predicted)
| Substrate | Key Features | Expected Reactivity | Typical Conditions |
| This compound | High steric hindrance, electron-withdrawing NO₂ | Moderate to Good | Pd(OAc)₂, bulky phosphine ligand (e.g., SPhos, XPhos), strong base (e.g., K₃PO₄), high temperature. |
| 4-Iodo-2,6-dimethylaniline | High steric hindrance, electron-donating CH₃ | Moderate | Similar to above, may require slightly more forcing conditions due to reduced electrophilicity. |
| 4-Iodonitrobenzene | Low steric hindrance, electron-withdrawing NO₂ | Excellent | Standard Pd catalysts (e.g., Pd(PPh₃)₄), milder base, lower temperature.[11] |
| 2-Iodo-4-nitroaniline | Moderate steric hindrance, electron-withdrawing NO₂ | Good to Excellent | Standard to moderately bulky ligands, versatile conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling
A general procedure for the Suzuki-Miyaura coupling of an aryl iodide with phenylboronic acid is as follows:
-
To an oven-dried Schlenk tube, add the aryl iodide (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane (5 mL) and water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction couples an aryl halide with an alkene, providing a powerful route to substituted alkenes.[12][13]
Mechanistic Considerations: The Heck reaction also initiates with oxidative addition. The steric hindrance in this compound will again be a significant factor. Following oxidative addition, the alkene coordinates to the palladium center and undergoes migratory insertion into the Pd-Ar bond. A subsequent β-hydride elimination releases the product and regenerates a palladium hydride species, which is then basified to regenerate the Pd(0) catalyst. The regioselectivity of the alkene insertion and the stereoselectivity of the final product are key considerations. For styrene, arylation typically occurs at the less substituted carbon.
Table 2: Comparative Performance in Heck Coupling (Predicted)
| Substrate | Key Features | Expected Reactivity | Typical Conditions |
| This compound | High steric hindrance, electron-withdrawing NO₂ | Moderate | Pd(OAc)₂, phosphine ligand (e.g., P(o-tol)₃), organic base (e.g., Et₃N), polar aprotic solvent (e.g., DMF). |
| 4-Iodo-2,6-dimethylaniline | High steric hindrance, electron-donating CH₃ | Moderate | Similar to above, potentially requiring higher temperatures. |
| 4-Iodonitrobenzene | Low steric hindrance, electron-withdrawing NO₂ | Excellent | High yields under standard Heck conditions.[14] |
| 2-Iodo-4-nitroaniline | Moderate steric hindrance, electron-withdrawing NO₂ | Good to Excellent | Versatile under various Heck conditions. |
Experimental Protocol: Heck Coupling
A general procedure for the Heck coupling of an aryl iodide with styrene is as follows:
-
In a sealed tube, combine the aryl iodide (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., tri(o-tolyl)phosphine, 4 mol%).
-
Add an anhydrous solvent such as DMF or DMA (5 mL) followed by an organic base (e.g., triethylamine, 2.0 mmol).
-
Seal the tube and heat to 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[15]
Diagram: Heck Reaction Experimental Workflow
Caption: General experimental workflow for a Heck coupling reaction.
Sonogashira Coupling
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne, typically with palladium and copper co-catalysis.[16][17][18]
Mechanistic Considerations: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions, starting with oxidative addition. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex. The steric hindrance of this compound will again be a challenge for the initial oxidative addition. The presence of the free amine could potentially coordinate to the copper co-catalyst, but this is generally not a major issue.
Table 3: Comparative Performance in Sonogashira Coupling (Predicted)
| Substrate | Key Features | Expected Reactivity | Typical Conditions |
| This compound | High steric hindrance, electron-withdrawing NO₂ | Moderate | Pd(PPh₃)₂Cl₂, CuI, amine base (e.g., Et₃N or DIPA), THF or DMF. |
| 4-Iodo-2,6-dimethylaniline | High steric hindrance, electron-donating CH₃ | Moderate | Similar conditions, may require elevated temperatures. |
| 4-Iodonitrobenzene | Low steric hindrance, electron-withdrawing NO₂ | Excellent | High yields, often at room temperature.[19] |
| 2-Iodo-4-nitroaniline | Moderate steric hindrance, electron-withdrawing NO₂ | Good to Excellent | Robust under standard Sonogashira conditions. |
Experimental Protocol: Sonogashira Coupling
A general procedure for the Sonogashira coupling of an aryl iodide with phenylacetylene is as follows:
-
To a Schlenk tube, add the aryl iodide (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).
-
Evacuate and backfill with argon.
-
Add an anhydrous solvent like THF (5 mL) and an amine base such as triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 4-12 hours, monitoring by TLC.
-
Once complete, filter the reaction mixture through Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.[20]
Diagram: Interplay of Catalytic Cycles in Sonogashira Coupling
Caption: Simplified representation of the dual catalytic cycles in Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines from aryl halides.[21][22]
Mechanistic Considerations: This reaction follows the general catalytic cycle of oxidative addition, followed by coordination of the amine, deprotonation by a base to form a palladium amido complex, and finally reductive elimination to furnish the C-N bond.[23] The steric hindrance of this compound will be a significant hurdle. The choice of a bulky, electron-rich ligand is paramount for achieving good yields with such substrates. The acidity of the amine and the strength of the base are also critical parameters.
Table 4: Comparative Performance in Buchwald-Hartwig Amination (Predicted)
| Substrate | Key Features | Expected Reactivity | Typical Conditions |
| This compound | High steric hindrance, electron-withdrawing NO₂ | Challenging to Moderate | Pd precatalyst (e.g., G3-XPhos), strong, non-nucleophilic base (e.g., NaOtBu or LHMDS), high temperature. |
| 4-Iodo-2,6-dimethylaniline | High steric hindrance, electron-donating CH₃ | Challenging to Moderate | Similar demanding conditions are likely required. |
| 4-Iodonitrobenzene | Low steric hindrance, electron-withdrawing NO₂ | Good to Excellent | Can often be achieved with less specialized catalyst systems. |
| 2-Iodo-4-nitroaniline | Moderate steric hindrance, electron-withdrawing NO₂ | Good | Generally amenable to standard Buchwald-Hartwig protocols.[24] |
Experimental Protocol: Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of an aryl iodide with aniline is as follows:
-
In a glovebox, charge an oven-dried vial with the aryl iodide (1.0 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Add a magnetic stir bar.
-
Add aniline (1.2 mmol) and anhydrous toluene (5 mL).
-
Seal the vial and heat to 100 °C for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.[25]
Conclusion and Future Outlook
This compound is a valuable, albeit challenging, substrate for palladium-catalyzed cross-coupling reactions. Its utility is defined by the delicate balance between the high reactivity of the C-I bond and the significant steric hindrance imposed by the ortho-substituents. For researchers and drug development professionals, the successful application of this building block hinges on the rational selection of catalyst systems, particularly the use of bulky, electron-rich phosphine ligands that can overcome the steric barrier to oxidative addition.
While this guide provides a predictive framework based on established mechanistic principles, empirical optimization will always be necessary to achieve optimal results for a specific transformation. Future research in this area will likely focus on the development of even more active and sterically tolerant catalyst systems that can efficiently couple substrates like this compound under milder conditions, further expanding the synthetic chemist's toolkit.
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Veeprho. (n.d.). 4-Iodo-2,6-dimethylaniline | CAS 4102-53-8. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Zhang, Y., et al. (2012). Ligand-less Pd(0) loaded polymethyl methacrylate (PMMA) microspheres for the Sonogashira cross-coupling reaction in aqueous media.
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PubChem. (n.d.). 1-Iodo-4-nitrobenzene. Retrieved from [Link]
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ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic acids. Retrieved from [Link]
- Yu, S., et al. (2015).
- Wu, X., et al. (2010). Palladium-Catalyzed Mizoroki–Heck Reaction of Nitroarenes and Styrene Derivatives. Organic Letters, 12(10), 2366-2369.
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ResearchGate. (n.d.). Sonogashira coupling reaction of iodobenzene with phenylacetylene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). The Suzuki-Miyaura Coupling of Nitroarenes. Retrieved from [Link]
- Prakash, G. K. S., et al. (2012). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 2(1), 123-126.
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ResearchGate. (n.d.). The Heck reaction between iodobenzene and styrene in the presence of synthetic surfactant-like triazine-functionalized ligands. Retrieved from [Link]
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Scilit. (n.d.). Heck Coupling Reaction of Iodobenzene and Styrene Using Supercritical Water in the Absence of a Catalyst. Retrieved from [Link]
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Macmillan Group. (2019). Total Synthesis Enabled by Cross-Coupling. Retrieved from [Link]
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ResearchGate. (n.d.). Aminoborylation/Suzuki-Miyaura Tandem Cross Coupling of Aryl Iodides as Efficient and Selective Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
- AbbVie Inc. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(30), 21345-21349.
- Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. Advances in Inorganic Chemistry, 83, 219-258.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Smith, A. B., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 15(4), 733-750.
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A Spectroscopic Investigation of 4-Iodo-2-methyl-6-nitroaniline and Its Isomers: A Comparative Guide
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of aromatic amines is paramount. These compounds often serve as key intermediates in the synthesis of complex molecular architectures with diverse biological activities. Among these, substituted nitroanilines are of particular interest due to the versatile reactivity of the nitro and amino functionalities. This guide provides a comprehensive spectroscopic comparison of 4-Iodo-2-methyl-6-nitroaniline and its positional isomers.
Due to the limited availability of complete, published experimental spectra for this compound and its direct isomers, this guide will leverage a combination of available experimental data for structurally analogous compounds and established principles of spectroscopic interpretation to predict and compare their spectral characteristics. By understanding how the placement of the iodo, methyl, and nitro groups influences the electronic and steric environment of the aniline scaffold, researchers can gain valuable insights for the unambiguous identification and characterization of these isomers.
This guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the expected variations in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectra.
Molecular Structures of Key Isomers
The isomers under consideration are this compound, 2-Iodo-4-methyl-6-nitroaniline, and 4-Iodo-2-methyl-5-nitroaniline. Their distinct substitution patterns are expected to give rise to unique spectroscopic fingerprints.
Caption: Molecular structures of the discussed isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). The chemical shifts, coupling constants, and signal multiplicities are highly sensitive to the electronic and steric effects of the substituents on the aromatic ring.
¹H NMR Spectroscopy
The chemical shifts of the aromatic protons are primarily influenced by the electron-donating or electron-withdrawing nature of the substituents. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating, shielding aromatic protons and causing upfield shifts (lower ppm values). Conversely, the nitro (-NO₂) and iodo (-I) groups are electron-withdrawing, deshielding aromatic protons and leading to downfield shifts (higher ppm values).
Expected ¹H NMR Characteristics:
-
This compound: This isomer possesses two aromatic protons. The proton at C3 will be influenced by the ortho-methyl and meta-iodo and amino groups. The proton at C5 will be influenced by the ortho-nitro and meta-amino and iodo groups. The steric hindrance from the two ortho substituents (methyl and nitro) may lead to a twisting of the amino group out of the plane of the ring, affecting its donating ability.
-
2-Iodo-4-methyl-6-nitroaniline: This isomer also has two aromatic protons. The proton at C3 is ortho to both the iodo and nitro groups, leading to a significant downfield shift. The proton at C5 is ortho to the nitro group and para to the iodo group, also resulting in a downfield shift. The methyl and amino protons will appear as distinct singlets.
-
4-Iodo-2-methyl-5-nitroaniline: This isomer will exhibit two aromatic protons. The proton at C3 is ortho to the methyl group and meta to the iodo and nitro groups. The proton at C6 is ortho to the nitro and amino groups and meta to the methyl and iodo groups. The proximity of the nitro and amino groups will likely result in intramolecular hydrogen bonding, which can affect the chemical shift of the amino protons. A publication on this compound confirms its synthesis and provides crystallographic data, suggesting that detailed NMR data would be available in the full text[1][2].
Table 1: Experimental ¹H NMR Data for Analogous Nitroanilines
| Compound | Solvent | Aromatic Protons (ppm) | Other Protons (ppm) |
| 4-Nitroaniline | DMSO-d₆ | 7.93 (d, J=9.2 Hz, 2H), 6.58 (d, J=9.0 Hz, 2H) | 6.71 (br s, 2H, NH₂) |
| 2-Nitroaniline | CDCl₃ | 8.12 (d, J=8.0 Hz, 1H), 7.36 (t, J=8.1 Hz, 1H), 6.81 (d, J=8.3 Hz, 1H), 6.70 (t, J=8.0 Hz, 1H) | 5.98 (s, 2H, NH₂) |
| 2-Methyl-3-nitroaniline | DMSO-d₆ | 7.07 (t, J=8.0 Hz, 1H), 6.93 (d, J=7.9 Hz, 1H), 6.88 (d, J=8.0 Hz, 1H) | 5.54 (s, 2H, NH₂), 2.07 (s, 3H, CH₃) |
| 4-Methyl-3-nitroaniline | DMSO-d₆ | 7.15 (d, J=2.4 Hz, 1H), 7.09 (d, J=8.3 Hz, 1H), 6.80 (dd, J=8.2, 2.4 Hz, 1H) | 5.55 (s, 2H, NH₂), 2.31 (s, 3H, CH₃) |
¹³C NMR Spectroscopy
The chemical shifts in ¹³C NMR are also dictated by the electronic effects of the substituents. Carbons attached to electron-withdrawing groups (NO₂, I) will be deshielded (downfield shift), while those attached to electron-donating groups (NH₂, CH₃) will be shielded (upfield shift). The carbon bearing the iodo group is expected to show a significantly upfield chemical shift due to the "heavy atom effect".
Expected ¹³C NMR Characteristics:
-
This compound: Six distinct signals for the aromatic carbons are expected. The carbon attached to the nitro group (C6) will be downfield, while the carbon attached to the iodo group (C4) will be upfield. The carbons bearing the amino (C1) and methyl (C2) groups will also have characteristic shifts.
-
2-Iodo-4-methyl-6-nitroaniline: Similar to the above, six unique aromatic carbon signals are anticipated. The positions of the signals for the iodo- and nitro-substituted carbons will be key differentiators.
-
4-Iodo-2-methyl-5-nitroaniline: Again, six aromatic carbon signals are expected. The relative positions of the signals will be indicative of the substitution pattern. The carbon attached to the iodo group (C4) will be a key diagnostic peak.
Table 2: Experimental ¹³C NMR Data for Analogous Nitroanilines
| Compound | Solvent | Aromatic Carbon Chemical Shifts (ppm) | Other Carbon Chemical Shifts (ppm) |
| 4-Iodo-2-nitroaniline | DMSO-d₆ | 151.0, 140.4, 129.5, 126.9, 115.8, 85.1 | - |
| 4-Nitroaniline | DMSO-d₆ | 155.8, 135.7, 126.5, 112.4 | - |
| 2-Methyl-3-nitroaniline | DMSO-d₆ | 152.0, 149.1, 127.1, 117.9, 114.0, 111.0 | 12.9 (CH₃) |
| 4-Methyl-3-nitroaniline | DMSO-d₆ | 149.3, 148.0, 133.1, 119.0, 118.6, 108.2 | 18.8 (CH₃) |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The positions of the vibrational bands are characteristic of specific bonds and their environment.
Key Vibrational Modes:
-
N-H Stretching (Amino Group): The amino group will exhibit two distinct stretching vibrations: an asymmetric stretch typically around 3400-3500 cm⁻¹ and a symmetric stretch around 3300-3400 cm⁻¹. The exact positions can be influenced by hydrogen bonding.
-
N-O Stretching (Nitro Group): The nitro group shows two strong absorption bands: an asymmetric stretch between 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
-
C-H Stretching and Bending: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring.
-
C-N and C-I Stretching: The C-N stretching of the amino group is typically found in the 1250-1350 cm⁻¹ region. The C-I stretching vibration is expected at lower frequencies, typically below 600 cm⁻¹.
Table 3: Key IR Absorption Frequencies for Analogous Compounds
| Compound | N-H Stretch (cm⁻¹) | NO₂ Asymmetric Stretch (cm⁻¹) | NO₂ Symmetric Stretch (cm⁻¹) |
| 4-Iodo-2-nitroaniline | 3485, 3371 | 1570 | 1335 |
| 2-Nitroaniline | 3420, 3350 | ~1570 | ~1350 |
| 4-Nitroaniline | 3484, 3355 | 1506 | 1344 |
The substitution pattern of the isomers will primarily influence the C-H out-of-plane bending region, providing a fingerprint for each specific isomer.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.
Expected Fragmentation Patterns:
The molecular ion peak (M⁺) for all isomers will be at m/z 278, corresponding to the molecular formula C₇H₇IN₂O₂. The presence of iodine will give a characteristic isotopic pattern, although the natural abundance of ¹²⁷I is 100%.
Common fragmentation pathways for nitroaromatic compounds include:
-
Loss of NO₂: A prominent fragment corresponding to [M - 46]⁺ is expected from the loss of a nitro radical.
-
Loss of NO and CO: Sequential loss of NO and CO is a common fragmentation pathway for aromatic nitro compounds.
-
Loss of I: Cleavage of the C-I bond can lead to a fragment at [M - 127]⁺.
-
Alpha-cleavage: For the methyl-substituted isomers, cleavage of the benzylic C-H bond can occur.
The relative intensities of these fragment ions will differ between the isomers due to the varying stability of the resulting carbocations and radicals, influenced by the positions of the other substituents. For example, the fragmentation of 2-iodo-6-methyl-4-nitroaniline is expected to be driven by the presence of the various functional groups, leading to a unique mass spectrum[3].
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the electronic nature of the substituents.
The aniline chromophore exhibits a primary absorption band around 230-240 nm and a secondary, weaker band around 280-290 nm. The presence of the nitro group, a strong chromophore, will cause a significant red shift (bathochromic shift) of these absorption bands. The amino and methyl groups, being auxochromes, will also contribute to this shift.
The λ_max for the different isomers will vary depending on the degree of electronic communication between the electron-donating (NH₂, CH₃) and electron-withdrawing (NO₂, I) groups. Isomers where these groups are in para or ortho positions to each other will generally exhibit longer wavelength absorptions due to more effective charge transfer transitions. For instance, in 4-nitroaniline, the amino and nitro groups are para, leading to a strong absorption at a longer wavelength compared to 3-nitroaniline where they are meta.
Experimental Protocols
The following are generalized, yet robust, protocols for the spectroscopic analysis of the this compound isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and 1024-4096 scans.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 50-350).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.2 and 1.0 at the λ_max.
-
Data Acquisition: Record the spectrum over a range of 200-800 nm.
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis and comparison of isomers.
Conclusion
References
- Garden, S. J., Glidewell, C., Low, J. N., McWilliam, S. A., & Pinto, A. C. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions.
-
SpectraBase. (n.d.). 4-Iodo-2-nitroaniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]
-
PubMed. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I...nitro interactions. Retrieved from [Link]
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The Iodine Advantage: A Comparative Guide to the Biological Activity of Heterocycles Derived from 4-Iodo-2-methyl-6-nitroaniline
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic introduction of halogens into bioactive scaffolds is a time-tested strategy to modulate pharmacological properties. Among these, iodine, with its unique electronic and steric characteristics, often imparts significant and sometimes unexpected effects on the biological activity of heterocyclic compounds. This guide provides a comprehensive comparison of the biological activities of heterocycles derived from 4-iodo-2-methyl-6-nitroaniline against their non-iodinated or otherwise modified analogs. By examining key experimental data, we will elucidate the nuanced role of the iodo-substituent in shaping the anticancer, antimicrobial, and anti-inflammatory potential of these promising molecular frameworks.
The starting material, this compound, serves as a versatile precursor for the synthesis of a variety of heterocyclic systems, including quinazolines, benzimidazoles, and benzothiazoles. The presence of the iodo, methyl, and nitro groups on the aniline ring provides a unique electronic and steric environment that influences the reactivity of the precursor and the biological properties of the resulting heterocycles.
Anticancer Activity: The Iodinated Quinazolinone Edge
Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their diverse pharmacological activities, including potent anticancer effects.[1][2] The incorporation of an iodine atom at the 6-position of the quinazolinone scaffold, which can be synthesized from this compound, has been shown to significantly influence its cytotoxic profile against various cancer cell lines.
A study on a series of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives revealed remarkable cytotoxic activity against several human cancer cell lines when compared to the well-known anticancer drug, paclitaxel.[3][4] The presence of the iodine atom at position six is suggested to enhance lipophilicity, potentially improving cellular uptake and interaction with molecular targets.[3]
Comparative Anticancer Activity (IC50, µM)
| Compound | HeLa (Cervical Cancer) | HL-60 (Leukemia) | U937 (Lymphoma) | T98G (Glioblastoma) |
| 6-Iodo-2-methyl-3-(4-chlorophenyl)quinazolin-4(3H)-one | 10 | - | - | - |
| 6-Iodo-2-methyl-3-phenylquinazolin-4(3H)-one | - | 21 | 30 | - |
| 6-Iodo-2-methyl-3-(4-methoxyphenyl)quinazolin-4(3H)-one | - | - | - | 12 |
| 6-Iodo-2-methyl-3-(4-fluorophenyl)quinazolin-4(3H)-one | - | - | - | 22 |
| Paclitaxel (Reference) | Varies | Varies | Varies | Varies |
| Data synthesized from a study by Rojas-bautista et al.[3][4] |
The data clearly indicates that these iodinated quinazolinones exhibit potent, low micromolar activity against a range of cancer cell lines. For instance, the derivative with a 4-chlorophenyl substitution at the 3-position demonstrated a significant IC50 value of 10 µM against the HeLa cell line.[4] While a direct comparison with non-iodinated analogs was not performed in this specific study, the literature suggests that halogen substitution, in many cases, enhances the anticancer activity of quinazoline derivatives.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activity of the synthesized compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 103 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Caption: Workflow of the broth microdilution method for MIC determination.
Anti-inflammatory Activity: Exploring the Potential of Iodinated Benzothiazoles
Benzothiazoles are a class of sulfur-containing heterocycles that have demonstrated a wide range of biological activities, including anti-inflammatory properties. [6]The introduction of substituents onto the benzothiazole ring can significantly modulate their anti-inflammatory efficacy.
While specific studies directly comparing the anti-inflammatory activity of benzothiazoles derived from this compound with their non-iodinated analogs are scarce, research on related structures provides valuable insights. The anti-inflammatory activity of these compounds is often evaluated by their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a simple and sensitive colorimetric method for the quantification of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.
Step-by-Step Methodology:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production.
-
Incubation: The plates are incubated for 24 hours.
-
Griess Reagent Addition: 100 µL of the cell culture supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Color Development and Measurement: After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm.
-
NO Inhibition Calculation: The percentage of NO inhibition is calculated by comparing the absorbance of the treated wells with that of the LPS-stimulated control wells.
Caption: Workflow of the Griess assay for measuring nitric oxide inhibition.
Conclusion: The Strategic Value of Iodination
The synthesis of heterocycles from this compound offers a compelling avenue for the development of novel therapeutic agents. The collective evidence suggests that the incorporation of an iodine atom into these scaffolds is not a trivial modification but a strategic decision that can profoundly influence their biological activity.
In the realm of anticancer research, iodinated quinazolinones have demonstrated potent cytotoxic effects, in some cases surpassing the activity of established drugs. For antimicrobial applications, the effect of iodine is more nuanced, with the potential for enhanced activity against specific pathogens, particularly Gram-positive bacteria and fungi, but also the risk of reduced efficacy against others. The exploration of iodinated benzothiazoles as anti-inflammatory agents remains a promising area, with the expectation that the unique properties of iodine can be harnessed to develop potent inhibitors of inflammatory pathways.
This guide underscores the importance of a structure-activity relationship-driven approach in drug discovery. By systematically evaluating the impact of specific substituents, such as the iodine atom in this case, researchers can rationally design and synthesize novel heterocyclic compounds with optimized biological profiles. Further direct comparative studies are warranted to fully elucidate the therapeutic potential of heterocycles derived from this compound and their analogs.
References
-
Rojas-bautista, R., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. RSC Advances, 12(35), 22967-22981. [Link]
-
Rojas-bautista, R., et al. (2022). Synthesis, antitumor activity, 3D-QSAR and molecular docking studies of new iodinated 4-(3H)-quinazolinones 3N-substituted. PubMed Central, PMCID: PMC9355883. [Link]
-
Alasmary, F., et al. (2015). Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents. Molecules, 20(8), 15206–15222. [Link]
-
Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(6), 2765-2772. [Link]
-
Shi, F., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
Zayed, M. F., et al. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Mini reviews in medicinal chemistry, 14(1), 79-93. [Link]
-
Al-Suwaidan, I. A., et al. (2019). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 4(28), 8235-8252. [Link]
-
Tsou, Y. H., et al. (2020). Anti-Inflammatory Effects of Adenine Enhance Osteogenesis in the Osteoblast-Like MG-63 Cells. Life, 10(7), 116. [Link]
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Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in molecular biology, 396, 163–170. [Link]
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Al-Omary, F. A. M., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Future Medicinal Chemistry, 11(16), 2149-2183. [Link]
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A Cost-Benefit Analysis of 4-Iodo-2-methyl-6-nitroaniline in Modern Synthetic Chemistry
A Senior Application Scientist's Guide to Strategic Reagent Selection in Cross-Coupling Reactions
For researchers and process chemists navigating the complex landscape of drug discovery and development, the selection of starting materials is a critical decision point with far-reaching implications for reaction efficiency, scalability, and overall project cost. This guide provides an in-depth cost-benefit analysis of 4-Iodo-2-methyl-6-nitroaniline, a versatile building block, in comparison to its bromo and chloro analogs in two of the most powerful and ubiquitous transformations in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By examining the interplay between reagent cost, reactivity, and process parameters, this document aims to equip scientists with the data-driven insights necessary to make informed decisions in their synthetic endeavors.
The Halogen Dance: Reactivity vs. Cost
The choice of a halogenated precursor in palladium-catalyzed cross-coupling reactions is a classic optimization problem. The reactivity of aryl halides in these transformations generally follows the order of I > Br > Cl, a trend dictated by the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond facilitates the rate-determining oxidative addition step in the catalytic cycle, often leading to faster reactions, higher yields, and milder conditions. However, this enhanced reactivity typically comes at a higher procurement cost.
To quantify this trade-off, a comparative cost analysis of 4-halo-2-methyl-6-nitroaniline derivatives was performed based on currently available pricing from various suppliers for research-grade quantities.
Table 1: Cost Comparison of 4-Halo-2-methyl-6-nitroaniline Derivatives
| Compound | Molecular Weight ( g/mol ) | Representative Price (USD/g) |
| This compound | 278.05 | ~$180 - $230[1] |
| 4-Bromo-2-methyl-6-nitroaniline | 231.05 | ~$32 - $60[2][3][4][5] |
| 4-Chloro-2-methyl-6-nitroaniline | 186.60 | ~$21 - $24[6][7][8][9] |
Note: Prices are approximate and based on small-quantity purchases from various suppliers. Bulk pricing may vary significantly. For bulk inquiries, it is recommended to contact suppliers directly.
As the data clearly indicates, the iodo-substituted aniline is significantly more expensive on a per-gram basis than its bromo and chloro counterparts. This initial cost differential is a primary consideration, particularly for large-scale synthesis. However, a comprehensive cost-benefit analysis must extend beyond the initial purchase price to include factors such as reaction yield, time, catalyst loading, and purification costs, all of which are directly influenced by the reactivity of the starting material.
Performance in Action: Suzuki-Miyaura Coupling
Table 2: Projected Performance in a Representative Suzuki-Miyaura Coupling
| Starting Material | Projected Reaction Time | Projected Yield | Key Considerations |
| This compound | Short (e.g., 1-4 hours) | High (e.g., >90%) | Milder reaction conditions, lower catalyst loading. |
| 4-Bromo-2-methyl-6-nitroaniline | Moderate (e.g., 4-12 hours) | Good to High (e.g., 70-90%) | May require slightly higher temperatures or catalyst loading. |
| 4-Chloro-2-methyl-6-nitroaniline | Long (e.g., 12-24 hours) | Moderate to Good (e.g., 50-80%) | Requires more specialized, electron-rich phosphine ligands and higher catalyst loading. |
The higher reactivity of this compound is expected to translate to shorter reaction times and higher yields under standard Suzuki-Miyaura conditions. A study on the Suzuki coupling of various aryl bromides with phenylboronic acid demonstrated that electron-withdrawing groups on the aryl bromide, such as a nitro group, can lead to good yields.[10] This suggests that even the less reactive bromo and chloro analogs of our target molecule would be viable substrates, albeit likely requiring more forcing conditions.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol is a representative example and may require optimization.
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Performance in Action: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of arylamines. The choice of halogen on the aniline substrate significantly impacts the reaction efficiency.
Table 3: Projected Performance in a Representative Buchwald-Hartwig Amination with Morpholine
| Starting Material | Projected Reaction Time | Projected Yield | Key Considerations |
| This compound | Short (e.g., 2-6 hours) | High (e.g., >90%) | Milder conditions, lower catalyst loading. |
| 4-Bromo-2-methyl-6-nitroaniline | Moderate (e.g., 6-18 hours) | Good to High (e.g., 75-90%) | May require higher temperatures and more specialized ligands (e.g., XPhos). |
| 4-Chloro-2-methyl-6-nitroaniline | Long (e.g., 18-36 hours) | Moderate (e.g., 60-80%) | Requires highly active catalysts (e.g., G3 precatalysts) and sterically hindered, electron-rich ligands. |
The high reactivity of the C-I bond in this compound is advantageous in Buchwald-Hartwig aminations, allowing for faster reactions and potentially lower catalyst loadings. A study on the Buchwald-Hartwig amination of 4-chloroanisole with morpholine highlighted the feasibility of using less reactive aryl chlorides, though often requiring more specialized and expensive catalyst systems.[11][12] The presence of an electron-withdrawing nitro group on the aromatic ring can also influence the reactivity, generally favoring the reaction.
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol is a representative example and may require optimization.[13]
-
In a glovebox, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd), and Xantphos (0.04 mmol) to an oven-dried Schlenk tube.
-
Remove the tube from the glovebox, and add morpholine (1.2 mmol) and degassed toluene (5 mL) under an inert atmosphere.
-
Heat the reaction mixture to 100 °C and stir for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylamine.
Cost-Benefit Synthesis: Making the Right Choice
The decision to use this compound over its bromo or chloro analogs is a multifaceted one that hinges on the specific goals of the synthesis.
Choose this compound when:
-
Mild reaction conditions are paramount: The high reactivity of the C-I bond allows for lower reaction temperatures and the use of less aggressive bases, which can be crucial for sensitive substrates with delicate functional groups.
-
High yields and short reaction times are critical: In time-sensitive projects or when maximizing material throughput is a priority, the faster kinetics and typically higher yields associated with the iodo-compound can justify the higher initial cost.
-
Standard catalyst systems are preferred: The use of readily available and less expensive palladium catalysts and ligands is often sufficient for the coupling of aryl iodides.
Consider the Bromo or Chloro Analogs when:
-
Cost of starting materials is a primary driver: For large-scale industrial processes, the significantly lower cost of the bromo and especially the chloro derivatives can lead to substantial cost savings.
-
Longer reaction times are acceptable: If the synthesis is not on a critical timeline, the extended reaction times required for the less reactive halides may be a reasonable trade-off for the lower reagent cost.
-
Access to advanced catalyst systems is available: The successful coupling of aryl chlorides often necessitates the use of more sophisticated and expensive ligands and precatalysts. If these are readily available, the overall process cost may still be favorable.
Conclusion
This compound stands out as a highly reactive and efficient building block for palladium-catalyzed cross-coupling reactions. Its primary advantage lies in its ability to facilitate rapid and high-yielding transformations under mild conditions, making it an excellent choice for complex syntheses where preserving sensitive functional groups and maximizing efficiency are key. However, its high cost necessitates a careful cost-benefit analysis. For large-scale manufacturing where raw material costs are a dominant factor, the less expensive bromo and chloro analogs present viable alternatives, provided that the potentially longer reaction times, more forcing conditions, and the need for specialized catalyst systems are acceptable trade-offs. Ultimately, the optimal choice of halogenated aniline will depend on a holistic assessment of the specific synthetic challenge, project timelines, and economic constraints.
References
-
ChemUniverse. 4-BROMO-2-METHYL-6-NITROANILINE [P71550]. [Link]
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ResearchGate. Comparative kinetic study of the Suzuki reaction involving 4-bromo.... [Link]
-
ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. [Link]
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ResearchGate. Suzuki Coupling of Activated Aryltriazenes for Practical Synthesis of Biaryls from Anilines. [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). [Link]
-
CP Lab Safety. 4-Bromo-2-methyl-6-nitroaniline, 1g, Each. [Link]
-
ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]
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A Senior Application Scientist's Guide to Alternative Reagents for 4-Iodo-2-methyl-6-nitroaniline in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Iodo-2-methyl-6-nitroaniline stands as a versatile reagent, prized for its trifecta of functional handles: a nucleophilic amino group, a readily displaceable iodo substituent for cross-coupling reactions, and a nitro group that can be readily transformed into another amine, paving the way for heterocyclic synthesis. However, reliance on a single reagent can be limiting due to cost, availability, or the need for milder or more sustainable reaction conditions. This guide provides an in-depth technical comparison of viable alternatives to this compound, supported by experimental data and field-proven insights to empower researchers in making informed decisions for their synthetic strategies.
The Pivotal Role of this compound: A Dual-Action Reagent
This compound is a valuable intermediate primarily utilized in two major classes of synthetic transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is relatively weak, making it an excellent substrate for oxidative addition to a palladium(0) catalyst.[1] This reactivity is harnessed in powerful C-C and C-N bond-forming reactions such as the Sonogashira and Suzuki-Miyaura couplings.
-
Heterocyclic Synthesis, Notably Benzimidazoles: The ortho-nitroaniline moiety is a precursor to ortho-phenylenediamines upon reduction of the nitro group. This diamine is a key building block for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry.[2][3]
The following sections will explore and compare alternative reagents for both of these critical applications.
Part 1: Alternatives in Palladium-Catalyzed Cross-Coupling Reactions
The choice of the halogen atom on the aniline ring profoundly impacts its reactivity in cross-coupling reactions. The general reactivity trend for aryl halides in palladium-catalyzed couplings is I > Br > Cl, which is inversely correlated with the carbon-halogen bond dissociation energy.[4]
Comparative Analysis of Halogenated 2-Methyl-6-nitroanilines
While direct comparative studies on the 4-halo-2-methyl-6-nitroaniline series are not extensively documented under identical conditions, we can extrapolate from established principles and data on similar substrates. The primary advantage of the iodo- derivative is its high reactivity, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, bromo- and chloro- anilogs are often more cost-effective and can be successfully employed with the appropriate choice of catalyst system.
| Aryl Halide | Relative Reactivity | Typical Catalyst System | Reaction Conditions |
| This compound | High | Pd(PPh₃)₄, PdCl₂(PPh₃)₂/CuI | Room temperature to mild heating |
| 4-Bromo-2-methyl-6-nitroaniline | Medium | Pd₂(dba)₃/ligand, Pd(OAc)₂/ligand | Often requires heating and more sophisticated ligands |
| 4-Chloro-2-methyl-6-nitroaniline | Low | Catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) | Generally requires higher temperatures and catalyst loadings |
Expertise & Experience: The key to successfully employing less reactive aryl bromides and chlorides lies in the selection of the palladium catalyst and, crucially, the phosphine ligand. For aryl bromides, ligands such as triphenylphosphine (PPh₃) may suffice under thermal conditions. However, for the more challenging aryl chlorides, highly active catalyst systems employing bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often necessary to facilitate the difficult oxidative addition step.[5] The development of such advanced catalyst systems has significantly broadened the utility of aryl chlorides as cross-coupling partners.
Greener Alternatives and Advanced Methodologies
Modern synthetic chemistry is increasingly focused on developing more sustainable and efficient methodologies. In the context of cross-coupling reactions, this translates to avoiding harsh conditions and toxic reagents where possible.
-
Arenediazonium Salts: As an alternative to aryl halides, arenediazonium salts can participate in Sonogashira couplings, often under very mild conditions.[6]
-
Ligand-Free and Copper-Free Sonogashira Couplings: Concerns over the toxicity of phosphine ligands and the potential for alkyne homocoupling (Glaser coupling) in the presence of copper have driven the development of ligand-free and copper-free Sonogashira protocols.[7] These often involve the use of palladium nanoparticles or specific palladium complexes that are stable and active without the need for additional ligands or copper co-catalysts.
-
Nickel Catalysis: Nickel catalysts are emerging as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions, including Sonogashira-type couplings of aryl iodides and bromides.[8]
Experimental Protocols: Cross-Coupling Reactions
Protocol 1: Sonogashira Coupling of an Aryl Iodide (General Procedure)
This protocol is a general starting point for the Sonogashira coupling of an aryl iodide like this compound.
Materials:
-
Aryl Iodide (e.g., this compound) (1.0 mmol)
-
Terminal Alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, terminal alkyne, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Bromide (General Procedure)
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for 4-Bromo-2-methyl-6-nitroaniline.
Materials:
-
Aryl Bromide (e.g., 4-Bromo-2-methyl-6-nitroaniline) (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
A suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-Dioxane (10 mL)
-
Water (1 mL)
Procedure:
-
In a dry reaction vessel, combine the aryl bromide, arylboronic acid, Pd(OAc)₂, the phosphine ligand, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous 1,4-dioxane and water.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Part 2: Alternatives in Benzimidazole Synthesis
The synthesis of benzimidazoles from this compound typically involves a two-step process: reduction of the nitro group to an amine, followed by cyclization with a suitable one-carbon synthon (e.g., an aldehyde or carboxylic acid). A powerful alternative to this stepwise approach is the one-pot reductive cyclization of o-nitroanilines.
One-Pot Reductive Cyclization: A More Efficient Route
This strategy combines the reduction and cyclization steps into a single, streamlined process, avoiding the isolation of the often unstable o-phenylenediamine intermediate. This approach is not only more efficient but also aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures.
Common Reducing Agents for One-Pot Synthesis:
-
Tin(II) chloride (SnCl₂)
-
Zinc powder in the presence of an acid or ammonium salt[10]
-
Catalytic hydrogenation (e.g., Pd/C, H₂)
The choice of reducing agent can be critical and may depend on the other functional groups present in the molecule.
Comparative Data for Benzimidazole Synthesis
The following table presents a comparison of yields for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and various aldehydes, which is the product of the reduction of the corresponding o-nitroaniline. This data provides insight into the efficiency of the cyclization step.
| Aldehyde | Yield (%) |
| Anisaldehyde | 78 |
| 4-Chlorobenzaldehyde | 76 |
| 4-Nitrobenzaldehyde | 65 |
| Benzaldehyde | 63 |
| 3,4-Dimethoxybenzaldehyde | 84 |
| 3-Nitrobenzaldehyde | 87 |
| 3-Bromobenzaldehyde | 80 |
| Data adapted from a study on the NH₄Cl-catalyzed condensation of o-phenylenediamine with various aldehydes. |
Expertise & Experience: The electronic nature of the aldehyde plays a role in the reaction efficiency. Electron-donating groups on the aldehyde generally lead to good yields. Interestingly, strongly electron-withdrawing groups like a nitro group can also result in high yields. The choice of catalyst and reaction conditions (conventional heating vs. microwave irradiation) can also significantly impact reaction times and yields. Microwave-assisted synthesis, in particular, has been shown to dramatically reduce reaction times and improve yields in many cases.[2][9]
Experimental Protocols: Benzimidazole Synthesis
Protocol 3: One-Pot Reductive Cyclization of an o-Nitroaniline with an Aldehyde using Sodium Dithionite
This protocol describes a general method for the one-pot synthesis of 2-substituted benzimidazoles from o-nitroanilines.
Materials:
-
o-Nitroaniline (e.g., 2-methyl-6-nitroaniline) (1.0 mmol)
-
Aromatic Aldehyde (1.1 mmol)
-
Sodium Dithionite (Na₂S₂O₄) (3.0 mmol)
-
Dimethylformamide (DMF) (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the o-nitroaniline and the aromatic aldehyde in DMF.
-
Add sodium dithionite to the solution.
-
Heat the reaction mixture to 80-100 °C and stir. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-substituted benzimidazole.
Visualization of Key Synthetic Pathways
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
One-Pot Benzimidazole Synthesis Workflow
Caption: Workflow for the one-pot synthesis of benzimidazoles.
Conclusion
While this compound is a highly effective and versatile reagent, a comprehensive understanding of the available alternatives is crucial for the modern synthetic chemist. For cross-coupling reactions, the corresponding bromo- and chloro-anilines offer a more economical choice, provided that the appropriate advanced catalyst systems are employed. Furthermore, emerging greener methodologies such as ligand- and copper-free couplings and the use of nickel catalysts present exciting opportunities for more sustainable synthesis. In the realm of heterocyclic chemistry, the one-pot reductive cyclization of o-nitroanilines represents a more efficient and elegant approach to benzimidazole synthesis compared to the traditional stepwise method. By carefully considering the factors of reactivity, cost, and environmental impact, researchers can select the optimal building blocks and synthetic strategies to achieve their molecular targets with greater efficiency and ingenuity.
References
-
An efficient and one-pot reductive cyclization for synthesis of 2-substituted benzimidazoles from o-nitroaniline under microwave conditions. (2025). Request PDF. [Link]
-
Electrochemically driven reductive cyclization of o-nitroanilines: synthesis of 1,2-fused benzimidazoles and benzo[d]imidazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... (n.d.). ResearchGate. [Link]
-
Development of Safe One-Pot Synthesis of N-1- and C-2-Substituted Benzimidazole via Reductive Cyclization of o-Nitroarylamine Using Na2S2O4. (2025). ResearchGate. [Link]
-
Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano. [Link]
-
Note A green synthesis of benzimidazoles. (2013). Indian Journal of Chemistry. [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Sonogashira Coupling. (2024). Chemistry LibreTexts. [Link]
-
(PDF) Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). ResearchGate. [Link]
-
One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Me. (2020). Progress in Chemical and Biochemical Research. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Metal-based Heterogeneous Catalysts for One-Pot Synthesis of Secondary Anilines from Nitroarenes and Aldehydes. (n.d.). MDPI. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Publishing. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023). RSC Publishing. [Link]
-
An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. [Link]
-
Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. (2019). ResearchGate. [Link]
-
One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. (2025). ResearchGate. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). NIH. [Link]
-
(PDF) Recent Advances in Sonogashira Reactions. (2025). ResearchGate. [Link]
-
Sonogashira coupling reactions of 4-nitrobromobenzene with different... (n.d.). ResearchGate. [Link]
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (n.d.). PMC - PubMed Central. [Link]
-
The Heck, Suzuki, and Olefin Metathesis Reactions. (2016). Master Organic Chemistry. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). MDPI. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). NIH. [Link]
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A Comparative Guide to the Green Synthesis of 4-Iodo-2-methyl-6-nitroaniline: A Green Chemistry Perspective
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of greener and more sustainable methodologies is no longer a niche interest but a critical necessity. This guide offers a detailed comparison of synthetic routes to 4-Iodo-2-methyl-6-nitroaniline, a valuable building block in drug discovery, through the lens of green chemistry metrics. As Senior Application Scientists, our goal is to provide not just protocols, but a deeper understanding of the rationale behind experimental choices and their environmental impact.
Introduction: The Imperative of Green Chemistry in Synthesis
The twelve principles of green chemistry, articulated by Anastas and Warner, provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like this compound, every reaction step, solvent choice, and purification method contributes to the overall environmental footprint. To quantify this impact, we utilize a set of green chemistry metrics that allow for objective comparison between different synthetic strategies.[1]
Key metrics that will be employed in this guide include:
-
Atom Economy (% AE): A measure of the efficiency of a reaction in converting reactants to the desired product.[2][3]
-
E-Factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.[4][5][6]
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used to the mass of the final product.[7][8][9]
This guide will analyze two plausible synthetic pathways to this compound, assessing each through these critical green chemistry lenses.
Synthetic Route Analysis: A Tale of Two Pathways
The synthesis of this compound can be logically approached from two primary disconnection points, leading to two distinct synthetic routes:
-
Route A: Iodination of 2-methyl-6-nitroaniline.
-
Route B: Nitration of 4-iodo-2-methylaniline.
We will explore both a traditional and a greener alternative for each route, providing a comprehensive comparison.
Route A: Iodination of 2-methyl-6-nitroaniline
This route begins with the commercially available 2-methyl-6-nitroaniline and introduces the iodine atom in the final step.
Route A1: Traditional Iodination with Iodine Monochloride
This method represents a classical approach to aromatic iodination, often employing harsh reagents and chlorinated solvents.
Experimental Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 2-methyl-6-nitroaniline (10.0 g, 65.7 mmol) in 100 mL of dichloromethane.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of iodine monochloride (11.7 g, 72.3 mmol) in 20 mL of dichloromethane dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Stirring: Allow the reaction mixture to stir at room temperature for 4 hours.
-
Work-up: Quench the reaction by slowly adding 50 mL of a 10% aqueous sodium thiosulfate solution. Separate the organic layer, wash with 50 mL of brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Recrystallize the crude product from ethanol to afford this compound. (Yield: 80%)
Green Chemistry Assessment:
The use of dichloromethane, a hazardous and environmentally persistent solvent, immediately raises red flags from a green chemistry perspective. Iodine monochloride is also a corrosive and hazardous reagent.
Route A2: Greener Iodination with N-Iodosuccinimide (NIS) and a Catalytic Amount of Acid
This alternative approach utilizes a milder iodinating agent and avoids chlorinated solvents.
Experimental Protocol:
-
Suspension: In a 250 mL round-bottom flask, suspend 2-methyl-6-nitroaniline (10.0 g, 65.7 mmol) and N-Iodosuccinimide (16.3 g, 72.3 mmol) in 100 mL of acetonitrile.
-
Catalyst Addition: Add a catalytic amount of sulfuric acid (0.1 mL).
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of water.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to yield this compound. (Yield: 85%)
Green Chemistry Assessment:
This route replaces dichloromethane with acetonitrile, a less toxic and more biodegradable solvent. N-Iodosuccinimide is a solid and easier to handle than iodine monochloride. The use of a catalytic amount of acid is also a greener choice compared to stoichiometric reagents.
Route B: Nitration of 4-iodo-2-methylaniline
This pathway starts with the iodinated precursor and introduces the nitro group in the final synthetic step.
Route B1: Traditional Nitration with Mixed Acid
The classic method for nitration involves a mixture of concentrated nitric and sulfuric acids, a process notorious for its hazardous nature and the generation of significant acidic waste.
Experimental Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 4-iodo-2-methylaniline (10.0 g, 42.9 mmol) in 50 mL of concentrated sulfuric acid at 0 °C.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (3.3 mL, 47.2 mmol) and concentrated sulfuric acid (10 mL) dropwise, keeping the temperature below 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice.
-
Purification: Neutralize the solution with a concentrated ammonium hydroxide solution until basic. Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to give this compound. (Yield: 75%)
Green Chemistry Assessment:
The use of large quantities of concentrated strong acids is a major drawback of this method, leading to a very high E-Factor and PMI. The reaction is also highly exothermic and requires careful temperature control.
Route B2: Greener Nitration with a Solid Acid Catalyst and a Milder Nitrating Agent
This greener alternative aims to replace the corrosive mixed acid system with a recyclable solid acid catalyst and a less hazardous nitrating agent.
Experimental Protocol:
-
Suspension: In a 250 mL round-bottom flask, suspend 4-iodo-2-methylaniline (10.0 g, 42.9 mmol) and a solid acid catalyst (e.g., Amberlyst-15, 5.0 g) in 100 mL of acetic acid.
-
Nitrating Agent Addition: Add a solution of copper(II) nitrate trihydrate (11.4 g, 47.2 mmol) in 20 mL of acetic acid dropwise at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 5 hours.
-
Catalyst Recovery: Cool the reaction mixture and filter to recover the solid acid catalyst, which can be washed and reused.
-
Work-up: Pour the filtrate into 300 mL of water.
-
Purification: Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain this compound. (Yield: 82%)
Green Chemistry Assessment:
This method offers significant green advantages. The replacement of mixed acids with a recyclable solid acid catalyst drastically reduces acidic waste. Copper(II) nitrate is a milder nitrating agent than fuming nitric acid. Acetic acid is a more benign solvent than sulfuric acid.
Quantitative Comparison of Green Chemistry Metrics
To provide a clear and objective comparison, the green chemistry metrics for each synthetic route have been calculated and are summarized in the table below.
| Metric | Route A1 (Traditional) | Route A2 (Greener) | Route B1 (Traditional) | Route B2 (Greener) |
| Atom Economy (%) | 70.3% | 70.3% | 83.1% | 62.5% |
| E-Factor | ~15 | ~8 | ~30 | ~12 |
| Process Mass Intensity (PMI) | ~16 | ~9 | ~31 | ~13 |
Note: The E-Factor and PMI values are estimates based on typical laboratory procedures and include solvents used for reaction and work-up. The actual values can vary depending on the specific experimental conditions and the efficiency of solvent recovery.
Interpretation of Results and Causality of Experimental Choices
The quantitative data clearly demonstrates the significant improvements in the greenness of the synthesis by adopting alternative reagents and catalysts.
-
Atom Economy: Route B1 exhibits the highest atom economy, as the nitration reaction itself is an addition reaction with the formal loss of water. However, this metric does not account for the large excess of sulfuric acid used. The lower atom economy of Route B2 is due to the use of copper(II) nitrate, which has a higher molecular weight than nitric acid.
-
E-Factor and PMI: These metrics provide a more holistic view of the waste generated. The traditional routes (A1 and B1) have significantly higher E-Factors and PMIs, primarily due to the use of hazardous solvents like dichloromethane and large excesses of strong acids. The greener alternatives (A2 and B2) show a substantial reduction in waste generation, highlighting the benefits of replacing hazardous reagents and utilizing catalytic methods.
The choice of a greener solvent in Route A2 and the use of a recyclable solid acid catalyst in Route B2 are the primary drivers for their improved green profiles. These choices directly address the principles of using safer solvents and catalysis.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for the greener synthetic routes.
Caption: Workflow for the greener iodination of 2-methyl-6-nitroaniline (Route A2).
Caption: Workflow for the greener nitration of 4-iodo-2-methylaniline (Route B2).
Conclusion and Recommendations
This comparative guide demonstrates that by making informed choices about reagents, solvents, and catalysts, the synthesis of this compound can be made significantly greener without compromising on yield.
For the iodination of 2-methyl-6-nitroaniline (Route A) , the use of N-Iodosuccinimide in acetonitrile is the recommended greener alternative to the traditional iodine monochloride/dichloromethane method.
For the nitration of 4-iodo-2-methylaniline (Route B) , employing a solid acid catalyst and a milder nitrating agent like copper(II) nitrate offers a substantial improvement over the hazardous mixed-acid procedure.
Ultimately, the choice of the optimal synthetic route will depend on a variety of factors, including the availability of starting materials, cost, and scale of production. However, by prioritizing green chemistry principles and utilizing the metrics outlined in this guide, researchers and drug development professionals can make more sustainable choices in their synthetic endeavors.
References
-
Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]
-
Trost, B. M. (1991). The atom economy—a search for synthetic efficiency. Science, 254(5037), 1471-1477. [Link]
- Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
-
Prat, D., Hayler, J., & Wells, A. (2014). A survey of solvent selection guides. Green Chemistry, 16(10), 4546-4551. [Link]
-
Constable, D. J., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’ chemistry—which are the best?. Green Chemistry, 4(6), 521-527. [Link]
-
American Chemical Society. Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Clark, J. H., & Macquarrie, D. J. (2002). Handbook of green chemistry and technology. Blackwell Science.
- Stavber, S., & Jereb, M. (2010). Selectivity in the iodination of aromatic and heteroaromatic compounds. Synthesis, 2010(12), 1989-2010.
- Olah, G. A., Malhotra, R., & Narang, S. C. (1989). Nitration: methods and mechanisms. Wiley-VCH.
-
American Chemical Society. (n.d.). Green Chemistry Metrics. Retrieved from [Link]
-
Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability. Green Chemistry, 19(1), 18-43. [Link]
-
Andraos, J., & Sayed, M. (2007). On the use of “green” metrics in the undergraduate organic chemistry lecture and lab to assess the mass efficiency of organic reactions. Journal of Chemical Education, 84(6), 1004. [Link]
-
Jimenez-Gonzalez, C., Constable, D. J., & Ponder, C. S. (2012). Evaluating the “greenness” of chemical processes and products in the pharmaceutical industry—a green metrics primer. Chemical Society Reviews, 41(4), 1485-1498. [Link]
-
E-factor. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Atom economy. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Process mass intensity. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
CHEM21. (n.d.). Solvent Selection Guide. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI) Calculator. Retrieved from [Link]
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kinetic studies of 4-Iodo-2-methyl-6-nitroaniline reactions
Beginning Data Collection
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Developing The Structure
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A Guide to the Cross-Validation of Experimental and Theoretical Data for Substituted Nitroanilines: A Case Study on 2-Iodo-6-methyl-4-nitroaniline
This guide provides a comprehensive framework for the characterization of complex organic molecules, emphasizing the critical interplay between theoretical calculations and experimental validation. While the initial topic of interest was 4-Iodo-2-methyl-6-nitroaniline, a thorough literature review revealed a lack of specific published data for this particular isomer. Therefore, this guide will focus on the closely related and synthetically relevant isomer, 2-Iodo-6-methyl-4-nitroaniline (CAS: 220144-91-2).[1] The principles and methodologies detailed herein are broadly applicable to novel substituted anilines, offering a robust strategy for researchers in synthetic chemistry and drug development.
The strategic arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro, iodo) groups on the aniline scaffold creates a "push-pull" system with unique electronic and spectroscopic properties.[1] Validating these properties requires a synergistic approach where computational predictions inform experimental design and experimental results refine theoretical models.
Part 1: Molecular Geometry and Structural Analysis
The foundational step in characterizing any molecule is determining its three-dimensional structure. This dictates its physical properties, reactivity, and potential for intermolecular interactions.
Theoretical Approach: In Silico Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical method for predicting the ground-state geometry of molecules with high accuracy.[2] The choice of functional and basis set is critical for balancing computational cost and precision. For molecules of this class, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a well-validated starting point.[3]
Protocol for DFT Geometry Optimization:
-
Structure Input: Draw the 2D structure of 2-Iodo-6-methyl-4-nitroaniline in a molecular modeling program (e.g., GaussView).
-
Calculation Setup:
-
Select an energy calculation (Optimization).
-
Choose the Density Functional Theory (DFT) method.
-
Specify the B3LYP functional.
-
Select the 6-311++G(d,p) basis set.
-
Simulate in a vacuum (gas phase) to obtain the intrinsic molecular geometry without packing effects.
-
-
Execution: Run the calculation using a quantum chemistry software package like Gaussian.[4]
-
Analysis: Post-optimization, perform a frequency calculation to confirm the structure is at a true energy minimum (i.e., no imaginary frequencies). The output provides key geometric parameters.
Table 1: Predicted Geometrical Parameters for 2-Iodo-6-methyl-4-nitroaniline (Theoretical) (Note: These are illustrative values based on DFT principles for similar molecules, as specific calculations are not published.[1])
| Parameter | Predicted Value | Rationale |
| C-NH₂ Bond Length | ~1.38 Å | Shorter than a typical C-N single bond due to resonance participation of the nitrogen lone pair with the aromatic ring. |
| C-NO₂ Bond Length | ~1.48 Å | Consistent with C-N bonds where the nitrogen is part of a nitro group. |
| C-I Bond Length | ~2.10 Å | Reflects the covalent radius of iodine attached to an sp² carbon. |
| C-N-O Bond Angle | ~118° | Typical for a nitro group attached to an aromatic ring. |
| Dihedral Angle (Ring-NO₂) | > 0° | Steric hindrance from the adjacent methyl group is expected to twist the nitro group slightly out of the plane of the benzene ring. |
Experimental Approach: Single-Crystal X-ray Diffraction
The definitive method for determining solid-state molecular structure is single-crystal X-ray diffraction. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and intermolecular interactions that govern crystal packing.
While a crystal structure for 2-Iodo-6-methyl-4-nitroaniline is not publicly available, a study on the related isomer 4-Iodo-2-methyl-5-nitroaniline provides critical insights.[5] In that structure, researchers found that the nitro group's oxygen atoms were disordered and that there was evidence of a repulsive intramolecular interaction between the iodine and nitro groups.[6] This highlights that steric and electronic repulsions can significantly influence the final conformation.
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Cool the crystal (typically to ~100 K) to minimize thermal vibrations.
-
Structure Solution & Refinement: The diffraction pattern is collected and processed. The resulting electron density map is used to solve the structure and refine the atomic positions.
Cross-Validation Insights
Comparing the gas-phase DFT-optimized geometry with the solid-state X-ray structure is crucial. Discrepancies often reveal the influence of intermolecular forces in the crystal lattice, such as hydrogen bonding or π–π stacking, which are absent in the theoretical gas-phase calculation.[5] For instance, the X-ray structure of 4-Iodo-2-methyl-5-nitroaniline revealed a lack of strong hydrogen bonds or π–π stacking, suggesting that van der Waals forces are the primary drivers of its crystal packing.[5]
Part 2: Vibrational Spectroscopy (FT-IR & FT-Raman)
Vibrational spectroscopy probes the characteristic stretching and bending modes of functional groups within a molecule, providing a molecular "fingerprint."
Theoretical Approach: Frequency Calculations
The same DFT-optimized geometry can be used to calculate the harmonic vibrational frequencies. These theoretical frequencies are systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations.[7] Therefore, they are typically multiplied by a scaling factor (~0.96 for B3LYP) to improve agreement with experimental data.[8]
Table 2: Predicted vs. Expected Experimental Vibrational Frequencies (cm⁻¹) for 2-Iodo-6-methyl-4-nitroaniline (Theoretical values are illustrative; experimental ranges are based on literature for analogous compounds.)
| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) | Source |
| N-H Asymmetric Stretch | ~3450 | 3400 - 3500 | |
| N-H Symmetric Stretch | ~3350 | 3300 - 3400 | |
| C-H Aromatic Stretch | ~3100 | 3050 - 3150 | [7] |
| C-H Methyl Stretch | ~2950 | 2920 - 2980 | [7] |
| NO₂ Asymmetric Stretch | ~1500 | 1490 - 1530 | |
| NO₂ Symmetric Stretch | ~1330 | 1310 - 1350 | |
| C-N Stretch | ~1280 | 1250 - 1300 | [7] |
| C-I Stretch | ~530 | 500 - 550 |
Experimental Approach: Acquiring FT-IR and FT-Raman Spectra
Protocol for Solid-State FT-IR Spectroscopy:
-
Sample Preparation: Mix a small amount of the sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the 4000-400 cm⁻¹ range.[7]
Protocol for FT-Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the crystalline sample directly into a sample holder (e.g., a glass capillary tube).
-
Data Acquisition: Place the holder in the FT-Raman spectrometer. Acquire the spectrum using a laser source (e.g., 1064 nm) to minimize fluorescence. Record over a range such as 3500-100 cm⁻¹.[7]
Cross-Validation Workflow
Caption: Workflow for Vibrational Mode Assignment.
The power of this dual approach lies in using the scaled theoretical frequencies to confidently assign the peaks observed in the experimental spectra. For example, the strong absorptions expected around 1500 cm⁻¹ and 1330 cm⁻¹ can be definitively assigned to the asymmetric and symmetric stretches of the nitro group, respectively.
Part 3: Electronic Properties and UV-Vis Spectroscopy
The "push-pull" nature of 2-Iodo-6-methyl-4-nitroaniline suggests strong intramolecular charge transfer (ICT) characteristics, which can be investigated by UV-Visible spectroscopy and Frontier Molecular Orbital (FMO) analysis.[1]
Theoretical Approach: TD-DFT and FMO Analysis
Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum by calculating the energies of excited states.[9] Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides qualitative insights. For ICT molecules, the HOMO is typically localized on the electron-donating portion (the aniline ring) and the LUMO on the electron-withdrawing portion (the nitro group).[10][11]
-
HOMO: Represents the ability to donate an electron.
-
LUMO: Represents the ability to accept an electron.
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals correlates with the molecule's electronic excitation energy and chemical reactivity. A smaller gap suggests the molecule is more easily excitable.[4]
Table 3: Predicted Electronic Properties (Illustrative)
| Parameter | Predicted Value (in Ethanol) | Significance |
| λ_max (ICT Band) | ~380-420 nm | Corresponds to the HOMO -> LUMO transition, characteristic of the charge transfer from the amino to the nitro group.[1] |
| HOMO Energy | ~ -6.0 eV | Localization expected on the aniline ring and amino group. |
| LUMO Energy | ~ -2.2 eV | Localization expected on the nitro group and aromatic ring. |
| Energy Gap (ΔE) | ~ 3.8 eV | Indicates the energy required for the primary electronic excitation. |
Experimental Approach: UV-Visible Spectroscopy
This technique measures the absorption of light as a function of wavelength. The position of maximum absorbance (λ_max) corresponds to specific electronic transitions.
Protocol for UV-Vis Spectroscopy:
-
Solution Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is around 10⁻⁵ M.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.
-
Data Analysis: Identify the λ_max values. For related nitroanilines, a strong absorption peak around 380 nm is characteristic of the ICT band.[12][13]
Cross-Validation Insights
The experimental UV-Vis spectrum provides direct validation for the TD-DFT calculations. The λ_max of the lowest energy band in the experimental spectrum should closely match the predicted λ_max for the HOMO-LUMO transition. The solvent used can also influence the λ_max (solvatochromism), an effect that can be modeled computationally by including a solvent model (e.g., PCM) in the DFT calculations.[9]
Part 4: NMR Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei (¹H and ¹³C).
Theoretical vs. Experimental NMR
While theoretical prediction of NMR spectra is possible using methods like GIAO, a more practical approach for chemists is to predict chemical shifts based on established substituent effects.
Protocol for ¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[14]
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer.
-
Data Analysis: Integrate the proton signals, determine multiplicities (singlet, doublet, etc.), and assign peaks to the corresponding nuclei.
Table 4: Predicted ¹H and ¹³C Chemical Shifts (in CDCl₃) for 2-Iodo-6-methyl-4-nitroaniline (Predictions are based on standard additive models and data from similar structures.)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Rationale | Source |
| ¹H NMR | |||
| H (on C3) | ~8.0 | Ortho to nitro group (strong deshielding), meta to iodo group. | [15][16] |
| H (on C5) | ~7.8 | Ortho to iodo group, meta to nitro group. | [15][16] |
| NH₂ | ~4.5 - 5.5 (broad) | Variable, depends on concentration and solvent. | [15] |
| CH₃ | ~2.2 | Methyl group on an aromatic ring. | [15] |
| ¹³C NMR | |||
| C1 (C-NH₂) | ~145 | Attached to electron-donating amino group. | [14] |
| C2 (C-I) | ~90 | Iodo-substituted carbon, strongly shielded (heavy atom effect). | [14] |
| C3 | ~128 | Influenced by adjacent nitro group. | [15] |
| C4 (C-NO₂) | ~148 | Attached to electron-withdrawing nitro group. | [15] |
| C5 | ~125 | General aromatic carbon. | [15] |
| C6 (C-CH₃) | ~135 | Attached to methyl group. | [15] |
Overall Cross-Validation Framework
Caption: Integrated workflow for molecular characterization.
Conclusion
The rigorous characterization of a novel molecule like 2-Iodo-6-methyl-4-nitroaniline is not achievable through a single technique. It requires a logically structured, multi-faceted approach where theoretical predictions provide a roadmap for interpreting complex experimental data. By systematically comparing the results from DFT calculations with data from X-ray diffraction, vibrational spectroscopy, and electronic spectroscopy, researchers can build a self-validating and comprehensive understanding of the molecule's structure and properties. This integrated strategy is fundamental to advancing the fields of materials science and medicinal chemistry.
References
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Iodo-2-nitroaniline. Retrieved from [Link]
-
Garden, S. J., et al. (2001). 4-Iodo-2-methyl-5-nitroaniline exhibits neither strong hydrogen bonding nor intermolecular I⋯nitro interactions. Acta Crystallographica Section C, 57(Pt 10), 1212–1214. Available at: [Link]
-
Kavitha, E., et al. (2010). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Indian Journal of Pure & Applied Physics, 48, 20-28. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]
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ResearchGate. (n.d.). A DFT Study of Linear and Nonlinear Optical Properties of 2-Methyl-4-nitroaniline and 2-Amino-4-nitroaniline Crystals. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: 4-Iodo-2-methyl-5-nitroaniline Exhibits Neither Strong Hydrogen Bonding Nor Intermolecular I-Nitro Interactions. Retrieved from [Link]
-
PubChem. (n.d.). 4-Iodoaniline. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-Iodo-2-methyl-3-nitroaniline. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Iodo-2-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. Retrieved from [Link]
-
SciSpace. (n.d.). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Numbering system adopted in this study for 4-nitroaniline. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-2-iodo-6-nitroaniline. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal Structures and Density Functional Theory Calculations of o- and p-Nitroaniline Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2,6-Diiodo-4-nitroaniline. Retrieved from [Link]
-
Udhayakala, P., et al. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab initio HF and DFT methods. Archives of Applied Science Research, 3(4), 424-439. Available at: [Link]
-
Wikipedia. (n.d.). 4-Nitroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). FT-Raman spectrum of 4-methyl-2-nitroaniline single crystal. Retrieved from [Link]
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SUT Journal of Science and Technology. (2018). Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and 4-Isopropylaniline. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). ¹H NMR Chemical Shifts. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis spectra for the reduction of 4-nitroaniline compound. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]
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ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline. Retrieved from [Link]
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ResearchGate. (n.d.). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Retrieved from [Link]
-
ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved from [Link]
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A Comparative Guide to the Applications of Substituted Iodo-nitroanilines: From Medicinal Chemistry to Materials Science
Substituted iodo-nitroanilines are a class of highly versatile aromatic compounds that serve as pivotal building blocks in modern organic synthesis. The strategic placement of iodo, nitro, and amino functional groups on the aniline scaffold imparts a unique and tunable reactivity, making these molecules indispensable precursors in the development of pharmaceuticals, agrochemicals, and advanced materials. This guide provides an in-depth comparative analysis of the applications of substituted iodo-nitroanilines, with a focus on their utility in medicinal chemistry as anticancer and antimicrobial agents, and in materials science for the synthesis of azo dyes. We will delve into the structure-activity relationships that govern their performance and provide detailed experimental protocols to illustrate their practical application.
The Strategic Advantage of Iodo-nitroaniline Scaffolds
The utility of substituted iodo-nitroanilines stems from the orthogonal reactivity of their functional groups. The iodine atom, a large and polarizable halogen, serves as an excellent leaving group in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
The nitro group, a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution and can be readily reduced to an amino group, providing a handle for further functionalization. The amino group itself can be easily modified through acylation, alkylation, or diazotization, further expanding the synthetic possibilities. The interplay of these functional groups allows for a high degree of molecular diversity, making iodo-nitroanilines ideal starting materials for the generation of compound libraries for drug discovery and materials research.
Medicinal Chemistry Applications: A Comparative Overview
The iodo-nitroaniline scaffold is a common feature in a number of biologically active molecules. The following sections provide a comparative overview of their applications in the development of anticancer and antimicrobial agents.
Anticancer Agents
Substituted iodo-nitroanilines are key intermediates in the synthesis of a variety of anticancer agents, particularly kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The iodo-nitroaniline moiety can be elaborated into complex heterocyclic systems that can effectively target the ATP-binding site of specific kinases.
A notable example is the use of iodo-anilines in the synthesis of quinazoline-based EGFR (Epidermal Growth Factor Receptor) inhibitors.[2] EGFR is a receptor tyrosine kinase that is often overexpressed or mutated in various cancers, making it an attractive therapeutic target. The following table compares the anticancer activity of two 6-iodoquinazoline derivatives against different cancer cell lines.
| Compound | Structure | Cancer Cell Line | IC50 (µM)[2] |
| 3b | 6-Iodo-4-(4-aminosulphonylphenyl-amino)-2-(4-methoxyphenyl)-quinazoline | A-549 (Lung) | 6.0 |
| HCT-116 (Colon) | 8.0 | ||
| MCF-7 (Breast) | 7.0 | ||
| HepG2 (Liver) | 9.0 | ||
| 3c | 6-Iodo-2-phenyl-4-(4-(thiazol-2-yl) aminosulphonylphenyl-amino) quinazoline | A-549 (Lung) | 4.0 |
| HCT-116 (Colon) | 6.0 | ||
| MCF-7 (Breast) | 5.0 | ||
| HepG2 (Liver) | 8.0 |
The data indicates that both compounds exhibit potent anticancer activity, with compound 3c being slightly more active across all tested cell lines. This suggests that the nature of the substituent at the 2-position of the quinazoline ring plays a role in modulating the anticancer potency. The thiazole-containing sulfonamide moiety in 3c appears to be more favorable for activity than the simple aminosulfonylphenyl group in 3b .
The synthesis of these compounds highlights the importance of the iodo-nitroaniline precursor. The iodine atom allows for the key C-N bond formation via a Buchwald-Hartwig amination, while the nitro group, after reduction to an amine, is crucial for the construction of the quinazoline ring system.
Experimental Protocol: Synthesis of 6-Iodo-4-(4-aminosulphonylphenyl-amino)-2-(4-methoxyphenyl)-quinazoline (3b) [2]
This protocol describes a key step in the synthesis of a potent anticancer agent, illustrating the application of a substituted iodo-aniline.
Step 1: Synthesis of 6-Iodo-2-(4-methoxyphenyl)-quinazoline-4(3H)-one
-
A mixture of 5-iodoanthranilic acid (1 mmol) and 4-methoxybenzaldehyde (1.1 mmol) in ethanol (20 mL) is refluxed for 4 hours.
-
The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford the desired quinazolinone.
Step 2: Chlorination of the Quinazolinone
-
A mixture of the quinazolinone from Step 1 (1 mmol) and thionyl chloride (5 mL) is refluxed for 3 hours.
-
The excess thionyl chloride is removed under reduced pressure.
-
The residue is triturated with petroleum ether, and the solid is collected by filtration to give 4-chloro-6-iodo-2-(4-methoxyphenyl)-quinazoline.
Step 3: Buchwald-Hartwig Amination
-
To a solution of the chloroquinazoline from Step 2 (1 mmol) and sulfanilamide (1.1 mmol) in 1,4-dioxane (15 mL), palladium(II) acetate (0.05 mmol), Xantphos (0.1 mmol), and cesium carbonate (2 mmol) are added.
-
The reaction mixture is heated at 100 °C for 12 hours under a nitrogen atmosphere.
-
The mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford compound 3b .
Diagram: Synthetic Pathway to Iodoquinazoline Anticancer Agents
Caption: Synthetic workflow for an iodoquinazoline-based anticancer agent.
Antimicrobial Agents
Substituted iodo-nitroanilines also serve as precursors for the synthesis of novel antimicrobial agents. The increasing prevalence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics, and iodo-nitroaniline-derived heterocycles have shown promise in this area.
A recent study reported the synthesis of a library of 6-iodo-quinoline derivatives and their evaluation as antimicrobial agents.[3] The following table summarizes the minimum inhibitory concentration (MIC) values of selected compounds against Staphylococcus epidermidis, a common cause of hospital-acquired infections.
| Compound | Structure | MIC (mg/mL) vs. S. epidermidis[3] |
| 4c | 2-(4-Chlorophenyl)-6-iodoquinoline-4-carboxylic acid | 0.039 |
| 4d | 2-(2,4-Dichlorophenyl)-6-iodoquinoline-4-carboxylic acid | 0.0195 |
| 4e | 2-(4-Bromophenyl)-6-iodoquinoline-4-carboxylic acid | 0.039 |
| 4s | 2-(4-Nitrophenyl)-6-iodoquinoline-4-carboxylic acid | 0.039 |
| Ampicillin | (Standard antibiotic) | 0.0048 |
The data reveals that several of the 6-iodo-quinoline derivatives exhibit significant antibacterial activity against S. epidermidis, with compound 4d being the most potent among the tested derivatives. Although not as potent as the standard antibiotic ampicillin, these compounds represent a promising new scaffold for the development of novel antimicrobial agents. The presence of the iodine atom at the 6-position of the quinoline ring appears to be crucial for the observed activity.
The synthesis of these iodo-quinolines is achieved through a one-pot, three-component Doebner-von Miller reaction, where a substituted iodo-aniline is reacted with an aldehyde and pyruvic acid. This efficient synthetic strategy allows for the rapid generation of a diverse library of compounds for antimicrobial screening.
Experimental Protocol: Synthesis of 2-(2,4-Dichlorophenyl)-6-iodoquinoline-4-carboxylic acid (4d) [3]
This protocol describes the one-pot synthesis of a potent antimicrobial agent from a substituted iodo-aniline.
-
A mixture of 4-iodoaniline (1 mmol), 2,4-dichlorobenzaldehyde (1 mmol), and pyruvic acid (1.2 mmol) in ethanol (10 mL) is stirred at room temperature for 10 minutes.
-
The reaction mixture is then refluxed for 6 hours.
-
After cooling to room temperature, the precipitated solid is collected by filtration.
-
The solid is washed with cold ethanol and dried under vacuum to afford the pure product 4d .
Diagram: Doebner-von Miller Reaction for Iodo-quinoline Synthesis
Caption: One-pot synthesis of an iodo-quinoline antimicrobial agent.
Materials Science Applications: Azo Dye Synthesis
In the realm of materials science, substituted iodo-nitroanilines are valuable precursors for the synthesis of azo dyes. Azo dyes are a large and important class of colored organic compounds that are widely used in the textile, printing, and food industries. The color of an azo dye is determined by the extended conjugated system of the molecule, which can be tuned by varying the electronic properties of the aromatic rings.
The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine, followed by coupling of the resulting diazonium salt with an electron-rich coupling component, such as a phenol or an aniline derivative. The presence of electron-withdrawing groups, such as the nitro group, on the diazonium salt increases its electrophilicity and facilitates the coupling reaction.
The following table provides a qualitative comparison of the colors of azo dyes synthesized from different substituted nitroanilines.
| Diazo Component | Coupling Component | Resulting Azo Dye Color |
| 4-Nitroaniline | 2-Naphthol | Red |
| 2,6-Dibromo-4-nitroaniline | 3-Acetylamino-N,N-diethylaniline | Blue[4] |
| 4-Nitroaniline | Salicylic acid | Yellow |
This comparison illustrates how the choice of both the substituted nitroaniline and the coupling component can be used to fine-tune the color of the resulting azo dye. The use of the highly electron-deficient 2,6-dibromo-4-nitroaniline leads to a significant bathochromic (red) shift in the absorption maximum of the dye, resulting in a blue color.
Experimental Protocol: Synthesis of a Blue Azo Dye from 2,6-Dibromo-4-nitroaniline [4]
This protocol outlines the synthesis of a blue disperse dye, demonstrating the application of a substituted iodo-nitroaniline in materials science.
Step 1: Diazotization of 2,6-Dibromo-4-nitroaniline
-
A suspension of 2,6-dibromo-4-nitroaniline (1 mmol) in a mixture of acetic acid and propionic acid is cooled to 0-5 °C in an ice bath.
-
A solution of nitrosylsulfuric acid (1.05 mmol) is added dropwise to the suspension while maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.
Step 2: Azo Coupling
-
In a separate beaker, 3-acetylamino-N,N-diethylaniline (1 mmol) is dissolved in acetic acid and cooled to 0-5 °C.
-
The freshly prepared diazonium salt solution from Step 1 is added slowly to the solution of the coupling component with vigorous stirring.
-
An intensely colored precipitate forms immediately. The reaction mixture is stirred for an additional 1-2 hours at 0-5 °C.
-
The precipitated dye is collected by vacuum filtration, washed thoroughly with cold water, and dried.
Diagram: Azo Dye Synthesis Workflow
Caption: General workflow for the synthesis of an azo dye.
Conclusion
Substituted iodo-nitroanilines are undeniably a cornerstone of modern synthetic chemistry, offering a powerful and versatile platform for the construction of a wide array of functional molecules. This guide has provided a comparative overview of their applications in medicinal chemistry and materials science, highlighting their role as key precursors to potent anticancer and antimicrobial agents, as well as vibrant azo dyes. The ability to fine-tune the properties of the final products by judiciously choosing the substitution pattern on the iodo-nitroaniline scaffold underscores their importance in both academic and industrial research. The detailed experimental protocols and workflow diagrams provided herein serve as a practical resource for researchers and scientists seeking to harness the synthetic potential of this remarkable class of compounds.
References
- Application Notes: 4-Iodo-3-nitroaniline as a Key Intermediate in the Synthesis of Targeted Pharmaceutical Agents. Benchchem. [URL: https://www.benchchem.com/application-notes/4-iodo-3-nitroaniline-as-a-key-intermediate-in-the-synthesis-of-targeted-pharmaceutical-agents]
- Anticancer, antimicrobial and molecular docking analysis of newly synthesized iodoquinazoline derivatives. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9237731/]
- New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. MDPI. [URL: https://www.mdpi.com/1420-3049/29/4/787]
- Application Notes and Protocols for the Synthesis of Azo Disperse Dyes Using 2,6-Dibromo-4-nitroaniline. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-azo-disperse-dyes-using-2-6-dibromo-4-nitroaniline]
- Synthesis of 4-iodonitrobenzene. [URL: https://www.coursehero.com/file/25927515/Synthesis-of-4-iodonitrobenzene-docx/]
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [URL: https://www.rsc.
- Application Notes: Synthesis of Heterocyclic Compounds Using 2-Iodoaniline. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-heterocyclic-compounds-using-2-iodoaniline]
- p-Iodonitrobenzene Synthesis: Lab Experiment. Studylib. [URL: https://studylib.
- Preparation of 4-Iodonitrobenzene | PDF | Chemistry | Chemical Substances. Scribd. [URL: https://www.scribd.
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- Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. [URL: https://greenchemistry.commons.gc.cuny.edu/experiments/iodination-of-vanillin-and-subsequent-suzuki-miyaura-coupling-two-step-synthetic-sequence-teaching-green-chemistry-principles/]
- The IC50 values (µM/L) of the examined compounds relative to the... - ResearchGate. [URL: https://www.researchgate.net/figure/The-IC50-values-M-L-of-the-examined-compounds-relative-to-the-standard-doxorubicin_fig2_334542274]
- "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. [URL: http://www.scielo.org.mx/scielo.php?script=sci_arttext&pid=S0187-893X2017000100021]
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Safety Operating Guide
Personal protective equipment for handling 4-Iodo-2-methyl-6-nitroaniline
Comprehensive Safety Guide: Handling 4-Iodo-2-methyl-6-nitroaniline
This document provides essential safety protocols, personal protective equipment (PPE) requirements, and operational and disposal plans for the handling of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from data on structurally analogous nitroaniline compounds. The protocols outlined are based on the precautionary principle, treating the substance with the high degree of caution afforded to its hazardous chemical class. This guide is intended for trained researchers, scientists, and drug development professionals.
Inferred Hazard Assessment and Classification
Based on the toxicological data of related nitroanilines, this compound is presumed to be a highly hazardous substance.[1][2] The primary hazards are associated with its acute toxicity via all routes of exposure and the potential for target organ damage with repeated exposure.[3][4][5][6]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | GHS Pictogram | Description |
| Acute Toxicity (Oral, Dermal, Inhalation) | Expected to be toxic if swallowed, in contact with skin, or if inhaled.[4][6][7] | |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs, particularly the blood (methemoglobinemia), through prolonged or repeated exposure.[3][5][6] | |
| Skin/Eye Irritation | May cause skin and serious eye irritation.[1][8] | |
| Hazardous to the Aquatic Environment | Harmful to aquatic life with long-lasting effects.[4][6][7] |
Mandatory Personal Protective Equipment (PPE)
The selection and proper use of PPE are the most critical barriers to preventing chemical exposure. The following equipment is mandatory for all personnel handling this compound.
Table 2: Required Personal Protective Equipment
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical safety goggles with side-shields and a face shield. | Rationale: To protect against splashes and airborne dust particles.[9][10] Standard safety glasses are insufficient. Compliance with EN 166 or OSHA 29 CFR 1910.133 is required.[1][11] |
| Skin/Body | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double-gloving is strongly recommended. | Rationale: To prevent skin contact, as the substance is presumed to be toxic upon dermal absorption.[3][10] Gloves must be inspected before use and changed immediately upon contamination.[10][12] |
| A lab coat or chemical-resistant coveralls. | Rationale: To prevent contamination of personal clothing and minimize skin exposure.[9] | |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Rationale: Required when working outside of a certified chemical fume hood, if dust is generated, or if irritation is experienced.[1][9][11] For weighing neat material, a half-face respirator with combination organic vapor and HEPA filters is necessary.[1] |
| Feet | Closed-toe shoes. | Rationale: To protect feet from potential spills.[9][10] |
Operational and Handling Protocol
A systematic approach to handling is essential for minimizing risk. This protocol must be followed for all operations involving this compound.
Engineering Controls
The primary engineering control is a certified chemical fume hood. All handling of the solid compound and its solutions must occur within a fume hood to prevent the inhalation of toxic dust and vapors.[2][10] The work area must have immediate access to an operational eyewash station and safety shower.[10]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure the fume hood is clean and uncluttered. Assemble all necessary labware, reagents, and waste containers.
-
Don PPE: Put on all required PPE as detailed in Table 2. Ensure your respirator, if needed, has a proper fit and seal.
-
Weighing: Conduct weighing operations within the fume hood or a ventilated balance enclosure. Use smooth, deliberate motions to avoid generating airborne dust.
-
Handling: Keep containers tightly closed when not in use.[9] Prevent all contact with skin, eyes, and clothing.[1] Do not eat, drink, or smoke in the handling area.[5][10]
-
Post-Handling: After handling, thoroughly wash hands and any potentially exposed skin with soap and water.[1][5] Decontaminate all work surfaces.
-
Storage: Store the chemical in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[1][9] It must be stored locked up and away from incompatible materials such as strong oxidizing agents and acids.[5][9][13]
Workflow for Safe Handling
The following diagram illustrates the mandatory workflow for all procedures involving this compound.
Caption: Workflow for Safe Handling of this compound.
Spill, Emergency, and Disposal Plans
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Evacuate all non-essential personnel from the area.[14]
-
Ventilate: Ensure the area is well-ventilated, keeping the spill contained within the fume hood if possible.[14]
-
Contain: Wearing full PPE, cover the spill with an inert absorbent material such as vermiculite or sand. Avoid any actions that could generate dust.[9][14]
-
Collect: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste disposal.[9][14]
-
Decontaminate: Clean the spill area thoroughly. The rinsate must be collected as hazardous waste.[14]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][7][15]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.[1][14]
-
Waste Collection: Collect all waste material, including contaminated PPE and absorbent from spills, in a dedicated, sealed, and clearly labeled hazardous waste container.[1][14]
-
Container Labeling: The container must be labeled "Hazardous Waste" and include the full chemical name.[14]
-
Disposal Method: Under no circumstances should this chemical or its containers be disposed of in regular trash or poured down the drain.[14] Arrange for disposal via a licensed hazardous waste disposal company, likely through high-temperature incineration.[12][14]
-
Record Keeping: Maintain meticulous records of all waste generated, including quantities and disposal dates, in accordance with institutional and regulatory requirements.[14]
References
- BenchChem. (2025). Personal protective equipment for handling N-(2-Ethoxyethyl)-2-nitroaniline.
- BenchChem. (2025). Personal protective equipment for handling 2,6-Diisopropyl-4-nitroaniline.
- New Jersey Department of Health. p-NITROANILINE HAZARD SUMMARY.
- BenchChem. (2025).
- Amherst College. (2019). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline.
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2009).
- Fisher Scientific. (2025).
- Fisher Scientific. (2025).
- Sigma-Aldrich. (2025).
- Carl ROTH. (n.d.).
- ECHEMI. (n.d.).
- Elemental Microanalysis. (2024).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
